Product packaging for Gambierol(Cat. No.:CAS No. 146763-62-4)

Gambierol

Cat. No.: B1232475
CAS No.: 146763-62-4
M. Wt: 757 g/mol
InChI Key: GKLILONDTZZKRF-IDJCTBPMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gambierol is a marine polycyclic ether toxin first isolated from the dinoflagellate Gambierdiscus toxicus . It is a valuable research tool for neuroscience and pharmacology, primarily functioning as a high-affinity inhibitor of voltage-gated potassium channels (Kv) . Its mechanism of action involves stabilizing the closed state of these channels, particularly Kv1.1-1.5 and Kv3.1 subtypes, thereby irreversibly reducing potassium currents and affecting neuronal excitability . This specific activity makes it a critical compound for studying the physiological and pathophysiological roles of potassium channels. In cultured cerebellar neurons, this compound inhibits Kv channels in a concentration-dependent manner and can evoke cytosolic calcium oscillations, providing a model for studying calcium signaling and excitotoxicity . Structure-activity relationship (SAR) studies have elucidated that the polycyclic ether core, the C28=C29 double bond within the H ring, and the unsaturated side chain are crucial structural elements for its potent biological activity . This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H64O11 B1232475 Gambierol CAS No. 146763-62-4

Properties

CAS No.

146763-62-4

Molecular Formula

C43H64O11

Molecular Weight

757 g/mol

IUPAC Name

(1S,3R,5S,7R,10S,11R,13S,15R,17S,20R,22S,24R,26S,27S,29S,31R,33S,35R)-11-[(1Z,3Z)-hepta-1,3,6-trienyl]-29-(3-hydroxypropyl)-3,5,10,24,26-pentamethyl-2,6,12,16,21,25,30,34-octaoxaoctacyclo[18.16.0.03,17.05,15.07,13.022,35.024,33.026,31]hexatriacont-8-ene-10,27-diol

InChI

InChI=1S/C43H64O11/c1-7-8-9-10-11-14-34-39(2,46)18-17-28-30(49-34)22-36-42(5,52-28)25-41(4)35(51-36)16-15-27-31(53-41)21-29-32(48-27)24-40(3)37(50-29)23-38-43(6,54-40)33(45)20-26(47-38)13-12-19-44/h7,9-11,14,17-18,26-38,44-46H,1,8,12-13,15-16,19-25H2,2-6H3/b10-9-,14-11-/t26-,27+,28+,29+,30-,31-,32-,33-,34+,35-,36+,37-,38+,39-,40+,41+,42-,43-/m0/s1

InChI Key

GKLILONDTZZKRF-IDJCTBPMSA-N

SMILES

CC12CC3C(CC4C(O3)CCC5C(O4)(CC6(C(O5)CC7C(O6)C=CC(C(O7)C=CC=CCC=C)(C)O)C)C)OC1CC8C(O2)(C(CC(O8)CCCO)O)C

Isomeric SMILES

C[C@@]12C[C@H]3[C@@H](C[C@H]4[C@H](O3)CC[C@H]5[C@](O4)(C[C@]6([C@H](O5)C[C@H]7[C@H](O6)C=C[C@]([C@H](O7)/C=C\C=C/CC=C)(C)O)C)C)O[C@H]1C[C@@H]8[C@@](O2)([C@H](C[C@@H](O8)CCCO)O)C

Canonical SMILES

CC12CC3C(CC4C(O3)CCC5C(O4)(CC6(C(O5)CC7C(O6)C=CC(C(O7)C=CC=CCC=C)(C)O)C)C)OC1CC8C(O2)(C(CC(O8)CCCO)O)C

Synonyms

gambierol

Origin of Product

United States

Foundational & Exploratory

Gambierol: A Deep Dive into its Chemical Architecture and Stereochemical Nuances

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gambierol, a potent marine polycyclic ether toxin, stands as a molecule of significant interest to the scientific community. Produced by the dinoflagellate Gambierdiscus toxicus, its complex architecture and profound biological activity have made it a challenging target for total synthesis and a fascinating subject for pharmacological investigation. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound, supported by quantitative data, detailed experimental methodologies, and visualizations of its molecular interactions and signaling pathways.

Chemical Structure and Stereochemistry

This compound possesses a rigid, ladder-like polyether skeleton, a hallmark of this class of marine toxins.[1] Its structure is characterized by a transfused octacyclic ring system containing 18 defined stereogenic centers. This intricate three-dimensional arrangement is crucial for its biological activity. The molecule also features two challenging 1,3-diaxial dimethyl-substituted tetrahydropyranyl rings and a partially conjugated triene side chain. The absolute configuration of this compound has been unequivocally established through total synthesis, which has also provided access to analogues for structure-activity relationship studies.

Quantitative Data

The biological activity of this compound has been quantified through various electrophysiological and biochemical assays. Its primary mode of action is the potent and selective blockade of voltage-gated potassium (Kv) channels.[2] The half-maximal inhibitory concentrations (IC50) for different Kv channel subtypes are summarized in the table below.

Ion Channel SubtypeIC50 (nM)Cell Type/SystemReference
Kv1.164.2 ± 7.3Xenopus laevis oocytes[3]
Kv1.234.5 ± 1.5Xenopus laevis oocytes[2][3]
Kv1.3853.5 ± 35.0Xenopus laevis oocytes[3]
Kv1.4108.3 ± 2.7Xenopus laevis oocytes[3]
Kv1.563.9 ± 5.4Xenopus laevis oocytes[3]
Kv3.11.2Mouse fibroblasts[4]
Total IK1.8Mouse taste cells[5][6]
Thallium Influx450Cerebrocortical neurons[7]

This compound exhibits significantly lower efficacy towards voltage-gated sodium channels (VGSCs), acting as a low-efficacy partial agonist with a Ki value in the micromolar range.[7][8]

Experimental Protocols

The elucidation of this compound's structure and biological function has been made possible through a combination of sophisticated experimental techniques.

Isolation and Purification of Natural this compound

This compound is isolated from cultured cells of the dinoflagellate Gambierdiscus toxicus. A general protocol involves:

  • Extraction: The cultured cells are extracted with methanol (B129727) (MeOH).

  • Solvent Partitioning: The crude extract is partitioned between dichloromethane (B109758) (CH2Cl2) and a methanol/water mixture. The toxin partitions into the organic phase.

  • Chromatographic Purification: The organic phase is subjected to multiple rounds of column chromatography, often using silica (B1680970) gel, followed by high-performance liquid chromatography (HPLC) to yield pure this compound. The purification process is typically guided by a mouse bioassay to track the toxic fractions.[9]

Structural Elucidation

The complex structure of this compound was determined using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with two-dimensional techniques such as COSY, HSQC, and HMBC, are used to establish the connectivity of the atoms and the relative stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-FABMS or ESI-MS) is employed to determine the elemental composition and molecular weight of this compound.[9][10]

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.[3]

Electrophysiological Characterization

The effects of this compound on ion channels are primarily studied using the two-electrode voltage-clamp (TEVC) and patch-clamp techniques.[6][11]

Two-Electrode Voltage-Clamp (TEVC) in Xenopus laevis Oocytes:

  • RNA Preparation and Injection: cRNA encoding the desired ion channel subtype is synthesized in vitro and injected into Xenopus laevis oocytes. The oocytes are then incubated to allow for channel expression.[3]

  • Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for monitoring the membrane potential and the other for injecting current. A voltage-clamp amplifier is used to hold the membrane potential at a desired level.

  • Data Acquisition: Voltage protocols are applied to elicit ionic currents, which are recorded before and after the application of this compound to the bathing solution. The effect of this compound on the channel's activity is then quantified.[11]

Signaling Pathways and Logical Relationships

The blockade of voltage-gated potassium channels by this compound initiates a cascade of downstream signaling events, particularly in neurons. This ultimately leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway.

Gambierol_Signaling_Pathway This compound This compound Kv_channel Voltage-Gated Potassium Channel (Kv) This compound->Kv_channel blocks Membrane_Depolarization Membrane Depolarization Kv_channel->Membrane_Depolarization leads to Ca_channel Voltage-Gated Calcium Channel Membrane_Depolarization->Ca_channel activates Ca_influx Increased Intracellular Ca²⁺ (Oscillations) Ca_channel->Ca_influx mediates Glu_release Glutamate Release Ca_influx->Glu_release triggers PLC Phospholipase C (PLC) Ca_influx->PLC activates NMDAR NMDA Receptor Glu_release->NMDAR activates NMDAR->Ca_influx contributes to Ras Ras PLC->Ras activates MAPK_cascade MAPK/ERK Cascade Ras->MAPK_cascade activates pERK Phosphorylated ERK (p-ERK) MAPK_cascade->pERK results in Neurite_outgrowth Neurite Outgrowth pERK->Neurite_outgrowth promotes

This compound-induced MAPK/ERK signaling cascade.

The workflow for identifying the biological targets of this compound and characterizing its activity is a multi-step process that integrates chemical and biological techniques.

Experimental_Workflow start Start: Isolation of this compound from G. toxicus purification Purification (Chromatography) start->purification structure_elucidation Structural Elucidation (NMR, MS, IR) purification->structure_elucidation synthesis Total Synthesis & Analogue Preparation structure_elucidation->synthesis target_screening Target Screening (e.g., Ion Channel Panel) synthesis->target_screening sar_studies Structure-Activity Relationship (SAR) Studies synthesis->sar_studies electrophysiology Electrophysiological Characterization (TEVC, Patch-Clamp) target_screening->electrophysiology cellular_assays Cellular Assays (Ca²⁺ imaging, Western Blot for p-ERK) electrophysiology->cellular_assays electrophysiology->sar_studies end End: Understanding of Mechanism of Action cellular_assays->end sar_studies->end

Workflow for the study of this compound.

Conclusion

This compound remains a molecule of profound scientific importance. Its intricate chemical structure, coupled with its potent and selective biological activity, offers a unique tool for probing the function of voltage-gated potassium channels and understanding the downstream consequences of their modulation. The successful total synthesis of this compound has not only confirmed its absolute stereochemistry but also paved the way for the development of novel pharmacological probes and potential therapeutic leads. This guide provides a foundational understanding of this compound's chemical and biological properties, serving as a valuable resource for researchers dedicated to advancing our knowledge in marine natural products, neuropharmacology, and drug discovery.

References

Gambierol's Mechanism of Action on Voltage-Gated Potassium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gambierol, a marine polycyclic ether toxin produced by the dinoflagellate Gambierdiscus toxicus, is a potent and specific inhibitor of voltage-gated potassium (Kv) channels. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's activity, with a focus on its effects on Kv channel gating and pharmacology. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and the proposed mechanism of action is visualized through signaling and workflow diagrams. This document is intended to serve as a comprehensive resource for researchers in neuroscience, pharmacology, and toxicology, as well as for professionals involved in drug discovery and development targeting ion channels.

Introduction

Voltage-gated potassium (Kv) channels are critical regulators of cellular excitability in a wide range of tissues, including the nervous system, heart, and muscle. Their dysfunction is implicated in numerous pathological conditions, making them important therapeutic targets. This compound has emerged as a valuable pharmacological tool for studying the structure and function of Kv channels due to its high affinity and specific mechanism of action. Unlike ciguatoxins, which primarily target voltage-gated sodium channels, this compound's principal molecular target is the Kv channel family, particularly subtypes within the Kv1 (Shaker-related) and Kv3 (Shaw-related) families[1][2][3]. This guide synthesizes the current understanding of how this compound interacts with and modulates these important ion channels.

Quantitative Analysis of this compound's Inhibitory Activity

This compound exhibits potent, nanomolar-range inhibition of several Kv channel subtypes. The following tables summarize the quantitative data on its inhibitory potency (IC50) and its effects on the biophysical properties of these channels.

Table 1: Inhibitory Potency (IC50) of this compound on Various Voltage-Gated Potassium Channels
Channel SubtypeCell Type/Expression SystemIC50 (nM)NotesReference
Kv1.1 Xenopus oocytes64.2 ± 7.3Maximum block of ~85%[3]
Kv1.2 Xenopus oocytes34.5 ± 1.5Most sensitive subtype tested in this study[3]
Kv1.3 Xenopus oocytes853.5 ± 35.0[3]
Kv1.4 Xenopus oocytes108.3 ± 2.7[3]
Kv1.5 Xenopus oocytes63.9 ± 5.4Maximum block of ~68%[3]
Kv3.1 Mouse fibroblasts (Ltk⁻ cells)Not specified, but potent inhibition observedHigh-affinity block[2][4]
Native IK Mouse taste cells1.8[1][5]
This compound-sensitive K+ current Rat fetal adrenomedullary chromaffin cells5.8[6][7]
Tl+ influx via Kv channels Cerebrocortical neurons450[2]
Table 2: Effects of this compound on Kv Channel Gating Properties
Channel/CurrentParameterControl ValueValue with this compoundCell Type/Expression SystemReference
Native IK (mouse taste cells) V₀.₅ of inactivation-44 mV-45 mVMouse taste cells[1][5]
Slope factor (k) of inactivation11 mV7 mVMouse taste cells[1][5]
Kv1.2 V₁/₂ of activation-23.3 ± 1.3 mV-22.1 ± 0.9 mVXenopus oocytes[3]
Kv3.1 V₁/₂ of activationNot specifiedShifted by > +120 mVMouse fibroblasts (Ltk⁻ cells)[4][8]
Rat fetal adrenomedullary K+ current V₅₀% of activation14.25 ± 0.83 mV8.93 ± 0.76 mVRat fetal adrenomedullary chromaffin cells
Slope factor (k) of activation8.07 ± 0.57 mV⁻¹10.17 ± 0.49 mV⁻¹Rat fetal adrenomedullary chromaffin cells

Mechanism of Action

This compound acts as a gating modifier of Kv channels, rather than a simple pore blocker.[4][8] The toxin exhibits a high affinity for the closed or resting state of the channel.[2][4][8] By binding to the channel in this conformation, this compound stabilizes the closed state, making it more difficult for the channel to open in response to membrane depolarization.[2][8][9] This is evidenced by a significant depolarizing shift of more than 120 mV in the voltage-dependence of activation for the Kv3.1 channel.[4][8]

The binding site for this compound is thought to be located at a lipid-exposed interface outside of the ion permeation pathway, involving residues in the S5 and S6 segments of the channel.[4][8] Specifically, a threonine residue in the S6 segment (T427 in Kv3.1) and residues in the S5 segment (L348 and F351 in Kv3.1) have been identified as important determinants for high-affinity binding.[10] The voltage-sensing domain (VSD), particularly the S3b-S4 paddle motif, also plays a crucial role in determining the affinity of this compound, likely by shaping the binding pocket.[8]

The proposed mechanism involves this compound anchoring the channel's gating machinery in the resting state.[4] This prevents the necessary conformational changes required for channel opening at physiological membrane potentials.[2][4] For the channel to open, the toxin must first dissociate, a process that is accelerated when the channel is in an activated-not-open state induced by strong depolarization.[4]

Downstream Signaling Effects

Inhibition of Kv channels by this compound leads to membrane depolarization, which can have several downstream consequences. In cerebrocortical neurons, this compound-induced Kv channel blockade augments spontaneous Ca²⁺ oscillations.[2][11] This increase in intracellular calcium can, in turn, activate various signaling pathways. For instance, this compound has been shown to stimulate the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2).[2][11] This ERK1/2 activation is dependent on both NMDA and type I metabotropic glutamate (B1630785) receptors, suggesting a link between Kv channel inhibition, glutamate receptor signaling, and downstream kinase activation.[2][11]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on Kv channels.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to express and characterize specific Kv channel subtypes in a controlled environment.

  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated by incubation in a collagenase solution.

  • cRNA Injection: Oocytes are injected with cRNA encoding the desired Kv channel α-subunit and incubated for 2-7 days to allow for channel expression.

  • Electrophysiological Recording:

    • Oocytes are placed in a recording chamber and perfused with a standard external solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

    • Two glass microelectrodes filled with 3 M KCl are impaled into the oocyte to measure membrane potential and inject current.

    • A voltage-clamp amplifier is used to control the membrane potential and record the resulting ionic currents.

    • Voltage Protocol for IC50 Determination: From a holding potential of -80 mV or -90 mV, depolarizing pulses to a potential that elicits a maximal or near-maximal current (e.g., +50 mV or +60 mV) are applied. This compound is then perfused at increasing concentrations, and the reduction in current amplitude is measured.[3]

    • Voltage Protocol for Gating Analysis: To determine the voltage-dependence of activation, a series of depolarizing steps in 10 mV increments are applied from a holding potential of -80 mV. The peak current at each voltage is measured and converted to conductance to construct a conductance-voltage (g-V) curve, which is then fitted with a Boltzmann function.[3]

Whole-Cell Patch-Clamp in Mammalian Cells

This technique allows for the recording of ionic currents from a single cell.

  • Cell Culture and Transfection: Mammalian cell lines (e.g., mouse Ltk⁻ fibroblasts, HEK293 cells) are cultured under standard conditions. For studying specific Kv channel subtypes, cells are transiently transfected with plasmid DNA encoding the channel of interest.[4]

  • Electrophysiological Recording:

    • Cells are transferred to a recording chamber on an inverted microscope and perfused with an external solution (e.g., Tyrode's solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, 10 mM HEPES, pH 7.4).

    • A glass micropipette with a small tip opening is filled with an internal solution (e.g., 120 mM KCl, 1 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 11 mM EGTA, 2 mM ATP, pH 7.3) and brought into contact with the cell membrane.[1]

    • A high-resistance seal is formed between the pipette and the membrane, and the membrane patch under the pipette is ruptured to achieve the whole-cell configuration.

    • Voltage Protocol for IC50 Determination: Similar to TEVC, cells are held at a negative potential (e.g., -80 mV) and depolarized to elicit Kv currents. The inhibitory effect of different concentrations of this compound is then quantified.[1][5]

    • Voltage Protocol for Inactivation Analysis: A standard two-pulse protocol is used. From a holding potential, a series of prepulses to different voltages are applied, followed by a test pulse to a constant voltage. The normalized current amplitude from the test pulse is plotted against the prepulse potential to determine the voltage-dependence of steady-state inactivation.[1][5]

Visualizations

Proposed Mechanism of this compound Action on Kv Channels

Gambierol_Mechanism cluster_channel_states Kv Channel States Closed Closed (Resting) State Stabilization Stabilization of Closed State Closed->Stabilization Open Open (Conducting) State Inhibition Inhibition of K+ Current Open->Inhibition Reduced probability This compound This compound This compound->Closed High-affinity binding Depolarization Membrane Depolarization Depolarization->Open Channel Gating Stabilization->Depolarization Antagonizes opening Stabilization->Inhibition

Caption: Proposed mechanism of this compound as a gating modifier of Kv channels.

Downstream Signaling Cascade Following Kv Channel Inhibition

Downstream_Signaling This compound This compound Kv_Channel Kv Channel This compound->Kv_Channel Inhibition Membrane_Depolarization Membrane Depolarization Kv_Channel->Membrane_Depolarization Leads to Ca_Oscillations ↑ Spontaneous Ca²⁺ Oscillations Membrane_Depolarization->Ca_Oscillations Induces Glutamate_Receptors NMDA & Type I mGluRs Activation Ca_Oscillations->Glutamate_Receptors Potentiates ERK_Phosphorylation ↑ ERK1/2 Phosphorylation Glutamate_Receptors->ERK_Phosphorylation Stimulates

Caption: Downstream signaling events initiated by this compound-mediated Kv channel inhibition.

Experimental Workflow for Characterizing this compound's Effects

Experimental_Workflow cluster_preparation Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Preparation Cell Preparation (Oocytes or Mammalian Cells) Channel_Expression Kv Channel Expression (cRNA/DNA microinjection/transfection) Cell_Preparation->Channel_Expression Electrophysiology Electrophysiology (TEVC or Patch-Clamp) Channel_Expression->Electrophysiology Voltage_Protocols Application of Voltage Protocols Electrophysiology->Voltage_Protocols Data_Acquisition Current Recording & Data Acquisition Voltage_Protocols->Data_Acquisition IC50_Curve Dose-Response Curve (IC50 Determination) Data_Acquisition->IC50_Curve Gating_Analysis Gating Parameter Analysis (g-V, Inactivation Curves) Data_Acquisition->Gating_Analysis

Caption: A generalized workflow for studying the effects of this compound on Kv channels.

Conclusion

This compound is a powerful and specific inhibitor of voltage-gated potassium channels, with a unique mechanism of action as a gating modifier. Its ability to stabilize the closed state of Kv1 and Kv3 subtypes provides a valuable tool for dissecting the intricate mechanisms of Kv channel function. The detailed quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the pharmacology of this compound and its potential applications in the study of ion channel-related diseases. Future research may focus on elucidating the precise structural basis of its interaction with the channel and exploring its effects on a wider range of Kv channel subtypes and native neuronal preparations.

References

The Neuroactive Profile of Gambierol: A Technical Guide to its Biological Activity in Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gambierol, a marine polycyclic ether toxin produced by the dinoflagellate Gambierdiscus toxicus, is a significant compound implicated in Ciguatera Fish Poisoning (CFP).[1] While structurally related to ciguatoxins, this compound exhibits a distinct pharmacological profile with profound effects on neuronal function. This technical guide provides an in-depth analysis of the biological activity of this compound in neuronal cells, focusing on its molecular targets, downstream signaling cascades, and functional consequences. The information presented herein is intended to serve as a comprehensive resource for researchers in neuroscience, toxicology, and drug discovery.

Core Mechanism of Action: Potent Blockade of Voltage-Gated Potassium Channels

The primary molecular target of this compound in neuronal cells is the voltage-gated potassium (Kv) channel.[1][2] Unlike ciguatoxins, which primarily target voltage-gated sodium (Nav) channels, this compound acts as a potent inhibitor of specific Kv channel subtypes.[3][4] This blockade of outward potassium currents leads to a delay in membrane repolarization, resulting in increased neuronal excitability.[5][6]

Quantitative Data on Kv Channel Inhibition

This compound exhibits differential affinity for various Kv channel subtypes, with a particularly high potency for members of the Kv1 and Kv3 families. The half-maximal inhibitory concentrations (IC50) for this compound on different mammalian Kv channel subtypes expressed in Xenopus laevis oocytes are summarized below.

Kv Channel SubtypeIC50 (nM)Maximum InhibitionReference
Kv1.164.2 ± 7.3~85%[1]
Kv1.234.5 ± 1.5>97%[1]
Kv1.3853.5 ± 35.0>97%[1]
Kv1.4108.3 ± 2.7>97%[1]
Kv1.563.9 ± 5.4~68%[1]
Kv1.6No observable inhibition-[1]
hERGNo observable inhibition-[1]

In mouse taste cells, this compound inhibited voltage-gated potassium currents (IK) with an even higher potency, demonstrating an IC50 of 1.8 nM.[2] In rat fetal adrenomedullary chromaffin cells, the IC50 for the this compound-sensitive K+ current component was 5.8 nM.[7]

Effects on Voltage-Gated Sodium Channels

The effects of this compound on voltage-gated sodium (Nav) channels are more complex and appear to be concentration-dependent. Some studies suggest that this compound acts as a low-efficacy partial agonist or antagonist at neurotoxin site 5 on Nav channels.[4][8] At micromolar concentrations, it has been reported to cause a small inhibition of Nav channels.[9] However, other studies have found no significant effect of this compound on Nav channel function.[2][3] It is proposed that any observed activation of Nav channels may be a secondary effect of membrane depolarization caused by the primary blockade of Kv channels.[1]

Downstream Signaling Pathways in Neuronal Cells

The inhibition of Kv channels by this compound triggers a cascade of downstream signaling events in neuronal cells, primarily driven by alterations in intracellular calcium (Ca2+) homeostasis.

Augmentation of Spontaneous Ca2+ Oscillations

A key consequence of Kv channel blockade by this compound is the augmentation of spontaneous intracellular Ca2+ oscillations in cerebrocortical and cerebellar neurons.[6][8][10] This effect is concentration-dependent and is mimicked by other universal potassium channel inhibitors like 4-aminopyridine (B3432731) (4-AP).[6] The increased frequency of these Ca2+ oscillations is dependent on the influx of extracellular calcium.[10]

Involvement of Glutamate (B1630785) Receptors

The this compound-induced Ca2+ oscillations and subsequent signaling are intricately linked to the activation of glutamate receptors. The NMDA receptor antagonist APV has been shown to completely eliminate these oscillations, indicating a critical role for NMDA receptors.[10]

Activation of the ERK1/2 Signaling Pathway

This compound stimulates the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2), a key pathway involved in neuronal plasticity and survival.[6][8] This activation is dependent on both NMDA and type I metabotropic glutamate receptors (mGluRs).[6] The signaling cascade leading to ERK1/2 activation involves phospholipase C (PLC) and the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor.[6]

Gambierol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Kv_channel Kv Channel (e.g., Kv1.2) This compound->Kv_channel Inhibits Depolarization Membrane Depolarization Kv_channel->Depolarization Leads to NMDA_R NMDA Receptor Ca_oscillations ↑ Spontaneous Ca2+ Oscillations NMDA_R->Ca_oscillations Ca2+ influx mGluR Type I mGluR PLC PLC mGluR->PLC Activates IP3_R IP3 Receptor (on ER) PLC->IP3_R via IP3 IP3_R->Ca_oscillations Ca2+ release Glutamate_release Glutamate Release Depolarization->Glutamate_release ERK_activation p-ERK1/2 Ca_oscillations->ERK_activation Neurite_outgrowth Neurite Outgrowth ERK_activation->Neurite_outgrowth Glutamate_release->NMDA_R Activates Glutamate_release->mGluR Activates

Figure 1: Signaling pathway of this compound in neuronal cells.

Functional Consequences in Neuronal Cells

The molecular events initiated by this compound translate into significant functional changes in neurons.

  • Increased Neuronal Excitability: By blocking Kv channels, this compound prolongs the action potential duration and lowers the threshold for firing, leading to increased neuronal excitability.[5]

  • Neurite Outgrowth: this compound has been shown to stimulate neurite outgrowth in cerebrocortical neurons.[6][8] This effect is mimicked by other potassium channel inhibitors and is a downstream consequence of ERK1/2 activation.[6] This suggests a potential role for Kv channel modulation in neuronal plasticity.

  • Neurotoxicity: While some analogues of this compound have been shown to cause a time-dependent decrease in cell viability, this compound itself did not elicit significant cell toxicity in cultured cerebellar neurons in the same study.[9] The neurotoxic potential of this compound likely depends on its concentration and the specific neuronal population.

Experimental Protocols

Two-Electrode Voltage-Clamp (TEVC) in Xenopus laevis Oocytes

This technique is used to study the effect of this compound on specific ion channel subtypes expressed in a controlled environment.

TEVC_Workflow cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Oocyte_isolation 1. Isolate Xenopus laevis oocytes cRNA_injection 2. Inject cRNA of specific Kv channel subtype Oocyte_isolation->cRNA_injection Incubation 3. Incubate for 2-7 days to allow channel expression cRNA_injection->Incubation Oocyte_placement 4. Place oocyte in recording chamber Incubation->Oocyte_placement Electrode_impale 5. Impale with two microelectrodes (voltage and current) Oocyte_placement->Electrode_impale Control_recording 6. Record baseline channel currents in response to voltage steps Electrode_impale->Control_recording Gambierol_application 7. Perfuse with this compound solution Control_recording->Gambierol_application Test_recording 8. Record channel currents in the presence of this compound Gambierol_application->Test_recording Current_measurement 9. Measure peak current amplitude Test_recording->Current_measurement Dose_response 10. Generate dose-response curves Current_measurement->Dose_response IC50_calculation 11. Calculate IC50 values Dose_response->IC50_calculation

Figure 2: Experimental workflow for TEVC.

Methodology:

  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.

  • cRNA Injection: Complementary RNA (cRNA) encoding the specific ion channel subunit of interest is injected into the oocytes.

  • Incubation: Oocytes are incubated in a nutrient-rich solution to allow for the translation and insertion of the ion channels into the cell membrane.

  • Recording: A two-electrode voltage-clamp amplifier is used to clamp the membrane potential at a holding potential and to record the ionic currents flowing through the expressed channels in response to a series of voltage steps.

  • Compound Application: this compound is applied to the oocyte via a perfusion system, and the effect on the ion channel currents is recorded.

  • Data Analysis: The inhibition of the current is measured, and dose-response curves are generated to determine the IC50 value.[1]

Patch-Clamp Electrophysiology in Neuronal Cells

This technique allows for the recording of ion channel activity in native neuronal cells or cultured cell lines.

Methodology:

  • Cell Preparation: Primary neurons are cultured, or neuronal cell lines are grown on coverslips.

  • Recording Configuration: A glass micropipette with a very small tip diameter is pressed against the cell membrane to form a high-resistance seal (gigaseal). The patch of membrane can then be ruptured to allow for whole-cell recording of the total ion currents from the entire cell.

  • Data Acquisition: Voltage-clamp protocols are applied to study the activity of specific ion channels. The membrane potential is held at a set value, and currents are measured as the voltage is stepped to different levels.

  • This compound Application: this compound is applied to the bath solution, and changes in the recorded currents are measured to determine its effect on the native ion channels.[2]

Intracellular Calcium Imaging

This method is used to visualize and quantify changes in intracellular calcium concentrations in response to this compound.

Methodology:

  • Cell Loading: Cultured neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Imaging: The cells are placed on the stage of a fluorescence microscope equipped with a camera. The cells are excited at specific wavelengths, and the emitted fluorescence is captured.

  • This compound Stimulation: A baseline fluorescence is recorded before the application of this compound. This compound is then added to the culture medium, and the changes in fluorescence intensity are recorded over time.

  • Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. This allows for the characterization of the frequency, amplitude, and duration of the calcium oscillations induced by this compound.[6][10]

Conclusion

This compound is a potent neurotoxin that primarily targets voltage-gated potassium channels in neuronal cells. Its inhibitory action on these channels leads to membrane depolarization, increased neuronal excitability, and the augmentation of spontaneous calcium oscillations. These events trigger downstream signaling pathways involving glutamate receptors and ERK1/2, ultimately influencing neuronal functions such as neurite outgrowth. The detailed understanding of this compound's mechanism of action is crucial for the development of potential therapeutics for Ciguatera Fish Poisoning and provides valuable insights into the role of Kv channels in neuronal signaling and plasticity. The data and protocols presented in this guide offer a foundational resource for further research into this intriguing marine biotoxin.

References

Gambierol: A Deep Dive into its Lipophilicity and Membrane Permeability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Gambierol, a potent marine neurotoxin produced by the dinoflagellate Gambierdiscus toxicus, presents a significant challenge to human health due to its accumulation in the food chain. Its complex polyether structure confers a high degree of lipophilicity, a key determinant of its pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's lipophilicity and its implications for membrane permeability, offering valuable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Lipophilicity

Table 1: Physicochemical and Lipophilicity Data for this compound

ParameterValueSource/Method
Molecular Formula C₄₃H₆₄O₁₁[1]
Molar Mass 756.97 g/mol [1]
Predicted LogP 5.85Molinspiration

Note: The predicted LogP value was calculated using Molinspiration cheminformatics software, a widely used tool for predicting molecular properties.

The high positive LogP value strongly suggests that this compound preferentially partitions into lipid environments over aqueous ones. This inherent lipophilicity is a critical factor in its ability to cross cell membranes and accumulate within the lipid bilayer, leading to a long biological half-life and persistent toxicity.[1][2]

Membrane Permeability: Implications of High Lipophilicity

The lipophilic nature of this compound strongly indicates its capacity for passive diffusion across biological membranes. While specific experimental data from assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) are not available for this compound, its structural similarity to other lipophilic marine toxins, such as ciguatoxins, suggests it can readily traverse the lipid core of cell membranes.[1] Furthermore, its ability to cross the blood-brain barrier has been suggested, which is consistent with its neurotoxic effects.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, non-cell-based method used to predict the passive permeability of compounds. It serves as an effective initial screen for drug candidates. Given this compound's high lipophilicity, it would be expected to exhibit high permeability in a standard PAMPA model.

dot

PAMPA_Workflow cluster_0 Donor Well cluster_1 Artificial Membrane cluster_2 Acceptor Well Donor This compound in Aqueous Buffer Membrane Phospholipid/ Organic Solvent Donor->Membrane Partitioning Acceptor Aqueous Buffer Membrane->Acceptor Diffusion

Figure 1: Generalized workflow of a Parallel Artificial Membrane Permeability Assay (PAMPA).
Blood-Brain Barrier (BBB) Permeability

The neurotoxic symptoms associated with this compound poisoning strongly suggest its ability to cross the blood-brain barrier (BBB). In vitro BBB models, which co-culture brain endothelial cells with astrocytes and pericytes, are instrumental in assessing the brain penetration of compounds. The high lipophilicity of this compound is a primary driver for its potential to passively diffuse across the tightly regulated endothelial cell layer of the BBB.

Interaction with Membrane-Bound Ion Channels

This compound's primary mechanism of toxicity involves the potent and selective blockade of voltage-gated potassium (Kv) channels, which are integral membrane proteins.[3][4] Its high lipophilicity facilitates its partitioning into the cell membrane, allowing it to access its binding site on these channels from within the lipid bilayer.[1][3]

dot

Gambierol_Kv_Channel_Interaction cluster_channel Voltage-Gated K+ Channel membrane Extracellular Lipid Bilayer Intracellular Gambierol_membrane This compound Kv_channel Kv Channel (Closed State) Kv_channel->Kv_channel Gambierol_extra This compound Gambierol_extra->membrane:f1 Partitioning Gambierol_membrane->Kv_channel Binds to lipid-exposed site

Figure 2: Proposed mechanism of this compound interaction with a voltage-gated potassium channel.
Quantitative Effects on Kv Channels

Electrophysiological studies have quantified the inhibitory effects of this compound on various Kv channel subtypes. The half-maximal inhibitory concentration (IC₅₀) values highlight the potent nature of this interaction.

Table 2: IC₅₀ Values of this compound for Various Voltage-Gated Potassium (Kv) Channel Subtypes

Kv Channel SubtypeIC₅₀ (nM)Cell Type/Expression SystemReference
Kv1.1 64.2Xenopus oocytes[3]
Kv1.2 34.5Xenopus oocytes[3]
Kv1.3 853.5Xenopus oocytes[3]
Kv1.4 108.3Xenopus oocytes[3]
Kv1.5 63.9Xenopus oocytes[3]
Kv Channels (total) 1.8Mouse taste cells[4]

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) for Xenopus Oocyte Recordings

This technique is crucial for studying the effects of compounds on ion channels expressed in Xenopus oocytes.

dot

TEVC_Workflow cluster_0 Preparation cluster_1 Recording Setup cluster_2 Experiment Oocyte_Prep Oocyte Isolation & cRNA Injection Impale Impale with Voltage & Current Electrodes Oocyte_Prep->Impale Clamp Voltage Clamp Amplifier Impale->Clamp Perfuse Perfuse with Control & this compound Solutions Clamp->Perfuse Record Record Ionic Currents Perfuse->Record

Figure 3: Simplified workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer. cRNA encoding the specific Kv channel subtype of interest is then injected into the oocytes.

  • Electrode Preparation: Glass microelectrodes with a resistance of 0.5-2 MΩ are filled with 3 M KCl.

  • Recording: Oocytes are placed in a recording chamber and perfused with a standard recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5). Two electrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

  • Data Acquisition: The membrane potential is clamped at a holding potential (e.g., -80 mV), and voltage steps are applied to elicit ionic currents. The effect of this compound is assessed by perfusing the oocyte with a solution containing the toxin and measuring the change in current amplitude.

Whole-Cell Patch-Clamp Technique

This technique allows for the recording of ionic currents from a single cell.

Methodology:

  • Cell Preparation: Cells (e.g., cultured neurons or cell lines expressing the target ion channel) are plated on coverslips.

  • Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-7 MΩ and filled with an internal solution (e.g., 140 mM KCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.3).

  • Seal Formation: The pipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal".

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, allowing electrical access to the cell's interior.

  • Recording: The cell is voltage-clamped, and currents are recorded in response to voltage protocols before and after the application of this compound to the external solution.

FluxOR™ Potassium Ion Channel Assay

This is a high-throughput fluorescence-based assay for measuring potassium channel activity.

Methodology:

  • Cell Plating: Cells expressing the potassium channel of interest are plated in a multi-well plate.

  • Dye Loading: Cells are loaded with the FluxOR™ reagent, a thallium-sensitive fluorescent dye.

  • Compound Incubation: Cells are incubated with this compound or control compounds.

  • Stimulation and Detection: A stimulus buffer containing thallium ions is added to the wells. Thallium influx through open potassium channels leads to an increase in fluorescence, which is measured using a fluorescence plate reader. The inhibitory effect of this compound is quantified by the reduction in the fluorescence signal.

Conclusion

The pronounced lipophilicity of this compound is a defining characteristic that dictates its membrane permeability and its potent interaction with membrane-embedded ion channels. This technical guide has summarized the available quantitative data, outlined relevant experimental protocols, and provided a framework for understanding the molecular basis of this compound's toxicity. For researchers and drug development professionals, a thorough understanding of these principles is essential for developing effective countermeasures and for exploring the potential therapeutic applications of related polyether compounds. Further research, including the experimental determination of this compound's LogP and its permeability in various in vitro models, will provide a more complete picture of its pharmacokinetic profile.

References

The Enigmatic Architecture of a Marine Toxin: A Technical Guide to the Biosynthesis of Gambierol in Gambierdiscus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gambierol, a complex polycyclic ether marine toxin produced by the dinoflagellate genus Gambierdiscus, poses a significant threat to human health through ciguatera fish poisoning. Its intricate ladder-like structure, assembled from a polyketide backbone, presents a formidable challenge to synthetic chemists and a fascinating puzzle for biochemists. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. It synthesizes findings from genomic, transcriptomic, and chemical studies to propose a putative pathway, details relevant experimental methodologies, and presents key quantitative data on toxin production. This document is intended to serve as a valuable resource for researchers investigating polyketide biosynthesis, natural product drug discovery, and the management of ciguatera poisoning.

Introduction

Gambierdiscus species are notorious for producing a suite of potent neurotoxins, including ciguatoxins and this compound.[1] While structurally distinct, these toxins share a common origin as polyketides, large and complex molecules built from simple carboxylic acid precursors. The biosynthesis of these ladder-like polyethers is of great interest due to their ecological impact and potential as pharmacological probes and drug leads.[2][3] this compound's potent activity on voltage-gated potassium channels makes it a molecule of significant interest for neuroscience and drug development.[2] However, a complete, experimentally validated biosynthetic pathway for this compound remains to be elucidated. This guide consolidates the available evidence to provide a detailed overview of the proposed biosynthetic machinery.

The Polyketide Origin of this compound

Stable isotope feeding studies have consistently supported the polyketide origin of this compound and other related polyether ladder compounds produced by dinoflagellates.[4][5][6] This indicates that the carbon backbone of this compound is assembled by a large, multi-domain enzyme complex known as a polyketide synthase (PKS). The general mechanism of Type I PKSs involves the sequential condensation of acyl-CoA precursors (primarily acetyl-CoA and propionyl-CoA) in a manner analogous to fatty acid synthesis.

Proposed Biosynthetic Scheme

The biosynthesis of this compound is hypothesized to proceed through the following key stages:

  • Polyketide Chain Assembly: A Type I PKS complex catalyzes the iterative condensation of acetate (B1210297) and propionate (B1217596) units to form a long polyketone chain. The specific arrangement and modification of ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within the PKS modules determine the stereochemistry of the resulting backbone.

  • Epoxidation Cascade: Following the synthesis of the linear polyketone, it is proposed that a series of regio- and stereospecific epoxidations occur along the chain. These reactions are likely catalyzed by P450 monooxygenases or other specialized epoxidases.[5]

  • Polyether Ring Formation (Cascade Cyclization): The strategically placed epoxide groups then undergo a cascade of intramolecular cyclization reactions to form the characteristic ladder-like polyether core of this compound. This intricate process is thought to be enzyme-mediated, ensuring the correct stereochemical outcome.[7]

  • Tailoring Reactions: Finally, late-stage tailoring enzymes modify the polyether core to produce the final this compound structure, including the addition of the side chain.

Genetic Basis of this compound Biosynthesis

Transcriptomic and genomic analyses of Gambierdiscus species have revealed a vast and complex repertoire of genes associated with polyketide synthesis.[4][8] These studies have identified numerous Type I PKS genes, often fragmented and present as single-domain transcripts, which is a unique feature of dinoflagellate PKS systems.[8]

Key findings from these studies include:

  • The presence of a large number of ketoacyl synthase (KS) transcripts, which form distinct phylogenetic clusters.[4][5][9] Some of these clusters are unique to maitotoxin-producing species, suggesting their involvement in polyether ladder synthesis.[4][5][9]

  • Identification of transcripts encoding other essential PKS domains, including acyl carrier proteins (ACP), acyltransferases (AT), ketoreductases (KR), dehydratases (DH), and enoylreductases (ER).[8]

  • The discovery of very large PKS transcripts in highly toxic species like Gambierdiscus polynesiensis, with one transcript encoding a seven-module protein predicted to synthesize a portion of the polyether backbone.[8]

This "trans-splicing" or "shared-domain" model of dinoflagellate PKSs, where individual domains or small modules are transcribed separately and then assembled post-translationally, represents a significant departure from the canonical multi-modular Type I PKS paradigm found in bacteria and fungi.

Quantitative Data on this compound Production

The production of this compound and its analogs varies significantly between different Gambierdiscus species and even between different strains of the same species. Environmental factors and the growth phase of the dinoflagellate culture also influence toxin production.

Gambierdiscus SpeciesCompoundProduction Level (pg/cell)Reference
G. carpenteri CAWD237Gambierone87[10]
G. cheloniae CAWD232GambieroneNot specified, but used for purification[10]
G. holmesiiGambieroneDetectable[10]
G. honuGambieroneDetectable[10]
G. lewisiiGambieroneDetectable[10]
G. pacificusGambieroneDetectable[10]
G. polynesiensisGambieroneDetectable[11][10]
G. polynesiensisP-CTX analogs1.1 ± 0.1 to 4.6 ± 0.7[11]
G. lapillus CAWD33844-Methylgambierone270[10]
G. australes CAWD14944-Methylgambierone259[10]
G. balechii 1123M1M10Gambierone0.006 (below LOQ)[12]
G. balechii 1123M1M1044-Methylgambierone4.0[12]

Note: Gambierone is a related compound often studied alongside this compound.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a multi-pronged approach combining molecular biology, analytical chemistry, and biochemistry. Below are detailed methodologies for key experiments.

Transcriptome Sequencing and Analysis of PKS Genes

Objective: To identify and characterize the full complement of polyketide synthase genes in a this compound-producing Gambierdiscus strain.

Methodology:

  • Culture and Harvesting: Grow a clonal, axenic culture of the target Gambierdiscus species (e.g., G. toxicus) to mid-exponential phase. Harvest cells by centrifugation at low speed to prevent cell lysis.

  • RNA Extraction: Immediately extract total RNA from the cell pellet using a TRIzol-based method followed by a column-based purification kit (e.g., RNeasy, Qiagen) to ensure high-quality RNA.

  • Library Preparation and Sequencing: Prepare a cDNA library from the extracted RNA using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). Perform high-throughput sequencing on an Illumina platform (e.g., NovaSeq) to generate a large number of paired-end reads.[8]

  • De Novo Transcriptome Assembly: Assemble the raw sequencing reads into transcripts using a de novo assembler such as Trinity, which is well-suited for non-model organisms without a reference genome.[8]

  • PKS Gene Identification and Annotation:

    • Perform a BLASTx search of the assembled transcripts against a curated database of known PKS domains (e.g., from NCBI's Conserved Domain Database).

    • Identify transcripts containing conserved PKS domains (KS, AT, KR, DH, ER, ACP, TE).

    • Use bioinformatics tools like antiSMASH or a custom pipeline to predict the domain organization of the identified PKS transcripts.

    • Perform phylogenetic analysis of the identified domains (especially the KS domains) to compare them with known PKSs and to identify clusters potentially involved in polyether synthesis.[4][5]

Stable Isotope Feeding Studies

Objective: To confirm the polyketide origin of this compound and to identify its precursor units.

Methodology:

  • Precursor Synthesis: Synthesize isotopically labeled precursors, such as [1-¹³C]-acetate, [2-¹³C]-acetate, and [¹³C-methyl]-methionine.

  • Culture Feeding: Add the labeled precursors to the culture medium of a this compound-producing Gambierdiscus strain during its exponential growth phase.

  • Toxin Extraction and Purification: After a defined incubation period, harvest the cells and extract the lipids using a solvent system like methanol/dichloromethane. Purify this compound from the crude extract using a combination of chromatographic techniques, such as silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC).

  • NMR and Mass Spectrometry Analysis:

    • Acquire high-resolution ¹³C NMR spectra of the purified, labeled this compound. Compare the spectra with that of unlabeled this compound to identify enriched carbon positions. The incorporation pattern will reveal the origin of the carbon atoms in the this compound backbone.

    • Analyze the labeled this compound using high-resolution mass spectrometry (e.g., ESI-QTOF) to determine the mass shift and confirm the incorporation of the isotopic labels.

Visualizations

Proposed Biosynthesis Pathway of this compound

Gambierol_Biosynthesis cluster_pks Polyketide Synthase (PKS) Assembly Line cluster_tailoring Post-PKS Tailoring start Acetyl-CoA / Propionyl-CoA pks_modules Type I PKS Modules (KS, AT, KR, DH, ER, ACP) start->pks_modules Chain Elongation polyketone Linear Polyketone Precursor pks_modules->polyketone Release (TE) epoxidation Epoxidase(s) (e.g., P450) polyketone->epoxidation Oxidation polyepoxide Polyepoxide Intermediate epoxidation->polyepoxide cyclization Cascade Cyclase(s) polyepoxide->cyclization Ring Formation polyether_core Polyether Core cyclization->polyether_core tailoring_enzymes Late-stage Tailoring Enzymes polyether_core->tailoring_enzymes Modification This compound This compound tailoring_enzymes->this compound

Caption: Proposed biosynthetic pathway for this compound in Gambierdiscus.

Experimental Workflow for PKS Gene Discovery

PKS_Discovery_Workflow culture 1. Gambierdiscus Culture rna_extraction 2. Total RNA Extraction culture->rna_extraction library_prep 3. cDNA Library Preparation rna_extraction->library_prep sequencing 4. High-Throughput Sequencing library_prep->sequencing assembly 5. De Novo Transcriptome Assembly sequencing->assembly annotation 6. PKS Gene Identification (BLAST, Domain Search) assembly->annotation analysis 7. Phylogenetic & Pathway Analysis annotation->analysis

Caption: Workflow for identifying PKS genes from Gambierdiscus.

Conclusion and Future Perspectives

The biosynthesis of this compound in Gambierdiscus is a complex process orchestrated by a unique and highly fragmented polyketide synthase machinery. While significant progress has been made in identifying the genetic blueprint for polyketide synthesis in these organisms, the precise enzymatic steps, the structure of the intermediates, and the mechanisms of polyether ring formation remain largely unknown. Future research, combining advanced techniques in genomics, proteomics, and metabolomics, will be crucial to fully unravel this intricate biosynthetic pathway. Heterologous expression of the identified PKS genes in a more tractable host organism could provide definitive evidence for their function and pave the way for the sustainable production of this compound and its analogs for pharmacological research and development. The total synthesis of this compound, while a monumental achievement in chemistry, also provides valuable insights and tools for the biological investigation of this fascinating molecule.[13][14][15][16][17][18]

References

The Expanding Therapeutic Potential of Gambierol: A Deep Dive into its Natural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Gambierol, a potent marine polycyclic ether toxin produced by the dinoflagellate Gambierdiscus toxicus, has garnered significant attention in the scientific community for its intricate chemical structure and profound biological activity.[1][2][3] While initially identified as a contributor to ciguatera fish poisoning, recent research has unveiled its potential as a valuable molecular probe and a lead compound for the development of novel therapeutics. This technical guide provides an in-depth analysis of the natural analogs and synthetic derivatives of this compound, focusing on their structure-activity relationships, mechanisms of action, and the experimental methodologies used to elucidate their effects.

Core Structure and Key Analogs

This compound is characterized by a ladder-shaped, trans-fused octacyclic polyether core.[2][3] Through diverted total synthesis, researchers have been able to create a series of analogs to probe the structural elements crucial for its biological activity.[1] Among the most studied are heptacyclic and tetracyclic analogs, which have been instrumental in understanding the pharmacophore of this class of molecules.[4]

Quantitative Biological Activity

The primary biological target of this compound and its analogs is the voltage-gated potassium (Kv) channels.[5] Specifically, they have shown potent inhibitory effects on the human Kv1.2 channel. The following table summarizes the key quantitative data for this compound and its heptacyclic and tetracyclic analogs.

CompoundInhibition of hKv1.2 (IC50)Cytotoxicity in wild-type CHO cells (IC50)Cytotoxicity in CHO cells expressing hKv1.2 (IC50)
This compound0.75 ± 0.15 nM95 ± 7.1 µM78 ± 5.8 µM
Heptacyclic Analog7.6 ± 1.2 nM6.5 ± 0.8 µM6.0 ± 1.0 µM
Tetracyclic Analog28 ± 4.0 nM>100 µM>100 µM
Data sourced from Konoki et al., 2015.[4]

These data reveal that while this compound is a highly potent inhibitor of Kv1.2, its cytotoxicity is observed at much higher concentrations, suggesting that the acute toxicity is not solely mediated by the inhibition of this specific channel.[4]

Structure-activity relationship (SAR) studies have been crucial in identifying the key molecular features responsible for the potent biological activity of this compound. These studies have demonstrated that the C28=C29 double bond within the H ring and the unsaturated side chain are critical for its neurotoxicity.[1][6] Conversely, modifications to the C1 and C6 hydroxyl groups, the C30 methyl group, and the C37=C38 double bond have been shown to have minimal impact on its toxic effects in mice.[1]

Mechanism of Action and Signaling Pathways

The inhibition of Kv channels by this compound leads to a cascade of downstream cellular events. By blocking these channels, this compound disrupts the normal repolarization of the cell membrane, leading to increased neuronal excitability.[7] This prolonged depolarization results in the opening of voltage-gated calcium channels and the activation of NMDA receptors, leading to an influx of calcium ions (Ca2+).[8]

The resulting increase in intracellular calcium concentration is a key signaling event that can trigger various downstream pathways, including the Ras-MAPK-ERK pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival.

Gambierol_Signaling_Pathway This compound This compound Kv_Channel Voltage-gated K+ Channel This compound->Kv_Channel Inhibition Membrane_Depolarization Membrane Depolarization Kv_Channel->Membrane_Depolarization Leads to VGCC Voltage-gated Ca2+ Channel Membrane_Depolarization->VGCC Activates NMDA_Receptor NMDA Receptor Membrane_Depolarization->NMDA_Receptor Activates Ca_Influx Ca2+ Influx VGCC->Ca_Influx NMDA_Receptor->Ca_Influx Ras Ras Ca_Influx->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Neurite_Outgrowth Neurite Outgrowth ERK->Neurite_Outgrowth Promotes

Caption: Simplified signaling pathway of this compound's action.

Experimental Protocols

A thorough understanding of the biological effects of this compound and its analogs relies on robust and well-defined experimental protocols. The following sections detail the methodologies for key assays used in the characterization of these compounds.

Two-Electrode Voltage-Clamp (TEVC) Assay in Xenopus Oocytes

This technique is fundamental for studying the effects of this compound on specific ion channels expressed in a controlled environment.

TEVC_Workflow Oocyte_Prep Oocyte Preparation (Isolation and Defolliculation) cRNA_Injection cRNA Injection (e.g., hKv1.2) Oocyte_Prep->cRNA_Injection Incubation Incubation (2-5 days at 16-18°C) cRNA_Injection->Incubation TEVC_Setup Two-Electrode Voltage-Clamp Setup Incubation->TEVC_Setup Recording Electrophysiological Recording TEVC_Setup->Recording Data_Analysis Data Analysis (IC50 determination) Recording->Data_Analysis

Caption: Workflow for the Two-Electrode Voltage-Clamp (TEVC) assay.

Methodology:

  • Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with cRNA encoding the ion channel of interest (e.g., hKv1.2).

  • Incubation: Injected oocytes are incubated for 2-5 days to allow for channel expression.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording. The oocyte is perfused with a control solution, and baseline currents are recorded. The test compound (this compound or analog) is then added to the perfusion solution at various concentrations, and the resulting changes in current are measured.

  • Data Analysis: The concentration-response data are fitted to a logistical equation to determine the IC50 value.

MTT Cytotoxicity Assay in CHO Cells

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow Cell_Seeding Cell Seeding (CHO cells in 96-well plate) Compound_Treatment Treatment with this compound/Analog Cell_Seeding->Compound_Treatment Incubation_24h Incubation (24-72 hours) Compound_Treatment->Incubation_24h MTT_Addition Addition of MTT Reagent Incubation_24h->MTT_Addition Incubation_4h Incubation (2-4 hours) MTT_Addition->Incubation_4h Solubilization Addition of Solubilization Solution (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Measurement Absorbance Measurement (at ~570 nm) Solubilization->Absorbance_Measurement Data_Analysis_MTT Data Analysis (IC50 determination) Absorbance_Measurement->Data_Analysis_MTT

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Chinese Hamster Ovary (CHO) cells (wild-type or expressing a specific target like hKv1.2) are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or its analogs.

  • Incubation: The cells are incubated with the compounds for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control, and the IC50 value is determined.

Mouse Bioassay for Acute Toxicity

The mouse bioassay is a traditional method for assessing the in vivo toxicity of marine toxins.

Methodology:

  • Animal Model: Male ICR mice are typically used for this assay.

  • Compound Administration: this compound or its analogs are dissolved in a suitable vehicle (e.g., saline with a small amount of Tween 60) and administered to the mice via intraperitoneal (i.p.) injection.

  • Observation: The mice are observed for a set period (e.g., 24-48 hours) for signs of toxicity, including changes in behavior, respiratory distress, and mortality.

  • LD50 Determination: The lethal dose 50 (LD50), the dose required to kill 50% of the test population, is determined from the dose-response data.

Future Directions and Therapeutic Implications

The unique ability of this compound to potently and selectively modulate the activity of voltage-gated potassium channels opens up exciting avenues for therapeutic development. Kv channels are implicated in a wide range of physiological processes, and their dysfunction is associated with various diseases, including epilepsy, multiple sclerosis, and cardiac arrhythmias. The detailed understanding of the structure-activity relationships of this compound analogs will guide the design of new molecules with improved therapeutic indices, separating the desired pharmacological activity from unwanted toxicity.

Furthermore, the elucidation of the downstream signaling pathways affected by this compound provides insights into its potential application in neurodegenerative disorders. The modulation of the Ras-MAPK-ERK pathway, which is involved in neuronal survival and plasticity, suggests that this compound derivatives could be explored for their neuroprotective or neuro-regenerative properties.

References

A Historical Perspective of Gambierol Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical overview of the research on Gambierol, a potent marine polycyclic ether toxin. From its initial discovery and isolation to the elucidation of its complex structure and mechanism of action, this document traces the key milestones that have shaped our understanding of this intriguing molecule. Detailed experimental protocols, quantitative data, and visual diagrams of key processes are presented to offer a thorough resource for professionals in the field.

Discovery and Initial Characterization

This compound was first isolated and named in 1993 by Satake, Murata, and Yasumoto.[1] It was identified as a toxic constituent of the marine dinoflagellate Gambierdiscus toxicus, the same organism responsible for producing ciguatoxins, the primary causative agents of ciguatera fish poisoning.[1][2] Early research focused on its purification from cultured dinoflagellate cells and initial characterization of its toxic properties. These initial studies revealed that this compound is a polycyclic ether toxin, structurally distinct from the ciguatoxins, but also contributing to the overall toxicity associated with ciguatera.[2]

Structural Elucidation and Total Synthesis

The determination of this compound's intricate molecular structure was a significant challenge for chemists. Its complex architecture, featuring a ladder-like octacyclic polyether core with 18 stereocenters, required sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3]

The first total synthesis of this compound was a landmark achievement in natural product synthesis, confirming its proposed structure and providing a means to produce the molecule in the laboratory for further study. A key strategy in its synthesis involved the convergent coupling of two complex fragments, often referred to as the ABC and EFGH ring systems. Notable reactions employed in various synthetic routes include the B-alkyl Suzuki-Miyaura cross-coupling and the Stille coupling to introduce the sensitive triene side chain.[4]

Toxicological Profile

Initial toxicological studies in the early 2000s established this compound as a potent neurotoxin. The primary method for assessing its acute toxicity has been the mouse bioassay.

Quantitative Toxicity Data
Parameter Value Administration Route Reference
LD50 in mice~80 µg/kgIntraperitoneal (i.p.)[5]
LD50 in mice150 µg/kgOral (p.o.)[5]

Mechanism of Action: A Potent Potassium Channel Blocker

Subsequent research into the mechanism of action of this compound revealed that, unlike ciguatoxins which primarily target voltage-gated sodium channels, this compound is a potent and specific blocker of voltage-gated potassium channels (Kv).[6] This discovery was a pivotal moment in understanding its neurotoxic effects.

Electrophysiological studies have demonstrated that this compound inhibits specific subtypes of Kv channels at nanomolar concentrations. This blockade of potassium channels disrupts the normal repolarization of neurons, leading to increased neuronal excitability and the various neurological symptoms observed in ciguatera poisoning.

Quantitative Ion Channel Inhibition Data
Target Ion Channel IC50 Value Reference
Kv1.234.5 nM[6]
Kv1.164.2 nM[6]
Kv1.563.9 nM[6]
Kv1.4108.3 nM[6]
Kv1.3853.5 nM[6]

Key Experimental Protocols

Mouse Bioassay for Acute Toxicity Assessment

The mouse bioassay is a standard method for determining the acute toxicity of ciguatera-related toxins.

Methodology:

  • Animal Model: Male ICR mice (e.g., 18-20 g) are typically used.

  • Toxin Administration: A solution of this compound in a suitable vehicle (e.g., 1% Tween 60 in saline) is administered to the mice via intraperitoneal (i.p.) injection or oral gavage.

  • Dose Range: A range of doses is tested to determine the lethal dose 50 (LD50), the dose at which 50% of the test animals die.

  • Observation Period: Mice are observed for clinical signs of toxicity and mortality over a 24-hour period.[7]

  • Endpoint: The LD50 is calculated based on the mortality data.

G Workflow for Mouse Bioassay of this compound cluster_preparation Preparation cluster_administration Administration cluster_observation Observation & Analysis start Prepare this compound Solution administer Administer this compound (i.p. or p.o.) start->administer mice Select Male ICR Mice mice->administer observe Observe for 24 hours (Toxicity Signs & Mortality) administer->observe calculate Calculate LD50 observe->calculate

Workflow for Mouse Bioassay of this compound
Neuroblastoma (N2a) Cell-Based Assay for Cytotoxicity

The neuroblastoma (N2a) cell-based assay is a widely used in vitro method for assessing the cytotoxicity of neurotoxins like this compound that act on voltage-gated ion channels.

Methodology:

  • Cell Culture: Mouse neuroblastoma (N2a) cells are cultured in a suitable medium (e.g., RPMI 1640 with 5% FBS) and seeded into 96-well plates.[8]

  • Sensitization: To enhance the sensitivity of the assay to toxins that modulate ion channel function, the cells are often treated with ouabain (B1677812) and veratridine.[9]

  • Toxin Exposure: The cultured cells are then exposed to various concentrations of this compound.

  • Viability Assessment: After a specific incubation period (e.g., 24 hours), cell viability is assessed using a colorimetric assay such as the MTT assay, which measures mitochondrial activity.[10][11]

  • Data Analysis: The concentration of this compound that causes a 50% reduction in cell viability (IC50) is determined.

G Workflow for N2a Cell-Based Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis culture Culture N2a Cells seed Seed Cells in 96-well Plates culture->seed sensitize Sensitize with Ouabain & Veratridine seed->sensitize expose Expose to this compound sensitize->expose incubate Incubate for 24 hours expose->incubate mtt Perform MTT Assay incubate->mtt analyze Determine IC50 mtt->analyze

Workflow for N2a Cell-Based Assay
Electrophysiological Recording of Potassium Channel Inhibition

Patch-clamp electrophysiology is the gold-standard technique for directly measuring the effect of this compound on ion channel function.

Methodology:

  • Cell Preparation: Cells expressing the target potassium channel subtypes (e.g., Xenopus oocytes or mammalian cell lines transfected with the channel of interest) are prepared.

  • Patch-Clamp Configuration: The whole-cell patch-clamp configuration is established to record the ionic currents flowing across the cell membrane.

  • Voltage Protocol: A specific voltage protocol is applied to the cell to elicit potassium currents. This typically involves holding the cell at a negative potential (e.g., -80 mV) and then applying depolarizing voltage steps to activate the channels.[12]

  • This compound Application: this compound is applied to the bath solution, and the effect on the potassium currents is recorded.

  • Data Analysis: The inhibition of the potassium current by this compound is quantified, and the IC50 is determined by fitting the dose-response data to the Hill equation.[6]

G Mechanism of this compound Action This compound This compound KvChannel Voltage-Gated Potassium Channel (Kv) This compound->KvChannel binds to Block Channel Blockade KvChannel->Block leads to Repolarization Inhibition of Membrane Repolarization Block->Repolarization Excitability Increased Neuronal Excitability Repolarization->Excitability Symptoms Neurological Symptoms Excitability->Symptoms

Mechanism of this compound Action

Structure-Activity Relationship Studies

The availability of synthetic this compound has enabled structure-activity relationship (SAR) studies, which have provided insights into the key structural features required for its potent toxicity. These studies have revealed that both the H-ring functionality and the unsaturated side chain of this compound are crucial for its biological activity.[6]

Future Directions

While significant progress has been made in understanding this compound, several areas warrant further investigation. These include a more detailed characterization of its binding site on potassium channels, a comprehensive evaluation of its metabolism and pharmacokinetics, and a deeper exploration of its potential as a pharmacological tool or a lead compound for drug discovery. The continued development of sensitive and reliable detection methods for this compound and other ciguatera toxins also remains a critical area of research for public health.

References

Gambierol: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gambierol, a marine polycyclic ether toxin produced by the dinoflagellate Gambierdiscus toxicus, has emerged as a molecule of significant interest for its potential therapeutic applications. Primarily known as a potent and selective blocker of voltage-gated potassium (Kv) channels, its unique mechanism of action offers promising avenues for the development of novel treatments for a range of debilitating diseases, including neurodegenerative disorders and autoimmune conditions. This technical guide provides an in-depth overview of the current understanding of this compound's pharmacology, mechanism of action, and preclinical evidence supporting its therapeutic potential. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents.

Introduction

Voltage-gated potassium (Kv) channels are critical regulators of cellular excitability and play pivotal roles in a myriad of physiological processes. Their dysfunction is implicated in the pathophysiology of numerous diseases, making them attractive targets for therapeutic intervention. This compound's high affinity and selectivity for specific Kv channel subtypes position it as a valuable pharmacological tool and a potential lead compound for drug discovery. This document synthesizes the available scientific literature on this compound, presenting its pharmacological profile, detailing the experimental protocols used in its characterization, and exploring its therapeutic promise.

Pharmacological Profile of this compound

Primary Mechanism of Action: Inhibition of Voltage-Gated Potassium (Kv) Channels

This compound's principal pharmacological effect is the potent inhibition of several subtypes of voltage-gated potassium channels. It exhibits a high affinity for channels in the Kv1 and Kv3 subfamilies. The mechanism of inhibition is distinct from classic pore blockers; this compound acts as a gating modifier, stabilizing the closed or resting state of the channel.[1][2] This action effectively shifts the voltage dependence of channel activation to more depolarized potentials, thereby reducing potassium efflux and altering cellular excitability.[1]

Quantitative Data on Kv Channel Inhibition

The inhibitory potency of this compound has been quantified across various Kv channel subtypes using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) values demonstrate its nanomolar affinity for several key channels implicated in disease.

Kv Channel SubtypeIC50 (nM)Cell SystemReference
Kv1.1 64.2Xenopus oocytes[2]
Kv1.2 34.5Xenopus oocytes[2]
hKv1.2 0.75CHO cells[3]
Kv1.3 853.5Xenopus oocytes[2]
Kv1.4 108.3Xenopus oocytes[2]
Kv1.5 63.9Xenopus oocytes[2]
Kv3.1 1.2Mouse fibroblasts
IK (mouse taste cells) 1.8Mouse taste cells
This compound-sensitive K+ current 5.8Rat adrenomedullary chromaffin cells

Table 1: Inhibitory Potency (IC50) of this compound on Various Voltage-Gated Potassium Channel Subtypes.

Effects on Other Ion Channels

This compound's effect on voltage-gated sodium (Nav) channels is less pronounced and a subject of some debate. Some studies report a weak, partial agonistic or antagonistic effect at micromolar concentrations, while others show no significant activity.[2] It is generally accepted that this compound's primary and most potent effects are mediated through Kv channel inhibition.

Signaling Pathways and Downstream Effects

The inhibition of Kv channels by this compound initiates a cascade of downstream cellular events, primarily driven by the resulting changes in membrane potential and ion flux.

Modulation of Intracellular Calcium Signaling

By blocking the repolarizing current carried by Kv channels, this compound can lead to membrane depolarization. This change in membrane potential can, in turn, affect the activity of voltage-gated calcium channels (CaV), leading to alterations in intracellular calcium ([Ca2+]i) levels. In cerebrocortical neurons, this compound has been shown to augment spontaneous [Ca2+]i oscillations, an effect that is secondary to Kv channel blockade.[4] This modulation of calcium signaling is a key transducer of this compound's downstream effects.

G This compound This compound Kv_Channel Kv Channel (e.g., Kv1.2, Kv1.3) This compound->Kv_Channel Inhibits Membrane_Depolarization Membrane Depolarization Kv_Channel->Membrane_Depolarization Leads to CaV_Activation Voltage-Gated Ca2+ Channel Activation Membrane_Depolarization->CaV_Activation Triggers Ca_Influx Increased Intracellular Ca2+ Oscillations CaV_Activation->Ca_Influx Mediates Downstream_Effects Downstream Cellular Effects Ca_Influx->Downstream_Effects

This compound's primary mechanism of action and its effect on calcium signaling.

Therapeutic Potential

The unique pharmacological profile of this compound suggests its potential utility in several therapeutic areas.

Neurodegenerative Diseases: Alzheimer's Disease

A significant in vivo study has demonstrated the therapeutic potential of a tetracyclic analog of this compound in a mouse model of Alzheimer's disease (3xTg-AD).[3] Weekly treatment with the this compound analog resulted in a decrease in amyloid-β (1-42) levels and a reduction in the phosphorylation of tau protein, two key pathological hallmarks of Alzheimer's disease.[3] These findings suggest that by modulating neuronal excitability and calcium homeostasis, this compound or its analogs could offer a novel therapeutic strategy for this devastating neurodegenerative condition.

Autoimmune Diseases: Multiple Sclerosis

The voltage-gated potassium channel Kv1.3 is highly expressed on activated T-lymphocytes and plays a crucial role in their proliferation and function.[2] By potently inhibiting Kv1.3, this compound can suppress T-cell activation, a key process in the pathogenesis of autoimmune diseases like multiple sclerosis (MS).[1] While no in vivo studies have directly tested this compound in animal models of MS, its potent effect on Kv1.3 provides a strong rationale for its investigation as a potential immunomodulatory agent for such conditions.

G cluster_TCell T-Lymphocyte TCR_Activation T-Cell Receptor Activation Kv1_3_Upregulation Kv1.3 Channel Upregulation TCR_Activation->Kv1_3_Upregulation Ca_Influx Sustained Ca2+ Influx Kv1_3_Upregulation->Ca_Influx Maintains Membrane Potential for TCell_Proliferation T-Cell Proliferation & Cytokine Release Ca_Influx->TCell_Proliferation Drives This compound This compound Kv1_3 Kv1.3 Channel This compound->Kv1_3 Inhibits

This compound's potential immunomodulatory effect via Kv1.3 inhibition in T-lymphocytes.
Neurite Outgrowth

In vitro studies have shown that this compound can promote neurite outgrowth in cerebrocortical neurons.[4] This effect is likely mediated by the modulation of intracellular calcium signaling and downstream pathways. This property suggests a potential role for this compound in promoting neuronal repair and regeneration in the context of nerve injury or neurodegenerative diseases.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is widely used to study the effects of compounds on ion channels expressed in a heterologous system.

  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.

  • cRNA Injection: cRNA encoding the specific Kv channel subtype of interest is injected into the oocytes.

  • Incubation: Oocytes are incubated for 2-7 days to allow for channel expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl.

    • One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired holding potential (typically -80 mV or -90 mV).

    • Voltage steps are applied to elicit ionic currents through the expressed channels. For Kv channels, depolarizing pulses (e.g., to +40 mV) are used.[2][3]

    • This compound is applied to the bath solution, and the resulting changes in current amplitude and kinetics are recorded to determine IC50 values.

G Oocyte_Harvest Harvest & Defolliculate Xenopus Oocytes cRNA_Injection Inject Kv Channel cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate for Channel Expression cRNA_Injection->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Recording Record Baseline Kv Currents TEVC_Setup->Recording Gambierol_Application Apply this compound Recording->Gambierol_Application Post_Gambierol_Recording Record Post-Gambierol Kv Currents Gambierol_Application->Post_Gambierol_Recording Data_Analysis Analyze Data (IC50 determination) Post_Gambierol_Recording->Data_Analysis

Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.
Whole-Cell Patch Clamp of T-Lymphocytes

This technique allows for the recording of ion channel activity in individual cells.

  • Cell Preparation: Human T-lymphocytes are isolated from peripheral blood.

  • Electrophysiological Recording:

    • A glass micropipette with a fire-polished tip is filled with an internal solution and brought into contact with a T-lymphocyte.

    • A high-resistance seal ("giga-seal") is formed between the pipette and the cell membrane.

    • The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • The membrane potential is clamped at a holding potential (e.g., -80 mV).

    • Voltage ramps or steps are applied to elicit Kv1.3 currents.[2]

    • This compound is perfused into the recording chamber, and its effect on the Kv1.3 current is measured.

Intracellular Calcium Imaging

This method is used to measure changes in intracellular calcium concentrations.

  • Cell Culture: Primary cerebrocortical neurons are cultured on coverslips.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

  • Imaging:

    • The coverslip is placed in a perfusion chamber on an inverted microscope equipped for fluorescence imaging.

    • The dye is excited at two different wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the ratio of the emitted fluorescence is measured. This ratio is proportional to the intracellular calcium concentration.

    • This compound is added to the perfusion solution, and the changes in the fluorescence ratio over time are recorded to monitor calcium oscillations.[4]

Neurite Outgrowth Assay

This assay quantifies the effect of compounds on the growth of neurites.

  • Cell Culture: Neuronal cells (e.g., primary neurons or neuronal cell lines) are seeded in culture plates.

  • Compound Treatment: The cells are treated with various concentrations of this compound.

  • Fixation and Staining: After a defined incubation period (e.g., 24-48 hours), the cells are fixed and stained with an antibody against a neuronal marker (e.g., β-III tubulin) to visualize the neurites.

  • Image Acquisition and Analysis: Images of the stained neurons are captured using a high-content imaging system. Automated image analysis software is then used to quantify various parameters of neurite growth, such as the total neurite length, the number of neurites, and the number of branch points.[4]

In Vivo Efficacy Study in an Alzheimer's Disease Mouse Model
  • Animal Model: 3xTg-AD mice, a transgenic model that develops both amyloid-β plaques and tau pathology, are used.

  • Drug Administration: A tetracyclic analog of this compound is administered to the mice (e.g., 50 µg/kg, intraperitoneally, once a week for one month).[3]

  • Behavioral Analysis: Cognitive function can be assessed using various behavioral tests (e.g., Morris water maze, Y-maze).

  • Histopathological and Biochemical Analysis: After the treatment period, the brains are harvested for analysis. This includes immunohistochemistry to quantify amyloid-β plaques and phosphorylated tau, and biochemical assays (e.g., ELISA) to measure the levels of different amyloid-β species and phosphorylated tau.[3]

Conclusion and Future Directions

This compound represents a fascinating marine natural product with significant therapeutic potential. Its potent and selective inhibition of voltage-gated potassium channels provides a solid foundation for its exploration in the treatment of neurodegenerative and autoimmune diseases. The promising in vivo data from an Alzheimer's disease model is particularly encouraging and warrants further investigation.

Future research should focus on several key areas:

  • In Vivo Efficacy Studies: Conducting in vivo studies of this compound or its analogs in animal models of multiple sclerosis (e.g., experimental autoimmune encephalomyelitis) is a critical next step to validate its potential as an immunomodulatory agent.

  • Pharmacokinetics and Safety: Detailed pharmacokinetic and toxicological studies are necessary to assess the drug-like properties and safety profile of this compound and its derivatives.

  • Structure-Activity Relationship (SAR) Studies: Continued SAR studies will be essential for optimizing the potency, selectivity, and pharmacokinetic properties of this compound-based compounds, potentially leading to the development of safer and more effective therapeutic agents.

  • Elucidation of Downstream Signaling: Further research is needed to fully elucidate the downstream signaling pathways affected by this compound-induced modulation of Kv channels and calcium signaling.

References

The Ecological Enigma of Gambierol: A Technical Guide to its Role and Mechanisms in Marine Ecosystems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gambierol, a polycyclic ether marine toxin produced by the dinoflagellate Gambierdiscus toxicus, represents a significant area of study within marine toxicology and pharmacology.[1] While structurally related to ciguatoxins, this compound exhibits distinct molecular targets and biological effects. This technical guide provides a comprehensive overview of the current understanding of this compound's ecological role, its molecular mechanisms of action, and detailed experimental protocols for its investigation. Quantitative data on its biological activity are presented in structured tables for comparative analysis, and key signaling pathways are visualized using Graphviz diagrams. This document is intended to serve as a foundational resource for researchers in marine science, toxicology, and drug development, facilitating further exploration of this potent marine biotoxin.

The Ecological Role of this compound

The precise ecological role of this compound in marine ecosystems is not yet fully elucidated and remains an active area of research. However, based on its biological activities and the ecology of its producer, Gambierdiscus toxicus, several hypotheses have been proposed.

Gambierdiscus toxicus is a benthic dinoflagellate that lives as an epiphyte on macroalgae, dead corals, and sand in tropical and subtropical regions.[2] The production of potent biotoxins like this compound is thought to confer several ecological advantages:

  • Chemical Defense: this compound may serve as a chemical deterrent against grazing by herbivorous zooplankton and other marine invertebrates. By making the dinoflagellate unpalatable or toxic, this compound could reduce predation pressure, allowing Gambierdiscus populations to thrive. Some macroalgae that host Gambierdiscus are known to have their own chemical defenses, suggesting a complex interplay of chemical cues in the benthic environment.[3] The unpalatability of the host algae could influence the transfer of toxins into the food web.[3]

  • Allelopathy: this compound could be released into the immediate environment to inhibit the growth of competing microalgae, thereby securing resources such as light and nutrients for Gambierdiscus. This allelopathic activity is a common strategy among dinoflagellates to dominate their microenvironment. Studies have shown that extracts of G. toxicus, which contain this compound, can inhibit the growth of other microalgae.[4]

  • Grazer Intoxication and Trophic Transfer: While potentially deterring some grazers, this compound enters the marine food web when herbivorous fish and invertebrates consume macroalgae colonized by Gambierdiscus.[5][6] The toxin then bioaccumulates and is transferred up the food chain to carnivorous fish, ultimately reaching top predators, including humans, where it can cause a form of ciguatera poisoning.[1][5] This trophic transfer is a key aspect of the ecological impact of this compound.

Further research is required to definitively establish the specific roles of this compound in these ecological interactions and to understand the environmental factors that regulate its production by Gambierdiscus toxicus.

Molecular Mechanisms of Action

This compound's primary molecular targets are voltage-gated potassium (Kv) channels, though it also exhibits some activity at voltage-gated sodium (Nav) channels.[7]

Inhibition of Voltage-Gated Potassium (Kv) Channels

This compound is a potent inhibitor of several Kv channel subtypes, with a particularly high affinity for members of the Kv1 family.[7] It acts by stabilizing the closed state of the channel, thereby reducing potassium ion flux.[7] This inhibition of Kv channels leads to a prolongation of action potentials and increased cellular excitability.

Modulation of Voltage-Gated Sodium (Nav) Channels

This compound's effect on Nav channels is less pronounced than its effect on Kv channels. It has been described as a functional antagonist at neurotoxin site 5 on Nav channels, inhibiting the effects of other toxins like brevetoxin.[8] At higher concentrations, it can have a small blocking effect on some Nav channel subtypes.[9]

Downstream Signaling Pathways

The inhibition of Kv channels by this compound triggers a cascade of downstream signaling events, primarily through the disruption of ion homeostasis and subsequent increases in intracellular calcium concentrations.

  • Augmentation of Ca2+ Oscillations: By blocking Kv channels, this compound leads to membrane depolarization, which in turn activates voltage-gated calcium channels. This results in an influx of extracellular calcium and the augmentation of spontaneous intracellular calcium oscillations in neurons.[10]

  • Activation of the ERK1/2 Signaling Pathway: The this compound-induced increase in intracellular calcium and neuronal excitability leads to the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[10] This activation is dependent on both NMDA and metabotropic glutamate (B1630785) receptors.[10]

  • Modulation of Neurite Outgrowth: The activation of the ERK1/2 pathway by this compound has been linked to the promotion of neurite outgrowth in neuronal cell cultures.[10]

The following diagram illustrates the proposed signaling pathway for this compound's effects on neuronal cells.

gambierol_signaling_pathway This compound This compound kv_channel Voltage-Gated Potassium (Kv) Channel This compound->kv_channel membrane_depolarization Membrane Depolarization vgcc Voltage-Gated Calcium (CaV) Channel membrane_depolarization->vgcc ca_influx Ca²⁺ Influx vgcc->ca_influx ca_oscillations ↑ Intracellular Ca²⁺ Oscillations ca_influx->ca_oscillations glutamate_release Glutamate Release ca_oscillations->glutamate_release nmda_r NMDA Receptor glutamate_release->nmda_r mglu_r mGlu Receptor glutamate_release->mglu_r erk_activation ERK1/2 Activation nmda_r->erk_activation mglu_r->erk_activation neurite_outgrowth Neurite Outgrowth erk_activation->neurite_outgrowth

This compound-induced signaling cascade in neurons.

Quantitative Data on this compound's Biological Activity

The following tables summarize the available quantitative data on the toxicity and inhibitory activity of this compound.

Table 1: Toxicity of this compound in Mice

Administration RouteLD50 (µg/kg)Reference
Intraperitoneal50[1]

Table 2: Inhibitory Concentration (IC50) of this compound on Voltage-Gated Potassium (Kv) Channel Subtypes

Kv Channel SubtypeIC50 (nM)Cell SystemReference
Kv1.164.2Xenopus oocytes[9]
Kv1.234.5Xenopus oocytes[9]
Kv1.3853.5Xenopus oocytes[9]
Kv1.4108.3Xenopus oocytes[9]
Kv1.563.9Xenopus oocytes[9]
General IK1.8Mouse Taste Cells[7]

Table 3: Effects of this compound on Voltage-Gated Sodium (Nav) Channels

Nav Channel SubtypeEffectConcentrationReference
Nav1.317.6% block1 µM[9]
Site 5Functional Antagonist (inhibits brevetoxin-2 induced Ca2+ influx)IC50 = 189 nM[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Two-Electrode Voltage Clamp (TEVC) Assay for Kv Channel Inhibition

This protocol is adapted from studies investigating the effects of this compound on Kv channels expressed in Xenopus laevis oocytes.[9][11]

Objective: To measure the inhibitory effect of this compound on specific Kv channel subtypes.

Workflow Diagram:

tevc_workflow rna_prep cRNA Preparation (Kv Channel Subtype) injection cRNA Microinjection into Oocytes rna_prep->injection oocyte_prep Xenopus Oocyte Harvesting and Preparation oocyte_prep->injection incubation Incubation (2-4 days at 18°C) injection->incubation recording Two-Electrode Voltage Clamp Recording incubation->recording gambierol_app Application of this compound recording->gambierol_app data_analysis Data Analysis (IC50 determination) gambierol_app->data_analysis

Workflow for TEVC analysis of this compound.

Materials:

  • Xenopus laevis oocytes

  • cRNA of the Kv channel subtype of interest

  • Collagenase solution

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)

  • This compound stock solution (in DMSO)

  • Two-electrode voltage clamp amplifier and data acquisition system

  • Glass microelectrodes (filled with 3 M KCl)

Procedure:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

  • cRNA Injection: Inject oocytes with 50 nL of cRNA encoding the desired Kv channel subtype.

  • Incubation: Incubate the injected oocytes in ND96 solution at 18°C for 2-4 days to allow for channel expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber perfused with ND96 solution.

    • Impale the oocyte with two glass microelectrodes (one for voltage sensing, one for current injection).

    • Clamp the membrane potential at a holding potential of -80 mV.

    • Apply a series of depolarizing voltage steps to elicit Kv channel currents.

  • This compound Application:

    • Prepare a series of dilutions of this compound in ND96 solution from the stock solution.

    • Perfuse the oocyte with the this compound solutions, starting with the lowest concentration.

    • Record the Kv channel currents at each this compound concentration.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step for each this compound concentration.

    • Normalize the current amplitudes to the control (before this compound application).

    • Plot the normalized current as a function of this compound concentration and fit the data to a Hill equation to determine the IC50 value.

Intracellular Calcium Imaging

This protocol is based on methods used to measure changes in intracellular calcium in neuronal cells treated with this compound.[10]

Objective: To visualize and quantify changes in intracellular calcium concentration in response to this compound.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound stock solution (in DMSO)

  • Fluorescence microscope with an imaging system capable of ratiometric imaging

Procedure:

  • Cell Culture: Culture neuronal cells on glass coverslips suitable for microscopy.

  • Dye Loading:

    • Prepare a loading solution of 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

    • Incubate the cells in the loading solution for 30-60 minutes at 37°C.

    • Wash the cells with HBSS to remove excess dye.

  • Imaging:

    • Mount the coverslip in a perfusion chamber on the microscope stage.

    • Excite the cells alternately with light at 340 nm and 380 nm and capture the fluorescence emission at 510 nm.

    • Record a baseline of the 340/380 nm fluorescence ratio.

  • This compound Application:

    • Perfuse the cells with a solution of this compound in HBSS.

    • Continuously record the 340/380 nm fluorescence ratio to monitor changes in intracellular calcium.

  • Data Analysis:

    • Calculate the change in the 340/380 nm ratio over time.

    • The ratio is proportional to the intracellular calcium concentration.

Neurite Outgrowth Assay

This protocol is adapted from standard neurite outgrowth assays and can be used to assess the effect of this compound on neuronal differentiation.[10][12]

Objective: To quantify the effect of this compound on the growth of neurites from neuronal cells.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12)

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope and image analysis software

Procedure:

  • Cell Seeding: Seed neuronal cells at a low density in a multi-well plate.

  • Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24-72 hours).

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.

    • Stain the nuclei with DAPI.

  • Imaging: Acquire fluorescence images of the cells.

  • Data Analysis:

    • Use image analysis software to automatically trace and measure the length of the neurites.

    • Quantify the total neurite length per cell or the percentage of cells with neurites.

Brine Shrimp (Artemia salina) Lethality Assay

This is a general toxicity screening assay that can be adapted to assess the toxicity of this compound to a model marine invertebrate.

Objective: To determine the median lethal concentration (LC50) of this compound for Artemia salina nauplii.

Materials:

  • Artemia salina cysts

  • Artificial seawater

  • This compound stock solution (in DMSO)

  • Multi-well plates

  • Dissecting microscope

Procedure:

  • Hatching of Brine Shrimp: Hatch Artemia salina cysts in artificial seawater to obtain nauplii.

  • Assay Setup:

    • In a multi-well plate, add a defined number of nauplii (e.g., 10) to each well containing artificial seawater.

    • Add different concentrations of this compound to the wells. Include a control group with only the vehicle (DMSO).

  • Incubation: Incubate the plate for 24 hours under controlled light and temperature conditions.

  • Mortality Assessment: After 24 hours, count the number of dead nauplii in each well under a dissecting microscope.

  • Data Analysis:

    • Calculate the percentage mortality for each this compound concentration.

    • Determine the LC50 value using probit analysis or other appropriate statistical methods.

Conclusion

This compound is a potent marine neurotoxin with a primary mechanism of action involving the inhibition of voltage-gated potassium channels. This activity leads to a cascade of downstream effects, including altered calcium signaling and modulation of neuronal morphology. While its precise ecological role as a chemical defense or allelopathic agent for Gambierdiscus toxicus requires further investigation, its transfer through the marine food web has significant implications for marine ecosystems and human health. The experimental protocols and quantitative data provided in this guide offer a foundation for researchers to further explore the multifaceted nature of this compound, from its ecological significance to its potential as a pharmacological tool or a target for therapeutic intervention. Continued research into this fascinating molecule will undoubtedly deepen our understanding of the chemical ecology of marine dinoflagellates and the intricate interactions within coral reef ecosystems.

References

A Technical Guide to Gambierol's Impact on Intracellular Calcium Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the marine polycyclic ether toxin, gambierol, and its significant effects on intracellular calcium ([Ca2+]) signaling. Produced by the dinoflagellate Gambierdiscus toxicus, this compound is a compound of interest due to its potent neurotoxicity and its potential role in ciguatera fish poisoning.[1][2] Unlike related ciguatoxins that primarily target voltage-gated sodium channels, this compound's principal mechanism involves the high-affinity blockade of voltage-gated potassium (Kv) channels, which subsequently triggers a cascade of events leading to profound alterations in cellular calcium homeostasis.[3][4] This guide synthesizes the current understanding of this compound's mechanism, presents quantitative data on its potency, details relevant experimental protocols, and illustrates the key pathways and workflows involved.

Core Mechanism of Action: Potassium Channel Inhibition

This compound's primary molecular target is the family of voltage-gated potassium (Kv) channels.[5] It acts as a potent inhibitor, stabilizing the closed state of these channels.[3][6] This inhibition prevents the normal efflux of potassium ions (K+) that is crucial for repolarizing the cell membrane after a depolarization event. The sustained depolarization has several critical downstream consequences, culminating in an elevation of intracellular calcium.

The sequence of events is as follows:

  • Kv Channel Blockade : this compound binds to lipid-exposed residues on the S5 and S6 segments of Kv channel α-subunits, effectively locking the channel in a closed conformation.[3][6]

  • Membrane Depolarization : The inhibition of K+ efflux leads to a prolonged membrane depolarization.[7]

  • Activation of Voltage-Gated Calcium Channels (VGCCs) : The sustained depolarization activates VGCCs, leading to an influx of extracellular Ca2+.

  • Glutamate (B1630785) Release and NMDA Receptor Activation : In neurons, the depolarization triggers the release of glutamate. This glutamate then activates N-methyl-D-aspartate (NMDA) receptors, which are themselves permeable to Ca2+, further contributing to the rise in intracellular calcium concentration.[3][7][8]

This cascade ultimately results in observable phenomena such as augmented frequency of spontaneous Ca2+ oscillations in cerebrocortical and cerebellar neurons.[3][8]

G This compound This compound kv_channel Voltage-Gated Potassium (Kv) Channel This compound->kv_channel Inhibits depolarization Membrane Depolarization kv_channel->depolarization Prevents Repolarization, Causing... vgcc Voltage-Gated Ca2+ Channel (VGCC) depolarization->vgcc Activates glutamate Glutamate Release depolarization->glutamate Triggers ca_influx Ca2+ Influx vgcc->ca_influx nmda NMDA Receptor glutamate->nmda Activates nmda->ca_influx ca_increase ↑ Intracellular [Ca2+] ca_influx->ca_increase

Caption: this compound's signaling pathway leading to increased intracellular calcium.

Quantitative Data: Inhibitory Potency of this compound

This compound exhibits high affinity for several subtypes of Kv channels, with inhibitory concentrations (IC₅₀) in the nanomolar range. Its effect on voltage-gated sodium channels (Nav) is comparatively negligible.[1] The table below summarizes the reported IC₅₀ values for this compound against various ion channels.

Target ChannelCell/System TypeIC₅₀ Value (nM)Reference
Voltage-Gated Potassium (Kv) Channels
Kv1.1Xenopus oocytes64.2 ± 7.3[1]
Kv1.2Xenopus oocytes34.5 ± 1.5[1]
Kv1.3Xenopus oocytes853.5 ± 35.0[1]
Kv1.4Xenopus oocytes108.3 ± 2.7[1]
Kv1.5Xenopus oocytes63.9 ± 5.4[1]
Kv3.1Expressed in fibroblasts1.2[9]
Total IKMouse Taste Cells1.8[4][5]
This compound-sensitive IKRat Chromaffin Cells5.8[10]
Other Channels/Effects
PbTx-2-induced Ca²+ influxCerebellar Granule Neurons189[11]
Voltage-Gated Sodium (Nav) ChannelsXenopus oocytesNo significant effect up to 10 µM[1]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound on ion channels and intracellular calcium signaling.

This protocol is used to directly measure the inhibitory effect of this compound on voltage-gated potassium currents. The whole-cell configuration is most common.[12][13]

Objective: To quantify the block of Kv channel currents by this compound and determine its IC₅₀.

Materials:

  • Cells: Xenopus oocytes or a mammalian cell line (e.g., CHO, HEK293) expressing the specific Kv channel subtype of interest.[1][14]

  • External Solution (in mM): e.g., 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, 10 Glucose. Osmolarity adjusted to ~290 mOsm and bubbled with 95% O₂ / 5% CO₂.[13]

  • Internal (Pipette) Solution (in mM): e.g., 130 K-Gluconate, 10 KCl, 1 EGTA, 10 HEPES, 2 Mg-ATP. pH adjusted to 7.3 with KOH.[12]

  • This compound Stock Solution: Prepared in DMSO and diluted to final concentrations in the external solution.

  • Equipment: Patch-clamp amplifier, micromanipulator, microscope, perfusion system, borosilicate glass capillaries for pipettes.

Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.[12]

  • Cell Preparation: Place the coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Gigaohm Seal Formation: Approach a target cell with the micropipette while applying slight positive pressure. Once touching the cell, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.[15]

  • Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch, establishing electrical and molecular access to the cell interior.[13]

  • Voltage-Clamp Recording: Clamp the cell membrane at a holding potential of -80 mV or -90 mV.[1][4]

  • Elicit Currents: Apply depolarizing voltage steps (e.g., in 10 mV increments from -70 mV to +50 mV) to activate the Kv channels and record the resulting outward K+ currents.[1][4]

  • This compound Application: Establish a stable baseline recording. Then, perfuse the chamber with the external solution containing a known concentration of this compound.

  • Data Acquisition: Record the currents again in the presence of this compound. The percentage of current inhibition is calculated by comparing the peak current amplitude before and after toxin application.

  • Dose-Response Analysis: Repeat steps 7-8 with a range of this compound concentrations to generate a dose-response curve and calculate the IC₅₀ value using a Hill equation fit.[1]

G cluster_prep Preparation cluster_record Recording cluster_analysis Analysis prep_pipette Pull & Fill Micropipette seal Approach Cell & Form Giga-Seal prep_pipette->seal prep_cell Plate Cells in Recording Chamber prep_cell->seal whole_cell Rupture Membrane (Whole-Cell Mode) seal->whole_cell clamp Voltage-Clamp at Holding Potential (-80mV) whole_cell->clamp elicit_control Apply Voltage Steps Record Control Current clamp->elicit_control apply_this compound Perfuse with this compound elicit_control->apply_this compound elicit_test Apply Voltage Steps Record Test Current apply_this compound->elicit_test calculate Calculate % Inhibition elicit_test->calculate dose_response Repeat for Dose-Response Curve & IC50 Calculation calculate->dose_response

Caption: Experimental workflow for patch-clamp analysis of Kv channel inhibition.

This protocol is used to visualize and quantify changes in intracellular Ca2+ concentration in response to this compound.

Objective: To measure the effect of this compound on intracellular Ca2+ dynamics, such as the frequency and amplitude of Ca2+ oscillations.

Materials:

  • Cells: Primary neuronal cultures (e.g., cerebrocortical or cerebellar neurons) or other relevant cell types.[3][8]

  • Calcium Indicator: A cell-permeant fluorescent calcium dye such as Fura-2 AM or Fluo-4 AM.[16][17]

  • Loading Buffer: HEPES-buffered saline or appropriate culture medium.

  • This compound Stock Solution: Prepared in DMSO.

  • Equipment: Fluorescence microscope (confocal or widefield) equipped with an appropriate excitation light source, emission filters, and a sensitive camera, or a fluorescence plate reader.[16]

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or 96-well plates suitable for microscopy 16-48 hours before the experiment.[16][18]

  • Dye Loading:

    • Prepare a loading solution containing the calcium indicator (e.g., 5 µM Fura-2 AM). Pluronic F-127 is often included to aid in dye solubilization.[16]

    • Remove the culture medium from the cells and wash with the loading buffer.

    • Incubate the cells with the dye-loading solution for 30-45 minutes at 37°C in the dark.[19]

  • De-esterification: Wash the cells twice with fresh loading buffer to remove excess extracellular dye. Incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester within the cells, which traps the active indicator dye.[16]

  • Baseline Measurement: Place the dish/plate on the microscope stage. Acquire a stable baseline fluorescence signal for several minutes before adding any compound. For ratiometric dyes like Fura-2, this involves alternating excitation at 340 nm and 380 nm and recording emission at 510 nm.[16]

  • This compound Application: Add this compound at the desired final concentration to the cells while continuously recording the fluorescence signal.

  • Data Acquisition: Continue recording for a sufficient period to observe the full effect of the toxin on Ca2+ signaling (e.g., changes in oscillation frequency or a sustained rise in Ca2+ levels).

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) for each time point.[16]

    • Normalize the data to the baseline fluorescence to represent the change in intracellular [Ca2+].

    • Analyze parameters such as oscillation frequency, peak amplitude, and the area under the curve to quantify the effect of this compound.

G cluster_prep Cell & Dye Preparation cluster_imaging Imaging & Treatment cluster_analysis Data Analysis seed_cells Seed Cells on Glass-Bottom Dish load_dye Incubate Cells with Ca2+ Indicator (e.g., Fura-2 AM) seed_cells->load_dye wash_deesterify Wash to Remove Extracellular Dye & Allow De-esterification load_dye->wash_deesterify baseline Record Baseline Fluorescence Signal wash_deesterify->baseline add_this compound Add this compound to Cells baseline->add_this compound record_response Continuously Record Fluorescence Post-Addition add_this compound->record_response calculate_ratio Calculate Fluorescence Ratio (e.g., F340/F380) record_response->calculate_ratio normalize Normalize Data to Baseline calculate_ratio->normalize quantify Quantify Ca2+ Dynamics (Frequency, Amplitude) normalize->quantify

Caption: Experimental workflow for intracellular calcium imaging.

Implications for Research and Drug Development

The potent and specific action of this compound on Kv channels makes it a valuable pharmacological tool for studying neuronal excitability and the role of specific Kv subtypes in cellular processes. Furthermore, the downstream effect on Ca2+ signaling in immune cells, such as T-lymphocytes, suggests potential applications for this compound derivatives in immunotherapy.[7] The blockade of Kv1.3, which is crucial for regulating Ca2+ signaling and activation in T-cells, presents an avenue for developing novel immunosuppressive agents.[7] However, the toxin's inherent cytotoxicity necessitates careful structural modification to separate therapeutic effects from adverse toxicity. Continued research into this compound's structure-activity relationship is essential for harnessing its therapeutic potential.

References

Gambierol: A Deep Dive into its Pharmacology and Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gambierol is a potent marine polycyclic ether toxin produced by the dinoflagellate Gambierdiscus toxicus. As a member of the ciguatoxin family, it bioaccumulates in the marine food chain, posing a significant threat to seafood safety and human health by causing symptoms similar to ciguatera fish poisoning. Beyond its toxicological concerns, the unique chemical structure and potent biological activity of this compound have garnered interest in its potential as a pharmacological tool and a lead compound for drug discovery. This technical guide provides an in-depth review of the pharmacology and toxicology of this compound, with a focus on its molecular mechanisms of action, quantitative toxicological data, and detailed experimental methodologies for its study.

Chemical Properties

This compound is a large, lipophilic molecule characterized by a ladder-shaped polyether backbone.[1][2] Its complex structure features eight ether rings and multiple stereocenters, making its total synthesis a significant challenge. The lipophilicity of this compound contributes to its ability to cross cell membranes and accumulate in tissues, particularly in the brain and fat, leading to prolonged toxic effects.

Pharmacology: Mechanism of Action

The primary pharmacological target of this compound is the voltage-gated potassium (Kv) channel family.[1][2][3][4] Unlike ciguatoxins that primarily target voltage-gated sodium (Nav) channels, this compound acts as a potent and selective inhibitor of specific Kv channel subtypes.[3][4][5]

Inhibition of Voltage-Gated Potassium (Kv) Channels

This compound exhibits high-affinity blockade of several Kv channel subtypes, particularly those belonging to the Kv1 and Kv3 families.[3][6] It has been shown to inhibit Kv1.1, Kv1.2, Kv1.3, Kv1.4, Kv1.5, and Kv3.1 channels in the nanomolar range.[3][6] The mechanism of inhibition involves the stabilization of the closed state of the channel, preventing the conformational changes required for channel opening and ion conduction.[7] This action is thought to occur from a binding site on the lipid-facing surface of the channel, outside of the ion permeation pathway.[7][8]

The inhibition of Kv channels by this compound leads to a delay in the repolarization of the cell membrane, resulting in prolonged action potentials and increased neuronal excitability. This disruption of normal neuronal function is a key contributor to the neurotoxic effects of this compound.

Effects on Voltage-Gated Sodium (Nav) Channels

The effects of this compound on Nav channels are more complex and appear to be of lower affinity compared to its action on Kv channels. Some studies report that this compound has little to no direct effect on Nav channel function.[7][8] However, other research suggests that at higher concentrations (in the micromolar range), this compound can act as a low-efficacy partial agonist or a functional antagonist at neurotoxin site 5 on Nav channels, the same site targeted by brevetoxins and ciguatoxins.[3][9][10] This antagonistic action may involve competition with other toxins for binding at this site.[8]

Downstream Signaling Events

The primary action of this compound on Kv channels triggers a cascade of downstream signaling events, primarily driven by the resulting increase in neuronal excitability and alterations in intracellular calcium (Ca2+) homeostasis.

Blockade of Kv channels by this compound leads to membrane depolarization, which in turn activates voltage-gated Ca2+ channels. This influx of extracellular Ca2+, coupled with the release of Ca2+ from intracellular stores, results in spontaneous and synchronous Ca2+ oscillations within neurons.[9][11] These oscillations are a key feature of this compound-induced neurotoxicity.

The sustained increase in intracellular Ca2+ and neuronal activity can activate several downstream signaling pathways, including the Ras-MAPK (mitogen-activated protein kinase) pathway.[9] This can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2), which are involved in regulating a wide range of cellular processes, including neurite outgrowth and neuronal plasticity.[9][11] The activation of this pathway by this compound has been shown to have a bidirectional effect on neurite outgrowth, depending on the concentration and duration of exposure.[9]

Toxicology

This compound is a potent neurotoxin, with lethal doses in the microgram per kilogram range in animal models.[12] Human intoxication typically occurs through the consumption of contaminated seafood.

Acute Toxicity Data

Quantitative toxicological data for this compound has been primarily determined through mouse bioassays. The lethal dose (LD50) varies depending on the route of administration.

Parameter Value Route of Administration Species Reference
LD50~80 µg/kgIntraperitoneal (i.p.)Mouse[12]
LD50~80 µg/kgIntravenous (i.v.)Mouse[12]
LD50~150 µg/kgOral (p.o.)Mouse[12]
Signs and Symptoms of Intoxication

The symptoms of this compound poisoning in humans resemble those of ciguatera and can be categorized into gastrointestinal, neurological, and cardiovascular effects.

  • Gastrointestinal: Abdominal pain, nausea, vomiting, and diarrhea.

  • Neurological: Paresthesia (tingling and numbness), dysesthesia (sensation of burning or pain from non-painful stimuli), ataxia (loss of coordination), vertigo, and in severe cases, paralysis.

  • Cardiovascular: Bradycardia (slow heart rate) and hypotension (low blood pressure).[3]

The lipophilic nature of this compound allows it to persist in the body, leading to symptoms that can last for weeks or even months.

Target Organs

The primary target organ for this compound toxicity is the central nervous system. However, pathological effects have also been observed in other organs in animal studies, including the lungs and heart, leading to systemic congestion.[12] Gastric hypersecretion and ulceration have also been reported.[12]

Experimental Protocols

The study of this compound's pharmacology and toxicology relies on a variety of specialized experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to study the effects of this compound on ion channels expressed in a heterologous system.

1. Oocyte Preparation:

  • Harvest stage V-VI oocytes from adult female Xenopus laevis.
  • Treat with collagenase (e.g., 2 mg/mL in Ca2+-free OR-2 solution) for 1-2 hours to defolliculate.
  • Manually separate and select healthy oocytes.
  • Store oocytes in ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5) supplemented with 2.5 mM sodium pyruvate (B1213749) and 50 µg/mL gentamycin at 18°C.

2. cRNA Injection:

  • Linearize the plasmid DNA containing the ion channel of interest and in vitro transcribe capped cRNA using a mMESSAGE mMACHINE kit.
  • Inject approximately 50 nL of cRNA (10-50 ng) into each oocyte using a microinjector.
  • Incubate the injected oocytes for 2-7 days to allow for channel expression.

3. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with recording solution (e.g., ND96).
  • Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. One electrode measures the membrane potential (Vm), and the other injects current.
  • Use a voltage-clamp amplifier to hold the membrane potential at a specific holding potential (e.g., -80 mV).
  • Apply voltage steps to elicit ionic currents. For Kv channels, depolarizing steps (e.g., from -80 mV to +60 mV in 10 mV increments) are typically used.
  • Record currents before and after the application of this compound to the perfusion solution.

Whole-Cell Patch Clamp in Mammalian Cells

This technique allows for the recording of ionic currents from single cultured cells.

1. Cell Culture:

  • Culture mammalian cells (e.g., HEK293, CHO, or primary neurons) on glass coverslips.
  • Transfect cells with the plasmid DNA encoding the ion channel of interest, often with a fluorescent reporter gene (e.g., GFP) to identify transfected cells.

2. Pipette Preparation:

  • Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
  • The intracellular solution composition depends on the ion channel being studied but typically contains a high concentration of K+ (e.g., 140 mM KCl, 10 mM HEPES, 10 mM EGTA, pH 7.3).

3. Recording:

  • Mount the coverslip with cells in a recording chamber on an inverted microscope and perfuse with an extracellular solution (e.g., 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4).
  • Approach a single transfected cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
  • Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.
  • Use a patch-clamp amplifier to control the membrane potential (voltage-clamp) or current (current-clamp) and record the resulting currents or voltage changes.
  • Apply this compound via the perfusion system to determine its effect on the recorded currents.

Intracellular Calcium Imaging

This method is used to measure changes in intracellular Ca2+ concentration in response to this compound.

1. Cell Preparation and Dye Loading:

  • Culture cells (e.g., primary neurons) on glass-bottom dishes or coverslips.
  • Prepare a loading solution containing a Ca2+-sensitive fluorescent indicator, such as Fura-2 AM (acetoxymethyl ester). A typical loading solution consists of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in a physiological saline solution (e.g., HBSS).
  • Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
  • Wash the cells with fresh saline solution to remove excess dye and allow for de-esterification of the Fura-2 AM within the cells for at least 30 minutes.

2. Imaging:

  • Mount the dish or coverslip on an inverted fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a sensitive camera.
  • Acquire fluorescence images at the two excitation wavelengths and a single emission wavelength (typically ~510 nm for Fura-2).
  • Record a baseline of spontaneous Ca2+ activity before adding this compound to the bath.
  • Continuously record the fluorescence changes after the application of this compound.

3. Data Analysis:

  • Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (e.g., F340/F380). This ratiometric measurement corrects for variations in dye loading and cell thickness.
  • The change in the ratio over time reflects the change in intracellular Ca2+ concentration.

Mouse Bioassay for Acute Toxicity (LD50 Determination)

This in vivo assay is used to determine the lethal dose of this compound.

1. Animal Preparation:

  • Use a standardized strain of mice (e.g., ICR) of a specific weight range (e.g., 18-22 g).
  • House the animals under standard laboratory conditions with access to food and water ad libitum.

2. Toxin Administration:

  • Prepare a stock solution of this compound in a suitable vehicle (e.g., 1% Tween 60 in saline).
  • Prepare serial dilutions of the toxin to create different dose groups.
  • Administer a single dose of the toxin to each mouse in a group via the desired route (intraperitoneal, intravenous, or oral gavage). A control group should receive the vehicle only.

3. Observation and Data Collection:

  • Observe the mice continuously for the first few hours and then periodically for up to 24-48 hours.
  • Record the time of onset of toxic signs (e.g., hypoactivity, respiratory distress, paralysis) and the time of death.

4. LD50 Calculation:

  • The LD50, the dose that is lethal to 50% of the animals, is calculated using a statistical method such as the probit analysis or the Reed-Muench method.

Signaling Pathways and Experimental Workflows

This compound-Induced Signaling Pathway

Gambierol_Signaling_Pathway This compound This compound Kv_Channel Voltage-Gated Potassium Channel (Kv) This compound->Kv_Channel Inhibition Membrane_Depolarization Membrane Depolarization Kv_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Activation Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Intracellular_Ca ↑ Intracellular [Ca2+] Ca_Influx->Intracellular_Ca Ca_Oscillations Ca2+ Oscillations Intracellular_Ca->Ca_Oscillations Ras_MAPK Ras-MAPK Pathway Activation Ca_Oscillations->Ras_MAPK ERK_Phosphorylation p-ERK1/2 Ras_MAPK->ERK_Phosphorylation Neuronal_Effects Altered Neuronal Function & Plasticity ERK_Phosphorylation->Neuronal_Effects

Caption: Signaling cascade initiated by this compound's inhibition of Kv channels.

General Experimental Workflow for this compound Research

Gambierol_Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Expression_System Heterologous Expression (Xenopus Oocytes / Mammalian Cells) Electrophysiology Electrophysiology (TEVC / Patch Clamp) Expression_System->Electrophysiology Calcium_Imaging Intracellular Calcium Imaging Expression_System->Calcium_Imaging Data_Analysis_In_Vitro Data Analysis (IC50, G-V curves, etc.) Electrophysiology->Data_Analysis_In_Vitro Calcium_Imaging->Data_Analysis_In_Vitro Conclusion Comprehensive Profile of this compound's Effects Data_Analysis_In_Vitro->Conclusion Animal_Model Animal Model (e.g., Mouse) Toxicity_Assay Acute Toxicity Assay (LD50 Determination) Animal_Model->Toxicity_Assay Pathology Histopathological Analysis Toxicity_Assay->Pathology Data_Analysis_In_Vivo Data Analysis (LD50, Pathological Findings) Toxicity_Assay->Data_Analysis_In_Vivo Pathology->Data_Analysis_In_Vivo Data_Analysis_In_Vivo->Conclusion Start This compound Pharmacology & Toxicology Investigation Start->Expression_System Start->Animal_Model

Caption: A typical workflow for investigating this compound's effects.

Conclusion

This compound is a potent marine neurotoxin with a primary mechanism of action involving the high-affinity blockade of voltage-gated potassium channels. This action disrupts neuronal excitability and intracellular calcium homeostasis, leading to a cascade of downstream signaling events and ultimately, neurotoxicity. The detailed pharmacological and toxicological data, along with the established experimental protocols presented in this guide, provide a comprehensive resource for researchers in the fields of toxicology, pharmacology, and drug development. Further investigation into the specific interactions of this compound with its molecular targets and its complex downstream effects will continue to be a valuable area of research, potentially uncovering new therapeutic possibilities and enhancing our understanding of ion channel function and modulation.

References

Methodological & Application

Total Synthesis Protocols for Gambierol: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Gambierol, a potent marine neurotoxin, presents a formidable challenge to synthetic chemists due to its complex polycyclic ether structure and stereochemical intricacy. This document provides detailed application notes and protocols for the total synthesis of this compound, drawing from the seminal works of leading research groups. It is intended for researchers, scientists, and drug development professionals engaged in complex natural product synthesis.

Comparative Analysis of Key Synthetic Strategies

The total synthesis of this compound has been accomplished by several research groups, each employing unique strategies for the construction of the octacyclic core and the installation of the sensitive triene side chain. Below is a summary of the key transformations and yields from the notable syntheses by the research groups of Sasaki and Fuwa, Rainier, and Kadota and Yamamoto.

Research Group Key Strategy Key Reactions Overall Yield (%) Longest Linear Sequence (Steps)
Sasaki & Fuwa Convergent synthesis via coupling of ABC and EFGH ring fragments.B-alkyl Suzuki-Miyaura coupling, SmI2-induced reductive cyclization, Stille coupling.Not explicitly stated in abstract.Not explicitly stated in abstract.
Rainier Convergent C-glycoside/enol ether-olefin metathesis strategy.Ring-closing metathesis (RCM), mixed thioketal formation and reduction.1.5[1]44[1]
Kadota & Yamamoto Convergent synthesis involving intramolecular allylation and RCM.Intramolecular allylation of an α-acetoxy ether, Ring-closing metathesis (RCM), modified Stille coupling.Not explicitly stated in abstract.Not explicitly stated in abstract.

Detailed Experimental Protocols

This section provides detailed experimental protocols for the key reactions employed in the total synthesis of this compound.

Sasaki & Fuwa's Convergent Synthesis

The Sasaki and Fuwa approach features a convergent coupling of the ABC and EFGH ring systems, followed by the late-stage introduction of the triene side chain.[2][3]

a) Synthesis of the ABC Ring Fragment

The ABC ring fragment was synthesized in a linear fashion. Key steps include an intramolecular hetero-Michael reaction to form the A ring and a 6-endo cyclization of a hydroxy epoxide to construct the C ring.[2][3]

b) Synthesis of the EFGH Ring Fragment

An improved synthesis of the EFGH ring fragment was achieved using SmI2-induced reductive cyclization for the stereoselective formation of the F and H rings.[2][3]

c) B-alkyl Suzuki-Miyaura Coupling of ABC and EFGH Fragments

This key coupling reaction unites the two advanced fragments to form the octacyclic polyether core.

  • Protocol: To a solution of the ABC ring fragment (1.0 equiv) in a suitable solvent (e.g., THF/DMF mixture), is added the borane (B79455) derived from the EFGH ring fragment (1.2 equiv). A palladium catalyst such as Pd(PPh3)4 (0.1 equiv) and a base (e.g., Cs2CO3, 3.0 equiv) are then added. The reaction mixture is heated to a specified temperature (e.g., 60 °C) and stirred for several hours until completion, as monitored by TLC. The reaction is then quenched, extracted, and the crude product is purified by column chromatography.

d) Stille Coupling for Triene Side Chain Installation

The final triene side chain is attached using a modified Stille coupling reaction.[2]

  • Protocol: To a solution of the octacyclic core vinyl iodide (1.0 equiv) in a degassed solvent such as DMF, is added the vinylstannane side chain precursor (1.5 equiv). A palladium catalyst, for instance Pd(PPh3)4 (0.1 equiv), and a copper(I) salt like CuCl (2.0 equiv) are added. The mixture is stirred at room temperature under an inert atmosphere until the starting material is consumed. The reaction is then worked up and the product is purified by preparative HPLC to afford this compound.

Rainier's Convergent Synthesis

Rainier's group developed a convergent strategy based on an iterative C-glycoside/enol ether-olefin metathesis approach.[1][4][5]

a) Synthesis of A-C and F-H Ring Precursors

The A-C and F-H ring fragments were synthesized using a versatile glycosyl anhydride, enol ether-olefin RCM strategy.[4]

b) Coupling of the A-C and F-H Fragments

The two fragments are coupled through ester formation, followed by enol ether RCM and mixed thioketal formation and reduction to construct the octacyclic core.[1]

  • Ring-Closing Metathesis (RCM) Protocol: The diene substrate is dissolved in a degassed solvent like dichloromethane. A solution of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst, 5-10 mol%) in the same solvent is then added. The reaction mixture is stirred at room temperature or with gentle heating until completion. The solvent is then removed under reduced pressure, and the residue is purified by flash chromatography.

Kadota & Yamamoto's Convergent Synthesis

This synthesis involves the connection of the ABC and FGH ring segments via an intramolecular allylation of an α-acetoxy ether followed by RCM.[6]

a) Preparation of ABC and FGH Ring Segments

The ABC and FGH ring fragments were prepared in a linear fashion from known starting materials.[6]

b) Intramolecular Allylation and Ring-Closing Metathesis

The key coupling and cyclization steps to form the octacyclic ether.

  • Protocol: The precursor containing the α-acetoxy ether and the allylic moiety is dissolved in a suitable solvent. A Lewis acid or a transition metal catalyst is added to initiate the intramolecular allylation. Following the formation of the coupled product, it is subjected to ring-closing metathesis using a ruthenium catalyst as described in the Rainier protocol to furnish the octacyclic core.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic strategies for this compound.

Sasaki_Fuwa_Synthesis cluster_ABC ABC Ring Synthesis cluster_EFGH EFGH Ring Synthesis cluster_assembly Final Assembly B_ring B Ring Precursor AB_rings AB Ring System B_ring->AB_rings Intramolecular hetero-Michael ABC_fragment ABC Fragment AB_rings->ABC_fragment 6-endo cyclization Octacycle Octacyclic Core ABC_fragment->Octacycle B-alkyl Suzuki- Miyaura Coupling F_H_precursors F and H Ring Precursors EFGH_fragment EFGH Fragment F_H_precursors->EFGH_fragment SmI2-induced reductive cyclization EFGH_fragment->Octacycle This compound This compound Octacycle->this compound Stille Coupling (Triene Side Chain)

Caption: Convergent synthesis of this compound by Sasaki and Fuwa.

Rainier_Synthesis cluster_fragments Fragment Synthesis cluster_coupling Coupling and Completion AC_precursor A-C Ring Precursor AC_fragment A-C Fragment AC_precursor->AC_fragment C-glycoside/ enol ether RCM FH_precursor F-H Ring Precursor FH_fragment F-H Fragment FH_precursor->FH_fragment C-glycoside/ enol ether RCM Coupled_product Coupled Intermediate AC_fragment->Coupled_product Esterification FH_fragment->Coupled_product Octacycle Octacyclic Core Coupled_product->Octacycle Enol ether RCM, mixed thioketal formation/reduction This compound This compound Octacycle->this compound Side Chain Installation

Caption: Rainier's convergent total synthesis of this compound.

Kadota_Yamamoto_Synthesis cluster_fragments Fragment Synthesis cluster_assembly Assembly and Finalization ABC_precursor ABC Ring Precursor ABC_fragment ABC Fragment ABC_precursor->ABC_fragment Linear Synthesis FGH_precursor FGH Ring Precursor FGH_fragment FGH Fragment FGH_precursor->FGH_fragment Linear Synthesis Coupled_intermediate Coupled Intermediate ABC_fragment->Coupled_intermediate Intramolecular allylation of α-acetoxy ether FGH_fragment->Coupled_intermediate Octacycle Octacyclic Core Coupled_intermediate->Octacycle Ring-Closing Metathesis (RCM) This compound This compound Octacycle->this compound Modified Stille Coupling

Caption: Kadota and Yamamoto's convergent total synthesis.

References

Application Notes and Protocols for the Extraction and Purification of Gambierol from Algal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gambierol is a polycyclic ether marine toxin produced by the dinoflagellate Gambierdiscus toxicus.[1][2][3] Structurally related to ciguatoxins, this compound is a neurotoxin that has been identified as a potential contributor to Ciguatera Fish Poisoning (CFP).[2] The complex structure of this compound, featuring a ladder-shaped octacyclic ring system, presents a significant challenge for chemical synthesis, making extraction from natural sources a crucial method for obtaining this compound for toxicological and pharmacological research.[1] These application notes provide a comprehensive overview of the methods for the extraction and purification of this compound from Gambierdiscus algal cultures, offering detailed protocols and expected quantitative data based on related compounds.

Data Presentation

The following tables summarize quantitative data relevant to the extraction and analysis of this compound and related compounds from algal cultures. This data is primarily based on studies of gambierones, which are structurally similar and co-occurring metabolites, and can serve as a valuable reference for the optimization of this compound purification and analysis.

Table 1: Quantitative Production of Gambierone in Gambierdiscus Species

Gambierdiscus SpeciesGambierone Production (pg/cell)
G. carpenteri1 - 87
G. cheloniae>0.01
G. holmesii>0.01
G. honu>0.01
G. lewisii>0.01
G. pacificus>0.01
G. polynesiensis>0.01

Source: Data compiled from studies on gambierone production.[4]

Table 2: Analytical Parameters for Gambierone Detection by LC-MS/MS

ParameterValue
Limit of Detection (LOD)0.09 ng/mL
Limit of Quantification (LOQ)0.3 ng/mL

Source: These parameters for gambierone can be used as a starting point for the development of a quantitative method for this compound.[5]

Experimental Protocols

The following protocols describe a multi-step process for the extraction and purification of this compound from Gambierdiscus algal cultures. This procedure is synthesized from established methods for the isolation of polyether toxins from marine dinoflagellates.

Protocol 1: Extraction of Lipophilic Toxins from Gambierdiscus spp.

This protocol details the initial extraction of total lipophilic compounds, including this compound, from cultured algal cells.

Materials:

  • Harvested Gambierdiscus spp. cell pellet

  • Methanol (B129727) (MeOH), HPLC grade

  • Dichloromethane (B109758) (DCM), HPLC grade

  • Deionized water

  • Sonicator

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Glassware (beakers, graduated cylinders, separatory funnel)

Procedure:

  • Cell Lysis and Extraction:

    • To the harvested algal cell pellet, add methanol at a ratio of approximately 10 mL per gram of wet cell mass.

    • Sonicate the cell suspension for 20 minutes in an ice bath to disrupt the cells.

    • Centrifuge the mixture at 4,000 x g for 10 minutes to pellet the cell debris.

    • Carefully decant the methanol supernatant into a clean flask.

    • Repeat the extraction process (steps 1.1-1.4) two more times with fresh methanol.

    • Pool all methanol extracts.

  • Solvent Partitioning:

    • Concentrate the pooled methanol extract to approximately one-third of its original volume using a rotary evaporator.

    • Transfer the concentrated extract to a separatory funnel.

    • Add an equal volume of deionized water to the separatory funnel.

    • Perform a liquid-liquid extraction by adding an equal volume of dichloromethane (DCM).

    • Shake the separatory funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The lower DCM layer will contain the lipophilic compounds, including this compound.

    • Drain the lower DCM layer into a clean flask.

    • Repeat the DCM extraction (steps 2.4-2.7) two more times.

    • Pool the DCM extracts.

  • Drying and Storage:

    • Dry the pooled DCM extract to completeness using a rotary evaporator.

    • The resulting residue contains the crude lipophilic extract. Store the extract at -20°C until further purification.

Protocol 2: Multi-Step Chromatographic Purification of this compound

This protocol outlines a two-step preparative HPLC procedure for the isolation of this compound from the crude lipophilic extract.

Materials:

  • Crude lipophilic extract from Protocol 1

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Deionized water

  • Ammonium Hydroxide (NH₄OH) or Formic Acid (optional mobile phase additives)

  • Preparative HPLC system with a UV detector

  • Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm)

  • Analytical HPLC or LC-MS/MS system for fraction analysis

  • Vials for fraction collection

Procedure:

Step 1: Initial Fractionation by Preparative HPLC (Gradient Elution)

  • Sample Preparation:

    • Redissolve the crude lipophilic extract in a small volume of methanol.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatography Conditions:

    • Column: Preparative C18 column.

    • Mobile Phase A: Deionized water (optional: with 0.1% formic acid or 0.2% NH₄OH).

    • Mobile Phase B: Acetonitrile (optional: with 0.1% formic acid or 0.2% NH₄OH).

    • Flow Rate: 20 mL/min.

    • Gradient:

      • 0-5 min: 20% B

      • 5-30 min: Linear gradient from 20% to 95% B

      • 30-40 min: Hold at 95% B

    • Detection: UV at 210 nm.

  • Fraction Collection:

    • Inject the prepared sample onto the preparative HPLC system.

    • Collect fractions of 10 mL each throughout the run.

  • Fraction Analysis:

    • Analyze a small aliquot of each fraction using an analytical HPLC or LC-MS/MS system to identify the fractions containing this compound.

    • Pool the this compound-containing fractions.

Step 2: Final Purification by Preparative HPLC (Isocratic Elution)

  • Sample Preparation:

    • Evaporate the solvent from the pooled fractions from Step 1.

    • Redissolve the residue in a small volume of the isocratic mobile phase.

  • Chromatography Conditions:

    • Column: Preparative C18 column.

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 35% acetonitrile with 0.2% NH₄OH), optimized based on the retention time of this compound in Step 1.[4]

    • Flow Rate: 25 mL/min.[4]

    • Detection: UV at 210 nm.

  • Purification and Collection:

    • Inject the prepared sample.

    • Collect the peak corresponding to this compound.

  • Purity Assessment and Storage:

    • Assess the purity of the collected this compound fraction using analytical HPLC or LC-MS/MS.

    • Evaporate the solvent to obtain the purified this compound.

    • Store the purified compound at -20°C.

Visualizations

The following diagrams illustrate the workflow for the extraction and purification of this compound.

ExtractionWorkflow cluster_0 Extraction cluster_1 Purification AlgalCulture Gambierdiscus spp. Culture Harvest Harvest Cells (Centrifugation) AlgalCulture->Harvest Extraction Methanol Extraction (Sonication) Harvest->Extraction Partitioning Liquid-Liquid Partitioning (DCM/Water) Extraction->Partitioning CrudeExtract Crude Lipophilic Extract Partitioning->CrudeExtract PrepHPLC1 Preparative HPLC 1 (Gradient Elution) CrudeExtract->PrepHPLC1 FractionAnalysis Fraction Analysis (LC-MS/MS) PrepHPLC1->FractionAnalysis PrepHPLC2 Preparative HPLC 2 (Isocratic Elution) FractionAnalysis->PrepHPLC2 Purethis compound Purified this compound PrepHPLC2->Purethis compound

Caption: Workflow for this compound Extraction and Purification.

AnalyticalWorkflow cluster_2 Analytical Verification Input Purified Fraction LCMS LC-MS/MS Analysis Input->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis Output Purity Assessment & Quantification DataAnalysis->Output

Caption: Analytical Workflow for this compound Verification.

References

Application Notes and Protocols for the Analytical Determination of Gambierol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gambierol, a marine polycyclic ether toxin produced by the dinoflagellate Gambierdiscus toxicus, is a significant concern for seafood safety and public health.[1] Its structural similarity to ciguatoxins and potential contribution to ciguatera fish poisoning necessitates robust and sensitive analytical methods for its detection and quantification in various matrices, including algal cultures and fish tissues.[1] This document provides detailed application notes and protocols for the primary analytical techniques employed in this compound analysis, including liquid chromatography-mass spectrometry (LC-MS) and cell-based assays.

Quantitative Data Summary

The following tables summarize the quantitative performance of various analytical methods for the detection of this compound and related compounds.

Table 1: Liquid Chromatography-Mass Spectrometry (LC-MS) Performance Data for Gambierone Analogs

AnalyteMethodMatrixLOD (ng/mL)LOQ (ng/mL)Reference
GambieroneHPLC-QTRAP-HRMSAlgal Extract0.090.3[2]
44-methylgambieroneHPLC-QTRAP-HRMSAlgal Extract0.20.8[2]
GambieroneUPLC-Q-TOFStandard Solution0.090.3[3][4]

LOD: Limit of Detection; LOQ: Limit of Quantification

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound and Analogs Quantification

This protocol is a composite based on methods described for the analysis of gambierones and other polyether toxins from Gambierdiscus species.[2][3][4][5]

a. Sample Preparation and Extraction

A critical step for accurate quantification is the efficient extraction of this compound from the sample matrix.

  • For Algal Cultures:

    • Harvest algal cells by filtration.

    • Extract the cell pellet with methanol (B129727) or a mixture of methanol and water.

    • Perform liquid-liquid partitioning with dichloromethane (B109758) to separate hydrophilic and lipophilic fractions. Gambierones are typically found in the methanol-soluble fraction.[5]

    • Dry the desired fraction under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

  • For Fish Tissue:

    • Homogenize the fish tissue.

    • Extract the homogenate with a suitable solvent system, such as acetone (B3395972) or methanol, followed by partitioning steps to remove lipids and other interferences.

    • Further cleanup using solid-phase extraction (SPE) with a C18 cartridge can be employed to enrich the toxin fraction.[4] Elute the cartridge with a stepwise gradient of methanol in water.[4]

b. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 1.7 µm) is commonly used.[2][3]

  • Mobile Phase: A gradient elution is typically performed using:

  • Flow Rate: A typical flow rate is 0.2 mL/min.[2]

  • Injection Volume: 5 µL.[2]

  • Mass Spectrometer (MS): A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF, QTRAP) equipped with an electrospray ionization (ESI) source.[2][3]

  • Ionization Mode: Negative ESI mode is often preferred for gambierone analysis.[3][4][5]

  • Data Acquisition: Multiple Reaction Monitoring (MRM) is used for quantification on triple quadrupole instruments, offering high sensitivity and selectivity.[5][6] For high-resolution instruments, full scan and targeted MS/MS modes can be used for identification and confirmation.[5]

c. Data Analysis

  • Generate a calibration curve using certified reference standards of this compound or its analogs (e.g., gambierone) at a minimum of five concentration levels.[3][4]

  • Quantify the amount of this compound in the samples by interpolating their peak areas against the calibration curve.

  • Determine the limit of detection (LOD) and limit of quantification (LOQ) based on signal-to-noise ratios of 3:1 and 10:1, respectively.[2][3][4]

Cytotoxicity-Based Assays

Cell-based assays provide a functional measure of the toxicity of samples containing this compound and other marine toxins. The neuroblastoma cell line (N2a) is frequently used for this purpose.[7][8]

a. Cell Culture and Maintenance

  • Culture Neuro-2a (N2a) cells in appropriate media (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

b. Cytotoxicity Assay Protocol (Neutral Red Uptake Assay)

  • Seed N2a cells in 96-well plates and allow them to attach overnight.

  • Prepare serial dilutions of the sample extracts and a positive control (e.g., maitotoxin).

  • Expose the cells to the diluted extracts for a defined period (e.g., 8 hours).[7]

  • After incubation, assess cell viability using the Neutral Red Uptake (NRU) assay.[7] This involves incubating the cells with a neutral red solution, followed by washing and extraction of the dye from viable cells.

  • Measure the absorbance of the extracted dye using a microplate reader.

  • Calculate the concentration of the extract that causes 50% inhibition of cell viability (IC50) by fitting the data to a dose-response curve.[7]

Visualizations

Experimental_Workflow_for_Gambierol_Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Interpretation Matrix Sample Matrix (Algal Culture / Fish Tissue) Extraction Extraction (MeOH/H2O or Acetone) Matrix->Extraction Partitioning Liquid-Liquid Partitioning (Dichloromethane) Extraction->Partitioning Cleanup Solid-Phase Extraction (SPE) (C18 Cartridge) Partitioning->Cleanup LC_MS LC-MS/MS Analysis (HPLC/UHPLC-QqQ or HRMS) Cleanup->LC_MS Cell_Assay Cytotoxicity Assay (N2a Cells) Cleanup->Cell_Assay Quantification Quantification (Calibration Curve) LC_MS->Quantification Toxicity Toxicity Assessment (IC50 Determination) Cell_Assay->Toxicity

Caption: Experimental workflow for this compound detection and quantification.

Gambierol_Mechanism_of_Action This compound This compound Kv_Channel Voltage-Gated Potassium Channel (Kv) This compound->Kv_Channel Inhibits Membrane_Repolarization Membrane Repolarization Kv_Channel->Membrane_Repolarization Mediates Action_Potential Prolonged Action Potential Membrane_Repolarization->Action_Potential leads to Neuronal_Excitability Increased Neuronal Excitability Action_Potential->Neuronal_Excitability

Caption: Simplified signaling pathway of this compound's mechanism of action.

Mechanism of Action

This compound primarily exerts its toxic effects by acting as a potent inhibitor of voltage-gated potassium (Kv) channels.[1][9][10] It shows a high affinity for several Kv channel subtypes, including Kv1.1-1.5.[1] By blocking these channels, this compound prevents the repolarization of the cell membrane, leading to a prolonged action potential and increased neuronal excitability.[1] This mechanism is distinct from that of ciguatoxins, which primarily target voltage-gated sodium channels.[1] The inhibition of Kv channels by this compound is thought to contribute to the neurological symptoms observed in ciguatera fish poisoning.[11]

Conclusion

The analytical techniques described provide robust and sensitive means for the detection and quantification of this compound. LC-MS/MS methods offer high specificity and are ideal for quantitative analysis, while cytotoxicity assays provide a valuable measure of the overall biological activity of a sample. The choice of method will depend on the specific research question, the sample matrix, and the required level of sensitivity and throughput. The provided protocols and data serve as a valuable resource for researchers and professionals working on the detection and characterization of this important marine toxin.

References

Application Note: Analysis of Gambierol in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gambierol, a marine polycyclic ether toxin produced by the dinoflagellate Gambierdiscus toxicus, is a significant concern for seafood safety and human health.[1] It is structurally similar to ciguatoxins and is implicated in ciguatera fish poisoning (CFP), a debilitating illness characterized by gastrointestinal, cardiovascular, and neurological symptoms.[1][2] Accurate and sensitive detection of this compound in biological matrices is crucial for toxicological studies, clinical diagnosis, and understanding its pharmacokinetics. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this compound in biological samples.

Mechanism of Action and Toxicological Significance

This compound primarily acts as a potent blocker of voltage-gated potassium channels (Kv), particularly subtypes Kv1.1-1.5 and Kv3.1.[1][2][3] This blockade disrupts normal cellular excitability and ion homeostasis, leading to increased neuronal activity and spontaneous calcium oscillations.[4] While it also exhibits a low-efficacy partial agonist activity at voltage-gated sodium channels, its primary toxic effects are attributed to its high-affinity inhibition of potassium channels.[1] The lipophilic nature of this compound allows it to persist and accumulate in the food chain and within tissues, leading to prolonged illness.[1]

Analytical Method

This method provides a framework for the extraction and quantification of this compound from biological samples such as plasma, serum, or tissue homogenates.

Sample Preparation

A critical step for accurate analysis is the efficient extraction of the lipophilic this compound from complex biological matrices while minimizing matrix effects.

Protocol for Plasma/Serum Samples:

  • Protein Precipitation and Liquid-Liquid Extraction (LLE):

    • To 100 µL of plasma or serum, add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

    • Vortex the sample for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • The resulting extract can be further cleaned up using solid-phase extraction or directly evaporated and reconstituted for LC-MS/MS analysis. A similar acetonitrile precipitation method has been shown effective for related ciguatoxins in blood samples.[5]

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of water.

    • Load the supernatant from the protein precipitation step onto the conditioned cartridge.

    • Wash the cartridge with 3 mL of 20% methanol in water to remove polar interferences.

    • Elute the this compound with 3 mL of methanol or acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is essential to resolve this compound from other matrix components.

ParameterCondition 1Condition 2
Column Waters Acquity UPLC BEH Phenyl (1.7 µm, 100 x 2.1 mm)[6]Phenomenex Kinetex C18 (1.7 µm, 100 x 2.1 mm)[7][8]
Mobile Phase A Water with 0.2% (v/v) of 25% Ammonium Hydroxide[6]Water with 0.02% Formic Acid and 2 mM Ammonium Acetate[8]
Mobile Phase B Acetonitrile with 0.2% (v/v) of 25% Ammonium Hydroxide[6]95% Acetonitrile with 0.02% Formic Acid and 2 mM Ammonium Acetate[8]
Flow Rate 0.55 mL/min[6]0.2 mL/min[7][8]
Column Temp. 50°C[6]Not specified
Gradient 5% B to 50% B (0-2.5 min), to 95% B (3 min), hold to 3.2 min, back to 5% B (3.5 min)[6]10% B to 100% B (0-20 min), hold for 4 min, back to 10% B (25 min)[8]
Injection Vol. 5 µL5 µL[8]

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode for sensitive detection of this compound.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive[6][7]
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion ([M+H]⁺) m/z 1025.3[6]
Product Ions m/z 1007.3 ([M+H-H₂O]⁺), 989.3 ([M+H-2H₂O]⁺), 945.3 ([M-SO₃+H]⁺)[6]
Collision Energy Optimized for specific instrument
Capillary Voltage Optimized for specific instrument
Source Temp. Optimized for specific instrument

Quantitative Data

The following table summarizes typical quantitative performance data for this compound analysis. Actual values may vary depending on the specific instrumentation and matrix.

ParameterTypical ValueReference
Limit of Detection (LOD) 13 - 25 ng/mL (for related toxins)[9]
Linear Range 0 - 1000 ng/mL (for related toxins)[6]
Recovery 90% - 116% (for related toxins in plasma)[5]
RSD < 15%[5]

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis BiologicalSample Biological Sample (e.g., Plasma) ProteinPrecipitation Protein Precipitation (Acetonitrile) BiologicalSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection SPE Solid-Phase Extraction (SPE) (C18) SupernatantCollection->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatography (LC Separation) Reconstitution->LC_Separation MS_Detection Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis signaling_pathway This compound This compound KvChannel Voltage-Gated Potassium Channel (Kv) This compound->KvChannel blocks MembraneDepolarization Membrane Depolarization KvChannel->MembraneDepolarization inhibition leads to IncreasedExcitability Increased Neuronal Excitability MembraneDepolarization->IncreasedExcitability CaOscillations Spontaneous Ca²⁺ Oscillations IncreasedExcitability->CaOscillations pERK p-ERK Activation CaOscillations->pERK NeuriteOutgrowth Altered Neurite Outgrowth pERK->NeuriteOutgrowth

References

Application Notes and Protocols for Electrophysiology Patch Clamp Assays of Gambierol Activity on Kv Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gambierol, a marine polycyclic ether toxin produced by the dinoflagellate Gambierdiscus toxicus, is a potent and selective inhibitor of voltage-gated potassium (Kv) channels.[1][2][3] Unlike other marine toxins that primarily target sodium channels, this compound's main molecular target is the Kv channel, making it a valuable tool for studying the structure and function of these channels, as well as a potential lead compound in drug discovery.[4][5] These application notes provide detailed protocols for assessing the activity of this compound on Kv channels using the whole-cell patch clamp technique.

This compound has been shown to inhibit a variety of Kv channels, particularly those of the Kv1 and Kv3 subfamilies, with nanomolar affinity.[1][6][7] The toxin acts by stabilizing the closed or resting state of the channel, thereby preventing the conformational changes required for channel opening upon membrane depolarization.[6][8][9] This unique mechanism of action, which involves binding to a site outside the ion permeation pathway, distinguishes this compound from many other Kv channel blockers.[6][9]

These protocols are designed to guide researchers in characterizing the inhibitory effects of this compound on Kv channels, including determining its potency (IC50), its effects on channel gating kinetics, and its voltage-dependent properties.

Data Presentation: Quantitative Analysis of this compound's Effect on Kv Channels

The following tables summarize the quantitative data from various studies on the effects of this compound on different Kv channel subtypes.

Table 1: Inhibitory Potency (IC50) of this compound on Various Kv Channels

Cell Type / Expressed ChannelIC50 (nM)Reference
Mouse Taste Cells (endogenous IK)1.8[4][5]
Rat Fetal Adrenomedullary Chromaffin Cells (sensitive K+ current component)5.8[8]
Mammalian Kv1.1-Kv1.5Nanomolar range[2]
Mammalian Kv3.1Nanomolar range[1][2][6]
Shaker-IR Kv channel~100 (for 58.5% inhibition)[7]

Table 2: Effects of this compound on Kv Channel Gating Properties

ParameterEffect of this compoundCell Type / ChannelReference
Activation Kinetics Slowed down the activation process (four-fold increase in activation time constant)Mouse Taste Cells[4]
Slowed the kinetics of K+ current activationRat Fetal Adrenomedullary Chromaffin Cells[8]
Inactivation Kinetics Significantly altered the inactivation processMouse Taste Cells[4]
Voltage-dependence of Activation Shifted by >120 mV in the depolarizing directionKv3.1[6]
Slight negative shift (~5 mV) in V0.5Rat Fetal Adrenomedullary Chromaffin Cells[8]
No significant change in V0.5Mouse Taste Cells[4][5]
Voltage-dependence of Inactivation No significant change in V0.5Mouse Taste Cells[4][5]

Experimental Protocols

I. Cell Preparation

The choice of cell type will depend on the specific Kv channel subtype of interest. Commonly used systems include:

  • Primary cultured neurons or other excitable cells: These endogenously express a variety of Kv channels. (e.g., cerebrocortical neurons, taste cells, chromaffin cells).[1][4][8]

  • Heterologous expression systems: Cell lines such as HEK-293 or CHO cells, or Xenopus oocytes, can be transfected to express a specific Kv channel subtype of interest.[2][10]

Protocol for Cultured Mammalian Cells (e.g., HEK-293 expressing a specific Kv channel):

  • Culture cells in appropriate media and conditions.

  • For transient transfection, introduce the plasmid DNA encoding the Kv channel of interest using a suitable transfection reagent.

  • Allow 24-48 hours for channel expression before performing patch clamp experiments.

  • On the day of the experiment, gently detach the cells using a non-enzymatic cell dissociation solution.

  • Plate the dissociated cells onto glass coverslips in a recording chamber.

  • Allow the cells to adhere for at least 30 minutes before starting the recordings.

II. Solutions and Reagents

A. Extracellular (Bath) Solution (in mM):

  • NaCl: 140

  • KCl: 5.4

  • CaCl2: 1.3

  • MgCl2: 1

  • HEPES: 25

  • D-glucose: 20

  • Adjust pH to 7.3 with NaOH.

  • Adjust osmolarity to ~330 mOsm.

  • Note: To block voltage-gated sodium channels (Nav), 1 µM tetrodotoxin (B1210768) (TTX) can be added to the extracellular solution.[8] To block Ca2+-dependent K+ channels, Cd2+ (e.g., 100 µM) can be added.[4]

B. Intracellular (Pipette) Solution (in mM):

  • KCl: 140

  • MgCl2: 2

  • EGTA: 11

  • HEPES: 10

  • MgATP: 4

  • Adjust pH to 7.1 with KOH.

  • Adjust osmolarity to ~310 mOsm.

  • Note: To confirm the current is carried by potassium, KCl can be replaced with CsCl.[11]

C. This compound Stock Solution:

  • Prepare a high-concentration stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO.

  • Store the stock solution at -20°C.

  • On the day of the experiment, dilute the stock solution to the desired final concentrations in the extracellular solution. Ensure the final DMSO concentration does not exceed a level that affects channel activity (typically <0.1%).

III. Whole-Cell Patch Clamp Recording

A. Pipette Preparation:

  • Pull borosilicate glass capillaries to produce micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.[11]

  • Fire-polish the pipette tip to ensure a smooth surface for gigaseal formation.

  • Fill the pipette with the intracellular solution, ensuring no air bubbles are trapped in the tip.

B. Establishing a Whole-Cell Configuration:

  • Mount the filled pipette onto the headstage of the patch clamp amplifier.

  • Apply positive pressure to the pipette.

  • Lower the pipette into the recording chamber and approach a target cell.

  • Once the pipette touches the cell membrane (observed as an increase in resistance), release the positive pressure to form a high-resistance seal (GΩ seal).

  • Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.[12]

C. Data Acquisition:

  • Use a patch clamp amplifier and data acquisition software (e.g., pCLAMP) to record the whole-cell currents.

  • Set the amplifier to voltage-clamp mode.

  • Compensate for pipette and whole-cell capacitance.

  • Correct for the liquid junction potential.

IV. Voltage-Clamp Protocols

A. Protocol to Measure Current-Voltage (I-V) Relationship and this compound Inhibition:

  • Hold the cell at a holding potential of -80 mV or -70 mV.[4][8]

  • Apply a series of depolarizing voltage steps (e.g., from -70 mV to +80 mV in 10 mV increments) for a duration of 40-100 ms (B15284909).[5][8]

  • Record the resulting outward K+ currents.

  • Perfuse the cell with the extracellular solution containing the desired concentration of this compound.

  • Repeat the voltage-step protocol to record the currents in the presence of this compound.

  • To determine the IC50, apply several concentrations of this compound and measure the percentage of current inhibition at a specific voltage step (e.g., +50 mV).

B. Protocol to Study the Effect on Activation Kinetics:

  • Hold the cell at -80 mV.

  • Apply a single depolarizing step to a potential that elicits a robust outward current (e.g., +50 mV).

  • Record the rising phase of the current in the absence and presence of this compound.

  • Fit the activation phase to an exponential function to determine the activation time constant.[4]

C. Protocol to Study the Voltage-Dependence of Steady-State Inactivation:

  • Hold the cell at -80 mV.

  • Apply a series of prepulses of varying voltages (e.g., from -100 mV to +20 mV) for a duration of 300 ms to 1 s.

  • Immediately following each prepulse, apply a test pulse to a constant voltage (e.g., +50 mV) to measure the remaining available current.

  • Plot the normalized current from the test pulse against the prepulse potential.

  • Fit the data with a Boltzmann function to determine the half-inactivation voltage (V0.5) and the slope factor (k).[5]

V. Data Analysis
  • Measure the peak outward current at each voltage step to construct the I-V relationship.

  • Calculate the percentage of current inhibition by this compound at each concentration using the formula: (1 - (I_this compound / I_control)) * 100.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.

  • Analyze the changes in activation and inactivation time constants to quantify the effects on channel kinetics.

  • Compare the V0.5 and k values from the Boltzmann fits of the activation and inactivation curves in the absence and presence of this compound to assess the effect on the voltage dependence of gating.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis Cell_Culture Cell Culture / Transfection Giga_Seal Giga-Seal Formation Cell_Culture->Giga_Seal Solution_Prep Solution Preparation Solution_Prep->Giga_Seal Pipette_Prep Pipette Preparation Pipette_Prep->Giga_Seal Whole_Cell Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Voltage Clamp Protocol Whole_Cell->Voltage_Clamp Data_Recording Data Recording Voltage_Clamp->Data_Recording Data_Analysis Data Analysis (IC50, Kinetics) Data_Recording->Data_Analysis

Caption: Experimental workflow for patch clamp analysis of this compound.

Gambierol_Mechanism cluster_states Channel States Kv_Channel Kv Channel Inhibition Inhibition of K+ Current Kv_Channel->Inhibition Leads to Closed Closed (Resting) State Open Open State Depolarization Membrane Depolarization Closed->Depolarization Prevents transition to open state Depolarization->Open Activates This compound This compound This compound->Closed Binds to and stabilizes

Caption: Proposed mechanism of this compound action on Kv channels.

References

Application Notes and Protocols: Utilizing Xenopus Oocytes for the Characterization of Gambierol's Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gambierol, a marine polycyclic ether toxin produced by the dinoflagellate Gambierdiscus toxicus, is a potent neurotoxin implicated in ciguatera fish poisoning.[1][2] Its complex structure and significant biological activity make it a subject of intense research for understanding its mechanism of action and for potential therapeutic applications.[1][3][4][5][6] The Xenopus laevis oocyte expression system is a robust and versatile platform for the heterologous expression of ion channels, making it an ideal tool to investigate the molecular targets of neurotoxins like this compound.[7][8][9][10][11][12] These large cells efficiently translate injected cRNA, expressing high densities of functional ion channels in their plasma membrane, which can be readily studied using electrophysiological techniques such as the two-electrode voltage clamp (TEVC).[10][13][14][15][16]

This document provides detailed application notes and protocols for utilizing Xenopus oocytes to study the effects of this compound on its primary molecular targets: voltage-gated potassium (Kv) channels and, to a lesser extent, voltage-gated sodium (Nav) channels.

Molecular Targets of this compound

This compound primarily acts as a high-affinity inhibitor of a range of voltage-gated potassium (Kv) channels.[1][2][17][18][19] It has been shown to potently block several Kv1 and Kv3 channel subtypes.[1][18][20] The mechanism of action involves this compound acting as a gating modifier, stabilizing the closed state of the channel and shifting the voltage dependence of activation to more depolarized potentials, thereby preventing channel opening in the physiological voltage range.[20][21] Unlike many other channel blockers, this compound is thought to bind to a lipid-exposed site on the channel, outside the potassium permeation pathway.[20][21]

While its primary effect is on Kv channels, this compound has also been reported to act as a low-efficacy partial agonist or antagonist at voltage-gated sodium (Nav) channels, though with much lower potency compared to its effects on Kv channels.[1][18] Some studies report minimal to no effect on most Nav channel subtypes.[2][17]

The inhibition of Kv channels by this compound leads to downstream effects, including the augmentation of spontaneous Ca2+ oscillations in neurons, which involves the release of glutamate (B1630785) and the activation of NMDA receptors.[1][18]

Data Presentation: Quantitative Effects of this compound on Ion Channels

The following tables summarize the quantitative data from studies investigating the effects of this compound on various voltage-gated ion channels expressed in different systems, including Xenopus oocytes.

Table 1: Inhibitory Effects of this compound on Voltage-Gated Potassium (Kv) Channels

Channel SubtypeExpression SystemMethodKey FindingsIC50Reference
Kv1.1 (KCNA1)Xenopus oocytesTEVCPotent block126 nM[2]
Kv1.2 (KCNA2)Xenopus oocytesTEVCPotent block1.8 nM[2]
Kv1.3 (KCNA3)Xenopus oocytesTEVCPotent block16 nM[2]
Kv1.4 (KCNA4)Xenopus oocytesTEVCPotent block148 nM[2]
Kv1.5 (KCNA5)Xenopus oocytesTEVCPotent block15 nM[2]
Kv1.6 (KCNA6)Xenopus oocytesTEVCNo significant effect> 1.5 µM[2]
Kv3.1 (KCNC1)Xenopus oocytesTEVCPotent block, shifts voltage dependence of activation by >120 mV~10 nM[20][21]
Endogenous IKMouse Taste CellsPatch ClampMarked inhibition, irreversible block, slowed activation kinetics1.8 nM[17][22]

Table 2: Effects of this compound on Voltage-Gated Sodium (Nav) Channels

Channel SubtypeExpression SystemMethodKey FindingsConcentration TestedReference
Nav1.1 - Nav1.8Xenopus oocytesTEVCNo significant effect (except minor on Nav1.3)1 µM[2]
Endogenous INaMouse Taste CellsPatch ClampNo significant effect1 µM[17][23]
VGSCsCerebellar Granule NeuronsCa2+ influx assayAntagonist of brevetoxin (B15176840) bindingIC50 = 189 nM[24]

Experimental Protocols

Protocol 1: Preparation of Xenopus Oocytes and cRNA Injection

This protocol describes the preparation of Xenopus laevis oocytes for the expression of target ion channels.

Materials:

  • Mature female Xenopus laevis

  • Modified Barth's Saline (MBS)

  • Collagenase Type I

  • cRNA encoding the ion channel of interest (e.g., Kv1.2, Kv3.1)

  • Nanoject injector or equivalent

  • Incubator at 18°C

Procedure:

  • Surgically remove a lobe of the ovary from an anesthetized female Xenopus laevis and place it in MBS.

  • Manually separate the oocytes into small clumps.

  • To defolliculate, incubate the oocytes in a collagenase solution (1-2 mg/mL in Ca2+-free MBS) with gentle agitation for 1-2 hours.

  • Wash the oocytes thoroughly with MBS to remove the collagenase and follicular cell remnants.

  • Select healthy stage V-VI oocytes (large, with a distinct animal and vegetal pole).

  • For cRNA injection, draw the cRNA solution into a calibrated microinjection needle. Inject approximately 50 nL of cRNA solution (at a concentration of 0.02-1 µg/µL) into the cytoplasm of each oocyte.[7]

  • Incubate the injected oocytes in MBS supplemented with antibiotics at 18°C for 2-7 days to allow for protein expression.[8]

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Recording

This protocol details the electrophysiological recording of ion channel activity in response to this compound using the TEVC technique.

Materials:

  • TEVC setup (amplifier, headstages, micromanipulators, recording chamber, perfusion system)

  • Borosilicate glass capillaries for pulling electrodes

  • 3 M KCl solution for filling electrodes

  • Recording solution (e.g., ND96)

  • This compound stock solution (in DMSO) and working solutions

  • Computer with data acquisition software

Procedure:

  • Pull microelectrodes from borosilicate glass capillaries to a resistance of 0.5-2 MΩ when filled with 3 M KCl.

  • Place an oocyte expressing the target ion channel in the recording chamber and perfuse with the recording solution.

  • Carefully impale the oocyte with two microelectrodes: one for voltage sensing and one for current injection.[13][14]

  • Switch the amplifier to voltage-clamp mode and hold the membrane potential at a suitable holding potential (e.g., -80 mV or -90 mV).

  • Apply a series of voltage steps to elicit ionic currents through the expressed channels. For example, to record Kv channel currents, apply depolarizing steps from a holding potential of -80 mV to various test potentials (e.g., -60 mV to +60 mV in 10 mV increments).

  • After recording baseline currents, perfuse the oocyte with the recording solution containing the desired concentration of this compound.

  • Continuously record the currents during and after this compound application to determine its effect on current amplitude, kinetics, and voltage-dependence.

  • To determine the IC50, apply a range of this compound concentrations and measure the percentage of current inhibition at each concentration. Fit the data to a dose-response curve.

  • Analyze the data to quantify changes in parameters such as peak current, activation and inactivation kinetics, and the voltage at which half-maximal activation occurs (V1/2).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Gambierol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Kv_channel Voltage-Gated Potassium Channel (Kv) This compound->Kv_channel Inhibits (stabilizes closed state) Depolarization Membrane Depolarization Kv_channel->Depolarization Leads to Ca_channel Voltage-Gated Ca2+ Channel Depolarization->Ca_channel Activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Mediates Glutamate_release Glutamate Release Ca_influx->Glutamate_release Triggers NMDA_receptor NMDA Receptor Activation Glutamate_release->NMDA_receptor Activates Ca_oscillations ↑ Spontaneous Ca2+ Oscillations NMDA_receptor->Ca_oscillations Contributes to

Caption: Signaling pathway of this compound's effect on neuronal cells.

TEVC_Workflow cluster_prep Preparation cluster_recording TEVC Recording cluster_analysis Data Analysis Oocyte_prep Xenopus Oocyte Harvesting & Defolliculation cRNA_injection cRNA Injection (e.g., Kv1.2) Oocyte_prep->cRNA_injection Incubation Incubation (2-7 days, 18°C) cRNA_injection->Incubation Oocyte_placement Place Oocyte in Recording Chamber Incubation->Oocyte_placement Electrode_impale Impale with Voltage & Current Electrodes Oocyte_placement->Electrode_impale Baseline_rec Record Baseline Channel Currents Electrode_impale->Baseline_rec Gambierol_app Apply this compound Baseline_rec->Gambierol_app Effect_rec Record Effect of This compound on Currents Gambierol_app->Effect_rec Data_analysis Analyze Current Amplitude, Kinetics, and Voltage Dependence Effect_rec->Data_analysis IC50_calc Calculate IC50 Data_analysis->IC50_calc

Caption: Experimental workflow for studying this compound using TEVC in Xenopus oocytes.

Logical_Relationship cluster_targets Primary Molecular Targets cluster_effects Cellular Effects cluster_system Expression System This compound This compound Kv_channels Voltage-Gated Potassium Channels (Kv) This compound->Kv_channels Nav_channels Voltage-Gated Sodium Channels (Nav) This compound->Nav_channels Inhibition High-Affinity Inhibition (Gating Modification) Kv_channels->Inhibition Xenopus_oocytes Xenopus Oocytes Kv_channels->Xenopus_oocytes Studied in Partial_Agonism Low-Efficacy Partial Agonism/Antagonism Nav_channels->Partial_Agonism Nav_channels->Xenopus_oocytes Studied in

References

Application Notes and Protocols: Assessing Gambierol-Induced Cytotoxicity in Neuroblastoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gambierol is a marine polycyclic ether toxin produced by the dinoflagellate Gambierdiscus toxicus.[1][2] It is known to be a potent blocker of voltage-gated potassium channels (Kv) and can also act on voltage-gated sodium channels (Nav), leading to increased neuronal excitability and intracellular calcium oscillations.[1][3] These mechanisms suggest that this compound may possess cytotoxic properties against neuronally-derived cells, such as those from neuroblastoma, a common childhood cancer.[4][5] The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for neurotoxicity and cancer research due to its human origin and neuronal characteristics.[4][6]

These application notes provide a comprehensive guide to researchers for evaluating the cytotoxic effects of this compound on neuroblastoma cell lines. The protocols detailed below are based on established methodologies for assessing cell viability, apoptosis, and mitochondrial function, which are critical parameters in cytotoxicity studies.

Key Experimental Assays

A multi-faceted approach is recommended to thoroughly assess this compound-induced cytotoxicity. This includes assays for:

  • Cell Viability: To determine the overall dose- and time-dependent toxicity.

  • Cell Membrane Integrity: To measure the extent of cell lysis.

  • Apoptosis Induction: To elucidate the mechanism of cell death.

  • Mitochondrial Health: To investigate the involvement of mitochondria in the cytotoxic pathway.

The following sections provide detailed protocols for these key experiments.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[7] Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.[7]

Experimental Protocol

Materials:

  • SH-SY5Y neuroblastoma cells

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count SH-SY5Y cells.

    • Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested concentration range is 0.1 nM to 10 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration, typically ≤ 0.1%).[4]

    • Carefully remove the old medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate for the desired treatment durations (e.g., 24, 48, and 72 hours).

  • MTT Addition and Incubation:

    • At the end of the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[8]

    • Incubate the plate for 4 hours at 37°C, protected from light.[8]

  • Formazan Solubilization:

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[8]

Data Presentation

Table 1: Hypothetical IC₅₀ Values of this compound on SH-SY5Y Cells

Treatment DurationIC₅₀ Value (nM)
24 hours550
48 hours275
72 hours120

Note: These are example values and must be determined experimentally.

Experimental Workflow

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assessment: Caspase-3/7 Activity Assay

Caspases are key mediators of apoptosis. This assay measures the activity of executioner caspases-3 and -7, which are activated during the apoptotic cascade.[9]

Experimental Protocol

Materials:

  • Treated SH-SY5Y cells in a 96-well white-walled, clear-bottom plate

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same cell seeding and this compound treatment protocol as for the MTT assay, but use a white-walled plate suitable for luminescence measurements. Seed 5,000-20,000 cells per well.[9]

  • Caspase-3/7 Activity Measurement:

    • Equilibrate the Caspase-Glo® 3/7 Reagent and the cell plate to room temperature.[9]

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[9]

    • Mix on a plate shaker for 30-60 seconds.[9]

    • Incubate at room temperature for 1-3 hours, protected from light.[9]

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer. The signal is proportional to the amount of active caspase-3/7.

Data Presentation

Table 2: Hypothetical Caspase-3/7 Activity in SH-SY5Y Cells Treated with this compound (48h)

This compound Concentration (nM)Fold Increase in Luminescence (vs. Control)
0 (Control)1.0
1001.8
2503.5
5006.2
10005.8 (potential cytotoxicity)

Note: These are example values and must be determined experimentally.

Experimental Workflow

Caption: Workflow for the Caspase-3/7 activity assay.

Mitochondrial Membrane Potential (ΔΨm) Assessment

A decrease in mitochondrial membrane potential is an early indicator of apoptosis.[10] This can be measured using fluorescent dyes like JC-1 or TMRE.

Experimental Protocol (using JC-1)

Materials:

  • Treated SH-SY5Y cells

  • JC-1 dye solution

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed and treat cells with this compound as previously described.

  • JC-1 Staining:

    • At the end of the treatment, remove the medium and wash the cells with PBS.

    • Add JC-1 staining solution (typically 1-10 µg/mL in culture medium) to the cells.

    • Incubate for 15-30 minutes at 37°C.

  • Data Acquisition:

    • Microscopy: Observe the cells under a fluorescence microscope. Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells will show green fluorescence (JC-1 monomers).

    • Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in flow cytometry buffer. Analyze the cell populations based on red and green fluorescence channels.

Data Presentation

Table 3: Hypothetical Percentage of SH-SY5Y Cells with Depolarized Mitochondria after this compound Treatment (48h)

This compound Concentration (nM)Percentage of Cells with Low ΔΨm (Green Fluorescence)
0 (Control)5%
10015%
25040%
50075%

Note: These are example values and must be determined experimentally.

Putative Signaling Pathway for this compound-Induced Cytotoxicity

Based on its known mechanisms of action, this compound likely induces cytotoxicity in neuroblastoma cells through a pathway involving ion channel disruption, calcium overload, and subsequent activation of apoptotic pathways.

Signaling Pathway Diagram

Gambierol_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondria Mitochondria cluster_apoptosis Apoptosis Cascade This compound This compound kv_channel Voltage-Gated K+ Channel This compound->kv_channel Inhibition nav_channel Voltage-Gated Na+ Channel This compound->nav_channel Modulation depolarization Membrane Depolarization kv_channel->depolarization nav_channel->depolarization ca_influx Increased Intracellular Ca²⁺ depolarization->ca_influx mmp_loss Loss of ΔΨm ca_influx->mmp_loss cyto_c Cytochrome c Release mmp_loss->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Proposed signaling pathway for this compound cytotoxicity.

Conclusion

The protocols and application notes provided here offer a robust framework for investigating the cytotoxic effects of this compound on neuroblastoma cell lines. By employing a combination of assays that measure cell viability, apoptosis, and mitochondrial function, researchers can gain a comprehensive understanding of the mechanisms underlying this compound's potential anti-cancer properties. This information is crucial for the early stages of drug discovery and development.

References

Application Notes and Protocols for High-Throughput Screening of Gambierol Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gambierol, a marine polycyclic ether toxin produced by the dinoflagellate Gambierdiscus toxicus, is a potent neurotoxin that poses a significant threat to human health through ciguatera fish poisoning. The primary molecular target of this compound is the voltage-gated potassium (Kv) channels, which are crucial for regulating neuronal excitability.[1][2] this compound acts as a high-affinity blocker of several Kv channel subtypes, including Kv1.1-1.5 and Kv3.1, by stabilizing the closed state of the channel.[1][3] This inhibition of Kv channels leads to prolonged action potentials, increased neuronal excitability, and subsequent downstream effects such as altered calcium signaling and neurotransmitter release, ultimately contributing to its neurotoxicity.[1][4]

The development of high-throughput screening (HTS) assays to identify inhibitors of this compound is of paramount importance for the discovery of potential therapeutics for ciguatera fish poisoning and as research tools to further elucidate the mechanisms of this compound-induced neurotoxicity. This document provides detailed application notes and protocols for robust and reliable HTS assays designed to identify and characterize inhibitors of this compound's effects on Kv channels.

Principle of the Screening Assays

The primary HTS assay described here is a fluorescence-based thallium (Tl+) flux assay. This assay is a well-established and reliable method for screening potassium channel modulators in a high-throughput format.[5][6][7] It utilizes the permeability of potassium channels to thallium ions. In this assay, cells expressing the target Kv channels are loaded with a thallium-sensitive fluorescent dye. When the channels are opened, thallium ions flow into the cells, bind to the dye, and produce a fluorescent signal that is proportional to channel activity. Inhibitors of the Kv channels will block this influx of thallium, resulting in a reduced fluorescent signal.

As a secondary and more physiologically relevant assay, a cell-based neuroblastoma viability assay is also described. This assay assesses the ability of test compounds to protect neuronal cells from the cytotoxic effects induced by this compound.

Data Presentation: Quantitative Assay Parameters

The following tables summarize key quantitative data for the described HTS assays and the inhibitory activity of this compound on various Kv channel subtypes.

Table 1: Performance Metrics for Thallium Flux HTS Assay for Potassium Channel Inhibitors

ParameterTypical ValueReference
Z'-Factor 0.5 - 0.8[8][9][10]
Signal-to-Background (S/B) Ratio 3:1 to >10:1[8][11]
Assay Window Dependent on cell line and channel expression[11]
Hit Cutoff (% Inhibition) >30-50%[9]

Table 2: Inhibitory Potency (IC50) of this compound on Various Voltage-Gated Potassium (Kv) Channel Subtypes

Kv Channel SubtypeIC50 (nM)Expression SystemReference
Kv1.1 64.2Xenopus oocytes[2]
Kv1.2 34.5Xenopus oocytes[2]
Kv1.3 853.5Xenopus oocytes[2]
Kv1.4 108.3Xenopus oocytes[2]
Kv1.5 63.9Xenopus oocytes[2]
Kv3.1 1.2 - 23Mammalian cells[3]

Experimental Protocols

Protocol 1: Primary High-Throughput Screening using a Thallium Flux Assay

This protocol is adapted from commercially available thallium flux assay kits (e.g., FluxOR™ Potassium Ion Channel Assay).

Materials:

  • Cells stably expressing the target Kv channel (e.g., HEK293 or CHO cells)

  • Poly-D-Lysine coated 96-well or 384-well black, clear-bottom microplates

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™ reagent)

  • PowerLoad™ Concentrate

  • Assay Buffer (e.g., Hank's Balanced Salt Solution - HBSS)

  • Probenecid

  • Stimulus Buffer containing a defined concentration of thallium sulfate (B86663) (Tl2SO4) and potassium chloride (KCl)

  • Test compounds and this compound (positive control)

  • Fluorescence plate reader with kinetic read capabilities and automated liquid handling

Procedure:

  • Cell Plating:

    • Seed the cells expressing the target Kv channel into Poly-D-Lysine coated microplates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Dye Loading:

    • Prepare the dye loading solution by diluting the thallium-sensitive dye and PowerLoad™ Concentrate in the Assay Buffer.

    • Remove the cell culture medium from the plates and add the dye loading solution to each well.

    • Incubate the plates at room temperature for 60-90 minutes, protected from light.

  • Compound Addition:

    • After incubation, remove the dye loading solution and wash the cells gently with Assay Buffer.

    • Add Assay Buffer to each well.

    • Add the test compounds, this compound (as a positive control for inhibition), and vehicle control (e.g., DMSO) to the respective wells.

    • Incubate for 10-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the microplate in a kinetic fluorescence plate reader.

    • Set the excitation and emission wavelengths appropriate for the dye (e.g., ~488 nm excitation and ~525 nm emission for FluxOR™).

    • Establish a baseline fluorescence reading for approximately 10-20 seconds.

    • Using the instrument's automated liquid handler, add the Stimulus Buffer to all wells to depolarize the cells and open the Kv channels.

    • Immediately begin kinetic fluorescence measurements, recording data every 1-2 seconds for 1-3 minutes.

  • Data Analysis:

    • The rate of fluorescence increase or the peak fluorescence intensity is proportional to the thallium influx.

    • Calculate the percent inhibition for each test compound relative to the positive (this compound) and negative (vehicle) controls.

    • Determine the IC50 values for active compounds by performing dose-response experiments.

    • Assess the quality of the assay by calculating the Z'-factor and signal-to-background ratio.

Protocol 2: Secondary Screening using a Neuroblastoma Cell Viability Assay

This protocol utilizes a neuroblastoma cell line (e.g., SH-SY5Y or N2a) to assess the neuroprotective effects of hit compounds against this compound-induced toxicity.

Materials:

  • Neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear microplates

  • This compound

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Plating:

    • Seed the neuroblastoma cells into 96-well plates at an appropriate density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of the hit compounds for 1-2 hours.

    • Add this compound at a pre-determined toxic concentration (e.g., its EC50 for cytotoxicity) to the wells, except for the vehicle control wells.

    • Incubate the plates for an additional 24-48 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle-treated control cells.

    • Determine the EC50 values for the neuroprotective effect of the hit compounds.

Visualizations

Gambierol_Signaling_Pathway This compound This compound Kv_Channel Voltage-Gated Potassium Channel (Kv) This compound->Kv_Channel Inhibits Membrane_Depolarization Prolonged Membrane Depolarization Kv_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-Gated Calcium Channel (VGCC) Membrane_Depolarization->Ca_Channel Activates Ca_Influx Increased Intracellular Ca2+ Concentration Ca_Channel->Ca_Influx Mediates Glutamate_Release Increased Glutamate Release Ca_Influx->Glutamate_Release Triggers ERK_Activation ERK1/2 Activation Ca_Influx->ERK_Activation Leads to NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Activates NMDA_Receptor->Ca_Influx Further increases Neurotoxicity Neurotoxicity (Altered Neurite Outgrowth, Cell Death) ERK_Activation->Neurotoxicity Contributes to

Caption: Signaling pathway of this compound-induced neurotoxicity.

HTS_Workflow Compound_Library Compound Library Primary_Screen Primary Screen: Thallium Flux Assay Compound_Library->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Analysis (IC50 Determination) Hit_Identification->Dose_Response Potent_Hits Potent Hits Dose_Response->Potent_Hits Secondary_Screen Secondary Screen: Neuroblastoma Viability Assay Potent_Hits->Secondary_Screen Confirmed_Hits Confirmed Neuroprotective Hits Secondary_Screen->Confirmed_Hits Electrophysiology Hit Validation: Automated Patch Clamp Confirmed_Hits->Electrophysiology Validated_Leads Validated Lead Compounds Electrophysiology->Validated_Leads

Caption: High-throughput screening workflow for this compound inhibitors.

References

Application Notes and Protocols for a Cell-Based Assay to Determine Gambierol Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gambierol is a marine polycyclic ether toxin produced by the dinoflagellate Gambierdiscus toxicus.[1] It is one of the compounds implicated in ciguatera fish poisoning (CFP), a significant food-borne illness worldwide.[1] The primary molecular target of this compound is the voltage-gated potassium (Kv) channels, where it acts as a potent blocker, particularly of the Kv1.1-Kv1.5 and Kv3.1 subtypes.[1][2][3] This blockade disrupts the normal repolarization of the cell membrane, leading to prolonged depolarization and a cascade of downstream cellular events, including an increase in intracellular calcium.[2][4] While some studies suggest a minor interaction with voltage-gated sodium (Nav) channels, the predominant mechanism of action is through Kv channel inhibition.[1][4][5][6][7]

These application notes provide a detailed protocol for a cell-based assay to quantify the activity of this compound. The described methods leverage the toxin's known mechanism of action to provide a robust and sensitive means of detection and characterization. The primary assay is a cytotoxicity assay using the neuroblastoma cell line N2a, which is a well-established model for studying neurotoxins that target ion channels.[8][9][10] Additionally, protocols for a membrane potential assay and an intracellular calcium assay are provided as orthogonal methods to confirm the mechanism of action.

Proposed Signaling Pathway of this compound

Gambierol_Signaling_Pathway This compound This compound Kv_Channel Voltage-Gated Potassium Channel (Kv) This compound->Kv_Channel Blocks Membrane_Depolarization Membrane Depolarization Kv_Channel->Membrane_Depolarization Inhibition leads to VGCC Voltage-Gated Calcium Channel (VGCC) Membrane_Depolarization->VGCC Activates Ca_Influx Ca2+ Influx VGCC->Ca_Influx Opens Cytotoxicity Cellular Stress & Cytotoxicity Ca_Influx->Cytotoxicity Induces

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Experimental Protocols

Cell Culture

The mouse neuroblastoma cell line, Neuro-2a (N2a), is used for these assays.

  • Growth Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin (B12071052) solution.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: Cells should be passaged every 2-3 days when they reach 80-90% confluency.

Cytotoxicity Assay Protocol

This assay measures the reduction in cell viability upon exposure to this compound.

Materials:

  • N2a cells

  • Growth medium

  • This compound standard or sample extracts

  • 96-well clear, flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend N2a cells in growth medium.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 1 x 10^5 cells/mL (10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Toxin Exposure:

    • Prepare serial dilutions of this compound in growth medium.

    • Carefully remove the medium from the wells.

    • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same solvent concentration as the this compound dilutions) and a positive control (e.g., a known cytotoxic agent).

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100

  • Plot the % cell viability against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability) from the dose-response curve.

Experimental Workflow for Cytotoxicity Assay

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Toxin Exposure cluster_readout Readout Seed_Cells Seed N2a cells in 96-well plate (10,000 cells/well) Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Prepare_Dilutions Prepare this compound serial dilutions Add_Toxin Add this compound dilutions to cells Prepare_Dilutions->Add_Toxin Incubate_24h_2 Incubate for 24h Add_Toxin->Incubate_24h_2 Add_MTT Add MTT solution Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance

Caption: Workflow for the this compound cytotoxicity assay.

Membrane Potential Assay Protocol

This assay directly measures changes in the cell membrane potential induced by this compound.

Materials:

  • N2a cells

  • Growth medium

  • This compound standard or sample extracts

  • 96-well black, clear-bottom microplates

  • Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit or similar)

  • HBSS (Hank's Balanced Salt Solution)

Procedure:

  • Cell Seeding:

    • Seed N2a cells in a 96-well black, clear-bottom plate at a density of 2.5 x 10^5 cells/mL (25,000 cells/well).

    • Incubate for 24-48 hours to form a confluent monolayer.

  • Dye Loading:

    • Prepare the membrane potential dye solution according to the manufacturer's instructions.

    • Remove the growth medium and wash the cells once with HBSS.

    • Add 100 µL of the dye solution to each well.

    • Incubate the plate for 30-60 minutes at 37°C.

  • This compound Addition and Measurement:

    • Prepare serial dilutions of this compound in HBSS.

    • Use a fluorescence plate reader equipped with an injector to add the this compound dilutions to the wells.

    • Measure the fluorescence signal before and after the addition of this compound. The signal is typically read kinetically over a period of several minutes.

Data Analysis:

  • Calculate the change in fluorescence intensity for each well.

  • Plot the change in fluorescence against the this compound concentration.

  • Determine the EC50 value (the concentration of this compound that causes 50% of the maximum change in fluorescence).

Intracellular Calcium Assay Protocol

This assay measures the increase in intracellular calcium concentration as a downstream effect of membrane depolarization.

Materials:

  • N2a cells

  • Growth medium

  • This compound standard or sample extracts

  • 96-well black, clear-bottom microplates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • HBSS

Procedure:

  • Cell Seeding:

    • Seed N2a cells in a 96-well black, clear-bottom plate at a density of 2.5 x 10^5 cells/mL (25,000 cells/well).

    • Incubate for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the growth medium and wash the cells once with HBSS.

    • Add 100 µL of the loading buffer to each well.

    • Incubate for 30-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess dye.

  • This compound Addition and Measurement:

    • Prepare serial dilutions of this compound in HBSS.

    • Use a fluorescence plate reader with an injector to add the this compound dilutions.

    • Measure the fluorescence signal before and after the addition of this compound, typically in a kinetic read mode.

Data Analysis:

  • Calculate the change in fluorescence intensity (e.g., peak fluorescence minus baseline fluorescence).

  • Plot the change in fluorescence against the this compound concentration.

  • Determine the EC50 value.

Data Presentation

Table 1: Summary of this compound Activity in Different Assays

Assay TypeEndpoint MeasuredIC50 / EC50 (nM)
Cytotoxicity AssayCell Viability (MTT)[Insert Value]
Membrane Potential AssayChange in Fluorescence[Insert Value]
Intracellular Calcium AssayChange in Fluorescence[Insert Value]

Table 2: Comparison of this compound Activity with Control Compounds

CompoundPrimary TargetCytotoxicity IC50 (nM)
This compoundKv Channels[Insert Value]
Ciguatoxin (CTX-1B)Nav Channels[Insert Value]
Brevetoxin (PbTx-2)Nav Channels[Insert Value]
Tetraethylammonium (TEA)Kv Channels[Insert Value]

Note: The values in the tables are placeholders and should be replaced with experimental data.

References

Application Notes and Protocols: In Vitro and In Vivo Models for Studying Gambierol Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gambierol, a marine polycyclic ether toxin produced by the dinoflagellate Gambierdiscus toxicus, is a significant compound of interest due to its potent biological activity and potential role in ciguatera fish poisoning.[1][2] Understanding its mechanism of action is crucial for toxicology, pharmacology, and the development of potential therapeutics. These application notes provide a detailed overview and protocols for studying the effects of this compound using both in vitro and in vivo models.

This compound's primary mechanism of action is the potent inhibition of voltage-gated potassium (Kv) channels, with a lesser effect on voltage-gated sodium (Nav) channels.[1][2][3][4] This activity leads to significant alterations in cellular excitability and downstream signaling pathways.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data on the effects of this compound from various studies.

Table 1: In Vitro Inhibitory Effects of this compound on Voltage-Gated Potassium (Kv) Channels

Channel SubtypeTest SystemIC50 (nM)Maximum Inhibition (%)Reference
Kv1.1Xenopus laevis oocytes64.2 ± 7.385[1]
Kv1.2Xenopus laevis oocytes34.5 ± 1.5>97[1]
Kv1.3Xenopus laevis oocytes853.5 ± 35.0>97[1]
Kv1.4Xenopus laevis oocytes108.3 ± 2.7>97[1]
Kv1.5Xenopus laevis oocytes63.9 ± 5.468[1]
Kv1.6Xenopus laevis oocytesNo observable inhibitionN/A[1]
hERGXenopus laevis oocytesNo observable inhibitionN/A[1]
ShakerIRXenopus laevis oocytesNo observable inhibitionN/A[1]
Kv3.1Mouse fibroblasts~1.2N/A[5]
Total IKMouse taste cells1.8~60 (at 0.1 µM)[6]
This compound-sensitive IKRat fetal adrenomedullary chromaffin cells5.8N/A[7]

Table 2: In Vitro Effects of this compound on Voltage-Gated Sodium (Nav) Channels

Channel SubtypeTest SystemEffectConcentrationReference
Nav1.1-Nav1.8 (except Nav1.3)Xenopus laevis oocytesNo significant effectUp to 10 µM[1]
Nav1.3Xenopus laevis oocytesSmall blocking effect (17.6%)1 µM[1]
Neuronal VGSCsCerebellar granule neuronsFunctional antagonist of neurotoxin site 5IC50 = 471 nM (for PbTx-2-induced cytotoxicity)[8]

Table 3: In Vivo Toxicity of this compound in Mice

Administration RouteLD50 (µg/kg)Reference
Intraperitoneal (i.p.)50-80[2][9]
Intravenous (i.v.)~80[9]
Oral (p.o.)150[2][9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its study.

Gambierol_Signaling_Pathway This compound This compound Kv_channel Voltage-Gated Potassium (Kv) Channel This compound->Kv_channel Inhibits Membrane_Depolarization Membrane Depolarization Kv_channel->Membrane_Depolarization Leads to Nav_channel Voltage-Gated Sodium (Nav) Channel Membrane_Depolarization->Nav_channel Activates Ca_channel Voltage-Gated Calcium (CaV) Channel Membrane_Depolarization->Ca_channel Activates Neuronal_Excitability Increased Neuronal Excitability Membrane_Depolarization->Neuronal_Excitability Contributes to Ca_influx Increased Intracellular Ca2+ Concentration Ca_channel->Ca_influx Mediates Neurotransmitter_Release Increased Neurotransmitter Release (e.g., ACh) Ca_influx->Neurotransmitter_Release Triggers Ca_Oscillations Spontaneous Ca2+ Oscillations Ca_influx->Ca_Oscillations Induces pERK_Activation p-ERK Activation Ca_Oscillations->pERK_Activation Leads to Neurite_Outgrowth Bidirectional Influence on Neurite Outgrowth pERK_Activation->Neurite_Outgrowth Results in

Caption: this compound's primary action is the inhibition of Kv channels, leading to downstream effects.

Experimental_Workflow Start Start: Study this compound Effects In_Vitro In Vitro Models Start->In_Vitro In_Vivo In Vivo Models Start->In_Vivo Electrophysiology Electrophysiology (Voltage/Patch Clamp) In_Vitro->Electrophysiology Cell_Viability Cytotoxicity Assays (e.g., MTT) In_Vitro->Cell_Viability Calcium_Imaging Calcium Imaging (e.g., Fura-2) In_Vitro->Calcium_Imaging Neuromuscular_Junction Neuromuscular Junction Preparations In_Vitro->Neuromuscular_Junction Mouse_Bioassay Mouse Bioassay In_Vivo->Mouse_Bioassay Mechanism Elucidate Mechanism of Action (Ion Channel Specificity, IC50) Electrophysiology->Mechanism Cell_Viability->Mechanism Calcium_Imaging->Mechanism Neuromuscular_Junction->Mechanism Toxicity Determine Systemic Toxicity (LD50, Symptoms) Mouse_Bioassay->Toxicity

Caption: A general workflow for investigating the effects of this compound.

Experimental Protocols

Protocol 1: In Vitro Electrophysiological Recording in Xenopus laevis Oocytes

This protocol is adapted from studies characterizing this compound's effects on cloned ion channels.[1]

Objective: To measure the effect of this compound on specific voltage-gated ion channel subtypes expressed in Xenopus laevis oocytes using the two-electrode voltage-clamp technique.

Materials:

  • Xenopus laevis oocytes

  • cRNA for the ion channel of interest (e.g., Kv1.2, Nav1.3)

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.5)

  • Collagenase solution

  • This compound stock solution (in DMSO)

  • Two-electrode voltage-clamp setup

Procedure:

  • Oocyte Preparation:

    • Harvest stage V-VI oocytes from an anesthetized female Xenopus laevis.

    • Treat with collagenase to defolliculate.

    • Inject oocytes with 0.5-5 ng of the specific ion channel cRNA.

    • Incubate injected oocytes in ND96 solution at 18°C for 1-7 days to allow for channel expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage clamping.

    • Record baseline ionic currents using appropriate voltage protocols. For Kv channels, a typical protocol involves holding the membrane potential at -90 mV and applying depolarizing steps (e.g., from -90 mV to +50 mV in 5 mV increments).

    • Prepare dilutions of this compound in ND96 solution from the DMSO stock. The final DMSO concentration should not exceed 0.5%.

    • Perfuse the oocyte with the this compound solution and record currents after a stable effect is reached.

    • Wash out the this compound with ND96 solution to test for reversibility.

  • Data Analysis:

    • Measure the peak current amplitude in the presence and absence of this compound.

    • Calculate the percentage of current inhibition.

    • To determine the IC50, test a range of this compound concentrations and fit the concentration-response data to the Hill equation.

Protocol 2: In Vitro Cytotoxicity Assay using Neuroblastoma (N2a) Cells

This protocol is a general method for assessing the cytotoxicity of this compound.

Objective: To determine the cytotoxic effect of this compound on a neuronal cell line.

Materials:

  • Mouse neuroblastoma (N2a) cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Culture and Plating:

    • Culture N2a cells in a humidified incubator at 37°C with 5% CO2.

    • Seed the cells into 96-well plates at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Incubate the plates for the desired exposure time (e.g., 24, 48 hours).

  • MTT Assay:

    • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot cell viability against this compound concentration to determine the EC50 value.

Protocol 3: In Vivo Mouse Bioassay for Acute Toxicity

This protocol is based on standard methods for assessing the toxicity of ciguatoxins and related compounds.[9][10][11]

Objective: To determine the median lethal dose (LD50) and observe the symptoms of acute this compound toxicity in mice.

Materials:

  • Male ICR mice (or other suitable strain), typically 16-20 g.

  • This compound stock solution.

  • Vehicle for injection (e.g., saline with a small amount of Tween 60 or DMSO).

  • Syringes and needles for the desired route of administration (intraperitoneal, intravenous, or oral gavage).

Procedure:

  • Animal Acclimatization:

    • Acclimatize mice to the laboratory conditions for at least one week before the experiment.

  • Dose Preparation and Administration:

    • Prepare a range of this compound doses based on previously reported LD50 values.[9]

    • Administer a single dose of this compound to each group of mice via the chosen route. Include a control group that receives only the vehicle.

  • Observation:

    • Observe the mice continuously for the first 4 hours after administration and then periodically for up to 48 hours or longer.

    • Record the time of onset and the nature of any toxic signs. Symptoms of this compound toxicity may include hypoactivity, diarrhea, respiratory distress, and convulsions.[10]

    • Record the number of mortalities in each dose group.

  • Data Analysis:

    • Calculate the LD50 value using a suitable statistical method, such as probit analysis.

Conclusion

The study of this compound requires a multi-faceted approach, utilizing both in vitro and in vivo models to fully characterize its effects. In vitro electrophysiological and cell-based assays are invaluable for elucidating the specific molecular targets and cellular mechanisms of action, providing high-resolution data on ion channel interactions. In vivo studies, such as the mouse bioassay, are essential for understanding the systemic toxicity and overall physiological effects of this compound. The protocols and data presented here provide a foundation for researchers to investigate this potent marine toxin.

References

Application Notes and Protocols for Radioligand Binding Assays: Investigating Gambierol-Receptor Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing radioligand binding assays to characterize the interaction of gambierol with its primary molecular targets, the voltage-gated potassium (Kv) channels.

This compound, a marine polycyclic ether toxin, is a potent inhibitor of specific Kv channel subtypes, demonstrating nanomolar affinity.[1][2][3][4] Understanding this interaction is crucial for toxicology studies, neuroscience research, and the development of potential therapeutic agents. Radioligand binding assays offer a powerful in vitro tool to quantify the binding affinity of this compound and to screen for novel compounds that may modulate its activity.

Introduction to this compound and its Target Receptors

This compound's primary mechanism of action involves the inhibition of voltage-gated potassium channels, which are critical for regulating neuronal excitability and action potential repolarization.[5][6] Unlike many other marine toxins that target sodium channels, this compound exhibits high affinity for Kv1.1-Kv1.5 and Kv3.1 channel subtypes.[3][5] It acts by stabilizing the closed conformation of the channel, thereby preventing the movement of the voltage sensor and subsequent channel opening.[1][5][7] This blockade leads to prolonged action potentials and increased neuronal firing.[5] The binding site for this compound is located in a lipid-exposed region outside the ion permeation pathway, at the interface of the S5 and S6 transmembrane segments, and is influenced by the S3b-S4 paddle motif of the voltage-sensing domain.[1][8][9][10]

Quantitative Data Summary

The following tables summarize the reported binding affinities (IC₅₀) of this compound for various Kv channel subtypes. This data is essential for designing and interpreting radioligand binding experiments.

Table 1: Inhibitory Concentration (IC₅₀) of this compound on Voltage-Gated Potassium (Kv) Channel Subtypes

Kv Channel SubtypeIC₅₀ (nM)Cell SystemReference
Kv1.164.2 ± 7.3Xenopus oocytes[3]
Kv1.234.5 ± 1.5Xenopus oocytes[3][4]
Kv1.3853.5 ± 35.0Xenopus oocytes[3]
Kv1.4108.3 ± 2.7Xenopus oocytes[3]
Kv1.563.9 ± 5.4Xenopus oocytes[3]
Kv3.11.2 ± 0.2Mammalian cells[10]
Total IK1.8Mouse taste cells[2]
This compound-sensitive IK5.8Rat chromaffin cells[11]

Note: Data was primarily obtained using electrophysiological methods, which provide a functional measure of inhibition (IC₅₀). These values are crucial for estimating the dissociation constant (Kd) in binding assays.

Experimental Protocols

General Workflow for Radioligand Binding Assays

The following diagram illustrates the general workflow for a filtration-based radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells expressing Kv channels) Incubation Incubate: Membranes + Radioligand ± Unlabeled Ligand Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation ([³H]-Compound or ¹²⁵I-Compound) Radioligand_Prep->Incubation Unlabeled_Ligand_Prep Unlabeled Ligand Preparation (this compound or Competitor) Unlabeled_Ligand_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting (Quantifies bound radioactivity) Washing->Counting Data_Analysis Calculate Specific Binding Determine Kd, Bmax, or Ki Counting->Data_Analysis

General workflow for a radioligand binding assay.
Protocol 1: Competitive Radioligand Binding Assay

This assay determines the affinity (Ki) of this compound for a specific Kv channel subtype by measuring its ability to compete with a known radiolabeled ligand that binds to the same or an allosterically coupled site.

Materials:

  • Membrane Preparation: Homogenates from cells or tissues expressing the Kv channel of interest (e.g., CHO or HEK cells stably expressing Kv1.2).

  • Radioligand: A suitable radiolabeled Kv channel ligand (e.g., [³H]-dendrotoxin for certain Kv1 subtypes). The concentration should be at or below its Kd for the receptor.

  • Unlabeled Ligand: this compound (a range of concentrations).

  • Non-specific Binding Control: A high concentration of a known unlabeled ligand for the target receptor.

  • Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives.

  • Wash Buffer: Ice-cold binding buffer.

  • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Scintillation Counter and Vials.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the target Kv channel to a high density.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.[12]

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add membrane preparation, radioligand, and binding buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of an unlabeled competitor.

    • Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium. Gentle agitation is recommended.[12]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[12]

  • Counting:

    • Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.[12]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the log concentration of this compound.

    • Fit the data to a one-site competition model to determine the IC₅₀ of this compound.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Protocol 2: Saturation Radioligand Binding Assay (Hypothetical)

This assay would be used if a radiolabeled form of this compound (e.g., [³H]-gambierol) were available. It determines the density of receptors (Bmax) in a given tissue or cell preparation and the dissociation constant (Kd) of the radioligand.

Materials:

  • Membrane Preparation: As described in Protocol 3.2.1.

  • Radioligand: [³H]-gambierol (a range of concentrations).

  • Non-specific Binding Control: A high concentration of unlabeled this compound.

  • Binding and Wash Buffers, Filtration Apparatus, and Scintillation Counter: As in Protocol 3.2.

Procedure:

  • Membrane Preparation: Follow the same procedure as in Protocol 3.2.1.

  • Assay Setup (in duplicate sets of tubes or wells):

    • Total Binding: Add a fixed amount of membrane preparation to a series of tubes/wells containing increasing concentrations of [³H]-gambierol.

    • Non-specific Binding: In a parallel set of tubes/wells, add the same components as for total binding, plus a high concentration of unlabeled this compound.

  • Incubation, Filtration, and Counting: Follow the procedures outlined in Protocol 3.2.

  • Data Analysis:

    • Calculate specific binding at each concentration of [³H]-gambierol.

    • Plot specific binding versus the concentration of [³H]-gambierol.

    • Fit the data to a one-site saturation binding model to determine the Kd (the concentration of radioligand that binds to 50% of the receptors at equilibrium) and Bmax (the total concentration of binding sites).[14]

Signaling Pathway and Mechanism of Action

This compound's inhibition of Kv channels leads to a cascade of downstream cellular events, primarily due to the alteration of membrane potential and ion homeostasis.

G This compound This compound Kv_Channel Voltage-Gated Potassium Channel (Kv) This compound->Kv_Channel Inhibits Membrane_Depolarization Prolonged Membrane Depolarization Kv_Channel->Membrane_Depolarization Repolarization Block Action_Potential Increased Action Potential Duration Membrane_Depolarization->Action_Potential VGCC Voltage-Gated Ca²⁺ Channels (VGCCs) Membrane_Depolarization->VGCC Activates Ca_Influx Increased Intracellular Ca²⁺ Concentration VGCC->Ca_Influx Ca_Oscillations Augmented Spontaneous Ca²⁺ Oscillations Ca_Influx->Ca_Oscillations Neurotransmitter_Release Enhanced Neurotransmitter Release (e.g., Glutamate) Ca_Oscillations->Neurotransmitter_Release Downstream_Signaling Activation of Downstream Signaling Cascades (e.g., MAPK/ERK) Ca_Oscillations->Downstream_Signaling

Signaling pathway initiated by this compound's inhibition of Kv channels.

The inhibition of Kv channels by this compound prevents the efflux of K⁺ ions, which is necessary for the repolarization phase of an action potential.[5] This leads to a prolonged depolarization of the cell membrane.[5] The extended depolarization activates other voltage-gated ion channels, such as voltage-gated calcium channels, leading to an influx of Ca²⁺ and an increase in intracellular calcium concentrations.[5][6] This can augment spontaneous Ca²⁺ oscillations, which in turn can trigger the release of neurotransmitters and activate various downstream signaling pathways, such as the MAPK/ERK pathway, affecting cellular processes like neurite outgrowth.[6][15]

Conclusion

Radioligand binding assays are indispensable tools for the detailed pharmacological characterization of this compound's interaction with Kv channels. By providing quantitative data on binding affinities and receptor densities, these assays can facilitate the screening of new chemical entities, the investigation of structure-activity relationships, and a deeper understanding of the molecular basis of this compound's toxicity. The protocols and data presented here serve as a comprehensive guide for researchers entering this field.

References

Application Notes and Protocols for Fluorescence-Based Assays to Monitor Gambierol-Induced Ion Flux

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gambierol, a marine polycyclic ether toxin produced by the dinoflagellate Gambierdiscus toxicus, is a potent neurotoxin that primarily targets voltage-gated potassium channels (Kv channels).[1] Its high affinity and specificity for certain Kv channel subtypes make it a valuable pharmacological tool for studying ion channel function and a potential lead compound in drug discovery. However, its activity can also lead to downstream effects on other ion fluxes, notably calcium (Ca²⁺), and significant changes in cell membrane potential.

These application notes provide detailed protocols for three types of fluorescence-based assays to monitor the effects of this compound on ion flux and membrane potential: a thallium influx assay for potassium channel activity, a calcium imaging assay for intracellular calcium dynamics, and a voltage-sensitive dye assay for membrane potential changes. These assays are amenable to high-throughput screening (HTS) and provide quantitative data on the potency and mechanism of action of this compound and its analogues.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound on various potassium channels. It is important to note that much of the precise IC₅₀ data available in the literature is derived from electrophysiological studies, which directly measure ion currents. Fluorescence-based assays, particularly thallium influx assays, are excellent for high-throughput screening and confirming channel blockade, though they indirectly measure channel activity.

Target ChannelCell TypeAssay MethodKey FindingsReference
Voltage-gated K⁺ channelsCerebrocortical neuronsFluxOR™ Thallium Influx AssayMaximal inhibition of Tl⁺ influx was ~67% of that produced by 1 mM 4-AP.[1]
Total outward K⁺ currentRat fetal adrenomedullary chromaffin cellsElectrophysiology (Whole-cell voltage-clamp)IC₅₀ = 5.8 nM[2]
Kv1.1Xenopus laevis oocytesElectrophysiology (Two-electrode voltage-clamp)IC₅₀ = 64.2 nM (Maximum block ~85%)[3]
Kv1.2Xenopus laevis oocytesElectrophysiology (Two-electrode voltage-clamp)IC₅₀ = 34.5 nM (Maximum block >97%)[3]
Kv1.3Xenopus laevis oocytesElectrophysiology (Two-electrode voltage-clamp)IC₅₀ = 853.5 nM (Maximum block >97%)[3]
Kv1.4Xenopus laevis oocytesElectrophysiology (Two-electrode voltage-clamp)IC₅₀ = 108.3 nM (Maximum block >97%)[3]
Kv1.5Xenopus laevis oocytesElectrophysiology (Two-electrode voltage-clamp)IC₅₀ = 63.9 nM (Maximum block ~68%)[3]

Note: 4-AP (4-Aminopyridine) is a broad-spectrum potassium channel blocker.

Signaling Pathway of this compound Action

This compound's primary mechanism of action is the blockade of voltage-gated potassium channels. This disruption of potassium ion efflux leads to membrane depolarization, which in turn can trigger a cascade of downstream events, including the opening of voltage-gated calcium channels and subsequent oscillations in intracellular calcium concentration.

Gambierol_Signaling_Pathway This compound This compound Kv_Channel Voltage-Gated Potassium Channel (Kv) This compound->Kv_Channel Inhibits K_Efflux K⁺ Efflux Kv_Channel->K_Efflux Mediates Depolarization Membrane Depolarization K_Efflux->Depolarization Prevents Repolarization VGCC Voltage-Gated Calcium Channel (VGCC) Depolarization->VGCC Activates Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Mediates Ca_Oscillations Intracellular Ca²⁺ Oscillations Ca_Influx->Ca_Oscillations Leads to

Caption: this compound's signaling cascade.

Experimental Protocols

Thallium Influx Assay for Potassium Channel Activity (e.g., using FluxOR™ Kit)

This assay indirectly measures potassium channel activity by detecting the influx of thallium (Tl⁺), a surrogate ion for K⁺, through open channels.

Experimental Workflow:

Thallium_Influx_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_treatment Compound Treatment & Stimulation cluster_detection Detection Plate_Cells 1. Plate cells expressing Kv channels in a microplate Cell_Culture 2. Culture to optimal confluency Plate_Cells->Cell_Culture Prepare_Dye 3. Prepare FluxOR™ loading buffer Cell_Culture->Prepare_Dye Load_Cells 4. Incubate cells with loading buffer Prepare_Dye->Load_Cells Wash_Cells 5. Wash cells to remove excess dye Load_Cells->Wash_Cells Add_this compound 6. Add this compound at various concentrations and incubate Wash_Cells->Add_this compound Prepare_Stimulus 7. Prepare Stimulus Buffer (containing Tl⁺ and K⁺) Add_Stimulus 8. Add Stimulus Buffer to initiate Tl⁺ influx Add_this compound->Add_Stimulus Prepare_Stimulus->Add_Stimulus Measure_Fluorescence 9. Measure fluorescence kinetically on a plate reader Add_Stimulus->Measure_Fluorescence

Caption: Thallium influx assay workflow.

Methodology:

  • Cell Preparation:

    • Plate cells (e.g., HEK293 or CHO) stably or transiently expressing the Kv channel of interest in a 96- or 384-well black-walled, clear-bottom microplate.

    • Culture cells to 80-90% confluency.

  • Dye Loading:

    • Prepare the FluxOR™ dye-loading solution according to the manufacturer's protocol. This typically involves diluting the dye and PowerLoad™ concentrate in a physiological buffer.

    • Remove the cell culture medium and wash the cells once with the assay buffer.

    • Add the dye-loading solution to each well and incubate for 60-90 minutes at room temperature or 37°C, protected from light.

    • Wash the cells to remove extracellular dye.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the this compound solutions to the respective wells and incubate for a predetermined time (e.g., 10-30 minutes) to allow for channel binding.

  • Stimulation and Detection:

    • Prepare the stimulus buffer containing thallium sulfate (B86663) (Tl₂SO₄) and a potassium salt (e.g., K₂SO₄) to depolarize the membrane and open voltage-gated channels.

    • Place the microplate in a fluorescence plate reader equipped with an automated injection system.

    • Record a baseline fluorescence for a few seconds.

    • Inject the stimulus buffer into the wells.

    • Immediately begin kinetic fluorescence measurements (e.g., Ex/Em = 490/525 nm) for 1-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) over time for each well.

    • Normalize the data to control wells (no this compound).

    • Plot the normalized fluorescence response against the this compound concentration to generate a concentration-response curve and determine the IC₅₀ value.

Calcium Imaging Assay (e.g., using Fluo-4 AM)

This assay measures the increase in intracellular Ca²⁺ concentration that occurs secondary to Kv channel blockade and membrane depolarization.

Methodology:

  • Cell Preparation:

    • Plate neuronal cells (e.g., primary cerebrocortical neurons) or other suitable cell types on poly-D-lysine-coated, black-walled, clear-bottom microplates.[1]

    • Culture cells to the desired density.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (typically 1-5 µM) in a physiological saline buffer (e.g., HBSS). The solution may contain Pluronic® F-127 to aid in dye solubilization.

    • Remove the culture medium, wash the cells with buffer, and add the Fluo-4 AM loading solution.

    • Incubate for 30-60 minutes at 37°C.[1]

    • Wash the cells twice with the buffer to remove extracellular dye and allow for de-esterification of the dye within the cells.

  • This compound Treatment and Imaging:

    • Place the plate on the stage of a fluorescence microscope or a fluorescence plate reader (like a FLIPR).[1]

    • Record a baseline fluorescence for 1-2 minutes.[1]

    • Add this compound at the desired concentrations.

    • Immediately begin time-lapse imaging or kinetic fluorescence reading (Ex/Em ≈ 494/516 nm).[1]

  • Data Analysis:

    • For imaging data, define regions of interest (ROIs) over individual cells to measure the fluorescence intensity over time.

    • For plate reader data, use the average fluorescence intensity per well.

    • Quantify the Ca²⁺ oscillations by measuring their frequency and amplitude in response to different this compound concentrations.

    • Plot these parameters against the this compound concentration.

Membrane Potential Assay (using Voltage-Sensitive Dyes)

This assay directly measures changes in the plasma membrane potential using fluorescent dyes that respond to voltage changes.

Methodology:

  • Cell Preparation:

    • Plate cells (e.g., neuronal cells) on imaging-quality plates or coverslips.

  • Dye Loading:

    • Prepare the voltage-sensitive dye (VSD), such as a VoltageFluor™ (e.g., BeRST 1) or FMP dye, solution in a suitable buffer according to the manufacturer's instructions.

    • Incubate the cells with the VSD solution for 15-30 minutes at room temperature.

    • Wash the cells gently to remove excess dye.

  • Imaging and Analysis:

    • Mount the plate/coverslip on a high-speed fluorescence microscope.

    • Acquire a baseline fluorescence recording.

    • Perfuse the cells with a solution containing this compound.

    • Record the change in fluorescence intensity over time. An increase or decrease in fluorescence will correspond to membrane depolarization or hyperpolarization, depending on the specific dye used.

    • Quantify the change in fluorescence (ΔF/F₀) as a measure of the change in membrane potential.

    • Correlate the magnitude of the fluorescence change with the concentration of this compound.

Conclusion

The fluorescence-based assays described provide robust and scalable methods for investigating the effects of this compound on ion channel function and cellular electrophysiology. The thallium influx assay is particularly well-suited for high-throughput screening of this compound analogues to identify novel potassium channel modulators. Calcium imaging and voltage-sensitive dye assays offer more detailed insights into the downstream consequences of this compound's primary activity, providing a more complete picture of its pharmacological profile. By combining these approaches, researchers can effectively characterize the ion flux modulation by this compound and advance our understanding of its mechanism of action.

References

Application Notes and Protocols for Studying Gambierol Effects on Synaptic Transmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the effects of Gambierol, a potent marine neurotoxin, on synaptic transmission. The protocols outlined below are based on established methodologies and are intended to assist researchers in investigating the mechanisms of action of this compound and similar compounds.

Introduction

This compound, a polycyclic ether toxin produced by the dinoflagellate Gambierdiscus toxicus, is a significant compound of interest in neuropharmacology.[1][2] Unlike ciguatoxins that primarily target voltage-gated sodium channels, this compound selectively and potently inhibits voltage-gated potassium channels (Kv).[3][4][5][6] This blockade has profound effects on neuronal excitability and synaptic function, making it a valuable tool for studying the roles of specific Kv channels in synaptic transmission and a subject of interest for potential therapeutic applications and toxicological studies.[2][7]

Mechanism of Action

This compound's primary molecular target is the voltage-gated potassium channel (Kv).[3][4][5] It acts as a potent blocker, particularly of the Kv1 and Kv3 subfamilies.[1][8] The toxin stabilizes the closed state of these channels, which requires a much stronger depolarization to open them.[9] This inhibition of outward potassium currents leads to a prolongation of the action potential duration in presynaptic terminals. The extended depolarization results in a greater influx of Ca²⁺ through voltage-gated calcium channels (VGCCs), which in turn enhances the release of neurotransmitters into the synaptic cleft.[7][10]

Quantitative Data Summary

The following tables summarize the quantitative data on this compound's effects from various studies.

Table 1: IC₅₀ Values of this compound on Voltage-Gated Potassium (Kv) Channels

Channel SubtypeCell Type/Expression SystemIC₅₀ (nM)Reference
IK (total)Mouse Taste Cells1.8[3][4]
Kv1.1Xenopus Oocytes64.2[5]
Kv1.2Xenopus Oocytes34.5[5][6]
Kv1.3Xenopus Oocytes853.5[5]
Kv1.4Xenopus Oocytes108.3[5]
Kv1.5Xenopus Oocytes63.9[5]
This compound-sensitive K⁺ currentRat Fetal Adrenomedullary Chromaffin Cells5.8[11]

Table 2: Effects of this compound on Other Ion Channels and Cellular Processes

ParameterCell Type/ModelEffectConcentrationReference
Voltage-Gated Sodium Channels (INa)Mouse Taste CellsNo significant effectUp to 1 µM[3][4]
Voltage-Gated Chloride Channels (ICl)Mouse Taste CellsNo effectNot specified[3]
Brevetoxin-2-induced Ca²⁺ influxCerebellar Granule NeuronsInhibition (IC₅₀ = 189 nM)10 nM - 10 µM[12]
Brevetoxin-2-induced neurotoxicityCerebellar Granule NeuronsReduction (IC₅₀ = 471 nM)Not specified[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Electrophysiological Recording of Kv Channel Currents

This protocol describes the use of the patch-clamp technique to measure the effect of this compound on voltage-gated potassium currents.

1. Cell Preparation:

  • Culture cells of interest (e.g., primary neurons, cell lines expressing specific Kv channels like CHO or Ltk⁻ cells, or acutely dissociated neurons) on glass coverslips.[9][13]

  • For acute preparations, prepare brain slices as per standard protocols.[14]

2. Solutions:

  • External Solution (ACSF or Tyrode's): Composition will vary depending on the cell type. A typical solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH. To isolate K⁺ currents, blockers of Na⁺ (e.g., Tetrodotoxin, TTX, 1 µM) and Ca²⁺ channels (e.g., CdCl₂, 0.1 mM) can be added.[4][15]

  • Internal (Pipette) Solution: A typical solution contains (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with KOH.

3. Electrophysiology Setup:

  • Use a patch-clamp amplifier, digitizer, and data acquisition software.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.

4. Recording Procedure:

  • Obtain a giga-ohm seal and establish a whole-cell configuration.

  • Hold the cell at a membrane potential of -80 mV.[3]

  • Apply a series of depolarizing voltage steps (e.g., from -70 mV to +50 mV in 10 mV increments) to elicit Kv channel currents.[3]

  • Perfuse the bath with the external solution containing this compound at the desired concentrations (e.g., 1 nM to 1 µM).

  • Record currents again after this compound application to determine the extent of inhibition.

  • To generate a dose-response curve, apply multiple concentrations of this compound sequentially.[3]

5. Data Analysis:

  • Measure the peak outward current at each voltage step before and after this compound application.

  • Calculate the percentage of current inhibition.

  • Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC₅₀.[5]

Protocol 2: Calcium Imaging of Neuronal Activity

This protocol details the use of fluorescent calcium indicators to visualize changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound.

1. Cell Preparation and Loading:

  • Plate primary neurons on glass-bottom dishes.

  • For acute brain slices, prepare as per standard procedures.[14]

  • Dye Loading: Incubate cells with a calcium-sensitive dye such as Fluo-3 AM (5 µM) for 30-45 minutes at 37°C.

  • Genetically Encoded Indicators: Alternatively, transfect or transduce neurons with a genetically encoded calcium indicator like GCaMP.[16][17]

2. Imaging Setup:

  • Use an inverted fluorescence microscope equipped with a high-speed camera.

  • Excite the calcium indicator at its excitation wavelength (e.g., ~488 nm for Fluo-3 and GCaMP) and collect emission at the appropriate wavelength (e.g., ~520 nm).

3. Experimental Procedure:

  • Continuously perfuse the cells with oxygenated external solution.

  • Record baseline fluorescence for a few minutes.

  • Apply this compound to the bath at the desired concentration.

  • Record the changes in fluorescence intensity over time. Spontaneous calcium oscillations may be observed.[1]

  • To study evoked responses, use a field electrode to stimulate synaptic inputs and record the resulting calcium transients before and after this compound application.[7]

4. Data Analysis:

  • Select regions of interest (ROIs) corresponding to individual cell bodies.

  • Measure the average fluorescence intensity within each ROI for each frame.

  • Express the change in fluorescence as ΔF/F₀, where ΔF is the change in fluorescence from baseline (F₀).

  • Quantify parameters such as the frequency and amplitude of spontaneous calcium oscillations or the peak amplitude of evoked calcium transients.

Protocol 3: Neurotransmitter Release Assay

This protocol describes a method to measure the effect of this compound on neurotransmitter release, for example, using high-performance liquid chromatography (HPLC).

1. Cell Culture and Treatment:

  • Culture primary neurons or iPSC-derived neuronal/glial cells in multi-well plates.[18][19]

  • Differentiate the cells to allow for the formation of functional synapses.

  • Pre-incubate the cells with this compound at various concentrations for a specified period.

2. Stimulation of Release:

  • Wash the cells with a basal salt solution.

  • Induce neurotransmitter release by depolarization, for example, by applying a high concentration of KCl (e.g., 50 mM).

  • Collect the supernatant containing the released neurotransmitters.

3. Sample Analysis:

  • Analyze the concentration of the neurotransmitter of interest (e.g., glutamate, GABA, acetylcholine) in the collected supernatant using HPLC with electrochemical or fluorescence detection.[18]

4. Data Analysis:

  • Quantify the amount of neurotransmitter released under basal and stimulated conditions, both in the presence and absence of this compound.

  • Compare the evoked release in this compound-treated cells to control cells to determine the effect of the toxin.

Visualizations

Signaling Pathway of this compound's Effect on Synaptic Transmission

Gambierol_Signaling_Pathway This compound This compound Kv_Channel Presynaptic Voltage-Gated Potassium Channel (Kv) This compound->Kv_Channel Inhibits Action_Potential Action Potential Prolongation Kv_Channel->Action_Potential Leads to VGCC Voltage-Gated Calcium Channel (VGCC) Action_Potential->VGCC Prolongs Opening of Ca_Influx Increased Ca²⁺ Influx VGCC->Ca_Influx Mediates Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion Triggers NT_Release Enhanced Neurotransmitter Release Vesicle_Fusion->NT_Release Results in

Caption: this compound's mechanism of enhancing neurotransmitter release.

Experimental Workflow for Electrophysiology

Electrophysiology_Workflow Start Start: Prepare Cells and Solutions Patch Establish Whole-Cell Patch Clamp Start->Patch Record_Control Record Control Kv Currents (Voltage Steps) Patch->Record_Control Apply_this compound Bath Apply this compound Record_Control->Apply_this compound Record_this compound Record Kv Currents in Presence of this compound Apply_this compound->Record_this compound Washout Washout (Optional) Record_this compound->Washout Analyze Analyze Data: % Inhibition, IC₅₀ Record_this compound->Analyze Record_Washout Record Post-Washout (to test reversibility) Washout->Record_Washout Record_Washout->Analyze End End Analyze->End

Caption: Workflow for studying this compound's effects using patch-clamp.

Logical Relationship of Downstream Cellular Events

Downstream_Events Kv_Block This compound Blocks Kv Channels Ca_Oscillations Spontaneous Ca²⁺ Oscillations Kv_Block->Ca_Oscillations Glutamate_Release Glutamate Release Ca_Oscillations->Glutamate_Release Receptor_Activation NMDA & mGluR Activation Glutamate_Release->Receptor_Activation ERK_Activation ERK1/2 Activation Receptor_Activation->ERK_Activation Neurite_Outgrowth Neurite Outgrowth ERK_Activation->Neurite_Outgrowth

References

Application of Gambierol in Neurological Disorder Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gambierol, a marine polycyclic ether toxin produced by the dinoflagellate Gambierdiscus toxicus, has emerged as a potent modulator of neuronal function.[1][2] Initially identified as a component of the toxin complex responsible for ciguatera fish poisoning, recent research has unveiled its specific and high-affinity interactions with voltage-gated potassium (Kv) channels.[3][4][5] This targeted activity makes this compound a valuable pharmacological tool for investigating the role of specific Kv channel subtypes in the pathophysiology of various neurological disorders, including multiple sclerosis and Alzheimer's disease.[2][3] These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in key experimental paradigms relevant to neurological disorder research.

Mechanism of Action

This compound is a potent inhibitor of several voltage-gated potassium (Kv) channel subtypes, demonstrating high affinity for Kv1.1, Kv1.2, Kv1.3, Kv1.4, Kv1.5, and Kv3.1 channels.[3][6][7] It acts by stabilizing the closed state of the channel, thereby reducing potassium ion efflux and prolonging membrane depolarization.[2][8] This blockade of Kv channels leads to an increase in neuronal excitability.

Downstream of Kv channel inhibition, this compound has been shown to augment spontaneous Ca2+ oscillations in cerebrocortical neurons.[5] This increase in intracellular calcium involves the activation of glutamate (B1630785) receptors, specifically the NMDA receptor, and subsequently triggers the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2).[2] The modulation of these signaling pathways by this compound can influence neuronal plasticity, including processes like neurite outgrowth.

While its primary targets are Kv channels, this compound has also been reported to have a weaker, modulatory effect on voltage-gated sodium channels (VGSCs), acting as a low-efficacy partial agonist or functional antagonist in different experimental contexts.[9]

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound on various voltage-gated potassium channel subtypes.

Channel SubtypeIC50 (nM)Maximum Inhibition (%)Cell TypeReference
Kv1.164.2 ± 7.3~85%Xenopus oocytes[3]
Kv1.234.5 ± 1.5>97%Xenopus oocytes[3]
Kv1.2 (human)0.75 ± 0.15Not specifiedCHO cells[10]
Kv1.3853.5>97%Xenopus oocytes[3]
Kv1.4108.3>97%Xenopus oocytes[3]
Kv1.563.9 ± 5.4~68%Xenopus oocytes[3]
Kv3.11.2Not specifiedNot specified[6]
Total IK1.8~60% (at 0.1 µM)Mouse taste cells[4]
This compound-sensitive IK5.8Not specifiedRat chromaffin cells[7]
AnalogIC50 on hKv1.2 (nM)Cytotoxicity IC50 in CHO-hKv1.2 cells (µM)Cytotoxicity IC50 in wild-type CHO cells (µM)Reference
This compound0.75 ± 0.1578 ± 5.895 ± 7.1[10]
Heptacyclic analog7.6 ± 1.26.0 ± 1.06.5 ± 0.8[10]
Tetracyclic analog28 ± 4.0>100>100[10]

Experimental Protocols

Electrophysiological Recording of Kv Channels in Xenopus Oocytes

This protocol describes the use of two-electrode voltage clamp (TEVC) to measure the effect of this compound on Kv channels expressed in Xenopus laevis oocytes.

Materials:

  • Xenopus laevis oocytes expressing the Kv channel of interest

  • TEVC setup (amplifier, digitizer, microscope, micromanipulators)

  • Glass microelectrodes (0.5-5 MΩ resistance) filled with 3 M KCl

  • Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5

  • This compound stock solution (in DMSO) and working solutions diluted in ND96

Procedure:

  • Oocyte Preparation: Place a cRNA-injected oocyte in the recording chamber perfused with ND96 solution.

  • Electrode Impalement: Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

  • Clamping: Clamp the oocyte membrane potential at a holding potential of -80 mV.

  • Eliciting Currents: Apply depolarizing voltage steps (e.g., from -80 mV to +50 mV in 10 mV increments for 200 ms) to elicit outward potassium currents.

  • Control Recording: Record baseline Kv channel currents in the absence of this compound.

  • This compound Application: Perfuse the recording chamber with ND96 solution containing the desired concentration of this compound. Allow sufficient time for the effect to stabilize.

  • Test Recording: Record Kv channel currents in the presence of this compound using the same voltage protocol as in step 4.

  • Data Analysis: Measure the peak current amplitude at each voltage step before and after this compound application. Calculate the percentage of current inhibition. For dose-response analysis, repeat steps 6 and 7 with a range of this compound concentrations and fit the data to the Hill equation to determine the IC50 value.

G cluster_0 Preparation cluster_1 TEVC Setup cluster_2 Experimental Steps Oocyte Xenopus Oocyte (Expressing Kv Channel) TEVC Two-Electrode Voltage Clamp Oocyte->TEVC Impalement Electrodes Glass Microelectrodes (0.5-5 MΩ, filled with 3M KCl) Clamp Clamp at -80 mV TEVC->Clamp Depolarize Depolarizing Voltage Steps Clamp->Depolarize Record_Control Record Baseline Current Depolarize->Record_Control Apply_this compound Apply this compound Record_Control->Apply_this compound Record_Test Record Current with this compound Apply_this compound->Record_Test Analyze Analyze Data (Inhibition, IC50) Record_Test->Analyze

Fig. 1: Workflow for TEVC recording of this compound's effect on Kv channels.
Calcium Imaging in Primary Neurons

This protocol outlines the measurement of intracellular calcium oscillations in response to this compound treatment in primary neuronal cultures.

Materials:

  • Primary neuronal cultures (e.g., cerebrocortical or cerebellar granule neurons)

  • Fluorescent calcium indicator (e.g., Fura-2 AM or a genetically encoded indicator like GCaMP)

  • Imaging medium (e.g., HBSS)

  • This compound stock solution (in DMSO)

  • Fluorescence microscope with a calcium imaging system

Procedure:

  • Cell Culture: Plate primary neurons on glass-bottom dishes or coverslips suitable for imaging.

  • Indicator Loading: Incubate the neurons with the chosen calcium indicator according to the manufacturer's instructions. For Fura-2 AM, a typical loading condition is 2-5 µM for 30-60 minutes at 37°C.

  • Baseline Imaging: Place the dish on the microscope stage and perfuse with imaging medium. Acquire baseline fluorescence images to establish the resting intracellular calcium levels and any spontaneous oscillations.

  • This compound Application: Add this compound to the imaging medium at the desired final concentration.

  • Time-Lapse Imaging: Immediately begin acquiring a time-lapse series of fluorescence images to capture the changes in intracellular calcium concentration over time.

  • Data Analysis: Select regions of interest (ROIs) corresponding to individual neurons. Measure the fluorescence intensity within each ROI over time. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths. Quantify changes in the frequency and amplitude of calcium oscillations before and after this compound application.

G Start Primary Neuronal Culture Load Load with Calcium Indicator Start->Load Baseline Acquire Baseline Fluorescence Load->Baseline Apply Apply this compound Baseline->Apply Image Time-Lapse Imaging Apply->Image Analyze Analyze Ca2+ Oscillations Image->Analyze

Fig. 2: Experimental workflow for calcium imaging in primary neurons.
Western Blotting for ERK1/2 Phosphorylation

This protocol details the detection of changes in ERK1/2 phosphorylation in neuronal cells following treatment with this compound.

Materials:

  • Neuronal cell line (e.g., neuroblastoma) or primary neurons

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment: Culture neuronal cells to the desired confluency and treat with this compound at various concentrations and for different time points. Include an untreated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-p-ERK1/2 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-t-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities for p-ERK1/2 and t-ERK1/2. Express the results as the ratio of p-ERK1/2 to t-ERK1/2.

G Treatment Treat Neuronal Cells with this compound Lysis Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Block Blocking Transfer->Block Antibody1 Incubate with anti-p-ERK1/2 Block->Antibody1 Antibody2 Incubate with HRP-secondary Antibody1->Antibody2 Detect1 Detect Chemiluminescence Antibody2->Detect1 Strip Strip Membrane Detect1->Strip Antibody3 Re-probe with anti-t-ERK1/2 Strip->Antibody3 Detect2 Detect Chemiluminescence Antibody3->Detect2 Analyze Quantify and Normalize Detect2->Analyze

Fig. 3: Western blotting protocol for p-ERK1/2 detection.

Application in Neurological Disorder Research

Alzheimer's Disease

This compound and its synthetic analogs have shown potential in modulating key pathological hallmarks of Alzheimer's disease.[1] In vivo studies using a tetracyclic analog of this compound in a transgenic mouse model of Alzheimer's disease demonstrated a reduction in amyloid-β1-42 levels and a decrease in the phosphorylation of tau protein.[1] These effects are thought to be mediated, in part, through the modulation of NMDA receptor subunits and the inhibition of β-secretase enzyme-1 activity.[1] The dual action on both amyloid-β and tau pathology suggests that this compound-based compounds could represent a multi-target therapeutic approach for this complex neurodegenerative disease.[1]

G This compound This compound Analog BACE1 β-secretase-1 This compound->BACE1 inhibits GSK3b GSK-3β (inactive) This compound->GSK3b increases NMDAR N2A subunit of NMDA Receptor This compound->NMDAR reduces Abeta Amyloid-β1-42 BACE1->Abeta produces Tau Tau Phosphorylation GSK3b->Tau reduces

Fig. 4: this compound's proposed mechanism in Alzheimer's disease pathology.
Multiple Sclerosis

The voltage-gated potassium channel Kv1.2 is considered an important player in the pathophysiology of multiple sclerosis.[3] As this compound is a potent inhibitor of Kv1.2 channels, it could serve as a lead compound for the development of novel therapeutic agents for this demyelinating autoimmune disease.[3] By blocking Kv1.2 channels, this compound could potentially modulate neuronal excitability and inflammatory responses, which are key features of multiple sclerosis. Further research is warranted to explore the therapeutic potential of this compound and its analogs in preclinical models of multiple sclerosis.

Conclusion

This compound's high affinity and selectivity for specific voltage-gated potassium channels make it an invaluable tool for dissecting the roles of these channels in neuronal function and disease. The detailed protocols provided herein offer a starting point for researchers to investigate the effects of this compound in various experimental systems. Its demonstrated activity in modulating pathways relevant to Alzheimer's disease highlights its potential as a lead compound for the development of novel neurotherapeutics. Further exploration of this compound and its analogs is poised to provide deeper insights into the complex mechanisms of neurological disorders and may pave the way for new treatment strategies.

References

Troubleshooting & Optimization

Gambierol solubility in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Gambierol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is a lipophilic, polycyclic ether marine toxin.[1][2] Its structure lends it to be highly soluble in polar aprotic organic solvents and less soluble in polar protic solvents and aqueous solutions. Due to its lipophilic nature, it readily partitions into fats, oils, and lipids.[3]

Q2: In which organic solvent should I dissolve this compound for my experiments?

Dimethyl sulfoxide (B87167) (DMSO) is a commonly used and effective solvent for creating stock solutions of this compound, particularly for in vitro cell-based assays.[2][4] Methanol has also been used for extraction and reconstitution of samples containing this compound-like toxins.[5] The choice of solvent will depend on the specific requirements of your experiment, including the tolerance of the experimental system (e.g., cell line) to the solvent and the final desired concentration of this compound.

Q3: What is the maximum recommended concentration of DMSO in my final experimental solution?

For most cell-based assays, the final concentration of DMSO should be kept to a minimum to avoid solvent-induced toxicity. A final concentration of less than 0.5% (v/v) is a widely accepted standard.[4][6] It is crucial to perform a vehicle control experiment using the same final concentration of DMSO to ensure that the observed effects are due to this compound and not the solvent.

Q4: Can I dissolve this compound directly in an aqueous buffer like PBS or cell culture medium?

No, directly adding solid this compound to an aqueous buffer will likely result in poor dissolution or precipitation.[7] Due to its lipophilic nature, this compound has very low solubility in water.[2] It is essential to first prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute this stock into the aqueous medium.[2][7]

Solubility Data

Currently, specific quantitative solubility data (e.g., in mg/mL or mM) for this compound in various organic solvents is not widely available in the literature. The table below summarizes the qualitative solubility based on published experimental use.

Solvent NameQualitative SolubilitySuitability for ExperimentsKey Remarks
Dimethyl Sulfoxide (DMSO) SolubleHighly Recommended for preparing high-concentration stock solutions for in vitro assays.[2][4]Use high-purity, anhydrous DMSO.[2] Final concentration in aqueous media should typically not exceed 0.5%.[4]
Methanol (MeOH) SolubleSuitable for extraction and some analytical applications.[5]Can be used to reconstitute dried extracts containing this compound.[5] Its suitability for cell-based assays depends on the cell line's tolerance.
Ethanol (EtOH) Likely SolublePotentially Suitable. Often used for other lipophilic compounds.[8]Cell tolerance is a key consideration; final concentration should be kept low.
Aqueous Buffers (e.g., PBS, Saline) Practically InsolubleNot Recommended for initial dissolution. Used as the final dilution medium.[7]This compound will precipitate if added directly to aqueous solutions.[7]

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experiments.

Issue 1: this compound powder does not dissolve in the organic solvent (e.g., DMSO).

  • Cause: Insufficient solvent volume or low temperature.

  • Solutions:

    • Increase Solvent Volume: Ensure you are using a sufficient volume of the organic solvent to dissolve the amount of this compound.

    • Gentle Warming: Gently warm the solution to 37°C for 5-10 minutes.[7]

    • Sonication: Place the vial in a bath sonicator for 5-10 minutes to aid dissolution.[7]

    • Vortexing: Vortex the solution vigorously.

Issue 2: this compound precipitates immediately upon dilution of the organic stock solution into an aqueous buffer or cell culture medium.

  • Cause: This is a common issue for highly lipophilic compounds. The rapid change in solvent polarity from an organic to an aqueous environment causes the compound to "crash out" of the solution.[2]

  • Solutions:

    • Optimize the Dilution Process: Add the this compound stock solution dropwise and slowly into the aqueous medium while vigorously vortexing or stirring.[2][6] This helps in rapid and even dispersion, preventing localized high concentrations. Never add the aqueous buffer to the concentrated stock.

    • Decrease the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.[2]

    • Pre-warm the Aqueous Medium: Warming the cell culture medium or buffer to the experimental temperature (e.g., 37°C) can sometimes improve solubility and prevent precipitation.[2]

Issue 3: The final this compound solution is initially clear but becomes cloudy or shows precipitation over time.

  • Cause: The solution may be supersaturated and thermodynamically unstable, leading to delayed precipitation as the this compound molecules aggregate.[6] Temperature fluctuations can also contribute to this.

  • Solutions:

    • Prepare Fresh Solutions: Prepare your final working solutions of this compound immediately before use.

    • Avoid Storage of Diluted Solutions: Do not store diluted aqueous solutions of this compound for extended periods.[6]

    • Maintain Constant Temperature: Handle and use your solutions at a consistent temperature to avoid temperature-induced precipitation.[6]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can then be used for subsequent dilutions.

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile, appropriate vial (e.g., a glass vial).

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 1 mM or 10 mM).

  • Dissolution: Vortex the vial vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution with no visible particulates should be obtained.

  • Assisted Dissolution (if necessary): If dissolution is slow, gently warm the solution to 37°C for 5-10 minutes or place it in a bath sonicator for 5-10 minutes.[7]

  • Storage: Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution in Aqueous Medium

This protocol details the critical step of diluting the concentrated organic stock into an aqueous medium to minimize precipitation.

  • Prepare Aqueous Medium: Prepare the required volume of your aqueous medium (e.g., cell culture medium, PBS) in a sterile tube.

  • Pre-warming (Recommended): Warm the aqueous medium to the desired experimental temperature (e.g., 37°C).[2]

  • Dilution:

    • Calculate the volume of the this compound stock solution needed to achieve the final desired concentration. Ensure the final DMSO concentration will be at a non-toxic level (e.g., ≤ 0.5%).

    • While vigorously vortexing or stirring the pre-warmed aqueous medium, add the calculated volume of the this compound DMSO stock solution dropwise.[2]

  • Final Mixing: Continue to vortex or mix the solution for another 30 seconds to ensure homogeneity.

  • Immediate Use: Use the freshly prepared working solution immediately in your experiment to prevent potential precipitation over time.[6]

Visual Guides

Solvent Selection Workflow

The following diagram illustrates a decision-making workflow for selecting an appropriate solvent system for this compound-based experiments.

G start Start: Need to dissolve this compound exp_type What is the experimental application? start->exp_type cell_assay In Vitro Cell-Based Assay exp_type->cell_assay Cell-based analytical Analytical / Chemical Assay (e.g., NMR, LC-MS) exp_type->analytical Analytical stock_prep Prepare concentrated stock solution in high-purity, anhydrous DMSO. cell_assay->stock_prep analytical_solvent Select appropriate deuterated or high-purity solvent (e.g., DMSO-d6, Methanol) analytical->analytical_solvent check_tolerance Is the final DMSO concentration ≤ 0.5% and tolerated by cells? stock_prep->check_tolerance proceed Proceed with experiment. Use vehicle control. check_tolerance->proceed Yes troubleshoot Troubleshoot: - Lower final concentration - Consider alternative solvents (e.g., Ethanol) if tolerated check_tolerance->troubleshoot No

References

Gambierol Stock Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of Gambierol stock solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Due to its lipophilic nature, this compound should be dissolved in high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[1][2] This stock solution can then be diluted to the final working concentration in a physiological buffer or cell culture medium.

Q2: What is a recommended concentration for the master stock solution?

A2: A common practice is to prepare a master stock solution at a concentration of 1-10 mM in DMSO. This allows for convenient dilution to a wide range of working concentrations for various experimental assays.

Q3: How should I store this compound stock solutions?

A3: For long-term stability, this compound stock solutions in DMSO should be stored at -20°C or, preferably, -80°C.[3] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[3]

Q4: How stable is this compound in DMSO?

A4: While specific stability data for this compound is limited, general studies on compound stability in DMSO indicate that many compounds are stable for extended periods when stored properly at low temperatures.[4][5] For optimal results, it is best to use freshly prepared dilutions and avoid long-term storage of diluted solutions.

Q5: What is the maximum final concentration of DMSO that is safe for my cells?

A5: The final concentration of DMSO in your experimental setup should be kept as low as possible to avoid solvent-induced artifacts. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines.[2][6] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution of stock solution This compound is highly lipophilic and may precipitate when diluted into aqueous buffers.1. Ensure the final concentration of this compound in the aqueous solution is below its solubility limit. 2. Increase the final concentration of DMSO slightly (while staying within the tolerated range for your cells). 3. Vortex the solution thoroughly during and after dilution. 4. Consider using a surfactant like Pluronic F-127 to improve solubility.
Inconsistent or no biological effect 1. Degradation of this compound: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Inaccurate Pipetting: Errors in preparing dilutions. 3. Cellular Resistance: The cell line used may not be sensitive to this compound.1. Prepare fresh dilutions from a new aliquot of the stock solution. If the problem persists, prepare a fresh stock solution. 2. Calibrate your pipettes and use proper pipetting techniques. 3. Verify the expression of the target ion channels (e.g., Kv1.2) in your cell line.
High background noise in electrophysiology recordings Contamination of the stock solution or experimental setup.1. Filter-sterilize the final working solution before use. 2. Ensure all equipment and solutions are clean and free of contaminants.

Experimental Protocols

Preparation of this compound Stock Solution (1 mM in DMSO)

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the required amount of this compound in a sterile environment.

  • Dissolve the weighed this compound in the appropriate volume of anhydrous DMSO to achieve a final concentration of 1 mM.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

General Protocol for Cell Treatment
  • Culture your cells of interest to the desired confluency.

  • On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature.

  • Prepare serial dilutions of the this compound stock solution in your cell culture medium or physiological buffer to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant across all treatments and the vehicle control.

  • Remove the existing medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.

  • Incubate the cells for the desired period under standard cell culture conditions.

  • Proceed with your downstream analysis (e.g., patch-clamp electrophysiology, calcium imaging, or Western blotting).

Quantitative Data Summary

Table 1: Inhibitory Concentrations (IC₅₀) of this compound on Voltage-Gated Potassium (Kv) Channels [6]

Kv Channel SubtypeIC₅₀ (nM)
Kv1.164.2
Kv1.234.5
Kv1.3853.5
Kv1.4108.3
Kv1.563.9

Signaling Pathway and Experimental Workflow

This compound primarily acts as a potent blocker of voltage-gated potassium (Kv) channels.[6][7] This inhibition leads to membrane depolarization, which in turn activates voltage-gated calcium channels (VGCCs) and NMDA receptors, resulting in an influx of extracellular calcium.[8] The elevated intracellular calcium triggers a signaling cascade involving Ras and the MAPK/ERK pathway.[8][9]

Gambierol_Signaling_Pathway This compound This compound Kv_channel Voltage-Gated Potassium (Kv) Channel This compound->Kv_channel blocks Depolarization Membrane Depolarization Kv_channel->Depolarization leads to VGCC Voltage-Gated Calcium Channel (VGCC) Depolarization->VGCC activates NMDAR NMDA Receptor Depolarization->NMDAR activates Ca_influx Ca²⁺ Influx VGCC->Ca_influx NMDAR->Ca_influx Ras Ras Ca_influx->Ras activates MAPK_ERK MAPK/ERK Pathway Ras->MAPK_ERK activates Cellular_Response Cellular Response (e.g., Neurite Outgrowth) MAPK_ERK->Cellular_Response leads to Gambierol_Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock aliquot_store Aliquot and Store at -80°C prep_stock->aliquot_store thaw_dilute Thaw Aliquot and Prepare Working Dilutions aliquot_store->thaw_dilute culture_cells Culture Cells treat_cells Treat Cells with this compound or Vehicle Control culture_cells->treat_cells thaw_dilute->treat_cells incubate Incubate for Desired Time treat_cells->incubate analyze Downstream Analysis (e.g., Electrophysiology, Imaging) incubate->analyze end End analyze->end

References

Technical Support Center: Chemical Synthesis of Gambierol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the chemical synthesis of Gambierol. The information is compiled from seminal total syntheses and related methodological studies.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary challenges in the total synthesis of this compound?

    • What are the main convergent strategies for assembling the octacyclic core of this compound?

    • How can the sensitive triene side chain be installed effectively?

    • What are common protecting group strategies for the multiple hydroxyl groups in this compound precursors?

  • Troubleshooting Guides for Key Reactions

    • B-Alkyl Suzuki-Miyaura Coupling

    • Stille Coupling for Triene Installation

    • Samarium(II) Iodide (SmI₂) Induced Cyclization

    • Ring-Closing Metathesis (RCM)

  • Experimental Protocols for Key Reactions

    • Sasaki's B-Alkyl Suzuki-Miyaura Coupling for C/D Ring Junction Formation

    • Sasaki's Late-Stage Stille Coupling for Triene Side-Chain Installation

    • Rainier's Enol Ether-Olefin Ring-Closing Metathesis for Subunit Coupling

  • Quantitative Data Summary

    • Comparison of Key Coupling Steps in this compound Total Syntheses

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The total synthesis of this compound is a significant challenge due to its complex molecular architecture. Key difficulties include:

  • Stereocontrol: The molecule contains a transfused octacyclic polyether core with 18 stereogenic centers that must be set with high fidelity.[1][2]

  • Construction of the Polyether Core: Assembling the eight ether rings in a convergent and stereoselective manner is a major hurdle.[3][4]

  • Sensitive Triene Side Chain: The partially skipped triene side chain, which includes a conjugated (Z,Z)-diene system, is sensitive and requires mild installation methods, typically late in the synthesis.[3][5]

  • 1,3-Diaxial Methyl Groups: The presence of challenging pyranyl rings with methyl groups in a 1,3-diaxial orientation adds to the synthetic complexity.[4]

  • Global Deprotection: The final removal of protecting groups must be carefully orchestrated to avoid decomposition of the complex and sensitive final product.[3]

Q2: What are the main convergent strategies for assembling the octacyclic core of this compound?

A2: Convergent syntheses are favored to improve overall efficiency. A prominent strategy involves the coupling of two advanced fragments, typically the ABC and EFGH ring systems.[3][5] Key coupling reactions that have been successfully employed include:

  • B-Alkyl Suzuki-Miyaura Cross-Coupling: This has been used to form the C-D ring junction by coupling an alkylborane derived from the ABC-ring fragment with a vinyl iodide on the EFGH-ring fragment.[3][5]

  • Enol Ether-Olefin Ring-Closing Metathesis (RCM): This strategy has been used to couple the A-C and F-H subunits.[6][7]

Q3: How can the sensitive triene side chain be installed effectively?

A3: The sensitive triene side chain is typically installed late in the synthesis to avoid its degradation during the construction of the polyether core. The most successful and widely adopted method is the Stille cross-coupling reaction .[3][5] This involves the palladium-catalyzed coupling of a vinyl iodide or bromide on the H-ring of the advanced octacyclic intermediate with a dienyl stannane (B1208499) corresponding to the triene side chain. The use of Corey's modified conditions (Pd(PPh₃)₄/CuCl/LiCl) has been shown to be effective.[3]

Q4: What are common protecting group strategies for the multiple hydroxyl groups in this compound precursors?

A4: The synthesis of this compound requires a sophisticated protecting group strategy to differentiate the numerous hydroxyl groups. A combination of silyl (B83357) ethers with varying steric bulk and lability is commonly employed. Typical protecting groups include:

  • Triethylsilyl (TES)

  • tert-Butyldimethylsilyl (TBS)

  • p-Methoxybenzyl (PMB)

The choice of protecting groups is critical for ensuring their stability throughout the synthetic sequence and their selective removal during the deprotection stages. Careful planning of the global deprotection is a key element for a successful total synthesis.[3]

Troubleshooting Guides for Key Reactions

B-Alkyl Suzuki-Miyaura Coupling
Problem Potential Cause(s) Troubleshooting Suggestions
Low or No Conversion 1. Inactive Catalyst: Pd(0) species may have oxidized. 2. Inefficient Reduction of Pd(II) Precatalyst. 3. Poor Quality Reagents: Degradation of boronic acid/ester (protodeboronation), impure aryl halide. 4. Inappropriate Base or Solvent.1. Use a fresh batch of catalyst or test its activity on a known reaction. 2. Ensure rigorous degassing of solvents and reaction mixture to prevent catalyst oxidation. 3. Use highly pure and dry reagents. Consider using more stable boronic esters (e.g., pinacol (B44631) esters). 4. Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvents (e.g., THF, DMF, dioxane).
Homocoupling of Boronic Acid 1. Presence of O₂ leading to oxidation of the catalyst. 2. Use of a Pd(II) precatalyst which can directly couple with the boronic acid.1. Thoroughly degas the reaction mixture. 2. Consider using a Pd(0) source directly.
β-Hydride Elimination (with alkyl boranes) Competing side reaction with reductive elimination, especially with β-hydrogens present.1. Use ligands with a larger bite angle. 2. Consider switching to a nickel-based catalyst system.
Stille Coupling for Triene Installation
Problem Potential Cause(s) Troubleshooting Suggestions
Low Yield/Slow Reaction 1. Inactive Catalyst. 2. Steric Hindrance around the coupling sites. 3. Poor solubility of reagents.1. Use a fresh, high-quality palladium catalyst (e.g., Pd(PPh₃)₄). 2. The use of additives like CuI and LiCl can accelerate the reaction. 3. Use a solvent that effectively solubilizes all components (e.g., DMF, THF).
Homocoupling of Organostannane Reaction of the organostannane with the Pd(II) precatalyst or a radical process with Pd(0).1. Ensure the palladium catalyst is in the active Pd(0) state before adding the organostannane. 2. Carefully control stoichiometry and reaction temperature.
Difficulty in Removing Tin Byproducts Tributyltin halides are often difficult to separate from the product.1. Workup with a saturated aqueous solution of KF or DBU/I₂ can precipitate the tin byproducts as insoluble fluorides or iodides. 2. Use fluorous-tagged tin reagents for easier separation.
Isomerization of the Triene The sensitive triene moiety can isomerize under harsh conditions.1. Use mild reaction conditions and minimize reaction time. 2. Ensure the reaction is performed in the dark to prevent light-induced isomerization.
Samarium(II) Iodide (SmI₂) Induced Cyclization
Problem Potential Cause(s) Troubleshooting Suggestions
Low Yield of Cyclized Product 1. SmI₂ solution is not sufficiently active (deep blue color indicates active SmI₂). 2. Presence of protic impurities that quench the radical intermediates. 3. Inappropriate additives.1. Prepare fresh SmI₂ solution. The color should be a deep blue; a yellow or brown color indicates oxidation. 2. Use rigorously dried solvents (e.g., THF) and reagents. 3. Additives like HMPA or water can significantly affect the reduction potential and outcome. Screen different additives.
Formation of Pinacol Coupling Byproducts Dimerization of the initial ketyl radical.1. Use high dilution conditions to favor intramolecular cyclization. 2. Slowly add the substrate to the SmI₂ solution.
Lack of Stereoselectivity Poor facial selectivity in the cyclization.1. The stereochemical outcome is often influenced by chelation control. The choice of protecting groups on nearby stereocenters can influence the transition state. 2. Lowering the reaction temperature may improve stereoselectivity.
Ring-Closing Metathesis (RCM)
Problem Potential Cause(s) Troubleshooting Suggestions
Low Conversion/No Reaction 1. Inactive or poisoned catalyst. 2. Steric hindrance around the double bonds. 3. Substrate contains functional groups that inhibit the catalyst.1. Use a fresh, highly active catalyst (e.g., Grubbs' 2nd or 3rd generation). 2. Increase catalyst loading. 3. Ensure the substrate is free of impurities that can poison the catalyst (e.g., sulfur-containing compounds).
Formation of Oligomers/Polymers Intermolecular metathesis is competing with the desired intramolecular RCM.1. Use high dilution conditions (typically <0.01 M) to favor the intramolecular reaction. 2. Slowly add the substrate to the reaction mixture containing the catalyst.
E/Z Selectivity Issues The newly formed double bond has an undesired stereochemistry.1. The E/Z selectivity is often catalyst-dependent. Screen different metathesis catalysts. 2. The stereochemistry can sometimes be influenced by the substrate's conformational biases.

Experimental Protocols for Key Reactions

Sasaki's B-Alkyl Suzuki-Miyaura Coupling for C/D Ring Junction Formation
  • Reaction: Coupling of the ABC-ring fragment with the EFGH-ring fragment.

  • Protocol: To a solution of the ABC-ring fragment-derived borane (B79455) in THF at -78 °C is added a solution of the EFGH-ring fragment vinyl iodide and Pd(PPh₃)₄ in THF. A solution of Cs₂CO₃ in water is then added, and the mixture is stirred at room temperature until the reaction is complete as monitored by TLC. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by flash column chromatography.

Sasaki's Late-Stage Stille Coupling for Triene Side-Chain Installation
  • Reaction: Coupling of the octacyclic core vinyl bromide with the triene stannane.

  • Protocol: A solution of the octacyclic vinyl bromide, the triene stannane, Pd(PPh₃)₄, CuCl, and LiCl in anhydrous DMF is stirred at room temperature under an argon atmosphere in the dark. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated. The crude product is purified by flash column chromatography.

Rainier's Enol Ether-Olefin Ring-Closing Metathesis for Subunit Coupling
  • Reaction: Intramolecular RCM to form the octacyclic core from a diene precursor.

  • Protocol: To a solution of the diene precursor in degassed CH₂Cl₂ at room temperature is added Grubbs' second-generation catalyst. The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography to afford the cyclized product.

Quantitative Data Summary

The following table summarizes the reported yields for key coupling steps in the total syntheses of this compound by the Sasaki and Rainier groups. This data is intended for comparative purposes.

Reaction Sasaki et al. (2002) Rainier et al. (2005)
Key Fragment Coupling B-Alkyl Suzuki-Miyaura Coupling: High yieldEnol Ether-Olefin RCM: Not explicitly stated for the key coupling step, but the overall sequence is effective.
Triene Side Chain Installation Stille Coupling: Good yieldStille Coupling: Effective
Overall Yield Not explicitly stated in a single percentage1.5% (44 steps, longest linear sequence)[7]
Longest Linear Sequence Not explicitly stated44 steps[7]

Visualizations

Synthetic Strategy Workflow

G cluster_ABC ABC Ring Fragment Synthesis cluster_EFGH EFGH Ring Fragment Synthesis cluster_coupling Fragment Coupling and Core Formation cluster_final Final Steps B_ring B Ring Precursor AB_ring AB Ring System B_ring->AB_ring Intramolecular hetero-Michael ABC_fragment ABC Fragment AB_ring->ABC_fragment 6-endo cyclization Coupling B-Alkyl Suzuki-Miyaura or RCM Coupling ABC_fragment->Coupling EFGH_precursor Acyclic Precursor EFGH_fragment EFGH Fragment EFGH_precursor->EFGH_fragment SmI2-induced reductive cyclization EFGH_fragment->Coupling Octacyclic_core Octacyclic Polyether Core Coupling->Octacyclic_core Stille Stille Coupling Octacyclic_core->Stille Side_chain Triene Side Chain (Stannane) Side_chain->Stille This compound This compound Stille->this compound

Caption: Convergent synthetic workflow for this compound.

Troubleshooting Logic for Low Yield in Suzuki Coupling

G Start Low Yield in Suzuki Coupling Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_Reagents Check Reagent Quality Start->Check_Reagents Check_Conditions Check Reaction Conditions Start->Check_Conditions Catalyst_OK Catalyst Active? Check_Catalyst->Catalyst_OK Reagents_OK Reagents Pure? Check_Reagents->Reagents_OK Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Catalyst_OK->Check_Reagents Yes Use_Fresh_Catalyst Use Fresh Catalyst/ Pre-catalyst Catalyst_OK->Use_Fresh_Catalyst No Reagents_OK->Check_Conditions Yes Purify_Reagents Purify/Dry Reagents, Use Boronic Ester Reagents_OK->Purify_Reagents No Optimize_Conditions Optimize Temp, Base, Solvent, Degassing Conditions_OK->Optimize_Conditions No Success Improved Yield Conditions_OK->Success Yes Use_Fresh_Catalyst->Success Purify_Reagents->Success Optimize_Conditions->Success

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

References

Technical Support Center: Overcoming Limited Gambierol Availability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the limited availability of natural gambierol. The focus is on providing practical guidance for the synthesis, biological evaluation, and experimental troubleshooting of this compound and its analogues.

Frequently Asked Questions (FAQs)

Q1: What is the primary obstacle in this compound research?

The main challenge in studying this compound is its extremely limited availability from its natural source, the dinoflagellate Gambierdiscus toxicus. This scarcity hinders extensive biological and pharmacological investigations. Total synthesis and the preparation of simplified, biologically active analogues are the most effective strategies to overcome this limitation.

Q2: What are the key chemical reactions used in the total synthesis of this compound?

Several total syntheses of this compound have been accomplished, employing various key reactions. Notably, these include:

  • Suzuki-Miyaura cross-coupling: Used for the convergent union of large fragments of the molecule.[1]

  • Stille coupling: Often employed for the late-stage introduction of the sensitive triene side chain.[1]

  • Ring-closing metathesis (RCM): Utilized to form some of the cyclic ether rings within the polyether core.[2][3]

  • Oxiranyl anion strategy: An iterative approach for the construction of the polycyclic ether system.[4]

Q3: What are the known biological targets of this compound?

This compound's primary molecular targets are voltage-gated potassium (Kv) channels.[5] It acts as a potent inhibitor of several Kv channel subtypes, including Kv1.1-1.5 and Kv3.1.[5] By blocking these channels, this compound can induce neuronal excitation. It has also been reported to have a low-efficacy partial agonist effect on voltage-gated sodium channels (VGSCs).

Q4: What is the downstream signaling pathway activated by this compound?

This compound's inhibition of Kv channels leads to membrane depolarization and an increase in spontaneous intracellular calcium (Ca²⁺) oscillations in neurons.[6] This elevated Ca²⁺ signaling, in turn, can activate downstream pathways, including the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2). This ERK1/2 activation appears to be dependent on both N-methyl-D-aspartate (NMDA) receptors and type I metabotropic glutamate (B1630785) receptors (mGluRs).[6]

Troubleshooting Guides

Synthetic Chemistry

Issue: Low yield or failure of Suzuki-Miyaura cross-coupling reactions.

  • Possible Cause 1: Catalyst Inactivation. The active Pd(0) catalyst is sensitive to oxygen.

    • Solution: Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (argon or nitrogen). Use fresh, high-quality palladium catalysts and phosphine (B1218219) ligands.[7]

  • Possible Cause 2: Boronic Acid/Ester Decomposition. Boronic acids can be unstable and undergo protodeboronation, especially in the presence of water.

    • Solution: Use freshly prepared or purified boronic acids. Consider using more stable boronic esters (e.g., pinacol (B44631) esters). Ensure the base used is appropriate and not promoting decomposition.[7]

  • Possible Cause 3: Poor Substrate Solubility. The large, lipophilic fragments of this compound precursors may have poor solubility in common reaction solvents.

    • Solution: Screen a variety of solvent systems, including mixtures (e.g., toluene/ethanol/water), to improve solubility.[8]

  • Possible Cause 4: Inappropriate Ligand Choice. The steric and electronic properties of the phosphine ligand are crucial for efficient coupling of complex fragments.

    • Solution: For sterically hindered substrates, consider using bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos).[7]

Issue: Difficulty in the late-stage Stille coupling to introduce the triene side chain.

  • Possible Cause 1: Instability of the Organostannane Reagent. Vinylstannanes can be prone to decomposition.

    • Solution: Use freshly prepared and purified vinylstannane. Store it under an inert atmosphere and at low temperatures.

  • Possible Cause 2: Competing Homocoupling. Homocoupling of the organostannane can be a significant side reaction.

    • Solution: Optimize the reaction conditions, including the palladium source, ligands, and additives. The use of Cu(I) co-catalysts can sometimes suppress homocoupling and promote the desired cross-coupling.[1]

  • Possible Cause 3: Stereochemical Scrambling. The geometry of the double bonds in the triene side chain can be sensitive to the reaction conditions.

    • Solution: Employ milder reaction conditions (lower temperature, shorter reaction time) and carefully select the palladium catalyst and ligands to preserve the desired stereochemistry.[9]

Issue: Challenges in the purification of this compound and its lipophilic analogues.

  • Possible Cause: Similar Polarity of Byproducts and Product. The complex, non-polar nature of this compound makes chromatographic separation from structurally similar impurities difficult.

    • Solution: Employ a combination of chromatographic techniques. Start with normal-phase silica (B1680970) gel chromatography to remove more polar impurities. Follow with reversed-phase HPLC (C18) for finer separation. Multiple chromatographic steps may be necessary. Consider using different solvent systems to exploit subtle differences in polarity.

Biological Assays

Issue: Artifacts in patch-clamp recordings of ion channel activity.

  • Possible Cause 1: Unstable Seal Resistance. A poor or unstable gigaohm seal between the patch pipette and the cell membrane can introduce noise and artifacts.

    • Solution: Ensure the pipette tip is clean and polished. Use gentle suction to form the seal. Monitor the seal resistance throughout the experiment. If the seal becomes unstable, the recording should be discarded.[10][11]

  • Possible Cause 2: Capacitive Transients. Large, brief currents at the beginning and end of a voltage step can obscure the initial phase of the ion channel current.

    • Solution: Use the amplifier's built-in capacitance compensation circuitry to minimize these transients. A P/N subtraction protocol can also be used to digitally subtract the remaining capacitive and leak currents.

  • Possible Cause 3: Series Resistance Errors. The resistance of the patch pipette can lead to a discrepancy between the commanded and the actual membrane potential, especially when recording large currents.

    • Solution: Use low-resistance pipettes. The amplifier's series resistance compensation can correct for a significant portion of this error. For large currents, it's crucial to monitor and compensate for series resistance to ensure accurate voltage control.[12]

Issue: High background or unstable baseline in calcium imaging experiments.

  • Possible Cause 1: Photobleaching or Phototoxicity. Excessive illumination can lead to a gradual decrease in fluorescence intensity (photobleaching) or damage the cells (phototoxicity), causing an unstable baseline.[13][14]

    • Solution: Use the lowest possible excitation light intensity and exposure time that still provides a good signal-to-noise ratio. Consider using more photostable calcium indicators.[13]

  • Possible Cause 2: Indicator Leakage or Compartmentalization. Chemical calcium indicators can leak out of the cells or accumulate in organelles, leading to a decreasing or unstable signal.

    • Solution: Ensure cells are healthy. For long-term imaging, consider using genetically encoded calcium indicators (GECIs) like GCaMP, which are less prone to leakage.[13]

  • Possible Cause 3: Motion Artifacts. Movement of the cells or the focal plane during imaging can cause sudden, large changes in fluorescence that are not related to calcium signals.

    • Solution: Use a stable microscope stage and ensure the sample is securely mounted. Motion correction algorithms can be applied during post-processing to correct for minor movements.[15]

Issue: High variability and poor reproducibility in neurite outgrowth assays.

  • Possible Cause 1: Inconsistent Cell Seeding. Uneven cell density can lead to significant well-to-well variability in neurite outgrowth.

    • Solution: Ensure a single-cell suspension before plating and use a consistent seeding protocol to achieve a uniform cell monolayer.[6]

  • Possible Cause 2: Subjectivity in Quantification. Manual measurement of neurite length and branching can be subjective and time-consuming.

    • Solution: Use automated image analysis software to quantify neurite outgrowth. This provides objective and reproducible measurements of various parameters like total neurite length, number of branches, and number of neurites per cell.[16]

  • Possible Cause 3: Cytotoxicity of the Test Compound. The compound of interest may be toxic to the neurons at the tested concentrations, leading to reduced neurite outgrowth that is not specific to the intended mechanism.

    • Solution: Perform a cell viability assay (e.g., MTT or LDH assay) in parallel to the neurite outgrowth assay to distinguish between specific effects on neurite extension and general cytotoxicity.

Issue: Inconsistent results in mouse toxicity studies.

  • Possible Cause 1: Variability in Animal Strain, Age, and Sex. These factors can significantly influence the toxicological response to a compound.

    • Solution: Use a consistent and well-defined animal model (strain, age, and sex) for all experiments. Report these details in any publications.[17]

  • Possible Cause 2: Errors in Dosing. Inaccurate preparation or administration of the test compound can lead to high variability in the observed toxicity.

    • Solution: Carefully prepare and verify the concentration of the dosing solutions. Use precise administration techniques (e.g., calibrated syringes for intraperitoneal injections).[4]

  • Possible Cause 3: Subjective Assessment of Clinical Signs. The observation and scoring of clinical signs of toxicity can be subjective.

    • Solution: Use a standardized and detailed scoring sheet for clinical observations. Whenever possible, have the scoring performed by an observer who is blinded to the treatment groups to minimize bias.[3]

Quantitative Data

Table 1: In Vivo Toxicity of this compound and its Analogues in Mice

CompoundAdministration RouteLD₅₀ (µg/kg)Reference
This compoundIntraperitoneal (i.p.)50-80[13][18]
This compoundOral (p.o.)150[13][18]

Table 2: Inhibitory Activity (IC₅₀) of this compound and its Analogues on Voltage-Gated Potassium (Kv) Channels

CompoundKv Channel SubtypeCell TypeIC₅₀ (nM)Reference
This compoundKv1.2CHO cells0.75 ± 0.15[19]
This compoundTotal Kv currentMouse taste cells1.8[20]
Heptacyclic analogueKv1.2CHO cells7.6 ± 1.2[19]
Tetracyclic analogueKv1.2CHO cells28 ± 4.0[19]

Experimental Protocols

Methodology for Assessing the Effect of this compound on Kv Channels using Patch-Clamp Electrophysiology

  • Cell Preparation: Use a cell line stably expressing the Kv channel subtype of interest (e.g., CHO cells expressing hKv1.2) or primary cultured neurons.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution. The internal solution should be appropriate for recording potassium currents.

  • Recording Configuration: Establish a whole-cell patch-clamp recording configuration.

  • Voltage Protocol: Hold the cell at a membrane potential of -80 mV. Elicit potassium currents by applying depolarizing voltage steps (e.g., to +40 mV).

  • Data Acquisition: Record the resulting currents using a patch-clamp amplifier and appropriate data acquisition software.

  • This compound Application: After obtaining a stable baseline recording, perfuse the bath with a solution containing the desired concentration of this compound.

  • Data Analysis: Measure the peak current amplitude before and after this compound application to determine the percentage of inhibition. To determine the IC₅₀, test a range of this compound concentrations and fit the dose-response data to the Hill equation.

Visualizations

gambierol_synthesis_workflow cluster_fragments Fragment Synthesis cluster_coupling Fragment Coupling cluster_core Core Assembly cluster_sidechain Side Chain Installation cluster_final Final Product A_C A-C Ring Fragment Suzuki Suzuki-Miyaura Coupling A_C->Suzuki F_H F-H Ring Fragment F_H->Suzuki Octacyclic_Core Octacyclic Polyether Core Suzuki->Octacyclic_Core Stille Stille Coupling Octacyclic_Core->Stille This compound This compound Stille->this compound

Caption: A simplified workflow for the total synthesis of this compound.

gambierol_signaling_pathway This compound This compound Kv_Channel Voltage-Gated K+ Channel (Kv) This compound->Kv_Channel inhibition Membrane_Depolarization Membrane Depolarization Kv_Channel->Membrane_Depolarization leads to Ca_Oscillations ↑ Intracellular Ca2+ Oscillations Membrane_Depolarization->Ca_Oscillations induces NMDAR NMDA Receptor Ca_Oscillations->NMDAR activates mGluR mGluR1/5 Ca_Oscillations->mGluR activates ERK_Activation ↑ ERK1/2 Phosphorylation NMDAR->ERK_Activation mGluR->ERK_Activation Neuronal_Effects Neuronal Effects (e.g., Neurite Outgrowth) ERK_Activation->Neuronal_Effects

Caption: The signaling pathway of this compound in neurons.

troubleshooting_logic cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_setup Setup Issues Start Experiment Fails (e.g., Low Yield) Check_Reagents Check Reagent Quality & Purity Start->Check_Reagents Check_Conditions Verify Reaction Conditions Start->Check_Conditions Check_Setup Inspect Experimental Setup Start->Check_Setup Degraded Degraded? Check_Reagents->Degraded Impure Impure? Check_Reagents->Impure Temp Incorrect Temp? Check_Conditions->Temp Time Incorrect Time? Check_Conditions->Time Atmosphere Inert Atmosphere? Check_Conditions->Atmosphere Leaks System Leaks? Check_Setup->Leaks Glassware Dirty Glassware? Check_Setup->Glassware Reagent_Sol Purify or Use Fresh Reagents Degraded->Reagent_Sol Impure->Reagent_Sol Success Experiment Successful Reagent_Sol->Success Condition_Sol Optimize Conditions Temp->Condition_Sol Time->Condition_Sol Atmosphere->Condition_Sol Condition_Sol->Success Setup_Sol Correct Setup Leaks->Setup_Sol Glassware->Setup_Sol Setup_Sol->Success

Caption: A logical workflow for troubleshooting experiments.

References

Technical Support Center: Gambierol Handling & Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gambierol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound precipitation in aqueous buffers during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

This compound is a potent marine neurotoxin produced by the dinoflagellate Gambierdiscus toxicus.[1][2] It is structurally classified as a polycyclic ether.[1] A key characteristic of this compound is its highly lipophilic (hydrophobic) nature, which means it has very low solubility in water and aqueous solutions.[1][3] This property is the primary reason for the precipitation issues encountered during experimental work. Its physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molar Mass 756.974 g·mol⁻¹[1]
Chemical Formula C₄₃H₆₄O₁₁[1]
Solubility Soluble in DMSO; Poorly soluble in aqueous solutions[3][4]
Nature Very Lipophilic / Hydrophobic[1][3]

Q2: Why does my this compound solution precipitate when added to aqueous buffers?

Precipitation, often called "crashing out," occurs when a concentrated stock solution of a hydrophobic compound like this compound, typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous buffer.[5] The primary cause is that the final concentration of this compound in the aqueous medium exceeds its solubility limit.[5][6] The rapid solvent exchange from DMSO to water reduces the compound's ability to stay dissolved.[5]

Q3: What is the recommended solvent for making a this compound stock solution?

The recommended solvent for preparing a high-concentration stock solution of this compound is 100% Dimethyl Sulfoxide (DMSO).[3][4] For experimental use, this stock is then diluted to the final working concentration in the aqueous buffer of choice.[3][4]

Q4: How can I improve the solubility of this compound in my experimental buffer?

Several strategies can be employed to prevent precipitation and improve solubility:

  • Optimize Dilution Technique: Add the DMSO stock solution to the aqueous buffer slowly and dropwise while gently vortexing or stirring the buffer.[5] This avoids localized high concentrations that can trigger immediate precipitation.

  • Use Pre-warmed Buffer: For cell culture experiments, always use media pre-warmed to 37°C, as solubility often decreases at lower temperatures.[5]

  • Employ Solubilizing Agents: The use of carriers like cyclodextrins can form inclusion complexes with hydrophobic compounds, significantly enhancing their aqueous solubility.[6][7][8]

  • Control Final Solvent Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.1%, and no higher than 0.5%, to minimize both cellular toxicity and precipitation risk.[5]

Q5: What is the primary molecular target of this compound?

This compound is a high-affinity inhibitor of voltage-gated potassium (Kv) channels.[1][3] It shows particular potency against Kv1.1, Kv1.2, Kv1.3, Kv1.4, Kv1.5, and Kv3.1 channels.[1][3][9] By blocking these channels, this compound can increase neuronal excitability and modulate intracellular signaling pathways.[10] Its effects on voltage-gated sodium channels are less pronounced.[3][11]

Table 2: Inhibitory Potency (IC₅₀) of this compound on Voltage-Gated Potassium (Kv) Channels

Channel SubtypeIC₅₀ ValueMaximum InhibitionReference
Kv1.1 64.2 nM~85%[3]
Kv1.2 34.5 nM>97%[3]
Kv1.3 853.5 nM>97%[3]
Kv1.4 108.3 nM>97%[3]
Kv1.5 63.9 nM~68%[3]
Kv3.1 1.2 nMNot Specified[9]

Troubleshooting Guide

Issue: Immediate precipitation of this compound upon addition to my aqueous buffer.

This is a common issue resulting from the compound "crashing out" of solution due to its low aqueous solubility.

Answer: Follow this step-by-step guide to resolve the issue.

  • Step 1: Check Final Concentration.

    • Problem: The intended final concentration of this compound may be higher than its maximum solubility in your specific buffer.

    • Solution: Lower the final working concentration. If a high concentration is necessary, consider incorporating a solubilizing agent like HP-β-cyclodextrin.[6][7]

  • Step 2: Review Dilution Method.

    • Problem: Adding a concentrated DMSO stock directly and quickly into a large volume of buffer causes rapid solvent exchange and precipitation.[5]

    • Solution: Improve your dilution technique. Perform a serial dilution in your pre-warmed (if applicable) aqueous buffer.[5] Add the stock solution slowly and dropwise to the surface of the buffer while gently vortexing or swirling.[5] Refer to the workflow diagram below.

G cluster_workflow Workflow: Preparing this compound Working Solutions stock 1. Prepare High-Concentration Stock in 100% DMSO prewarm 2. Pre-warm Aqueous Buffer (e.g., to 37°C) stock->prewarm Next Step add 3. Add Stock to Buffer Dropwise with Gentle Mixing prewarm->add Next Step serial Optional: Perform Serial Dilution in Buffer add->serial If high dilution needed final 4. Final Working Solution (Clear, No Precipitate) add->final Success precipitate Precipitation Occurs (Cloudy Solution) add->precipitate Problem serial->final troubleshoot Troubleshoot: - Lower Final Concentration - Check DMSO % - Use Solubilizer precipitate->troubleshoot Action

Caption: Recommended workflow for diluting this compound stock to prevent precipitation.

  • Step 3: Verify Final DMSO Concentration.

    • Problem: The final percentage of DMSO in the aqueous solution is too high. While DMSO aids initial dissolution, a high final concentration can be toxic to cells and may still lead to precipitation upon significant dilution.[5]

    • Solution: Always keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[5] This may require preparing a more dilute stock solution or performing an intermediate dilution step.

Issue: My this compound solution becomes cloudy during a long-term experiment.

Answer: Delayed precipitation can be caused by several factors related to the stability of the solution over time.

  • Potential Cause 1: Temperature Fluctuation.

    • Explanation: If the experiment is removed from a controlled environment (e.g., a 37°C incubator), a drop in temperature can decrease this compound's solubility, leading to precipitation.

    • Solution: Maintain a constant and appropriate temperature throughout the experiment.

  • Potential Cause 2: Evaporation.

    • Explanation: In long-term cultures, evaporation of water from the media can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.[5]

    • Solution: Use properly humidified incubators and culture plates with low-evaporation lids. For critical long-term experiments, consider sealing plates with gas-permeable membranes.[5]

  • Potential Cause 3: Interaction with Media Components.

    • Explanation: this compound might interact with salts, proteins (if in serum), or other components in the media over time, forming less soluble complexes.[5] Cellular metabolism can also alter the pH of the medium, which could affect the solubility of the compound.[5][12]

    • Solution: If this is suspected, perform a stability test by incubating the this compound working solution under the same experimental conditions (temperature, duration, plate type) but without cells, and monitor for precipitation. If the solution is unstable, consider preparing fresh working solutions more frequently or testing a different basal media formulation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Materials: Synthetic this compound (solid), 100% sterile DMSO, appropriate sterile microcentrifuge tubes.

  • Procedure: a. Based on the mass of the this compound sample and its molar mass (756.974 g/mol ), calculate the volume of DMSO required to achieve a desired high concentration (e.g., 1 mM). b. Add the calculated volume of 100% DMSO to the vial containing the this compound. c. Vortex vigorously for 30-60 seconds to ensure complete dissolution. Visually inspect to confirm no solid particles remain. d. Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C.

Protocol 2: Preparation of Aqueous this compound Working Solutions (Standard Method)

  • Materials: this compound DMSO stock solution, sterile aqueous buffer (e.g., cell culture medium, physiological saline), sterile tubes.

  • Procedure: a. Thaw a fresh aliquot of the this compound DMSO stock solution. b. Pre-warm the aqueous buffer to the desired experimental temperature (e.g., 37°C for cell-based assays).[5] c. Determine the volume of stock solution needed for the final desired concentration, ensuring the final DMSO concentration will be below 0.5% (ideally <0.1%).[5] d. Add the calculated volume of the DMSO stock dropwise to the surface of the pre-warmed buffer while gently vortexing or swirling the tube.[5] Do not add the buffer to the concentrated DMSO stock. e. Visually inspect the final solution to ensure it is clear and free of any precipitate. Use the solution immediately.

Protocol 3: Basic Solubility Assessment

  • Objective: To determine the approximate maximum soluble concentration of this compound in a specific aqueous buffer.

  • Procedure: a. Prepare a high-concentration stock of this compound in DMSO (e.g., 10 mM). b. In a series of clear tubes, prepare several dilutions of the this compound stock into your target aqueous buffer to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). Keep the final DMSO percentage constant and low across all dilutions. c. Vortex each tube gently after adding the stock. d. Immediately inspect each tube visually against a dark background for any signs of cloudiness or precipitate. e. Incubate the tubes at the intended experimental temperature for a set period (e.g., 2 hours) and inspect again. The highest concentration that remains clear provides an estimate of the practical working solubility limit.

Signaling Pathway

G cluster_pathway This compound's Mechanism of Action This compound This compound (Lipophilic Toxin) inhibition Inhibition This compound->inhibition kv_channel Voltage-Gated K+ Channel (e.g., Kv1.2, Kv3.1) membrane_depolarization Membrane Depolarization kv_channel->membrane_depolarization Repolarizes Membrane (Blocked) inhibition->kv_channel Blocks K+ Efflux ca_oscillations ↑ Spontaneous Ca2+ Oscillations membrane_depolarization->ca_oscillations Leads to ras Ras Activation ca_oscillations->ras Activates mapk MAPK Activation ras->mapk erk p-ERK1/2 mapk->erk neurite_outgrowth Neurite Outgrowth erk->neurite_outgrowth Promotes

Caption: Simplified signaling pathway for this compound's neurotoxic effects.[1][10]

References

troubleshooting artifacts in Gambierol patch clamp recordings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during patch clamp experiments with the marine neurotoxin Gambierol.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound in patch clamp experiments?

A1: this compound is a potent and specific inhibitor of voltage-gated potassium (Kv) channels, particularly subtypes Kv1 and Kv3.[1][2][3][4] It shows little to no effect on voltage-gated sodium (Nav) or chloride (ICl) channels at typical working concentrations.[3][4][5][6][7] Therefore, experiments should be designed to measure outward potassium currents.

Q2: What is the mechanism of action for this compound on Kv channels?

A2: this compound acts as a gating modifier. It stabilizes the closed state of the Kv channel, making it more difficult for the channel to open in response to membrane depolarization.[1][2][8] This results in a significant positive shift in the voltage-dependence of activation, effectively inhibiting the potassium current in the physiological voltage range.[1][8] The binding site for this compound is thought to be on the lipid-exposed surface of the channel, outside of the ion permeation pathway.[1][8]

Q3: Is the effect of this compound reversible?

A3: The inhibitory effect of this compound on Kv channels is virtually irreversible.[5][6] Washout of the toxin, even for extended periods (e.g., 50 minutes), results in minimal recovery of the potassium current.[5][6] This is a critical consideration for experimental design, as crossover experiments on the same cell are not feasible.

Q4: What are typical working concentrations for this compound in patch clamp experiments?

A4: this compound is highly potent, with IC50 values in the nanomolar range for sensitive Kv channels.[2][4][6] A common concentration used in published studies is around 100 nM, which is sufficient to achieve a significant block of sensitive Kv channels.[1][2] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

Q5: How should I prepare and handle this compound solutions?

A5: this compound is a lipophilic compound. It is typically dissolved in a small amount of a non-polar solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock solution is then diluted to the final working concentration in the external (bath) solution on the day of the experiment. It is important to ensure thorough mixing to avoid precipitation and ensure a homogenous concentration in the recording chamber.

Troubleshooting Guide

This guide addresses specific issues that may arise during patch clamp recordings involving this compound.

Issue 1: Unstable Seal Resistance or Loss of Seal After this compound Application

Question: My giga-seal is unstable or is lost shortly after I apply this compound to the bath. What could be the cause and how can I fix it?

Answer: This is a common issue when working with lipophilic compounds like this compound. The toxin can interact with the cell membrane and the glass of the pipette, potentially destabilizing the high-resistance seal.

Possible Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Lipophilic Interference This compound, being lipid-soluble, may intercalate into the cell membrane near the pipette tip, altering the membrane's physical properties and disrupting the tight seal with the glass.1. Ensure a High-Quality Seal: Aim for a very high initial seal resistance (>2 GΩ) before applying this compound. A more robust initial seal is less likely to be perturbed. 2. Fire-Polish Pipettes: Fire-polishing the pipette tip creates a smoother surface, which can facilitate a tighter and more stable seal. 3. Optimize Solution Osmolarity: Ensure the internal (pipette) solution is slightly hypotonic (10-20 mOsm lower) compared to the external (bath) solution to promote cell swelling against the pipette tip, which can help maintain the seal.[9][10]
Cell Health Unhealthy or compromised cells are more prone to seal instability.1. Use Healthy Cells: Only patch onto cells that appear healthy under magnification (smooth, rounded morphology). 2. Minimize Time in Recording Solution: Do not let cells sit in the recording chamber for extended periods before patching.
Mechanical Drift Any slight mechanical drift of the pipette or the stage can lead to seal loss.1. Check for Drift: Ensure your micromanipulator is securely fastened and that there is no drift in the pipette position over time. 2. Stable Perfusion: Use a perfusion system that delivers a smooth, laminar flow to avoid mechanical disturbances to the patched cell.[11]
Issue 2: No Apparent Effect of this compound on Outward Currents

Question: I've applied this compound, but I don't observe the expected inhibition of the outward potassium current. What should I check?

Answer: If this compound appears to have no effect, it could be due to several factors ranging from the preparation of the toxin to the specific ion channels present in your cells.

Possible Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Toxin Degradation/Precipitation This compound may have degraded or precipitated out of solution.1. Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a stock solution on the day of the experiment. 2. Ensure Solubilization: After diluting the DMSO stock into the aqueous external solution, vortex or mix thoroughly to ensure the toxin is fully dissolved.
Cell Type Expresses Insensitive Kv Channels The cell type you are using may predominantly express Kv channel subtypes that are insensitive to this compound.1. Confirm Channel Expression: If possible, use pharmacology (e.g., specific channel blockers) or molecular techniques (e.g., RT-PCR) to confirm the presence of this compound-sensitive Kv channels (like Kv1 and Kv3 subtypes) in your cells of interest. 2. Use a Positive Control: Test your this compound preparation on a cell line known to express sensitive channels to confirm the toxin's activity.
Incorrect Voltage Protocol The voltage protocol may not be appropriate for activating the target Kv channels.1. Review Voltage Protocols: Ensure your voltage steps are depolarizing enough to activate the Kv channels of interest. A typical protocol might involve stepping from a holding potential of -80 mV to various test potentials between -60 mV and +60 mV.
Issue 3: High Baseline Noise in Recordings

Question: My baseline noise is too high, making it difficult to resolve the potassium currents accurately. How can I reduce the noise?

Answer: High baseline noise is a common problem in patch clamp electrophysiology and can originate from electrical, mechanical, or biological sources.

Possible Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Electrical Interference 60/50 Hz hum from power lines and other lab equipment is a frequent source of noise.[9]1. Grounding: Ensure all components of your rig (microscope, manipulators, perfusion system, Faraday cage) are properly grounded to a common point. 2. Faraday Cage: Use a Faraday cage to shield the setup from external electromagnetic interference. 3. Identify and Isolate Noise Sources: Turn off non-essential equipment in the room one by one to identify any sources of electrical noise.[12]
Low Seal Resistance A seal resistance below 1 GΩ will significantly increase the baseline noise.[9][10]1. Improve Sealing: Follow the steps outlined in "Issue 1" to achieve a high and stable seal resistance.
Pipette Properties The resistance and cleanliness of your pipette can affect noise levels.1. Optimal Pipette Resistance: For whole-cell recordings, a pipette resistance of 3-7 MΩ is generally a good starting point.[9] 2. Clean Pipettes: Ensure your glass capillaries are clean and free of dust.[13]
Intrinsic Biological Noise The activity of other ion channels can contribute to baseline fluctuations.1. Pharmacological Isolation: If a specific channel is contributing to noise, a selective blocker can be used. For example, if background Kv7.1 activity is an issue, a specific inhibitor could be considered.[14]

Experimental Protocols

Protocol 1: Whole-Cell Patch Clamp Recording of Kv Currents

This protocol outlines the general steps for recording voltage-gated potassium currents in a cultured cell line to assess the effects of this compound.

1. Solution Preparation:

  • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. Osmolarity ~310 mOsm.[9]

  • Internal (Pipette) Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH. Osmolarity ~290 mOsm.

  • This compound Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO. Store in small aliquots at -20°C. On the day of the experiment, dilute the stock solution into the external solution to the desired final concentration (e.g., 100 nM).

2. Cell Preparation:

  • Plate cells on glass coverslips at an appropriate density to allow for isolated, healthy cells for patching.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

3. Pipette Preparation:

  • Pull glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Fire-polish the pipette tip to smooth the opening.

  • Fill the pipette with the internal solution, ensuring there are no air bubbles in the tip.

4. Recording Procedure:

  • Approach a healthy cell with the patch pipette while applying slight positive pressure.[13]

  • Once the pipette touches the cell membrane, release the positive pressure to allow the membrane to form a seal with the pipette tip.

  • Apply gentle suction to achieve a giga-ohm seal (>1 GΩ).

  • Apply a brief, strong pulse of suction to rupture the membrane and achieve the whole-cell configuration.[9]

  • Allow the cell to stabilize for 3-5 minutes before starting recordings.

5. Voltage Protocol and Data Acquisition:

  • Hold the cell at a membrane potential of -80 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200-400 ms) to activate the voltage-gated potassium channels.

  • Record the baseline currents in the external solution until the peak outward current is stable.

  • Perfuse the chamber with the this compound-containing external solution and repeat the voltage protocol at regular intervals to observe the time course of inhibition.

Visualizations

This compound's Mechanism of Action on Kv Channels

Gambierol_Mechanism cluster_membrane Cell Membrane Kv_Closed Kv Channel (Closed State) Kv_Open Kv Channel (Open State) Kv_Closed->Kv_Open Opens Inhibition Inhibition of K+ Efflux Kv_Closed->Inhibition Remains Closed Kv_Open->Inhibition This compound This compound This compound->Kv_Closed Binds and Stabilizes Depolarization Membrane Depolarization Depolarization->Kv_Closed Activates Unstable_Seal_Workflow Start Start: Unstable Seal with this compound Check_Initial_Seal Is Initial Seal > 2 GΩ? Start->Check_Initial_Seal Improve_Seal Action: Improve Seal Quality (Fire-polish, better cells) Check_Initial_Seal->Improve_Seal No Check_Solutions Are Solutions Correct? (Osmolarity, Freshness) Check_Initial_Seal->Check_Solutions Yes Improve_Seal->Start Correct_Solutions Action: Remake/Adjust Solutions Check_Solutions->Correct_Solutions No Check_Mechanics Is there Mechanical Drift? Check_Solutions->Check_Mechanics Yes Correct_Solutions->Start Stabilize_Rig Action: Stabilize Rig (Check manipulator, perfusion) Check_Mechanics->Stabilize_Rig Yes Success Stable Recording Achieved Check_Mechanics->Success No Stabilize_Rig->Start Failure Problem Persists: Re-evaluate cell health & prep Stabilize_Rig->Failure

References

Technical Support Center: Optimizing Gambierol Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gambierol applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing this compound concentration in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent marine neurotoxin that primarily acts as a high-affinity blocker of voltage-gated potassium channels (Kv channels). It shows a particular affinity for Kv1.1-Kv1.5 and Kv3.1 subtypes. By blocking these channels, this compound increases neuronal excitability. It also functions as a low-efficacy partial agonist at voltage-gated sodium channels (VGSCs), though its impact on potassium channels is significantly more pronounced.

Q2: What is a suitable starting concentration for this compound in in vitro experiments?

A2: A suitable starting concentration for this compound depends on the specific assay and cell type. For electrophysiological studies, such as patch-clamp, concentrations in the low nanomolar (nM) range are often effective due to its high affinity for Kv channels. For cell-based assays, such as cytotoxicity or calcium imaging, a broader concentration range should be evaluated, typically from low nanomolar to mid-micromolar (µM) concentrations. A preliminary dose-response experiment is recommended to determine the optimal concentration range for your specific experimental conditions.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is a lipophilic compound and is poorly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO). For example, a 1 mM stock solution in 100% DMSO can be prepared and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in the appropriate cell culture medium or buffer. It is critical to ensure the final DMSO concentration in your assay does not exceed a non-toxic level, typically below 0.5% (v/v), to avoid solvent-induced artifacts. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Q4: What are the expected downstream cellular effects of this compound treatment?

A4: By blocking Kv channels, this compound causes membrane depolarization, leading to increased neuronal excitability and spontaneous intracellular calcium (Ca²⁺) oscillations.[1] This elevation in intracellular Ca²⁺ can activate N-methyl-D-aspartate (NMDA) and metabotropic glutamate (B1630785) receptors (mGluRs), which in turn activates phospholipase C (PLC) and the production of inositol (B14025) trisphosphate (IP₃). This signaling cascade ultimately leads to the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2), which can influence processes such as neurite outgrowth.[1]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no observable effect Inadequate Concentration: The concentration of this compound may be too low to elicit a response.Perform a dose-response study with a wider range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal working concentration.
Compound Insolubility: this compound may have precipitated out of the aqueous assay medium.Ensure the stock solution in DMSO is fully dissolved before diluting into the final assay medium. Consider a brief sonication of the final diluted solution. Keep the final DMSO concentration consistent and as low as possible.
Cell Health: The cells may not be healthy or responsive.Regularly check cell viability and morphology. Ensure cells are in the logarithmic growth phase and are not over-confluent.
High background or artifacts in fluorescence assays Autofluorescence of this compound: this compound itself may be fluorescent at the excitation/emission wavelengths of your assay.Run a "compound-only" control (this compound in assay medium without cells) to measure its intrinsic fluorescence. If significant, subtract this background from your experimental wells.
Solvent Effects: High concentrations of DMSO can interfere with fluorescence readings.Keep the final DMSO concentration below 0.5% and include a vehicle control with the same DMSO concentration.
Light Scattering: Precipitated this compound can scatter light and interfere with fluorescence measurements.Visually inspect wells for any precipitation before reading the plate. Filter the final working solution through a 0.2 µm syringe filter if necessary.
Irreproducible results in electrophysiology (patch-clamp) Unstable Seal: this compound, being lipophilic, can intercalate into the cell membrane, affecting its stability and the giga-ohm seal.Ensure optimal cell health and clean pipette tips. Use the lowest effective concentration of this compound. Monitor seal resistance throughout the experiment.
Pipette Clogging: Precipitated this compound in the recording solution can clog the pipette tip.Filter the final recording solution containing this compound through a 0.2 µm syringe filter before use.
Slow Washout: Due to its lipophilicity, this compound can be difficult to wash out of the cell membrane, leading to long-lasting effects.Allow for extended washout periods. In some cases, the effect may be practically irreversible within the timeframe of the experiment.

Quantitative Data Summary

Table 1: IC₅₀ Values of this compound for Inhibition of Voltage-Gated Potassium (Kv) Channels

Kv Channel SubtypeCell LineAssay MethodIC₅₀ Value
Kv1.2Xenopus laevis oocytesTwo-electrode voltage-clamp34.5 nM
Kv1.1Xenopus laevis oocytesTwo-electrode voltage-clamp64.2 nM
Kv1.5Xenopus laevis oocytesTwo-electrode voltage-clamp63.9 nM
General IKMouse Taste CellsPatch-clamp1.8 nM

Table 2: Cytotoxicity IC₅₀ Values of this compound

Cell LineAssay MethodIncubation TimeIC₅₀ Value
CHO (wild-type)Not specifiedNot specified95 ± 7.1 µM[2]
CHO (hKv1.2 expressing)Not specifiedNot specified78 ± 5.8 µM[2]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted for assessing the cytotoxicity of the lipophilic compound this compound.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • 96-well cell culture plates

  • Appropriate cell line (e.g., neuroblastoma, primary neurons)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Include a vehicle control (medium with DMSO) and an untreated control.

  • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Calcium Imaging using Fura-2 AM

This protocol outlines the measurement of intracellular calcium changes in response to this compound.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Cells cultured on glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline (HBS) or other suitable imaging buffer

  • Fluorescence microscopy system with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

  • Dye Loading: Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS.

  • Wash the cells on coverslips once with HBS.

  • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.

  • De-esterification: Wash the cells twice with HBS to remove extracellular dye and allow 15-30 minutes for complete de-esterification of the dye within the cells.

  • Imaging Setup: Mount the coverslip onto the perfusion chamber of the fluorescence microscope.

  • Baseline Recording: Acquire a stable baseline recording of the 340/380 nm fluorescence ratio for a few minutes.

  • This compound Application: Perfuse the cells with HBS containing the desired concentration of this compound. Ensure the final DMSO concentration is consistent with the vehicle control.

  • Data Acquisition: Record the changes in the 340/380 nm fluorescence ratio over time.

  • Data Analysis: Analyze the change in the fluorescence ratio to determine the effect of this compound on intracellular calcium concentration.

Protocol 3: Neurite Outgrowth Assay

This protocol provides a framework for assessing the effect of this compound on neurite extension.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons

  • Culture plates coated with an appropriate substrate (e.g., poly-L-lysine, laminin)

  • Neuronal culture medium

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Seeding: Plate neuronal cells on coated culture plates at a low density to allow for clear visualization of individual neurites.

  • Compound Treatment: After allowing the cells to adhere (typically 24 hours), treat them with various concentrations of this compound diluted in neuronal culture medium. Include vehicle and untreated controls.

  • Incubation: Incubate the cells for a period sufficient to observe neurite outgrowth (e.g., 48-72 hours).

  • Fixation and Staining:

    • Gently wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block for 1 hour with blocking buffer.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.

    • Wash three times with PBS.

  • Imaging and Analysis: Acquire images using a high-content imaging system or fluorescence microscope. Use appropriate software (e.g., ImageJ with NeuronJ plugin) to quantify neurite length, number of neurites per cell, and branching complexity.

Visualizations

Gambierol_Signaling_Pathway This compound This compound Kv_Channel Voltage-Gated K+ Channel (Kv) This compound->Kv_Channel Blocks Membrane_Depolarization Membrane Depolarization Kv_Channel->Membrane_Depolarization Leads to Ca_Oscillations Spontaneous Ca2+ Oscillations Membrane_Depolarization->Ca_Oscillations Induces NMDA_mGluR NMDA & mGluR Activation Ca_Oscillations->NMDA_mGluR Activates PLC Phospholipase C (PLC) Activation NMDA_mGluR->PLC Activates IP3 IP3 Formation PLC->IP3 Leads to ERK_Phosphorylation ERK1/2 Phosphorylation IP3->ERK_Phosphorylation Stimulates Neurite_Outgrowth Neurite Outgrowth ERK_Phosphorylation->Neurite_Outgrowth Influences MTT_Assay_Workflow Start Start: Seed Cells in 96-well Plate Adherence Allow Cells to Adhere (Overnight) Start->Adherence Treatment Treat with this compound (Serial Dilutions) Adherence->Treatment Incubation Incubate (24-72 hours) Treatment->Incubation MTT_Addition Add MTT Solution Incubation->MTT_Addition Formazan_Formation Incubate (2-4 hours) MTT_Addition->Formazan_Formation Solubilization Add Solubilization Solution Formazan_Formation->Solubilization Readout Measure Absorbance (570 nm) Solubilization->Readout End End: Analyze Data Readout->End Neurite_Outgrowth_Workflow Start Start: Plate Neuronal Cells on Coated Surface Adherence Allow Cell Adherence (24 hours) Start->Adherence Treatment Treat with this compound Adherence->Treatment Incubation Incubate for Neurite Growth (48-72 hours) Treatment->Incubation Fix_Stain Fix and Immunostain for Neuronal Markers (e.g., β-III Tubulin) Incubation->Fix_Stain Imaging Acquire Images (Fluorescence Microscopy) Fix_Stain->Imaging Analysis Quantify Neurite Length and Branching Imaging->Analysis End End: Interpret Results Analysis->End

References

Technical Support Center: Improving the Stability of Gambierol in Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for gambierol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the stability of this compound in experimental solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is a highly lipophilic molecule with poor solubility in aqueous solutions. Therefore, it is recommended to prepare stock solutions in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for this purpose.[1] A stock solution of 1 mM this compound in DMSO is a common starting point for further dilutions.

Q2: How should I store this compound stock solutions?

A2: this compound stock solutions in DMSO should be stored at -20°C for long-term stability.[1] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can potentially lead to degradation. While some laboratories store similar compounds at -80°C, storage at -20°C is a widely accepted practice for this compound.

Q3: What is the best way to prepare working solutions of this compound in aqueous buffers?

A3: To prepare working solutions, the DMSO stock solution should be diluted into your aqueous experimental buffer. It is crucial to add the this compound stock solution to the buffer while vortexing or stirring to ensure proper mixing and minimize the risk of precipitation. The final concentration of DMSO in the working solution should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts in your experiments.[2]

Q4: Is this compound sensitive to pH?

A4: While specific degradation kinetics of this compound at different pH values are not extensively documented, studies on the structurally related ciguatoxins suggest that stability is pH-dependent. Ciguatoxins show high stability under neutral conditions (pH 6.7), with some degradation observed under more acidic or alkaline conditions. Therefore, it is recommended to maintain a near-neutral pH for your experimental solutions containing this compound whenever possible.

Q5: Should I be concerned about the photostability of this compound?

A5: Polyether compounds can be susceptible to photodegradation. While specific data on the photostability of this compound is limited, it is good laboratory practice to protect this compound solutions from direct light exposure, especially during long-term storage and experiments. Use amber vials or wrap containers with aluminum foil to minimize light exposure.

Troubleshooting Guides

Issue: Precipitation or Cloudiness in the Working Solution

Cause 1: Exceeding Solubility Limit this compound has low aqueous solubility. If the final concentration in your aqueous buffer is too high, it may precipitate out of solution.

Solution:

  • Decrease Final Concentration: Try using a lower final concentration of this compound in your experiments.

  • Increase Co-solvent Percentage: If your experimental design allows, you can slightly increase the final percentage of DMSO in your working solution (though it should ideally remain below 0.5%).

  • Serial Dilution: Prepare intermediate dilutions of your this compound stock in your aqueous buffer to gradually decrease the DMSO concentration.

Cause 2: Improper Mixing Adding the concentrated DMSO stock directly to the aqueous buffer without adequate mixing can cause localized high concentrations and lead to precipitation.

Solution:

  • Vortexing/Stirring: Always add the this compound stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring.

  • Sonication: In some cases, brief sonication in a water bath can help to redissolve small amounts of precipitate.

Issue: Inconsistent or Lower-than-Expected Biological Activity

Cause 1: Degradation of this compound this compound may degrade over time in aqueous solutions, especially if not stored properly or if exposed to harsh conditions (e.g., extreme pH, light).

Solution:

  • Prepare Fresh Solutions: Prepare fresh working solutions of this compound from a frozen DMSO stock for each experiment.

  • Proper Storage: Ensure your DMSO stock solutions are stored at -20°C in small, single-use aliquots.

  • Control for Degradation: If you suspect degradation, you can run a control experiment with a freshly prepared solution to compare its activity.

Cause 2: Adsorption to Labware Being a lipophilic compound, this compound can adsorb to the surface of plastic labware, leading to a decrease in the effective concentration in your solution.

Solution:

  • Use Low-Binding Plastics: Whenever possible, use low-protein-binding polypropylene (B1209903) or silanized glassware for preparing and storing this compound solutions.

  • Pre-treatment of Labware: Rinsing labware with the experimental buffer before use can help to saturate non-specific binding sites.

Quantitative Data on this compound Stability

Currently, there is a limited amount of publicly available quantitative data specifically on the degradation kinetics of this compound. However, based on studies of structurally similar polyether toxins, the following general stability guidelines can be inferred.

Table 1: Inferred Stability of this compound under Different Conditions

ConditionSolventTemperatureInferred StabilityRecommendations
pH Aqueous BufferRoom TemperatureHigher stability at neutral pH (6.5-7.5). Potential for degradation at acidic (<6) or alkaline (>8) pH.Maintain a neutral pH in experimental solutions whenever possible.
Temperature Aqueous Buffer4°C vs. Room Temp.Degradation is likely slower at lower temperatures.Prepare working solutions fresh and keep them on ice if not used immediately.
Light DMSO/Aqueous BufferRoom TemperaturePotential for photodegradation.Protect solutions from light by using amber vials or foil.
Freeze-Thaw DMSO-20°C to Room Temp.Repeated cycles may lead to degradation.Aliquot stock solutions into single-use volumes.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions for Cellular Assays

This protocol describes the preparation of a 1 µM this compound working solution in a standard cell culture medium.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile, low-binding polypropylene microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Thaw a single-use aliquot of the 1 mM this compound stock solution in DMSO at room temperature.

  • In a sterile microcentrifuge tube, add 999 µL of the pre-warmed complete cell culture medium.

  • While vortexing the medium at a medium speed, add 1 µL of the 1 mM this compound stock solution dropwise to the medium.

  • Continue vortexing for an additional 30 seconds to ensure the this compound is fully dispersed.

  • Visually inspect the solution for any signs of precipitation or cloudiness.

  • Use the freshly prepared 1 µM this compound working solution immediately for your cell-based assay.

Note: The final DMSO concentration in this working solution is 0.1%. Ensure this concentration is compatible with your specific cell line.

Protocol 2: Workflow for Troubleshooting this compound Precipitation

This workflow provides a systematic approach to addressing precipitation issues with this compound solutions.

G start Precipitation Observed in this compound Solution check_concentration Is the final concentration too high? start->check_concentration mixing_technique Was the mixing technique adequate? check_concentration->mixing_technique No lower_concentration Lower the final this compound concentration check_concentration->lower_concentration Yes solvent_concentration Is the final DMSO concentration sufficient? mixing_technique->solvent_concentration Yes improve_mixing Improve mixing: add stock dropwise while vortexing mixing_technique->improve_mixing No increase_dmso Slightly increase final DMSO concentration (if possible) solvent_concentration->increase_dmso No serial_dilution Use serial dilutions to prepare the working solution solvent_concentration->serial_dilution Yes end_resolved Issue Resolved lower_concentration->end_resolved sonicate Briefly sonicate the solution improve_mixing->sonicate end_unresolved Issue Persists: Consider alternative formulation strategies improve_mixing->end_unresolved increase_dmso->end_resolved increase_dmso->end_unresolved serial_dilution->end_resolved serial_dilution->end_unresolved sonicate->end_resolved

Troubleshooting workflow for this compound precipitation.

Signaling Pathways and Experimental Workflows

This compound is a potent blocker of voltage-gated potassium channels (Kv), which play a crucial role in cellular excitability. The following diagram illustrates the primary mechanism of action of this compound and its downstream effects.

G This compound This compound kv_channel Voltage-Gated K+ Channel (Kv) This compound->kv_channel blocks membrane_potential Membrane Depolarization kv_channel->membrane_potential leads to prolonged calcium_influx Ca2+ Influx membrane_potential->calcium_influx triggers neurotransmitter_release Neurotransmitter Release calcium_influx->neurotransmitter_release stimulates

Simplified signaling pathway of this compound's action.

The following diagram outlines a general experimental workflow for studying the effects of this compound on ion channels using patch-clamp electrophysiology.

G prep_cells Prepare Cells for Recording patch_clamp Establish Whole-Cell Patch Clamp prep_cells->patch_clamp prep_solutions Prepare this compound Working Solution apply_this compound Apply this compound Solution prep_solutions->apply_this compound record_baseline Record Baseline Channel Activity patch_clamp->record_baseline record_baseline->apply_this compound record_effect Record Channel Activity with this compound apply_this compound->record_effect washout Washout this compound record_effect->washout record_recovery Record Channel Activity After Washout washout->record_recovery analyze_data Analyze Data record_recovery->analyze_data

Experimental workflow for patch-clamp studies.

References

Technical Support Center: Accounting for Gambierol Adsorption to Labware

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating and accounting for the adsorption of the lipophilic marine toxin Gambierol to laboratory ware. Understanding and addressing this non-specific binding is critical for accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is this compound adsorption to labware a concern?

A1: this compound is a highly lipophilic molecule.[1][2] This property causes it to readily adsorb to surfaces, particularly those that are also hydrophobic. This non-specific binding can lead to a significant reduction in the actual concentration of this compound in your experimental solutions, resulting in inaccurate quantification, reduced potency in bioassays, and poor reproducibility.

Q2: Which types of labware are most prone to this compound adsorption?

A2: Due to its hydrophobic nature, this compound is expected to show significant adsorption to many common plastics. While specific data for this compound is limited, studies on other hydrophobic molecules show high adsorption to polystyrene. Polypropylene (B1209903) is often a better choice than other plastics, but adsorption can still occur.[3] Glassware can also adsorb hydrophobic compounds, though the mechanisms may differ.

Q3: What are the primary methods to reduce this compound adsorption?

A3: There are three main strategies to minimize the non-specific binding of this compound:

  • Proper Labware Selection: Choosing labware made of less adsorptive materials is the first line of defense.

  • Surface Treatment: Modifying the surface of the labware can significantly reduce adsorption.

  • Solvent/Buffer Modification: Adding certain agents to your experimental solutions can compete with this compound for binding sites on the labware surface.

Q4: Is silanized glassware a good option for working with this compound?

A4: Silanizing glassware creates a hydrophobic surface, which can be counterintuitive for preventing the adsorption of a hydrophobic molecule like this compound.[4][5][6][7][8] However, for certain applications, it can prevent the interaction of solutes with the glass surface itself. It is crucial to experimentally verify whether silanization is beneficial for your specific application and solvent system, as it may in some cases increase the adsorption of lipophilic compounds.

Q5: Can I reuse labware that has been exposed to this compound?

A5: Due to the tenacious nature of its adsorption, it is highly recommended to use disposable labware whenever possible. If reusable glassware must be used, rigorous cleaning procedures should be implemented and validated to ensure no carryover between experiments.

Troubleshooting Guide

Issue: Low or inconsistent recovery of this compound in analytical measurements (e.g., LC-MS).

  • Possible Cause: Adsorption of this compound to collection tubes, pipette tips, or autosampler vials.

  • Troubleshooting Steps:

    • Switch to Low-Binding Labware: If using standard polypropylene tubes, switch to certified low-binding microcentrifuge tubes.

    • Compare Labware Materials: Perform a simple recovery experiment by preparing a known concentration of this compound in your standard solvent and incubating it in different types of vials (e.g., standard polypropylene, low-binding polypropylene, amber glass, silanized glass). Analyze the supernatant at various time points to quantify the loss.

    • Modify the Solvent: Consider adding a small percentage of an organic solvent like acetonitrile (B52724) or a non-ionic surfactant to your sample diluent to reduce hydrophobic interactions with the labware surface.[9] Ensure any additive is compatible with your analytical method.

Issue: Reduced or variable potency of this compound in cell-based assays.

  • Possible Cause: Depletion of this compound from the cell culture medium due to adsorption to the wells of the microplate.

  • Troubleshooting Steps:

    • Select Appropriate Microplates: Avoid using standard tissue-culture treated polystyrene plates, which can have high binding capacities for hydrophobic molecules. Consider using polypropylene or other low-protein-binding plates.

    • Pre-treat the Microplate: Before adding your this compound solution, you can pre-treat the wells with a solution of bovine serum albumin (BSA) to block non-specific binding sites.

    • Include a Surfactant: Adding a low concentration of a non-ionic surfactant (e.g., 0.01% - 0.1% Tween-20) to your assay medium can help keep this compound in solution and reduce its interaction with the plate surface.[9] Always run a control to ensure the surfactant does not affect your cells or the assay readout.

Data on Labware and Adsorption of Hydrophobic Molecules

Labware MaterialAdsorption Potential for Hydrophobic MoleculesRecommendations & Considerations
Polystyrene (PS) HighGenerally not recommended for storing or analyzing hydrophobic compounds.
Polypropylene (PP) ModerateA better choice than polystyrene. Use of "low-binding" polypropylene is preferred. Be aware of potential leachables and extractables with certain organic solvents.[3][10][11]
Glass (Borosilicate) Low to ModerateCan be a good option, but adsorption can still occur. Amber glass is recommended to protect from light degradation.
Silanized Glass VariableCreates a hydrophobic surface.[4][5][6][7][8] May reduce adsorption of some molecules but could potentially increase adsorption of highly lipophilic compounds. Requires experimental validation.

Experimental Protocols

Protocol 1: Quantification of this compound Adsorption to Labware

This protocol provides a framework for quantifying the loss of this compound to different types of labware.

Materials:

  • This compound stock solution of known concentration.

  • Solvent/buffer identical to your experimental conditions.

  • Various types of labware to be tested (e.g., polypropylene tubes, glass vials, silanized glass vials).

  • LC-MS/MS or other suitable analytical instrument for this compound quantification.

Method:

  • Prepare a working solution of this compound at a concentration relevant to your experiments.

  • Aliquot the working solution into triplicate sets of each labware type being tested. Include a control in a low-adsorption vial.

  • Incubate the samples under your typical experimental conditions (time and temperature).

  • At designated time points (e.g., 0, 1, 4, 24 hours), transfer an aliquot of the supernatant from each tube to a clean, low-adsorption autosampler vial.

  • Analyze the concentration of this compound in each sample using a validated analytical method.

  • Calculate the percent recovery for each labware type at each time point relative to the initial concentration (time 0).

Protocol 2: Silanization of Glassware (Vapor Phase)

This protocol describes a common method for silanizing glassware to create a hydrophobic surface. Caution: This procedure should be performed in a certified chemical fume hood with appropriate personal protective equipment, as dichlorodimethylsilane (B41323) is toxic and volatile.

Materials:

  • Clean, dry glassware.

  • Dichlorodimethylsilane.

  • Vacuum desiccator.

  • Beaker.

Method:

  • Place the clean, dry glassware inside the vacuum desiccator.

  • Place a small beaker containing 1-2 mL of dichlorodimethylsilane inside the desiccator, away from the glassware.

  • Apply a vacuum to the desiccator for a few minutes to allow the silane (B1218182) to vaporize.

  • Close the desiccator valve and leave it under vacuum for 1-2 hours to allow the silane vapor to coat the glassware surfaces.

  • Vent the desiccator inside the fume hood and remove the glassware.

  • Rinse the silanized glassware thoroughly with ultrapure water and dry it in an oven.

Visualizations

Experimental_Workflow_for_Adsorption_Quantification cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep Prepare this compound Working Solution aliquot Aliquot into Different Labware Types prep->aliquot incubate Incubate under Experimental Conditions aliquot->incubate sample Sample Supernatant at Time Points incubate->sample analyze Analyze this compound Concentration (LC-MS) sample->analyze calculate Calculate % Recovery analyze->calculate

Experimental Workflow for Quantifying this compound Adsorption.

Labware_Selection_Decision_Tree decision decision outcome outcome start Start: Need to handle this compound solution q1 Is this for long-term storage? start->q1 outcome1 Use Amber Glass Vials q1->outcome1 Yes q2 Is this for an analytical measurement (e.g., LC-MS)? q1->q2 No q4 Still experiencing low recovery? outcome1->q4 outcome2 Use Low-Binding Polypropylene Vials q2->outcome2 Yes q3 Is this for a cell-based assay? q2->q3 No outcome2->q4 outcome3 Use Polypropylene or Low-Binding Microplates q3->outcome3 Yes q3->q4 No/Unsure outcome3->q4 outcome4 Consider solvent modification or surface treatment (e.g., silanization - with validation) q4->outcome4 Yes

Decision Tree for Selecting Labware for this compound Experiments.

References

Technical Support Center: Mitigating Off-Target Effects of Gambierol in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Gambierol in cellular assays. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of working with this potent marine neurotoxin and mitigate its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The primary and most potent molecular target of this compound is the family of voltage-gated potassium (Kv) channels. It acts as a high-affinity blocker, particularly for the Kv1 and Kv3 subfamilies.

Q2: What are the known "off-target" or secondary effects of this compound?

A2: The term "off-target" with this compound can be misleading. Many of its other observed effects are downstream consequences of its primary action on Kv channels. These secondary effects include:

  • Augmentation of spontaneous Ca2+ oscillations: Inhibition of Kv channels leads to membrane depolarization, which can trigger these oscillations.[1]

  • Glutamate (B1630785) Release: The sustained depolarization caused by Kv channel blockade can induce the release of the excitatory neurotransmitter glutamate.[1]

  • Activation of NMDA and mGluR receptors: The released glutamate can then activate N-methyl-D-aspartate (NMDA) and metabotropic glutamate receptors (mGluRs), leading to further downstream signaling.[1]

  • Phosphorylation of ERK1/2: Activation of NMDA and mGluR receptors can trigger the Ras-MAPK pathway, resulting in the phosphorylation of ERK1/2.[1]

  • Low-efficacy interaction with voltage-gated sodium (Nav) channels: At concentrations significantly higher than those required to block Kv channels, this compound has been reported to act as a low-efficacy partial agonist or antagonist at Nav channels.[2][3] However, some studies show no significant effect on Nav channels at concentrations that potently block Kv channels.

Q3: My cells are showing unexpected cytotoxicity after this compound treatment. What could be the cause?

A3: Unintended cytotoxicity can arise from several factors when working with a lipophilic compound like this compound:

  • Solvent Toxicity: High concentrations of solvents like DMSO, used to dissolve this compound, can be toxic to cells. It is crucial to keep the final solvent concentration in your assay medium as low as possible (ideally ≤ 0.1% for sensitive cell lines).

  • Compound Precipitation: this compound's lipophilicity can cause it to precipitate out of the aqueous culture medium, especially at higher concentrations. These precipitates can be cytotoxic.

  • Excitotoxicity: The downstream cascade of glutamate release and overactivation of its receptors can lead to excitotoxicity and neuronal cell death.

Q4: How can I be sure that the effects I'm observing are due to the inhibition of a specific Kv channel subtype and not these secondary effects?

A4: This is a critical experimental question. To dissect the specific effects of this compound, a combination of pharmacological and molecular approaches is recommended. Please refer to the troubleshooting guides below for detailed strategies.

Troubleshooting Guides

Issue 1: Confounding effects from downstream Ca2+ signaling and ERK1/2 activation.

This is a common issue when the goal is to study the direct consequences of Kv channel blockade by this compound, independent of the subsequent glutamate-mediated signaling cascade.

Troubleshooting Workflow:

A Start: Unexplained cellular response to this compound treatment B Isolate direct Kv channel effects: - Use pharmacological inhibitors - Use specific cell lines A->B C Pharmacological Inhibition: - NMDA Receptor Antagonist (e.g., APV, MK-801) - mGluR Antagonist (e.g., MTEP) B->C D Specific Cell Lines: - Expressing only the Kv channel of interest - Lacking downstream signaling components B->D E Observe if the cellular response persists C->E D->E F Response persists: Likely a direct effect of Kv channel inhibition E->F Yes G Response is abolished: Likely a downstream effect of Ca2+ signaling or ERK1/2 activation E->G No

Caption: Troubleshooting workflow for downstream effects.

Detailed Steps:

  • Pharmacological Blockade:

    • NMDA Receptor Antagonists: To block the effects of glutamate on NMDA receptors, pre-incubate your cells with an antagonist before adding this compound. Commonly used concentrations are:

      • APV (2-amino-5-phosphonovaleric acid): 50-100 µM

      • MK-801: 10-20 µM[4]

    • mGluR Antagonists: To block signaling through metabotropic glutamate receptors, particularly mGluR5, consider using:

      • MTEP (3-((2-Methyl-4-thiazolyl)ethynyl)pyridine): 1-10 µM[5]

  • Use of Specific Cell Lines:

    • Utilize cell lines (e.g., HEK293 or CHO) that are stably or transiently transfected to express only the specific Kv channel subtype you are interested in. These cell lines often lack the complex downstream signaling machinery present in primary neurons.

Issue 2: Non-specific binding and cytotoxicity due to this compound's lipophilicity.

This compound's high lipophilicity can lead to its accumulation in cellular membranes, causing non-specific effects and making it difficult to wash out.

Troubleshooting Steps:

  • Optimize Compound Delivery:

    • Solvent Control: Always include a vehicle control (e.g., DMSO at the same final concentration) to account for any solvent-induced effects.

    • Use of Carrier Proteins: For certain applications, pre-complexing this compound with fatty acid-free Bovine Serum Albumin (BSA) can improve its solubility and reduce non-specific binding.

    • Avoid Precipitation: Prepare this compound dilutions in pre-warmed media and add the stock solution dropwise while gently vortexing to prevent precipitation.

  • Assay Design:

    • Reduce Incubation Time: Use the shortest incubation time necessary to observe the desired effect to minimize long-term, non-specific consequences.

    • Thorough Washing: If washout experiments are necessary, perform multiple washes with a buffer containing a low concentration of a non-ionic surfactant (e.g., 0.01% Pluronic F-127) or BSA to help remove the lipophilic compound from the cell membranes.

Data Presentation

Table 1: Potency of this compound on Various Voltage-Gated Ion Channels

Ion Channel SubtypeReported IC50/EC50Cell Type/SystemReference
Voltage-Gated Potassium (Kv) Channels
Kv1.164.2 nMXenopus oocytes[6]
Kv1.234.5 nMXenopus oocytes[6]
Kv1.3853.5 nMXenopus oocytes[6]
Kv1.4108.3 nMXenopus oocytes[6]
Kv1.563.9 nMXenopus oocytes[6]
Kv3.11.2 nMXenopus oocytes[3]
K+ current (unspecified)5.8 nMRat fetal adrenomedullary chromaffin cells[7]
Voltage-Gated Sodium (Nav) Channels
Nav1.1 - Nav1.8Insensitive up to 10 µMXenopus oocytes[2][3]
Other Channels
TRPV1612 nM (EC50)Not specified[2]

Experimental Protocols

Protocol 1: Thallium Flux Assay for Kv Channel Activity

This high-throughput assay measures the activity of potassium channels by detecting the influx of thallium (Tl+), which is permeable through these channels.

Materials:

  • Cells expressing the Kv channel of interest

  • Black, clear-bottom 96- or 384-well plates

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Stimulus Buffer (Assay Buffer containing Tl2SO4 and a depolarizing concentration of K2SO4)

  • This compound stock solution in DMSO

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed cells into the microplate and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the thallium-sensitive dye loading solution to each well. Incubate for 60-90 minutes at room temperature, protected from light.

  • Compound Addition: After incubation, remove the dye solution and replace it with Assay Buffer. Add diluted this compound or control compounds to the wells and incubate for 10-30 minutes.

  • Thallium Flux Measurement: Place the cell plate in a fluorescence plate reader. Add the Stimulus Buffer to initiate thallium influx.

  • Data Acquisition: Measure the fluorescence intensity over time (e.g., every 1-2 seconds for 1-3 minutes). The rate of fluorescence increase is proportional to Kv channel activity.

Protocol 2: Calcium Imaging with Fura-2 AM

This ratiometric imaging technique allows for the quantification of intracellular calcium concentrations.

Materials:

  • Cells cultured on glass coverslips

  • Fura-2 AM stock solution (1 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS)

  • Pluronic F-127 (20% in DMSO)

  • Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm, and an emission filter around 510 nm.

Procedure:

  • Dye Loading: Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

  • Incubate the cells on coverslips in the loading solution for 30-60 minutes at 37°C.

  • De-esterification: Wash the cells twice with HBSS and incubate for an additional 30 minutes in HBSS to allow for complete de-esterification of the dye.

  • Imaging: Mount the coverslip onto the imaging chamber. Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm.

  • Stimulation: Add this compound to the chamber and continue to record the fluorescence changes.

  • Data Analysis: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm. This ratio is proportional to the intracellular calcium concentration.

Protocol 3: Western Blot for Phospho-ERK1/2

This protocol allows for the detection of the activated, phosphorylated form of ERK1/2.

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibody: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

  • Primary antibody: Rabbit anti-total-ERK1/2

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis and Protein Quantification: Lyse the cells after treatment and determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation (p-ERK): Incubate the membrane with the anti-phospho-ERK1/2 antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing (Total ERK): To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Visualizations

This compound This compound Kv_channel Voltage-Gated Potassium (Kv) Channel This compound->Kv_channel blocks Depolarization Membrane Depolarization Kv_channel->Depolarization leads to Glutamate_release Glutamate Release Depolarization->Glutamate_release NMDA_receptor NMDA Receptor Glutamate_release->NMDA_receptor activates mGluR_receptor mGluR Receptor Glutamate_release->mGluR_receptor activates Ca_influx Ca2+ Influx & Oscillations NMDA_receptor->Ca_influx Ras_MAPK Ras-MAPK Pathway mGluR_receptor->Ras_MAPK Ca_influx->Ras_MAPK pERK p-ERK1/2 Ras_MAPK->pERK

Caption: this compound's signaling pathway.

Start Start: Design Experiment Choose_Cell_Line Choose Appropriate Cell Line Start->Choose_Cell_Line Primary_vs_Recombinant Primary Neurons vs. Recombinant Cell Line? Choose_Cell_Line->Primary_vs_Recombinant Recombinant Recombinant Cell Line (e.g., HEK293, CHO) Primary_vs_Recombinant->Recombinant Isolating Kv effects Primary Primary Neurons Primary_vs_Recombinant->Primary Studying neuronal context Gambierol_Treatment This compound Treatment (Optimized Concentration) Recombinant->Gambierol_Treatment Add_Inhibitors Add Specific Inhibitors (NMDA/mGluR antagonists) Primary->Add_Inhibitors Add_Inhibitors->Gambierol_Treatment Assay_Readout Perform Cellular Assay (e.g., Thallium Flux, Patch Clamp) Gambierol_Treatment->Assay_Readout Data_Analysis Data Analysis and Interpretation Assay_Readout->Data_Analysis

Caption: Experimental workflow for mitigating off-target effects.

References

interpreting complex dose-response curves of Gambierol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Gambierol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with the interpretation of complex experimental data, particularly dose-response curves.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound dose-response curve plateaus at less than 100% inhibition for certain Kv channels. Is this expected?

A1: Yes, this is an observed phenomenon for this compound's interaction with specific voltage-gated potassium (Kv) channel subtypes. For example, studies have shown that even at high concentrations, this compound may only achieve a maximum block of around 85% for Kv1.1 and 68% for Kv1.5.[1] This results in a "pedestal" on the dose-response curve at saturating concentrations.[1] This suggests a complex binding mechanism or that a fraction of the channels is resistant to the toxin's effects.

Q2: I am observing a non-monotonic dose-response curve (e.g., an inverted U-shape) where the inhibitory effect decreases at higher concentrations. What could be the cause?

A2: Non-monotonic dose-response curves (NMDRCs) are not uncommon in biological systems, especially when dealing with compounds that interact with complex signaling pathways.[2][3] Several mechanisms could explain this observation with this compound:

  • Multiple Binding Sites: this compound might interact with different sites on the channel or other cellular components at varying concentrations, leading to opposing effects.

  • Off-Target Effects at High Concentrations: At higher doses, this compound may engage secondary targets that counteract its primary inhibitory effect on Kv channels. While this compound is highly selective for Kv channels over most sodium channels, high concentrations could induce other cellular responses.[1][4]

  • Cellular Toxicity: High concentrations of the toxin could induce cytotoxicity, leading to a general decline in cellular health and ion channel function, which might be misinterpreted as a decrease in specific inhibition.[3]

  • Receptor Down-regulation: As a cellular protective mechanism, prolonged exposure to high concentrations of a blocker could trigger the down-regulation or internalization of the target channels.[5]

Q3: The inhibitory effect of this compound in my experiment seems irreversible. How can I wash out the compound?

A3: The block of Kv channels by this compound has been reported to be irreversible or very slowly reversible.[4] This is likely due to its high lipophilicity, causing it to remain partitioned within the cell membrane for extended periods.[1][6] A complete washout may not be feasible in typical experimental timeframes. For experiments requiring a reversal of the effect, it's important to note that strong and prolonged membrane depolarizations (e.g., to +140 mV) have been shown to accelerate the dissociation of this compound from the channel, allowing for partial recovery from inhibition.[7]

Q4: I'm seeing variability in my IC50 values. What factors could be contributing to this?

A4: Several factors can influence the calculated IC50 value:

  • Experimental System: IC50 values can differ between expression systems (e.g., Xenopus oocytes vs. mammalian cell lines) and native cells (e.g., neurons vs. taste cells) due to differences in subunit composition, post-translational modifications, and the presence of auxiliary subunits.

  • Solvent Effects: this compound is typically dissolved in DMSO.[1] Ensure the final DMSO concentration is consistent across all experiments and that a vehicle control is performed, as high concentrations of DMSO can have independent effects on ion channels.

  • Voltage Protocol: this compound's binding is state-dependent, showing a high affinity for the closed/resting state of the channel.[7] The holding potential and the frequency and duration of depolarizing pulses used in your electrophysiology protocol can influence the apparent potency.

  • Compound Stability: Ensure proper storage and handling of this compound stock solutions to prevent degradation.

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound on various voltage-gated potassium (Kv) channels as reported in the literature.

Channel SubtypeReported IC50 (nM)Maximum InhibitionExperimental SystemReference
Kv1.1 64.2 ± 7.3~85%Xenopus laevis oocytes[1]
Kv1.2 34.5 ± 1.5>97%Xenopus laevis oocytes[1]
Kv1.3 853.5>97%Xenopus laevis oocytes[1]
Kv1.4 108.3>97%Xenopus laevis oocytes[1]
Kv1.5 63.9 ± 5.4~68%Xenopus laevis oocytes[1]
Kv1.6 No observable inhibitionN/AXenopus laevis oocytes[1]
hERG No observable inhibitionN/AXenopus laevis oocytes[1]
Kv3.1 1.2N/ANot Specified[8]
Total IK 1.8N/AMouse Taste Cells[4]
Total IK 5.8~42% (of total current)Rat Adrenomedullary Chromaffin Cells[9][10]

Experimental Protocols

Two-Electrode Voltage-Clamp (TEVC) in Xenopus laevis Oocytes

This protocol is a standard method for characterizing the effects of this compound on specific ion channel subtypes.[1]

1. RNA Preparation and Oocyte Injection:

  • Linearize the plasmid DNA containing the target Kv channel subunit cDNA.

  • Synthesize cRNA using an in vitro transcription kit (e.g., T7 polymerase).

  • Harvest oocytes from a female Xenopus laevis frog.

  • Inject each oocyte with a specific amount of the prepared cRNA (typically 50-100 ng).

  • Incubate the oocytes for 2-4 days at 18°C to allow for channel expression.

2. Electrophysiological Recording:

  • Place an oocyte in the recording chamber and perfuse with a standard recording solution (e.g., ND96).

  • Impale the oocyte with two glass microelectrodes (one for voltage clamping, one for current recording) filled with 3M KCl.

  • Clamp the oocyte membrane at a holding potential where the channels are in a closed state (e.g., -90 mV).

  • Apply depolarizing voltage steps to elicit ionic currents through the expressed channels.

3. This compound Application and Data Acquisition:

  • Prepare this compound solutions of desired concentrations in the recording solution from a DMSO stock. The final DMSO concentration should not exceed 0.5% and should be tested in control experiments.[1]

  • Establish a stable baseline recording of the channel currents.

  • Perfuse the chamber with the this compound-containing solution.

  • Record currents at regular intervals to observe the development of inhibition.

  • To construct a dose-response curve, apply increasing concentrations of this compound sequentially.

  • Normalize the inhibited current to the maximum current recorded in the control condition. Plot the normalized block against the logarithm of the this compound concentration.

  • Fit the data with the Hill equation to determine the IC50 value and the Hill coefficient.[1]

Visualizations

Gambierol_Signaling_Pathway This compound This compound Kv_Channel Voltage-Gated Potassium (Kv) Channel (Resting State) This compound->Kv_Channel In hibits / Anchors Membrane_Depolarization Membrane Depolarization Kv_Channel->Membrane_Depolarization Leads to Ca_Oscillations Intracellular Ca²⁺ Oscillations Membrane_Depolarization->Ca_Oscillations Induces NMDAR NMDAR Activation Ca_Oscillations->NMDAR Involves Ras_Activation Ras Activation NMDAR->Ras_Activation ERK_Activation p-ERK1/2 Activation Ras_Activation->ERK_Activation Neurite_Outgrowth Neurite Outgrowth (Bidirectional) ERK_Activation->Neurite_Outgrowth Influences

Caption: this compound's primary signaling cascade.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Oocyte_Prep 1. Oocyte Preparation & cRNA Injection Incubation 2. Incubation (2-4 days) Oocyte_Prep->Incubation TEVC_Setup 3. TEVC Setup Incubation->TEVC_Setup Baseline 4. Record Baseline Current (Control) TEVC_Setup->Baseline Gambierol_App 5. Apply this compound (Increasing Doses) Baseline->Gambierol_App Record_Inhibition 6. Record Inhibited Current Gambierol_App->Record_Inhibition Normalization 7. Normalize Data Record_Inhibition->Normalization Plotting 8. Plot Dose-Response Curve Normalization->Plotting Fitting 9. Fit to Hill Equation & Determine IC50 Plotting->Fitting

Caption: Workflow for IC50 determination using TEVC.

Non_Monotonic_Dose_Response Interpreting a Non-Monotonic (Inverted 'U') Curve Low_Dose Low Dose Range Increasing_Effect Increasing Inhibition (Primary Target Engagement) Low_Dose->Increasing_Effect Leads to Peak_Effect Peak Effect (Emax) Increasing_Effect->Peak_Effect Approaches High_Dose High Dose Range Peak_Effect->High_Dose At Decreasing_Effect Decreasing Inhibition (Off-Target Effects, Toxicity, etc.) High_Dose->Decreasing_Effect Leads to

Caption: Logical flow of a non-monotonic response.

References

quality control and purity assessment of synthetic Gambierol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of synthetic gambierol.

I. General Information: Frequently Asked Questions (FAQs)

Q1: What is synthetic this compound and why is it a critical research tool?

A: this compound is a potent marine polycyclic ether toxin naturally produced by the dinoflagellate Gambierdiscus toxicus.[1] Its complex, ladder-shaped structure, featuring eight ether rings and 18 stereocenters, makes it a challenging target for chemical synthesis.[1][2] Synthetic this compound provides a pure, reliable source of the toxin, free from the contaminants and analogues often present in natural isolates. This is crucial for accurately studying its mechanism of action, developing it as a pharmacological tool for ion channel research, and creating analytical standards for detecting marine toxins.[3][4]

Q2: What is the primary biological target and mechanism of action for this compound?

A: The primary biological target of this compound is the voltage-gated potassium channel (Kv).[3][5] It acts as a potent, high-affinity inhibitor of several Kv channel subtypes, particularly Kv1.1-1.5 and Kv3.1.[1][3] this compound stabilizes the closed state of these channels, effectively anchoring the gating machinery and preventing the conformational changes required for channel opening.[6] This blockade disrupts the repolarization of the cell membrane, leading to prolonged action potentials and altered cellular excitability.[1]

Q3: What are the recommended storage and handling procedures for synthetic this compound?

A: Due to its lipophilic nature and complex structure, proper handling is essential to maintain the integrity of synthetic this compound.

  • Storage: Store synthetic this compound as a solid or in a non-protic organic solvent like dimethyl sulfoxide (B87167) (DMSO) at -20°C or below. Protect from light and moisture. Some studies have noted that gambierones, related compounds, can be unstable in certain solvents, so careful solvent selection is key.[7]

  • Handling: Use glass or polypropylene (B1209903) vials for storage and dilution to prevent adsorption to plastic surfaces. When preparing aqueous solutions for biological assays, minimize the final concentration of organic solvents (e.g., <0.5% DMSO) to avoid solvent-induced artifacts.[3] Prepare aqueous dilutions fresh for each experiment.

  • Safety: this compound is highly toxic.[1] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated area or chemical fume hood.

II. Quality Control and Purity Assessment: A Technical Guide

Q4: How can I definitively confirm the identity of my synthetic this compound sample?

A: A combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is required for unequivocal identification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the primary technique for confirming molecular weight and key structural fragments.[8] The fragmentation pattern, particularly the characteristic losses of water (H₂O), is a key diagnostic feature for polyether compounds like this compound.[9][10]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provides the complete structural fingerprint of the molecule. Comparison of the obtained spectra with published data for natural or previously synthesized this compound confirms the correct stereochemistry and connectivity.[3][10]

Experimental Protocol: Identity Confirmation by LC-HRMS/MS

  • Sample Preparation: Prepare a stock solution of synthetic this compound in methanol (B129727) or acetonitrile (B52724) at 1 mg/mL. Create a working solution by diluting the stock to 1-10 µg/mL in the initial mobile phase.

  • Chromatographic Separation:

    • Column: A C18 or Phenyl column is typically used (e.g., Phenomenex Kinetex C18, 2.1 x 100 mm, 1.7 µm).[9][11]

    • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate.[11][12]

    • Mobile Phase B: Acetonitrile/water (95:5) with 0.1% formic acid or 5 mM ammonium acetate.[11]

    • Flow Rate: 0.2 - 0.4 mL/min.[9][12]

    • Gradient: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage over several minutes to elute the lipophilic this compound, hold, and then re-equilibrate.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is preferred as it provides more detailed fragmentation.[8][9]

    • Adducts: Monitor for protonated ([M+H]⁺), sodium ([M+Na]⁺), and ammonium ([M+NH₄]⁺) adducts.[9]

    • Acquisition: Perform a full scan (MS1) followed by data-dependent MS/MS (MS2) on the most intense precursor ions.

    • Collision Energy: Use a ramp of collision energies to generate a comprehensive fragmentation spectrum.[12]

Table 1: Expected Precursor and Key Fragment Ions for this compound in Positive ESI-MS

Ion Type Theoretical m/z Description
Protonated Adduct [M+H]⁺ C₄₃H₆₅O₁₁⁺
Sodium Adduct [M+Na]⁺ C₄₃H₆₄NaO₁₁⁺
Ammonium Adduct [M+NH₄]⁺ C₄₃H₆₈NO₁₁⁺
Key Fragments [M+H-H₂O]⁺ First water loss

| | [M+H-2H₂O]⁺ | Second water loss |

Note: The exact m/z values should be calculated based on the precise atomic masses.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation prep Prepare 1-10 µg/mL This compound Solution lc Inject into LC-HRMS/MS System prep->lc ms1 Acquire Full Scan (MS1) Identify Precursor Ions ([M+H]⁺, [M+Na]⁺) lc->ms1 ms2 Acquire MS/MS Scan on Precursor Ions ms1->ms2 data Compare MS/MS Spectrum to Reference Data ms2->data confirm Confirm Identity data->confirm Match re_eval Re-evaluate Synthesis/ Purification data->re_eval No Match cluster_membrane Cell Membrane cluster_lipid Lipid Bilayer cluster_outcome Cellular Outcome Kv Voltage-Gated Potassium Channel (Kv) Open State K+ Efflux repolar Membrane Repolarization (Normal) Kv:gate->repolar Leads to no_repolar Inhibited Repolarization Kv:p2->no_repolar This compound This compound This compound->Kv:p2  Inhibits (High Affinity  to Closed State) prolonged_ap Prolonged Action Potential no_repolar->prolonged_ap

References

strategies for increasing the yield of Gambierol from Gambierdiscus cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to increase the yield of Gambierol from Gambierdiscus cultures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal environmental conditions for the growth of Gambierdiscus species known to produce this compound?

A1: While specific conditions for maximizing this compound yield are not extensively documented, optimal growth of Gambierdiscus species, the producers of this compound, is crucial. Key environmental factors influencing their growth include temperature, salinity, and irradiance. Most Gambierdiscus species exhibit maximum growth rates in a temperature range of 24–30°C.[1] The optimal salinity for most species is between 25 and 35.[2] Ideal irradiance levels are generally low, in the range of 49–231 μmol photons m⁻² s⁻¹.[2]

Q2: How does the growth phase of the culture affect toxin production?

A2: Toxin production in Gambierdiscus is influenced by the growth phase. Some studies suggest that the highest cellular toxin content is achieved during the slowest growth rate or in the late stationary phase.[2][3] Therefore, harvesting the cells during the late stationary phase might lead to a higher yield of toxins, including this compound.

Q3: Can co-culturing Gambierdiscus with bacteria enhance this compound production?

A3: Co-culturing Gambierdiscus with certain quorum-sensing (QS) bacteria has been shown to significantly increase algal growth and overall toxin production.[4] For instance, co-culture with Bacillus anthracis has demonstrated a broad-spectrum growth enhancement effect on various Gambierdiscus strains.[4] While the specific impact on this compound yield has not been quantified, enhancing the overall health and cell density of the culture is a promising strategy for increasing the total yield of all produced toxins.

Q4: Are there specific nutrient compositions that favor this compound production?

A4: The influence of nutrient concentrations, types, and ratios on this compound production is not yet well understood.[2] Some studies on related ciguatoxins (CTXs) in Gambierdiscus polynesiensis have explored the effects of pH, nitrogen-to-phosphorus (N:P) ratios, and different nitrogen sources, finding that these factors can influence the toxin profile.[5] For example, lower pH conditions may lead to the production of more oxidized, and potentially more toxic, P-CTX analogs.[2] Further research is needed to determine the specific nutrient requirements for maximizing this compound production.

Q5: What is the most effective method for extracting this compound from Gambierdiscus cultures?

A5: A common method for extracting lipophilic toxins like this compound from Gambierdiscus cells involves solvent extraction. A typical procedure includes harvesting the cells, extracting them with methanol (B129727), and then performing a liquid-liquid partition with dichloromethane (B109758) to separate the lipophilic toxins.[4] Further purification can be achieved using chromatographic techniques.

Troubleshooting Guides

This section addresses common issues encountered during Gambierdiscus cultivation and this compound extraction.

Issue 1: Slow or No Growth of Gambierdiscus Culture
  • Possible Cause: Suboptimal environmental conditions.

  • Troubleshooting Steps:

    • Verify Temperature: Ensure the culture temperature is maintained within the optimal range for your specific Gambierdiscus species (generally 24–30°C).[1]

    • Check Salinity: Confirm that the salinity of the culture medium is between 25 and 35.[2]

    • Adjust Irradiance: Gambierdiscus thrives in low light conditions. Ensure the irradiance is within 49–231 μmol photons m⁻² s⁻¹.[2] Too high light intensity can cause photoinhibition.

    • Medium Composition: Use an appropriate culture medium, such as a modified K medium.[6]

Issue 2: Culture Crash (Sudden Death of the Entire Culture)
  • Possible Cause: Contamination or extreme environmental stress.

  • Troubleshooting Steps:

    • Microscopic Examination: Examine a sample of the culture under a microscope to check for signs of bacterial or fungal contamination.

    • Aseptic Technique: Review and reinforce strict aseptic techniques during all culture manipulations to prevent contamination.

    • Environmental Stability: Ensure that the incubator and other environmental controls are functioning correctly to avoid sudden fluctuations in temperature or light.

    • Sub-culturing: Regularly sub-culture to fresh medium to maintain a healthy and viable stock.

Issue 3: Low this compound Yield
  • Possible Cause: Suboptimal culture conditions for toxin production, incorrect harvesting time, or inefficient extraction.

  • Troubleshooting Steps:

    • Harvesting Time: Harvest the cells in the late stationary phase, as this is often when cellular toxin content is highest.[2][3]

    • Induce Mild Stress: Some studies suggest that slightly suboptimal growth conditions can lead to increased toxin production.[2] Carefully introducing mild stress (e.g., slightly lower temperature or salinity within the tolerance range) might enhance this compound yield, but this needs to be empirically determined for your specific strain.

    • Bacterial Co-culture: Consider establishing a co-culture with a growth-promoting bacterium like Bacillus anthracis to increase cell density and potentially overall toxin production.[4]

    • Optimize Extraction: Ensure your extraction protocol is efficient. This includes using high-purity solvents and ensuring complete cell lysis to release the intracellular toxins.

Quantitative Data Summary

The following tables summarize the available quantitative data on the optimal growth conditions for various Gambierdiscus species. Note that specific quantitative data on this compound yield under different conditions is limited in the current scientific literature.

Table 1: Optimal Temperature for Growth of Various Gambierdiscus Species

SpeciesOptimal Temperature Range (°C)
G. caribaeus25 - 30.5
G. carpenteri25 - 31
G. belizeanus25 - 31
G. pacificus25 - 31
G. australes27.7 (maximum growth)
G. carolinianusTolerates <20
G. silvaeNarrow tolerance range
G. excentricusNarrow tolerance range

Source:[1][2][6][7][8]

Table 2: Optimal Salinity for Growth of Various Gambierdiscus Species

SpeciesOptimal Salinity Range
Most Gambierdiscus species25 - 35
G. caribaeus20 - 40
G. carpenteri25 - 37.5

Source:[2][6][9]

Table 3: Effect of Co-culture with Bacillus anthracis on Gambierdiscus sp. (type 5) Growth

B. anthracis Concentration (cells/mL)Growth EffectFinal Cell Density (approx. cells/mL)
5 x 10³Moderate increase> Control
5 x 10⁴Moderate increase> Control
5 x 10⁵Significant increase4000

Source:[4]

Experimental Protocols

Protocol 1: General Culture of Gambierdiscus

This protocol provides a general guideline for the laboratory culture of Gambierdiscus.

Materials:

  • Gambierdiscus starter culture

  • Modified K medium (or other suitable marine algal culture medium)

  • Sterile culture flasks (e.g., 250 mL Erlenmeyer flasks)

  • Incubator with controlled temperature and lighting

  • Microscope

  • Sterile pipettes and other labware

Methodology:

  • Prepare the culture medium according to the formulation and sterilize it by autoclaving.

  • Under aseptic conditions (e.g., in a laminar flow hood), transfer a known volume of the Gambierdiscus starter culture to a flask containing fresh, sterile medium.

  • Incubate the culture at a constant temperature within the optimal range for the species (e.g., 25°C).[10]

  • Provide a 12:12 hour light:dark photoperiod with a low light intensity (e.g., 50-60 μmol photons m⁻² s⁻¹).[10]

  • Monitor the culture growth periodically by taking a small aliquot and counting the cells under a microscope.

  • Sub-culture to fresh medium as the culture reaches the stationary phase to maintain its viability.

Protocol 2: General Toxin Extraction from Gambierdiscus Cells

This protocol outlines a general method for extracting lipophilic toxins, including this compound.

Materials:

  • Gambierdiscus culture

  • Centrifuge

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Sonicator

  • Rotary evaporator

  • Separatory funnel

Methodology:

  • Harvest the Gambierdiscus cells from the culture medium by centrifugation.

  • Resuspend the cell pellet in methanol.

  • Lyse the cells using sonication to release the intracellular toxins.

  • Separate the cell debris by centrifugation and collect the methanol supernatant.

  • Evaporate the methanol from the supernatant using a rotary evaporator.

  • Reconstitute the dried extract in a mixture of methanol and water.

  • Transfer the reconstituted extract to a separatory funnel and add dichloromethane for liquid-liquid partitioning.

  • Shake the funnel vigorously and then allow the layers to separate. The lipophilic toxins, including this compound, will partition into the dichloromethane layer.

  • Collect the dichloromethane layer.

  • Evaporate the dichloromethane to obtain the crude lipophilic toxin extract.

  • The crude extract can then be further purified using techniques like high-performance liquid chromatography (HPLC).

Visualizations

Experimental Workflow for this compound Production and Extraction

experimental_workflow cluster_culture Gambierdiscus Culture cluster_extraction This compound Extraction cluster_analysis Analysis start Inoculation culture Incubation (24-30°C, Salinity 25-35, Low Light) start->culture monitoring Growth Monitoring culture->monitoring harvest Harvesting (Late Stationary Phase) monitoring->harvest extraction Methanol Extraction & Sonication harvest->extraction partition Dichloromethane Partitioning extraction->partition evaporation Evaporation partition->evaporation purification Purification (e.g., HPLC) evaporation->purification analysis This compound Quantification purification->analysis

Caption: Workflow for this compound production and extraction.

Logical Relationship of Factors Affecting this compound Yield

logical_relationship cluster_factors Influencing Factors cluster_outcomes Outcomes temp Temperature growth Gambierdiscus Growth & Cell Density temp->growth salinity Salinity salinity->growth irradiance Irradiance irradiance->growth nutrients Nutrients nutrients->growth bacteria Bacterial Co-culture bacteria->growth yield This compound Yield growth->yield Influences

Caption: Factors influencing this compound yield from cultures.

Signaling Pathway of this compound Toxicity

toxicity_pathway cluster_channels Ion Channel Interaction cluster_cellular_response Cellular Response in Neurons This compound This compound kv_channels Voltage-gated K+ Channels This compound->kv_channels na_channels Voltage-gated Na+ Channels This compound->na_channels inhibition Inhibition kv_channels->inhibition partial_agonism Low-efficacy partial agonism na_channels->partial_agonism excitability Increased Neuronal Excitability inhibition->excitability partial_agonism->excitability ca_oscillations Spontaneous Ca2+ Oscillations excitability->ca_oscillations p_erk p-ERK Activation ca_oscillations->p_erk neurite Altered Neurite Outgrowth p_erk->neurite

Caption: Downstream signaling of this compound's neurotoxicity.

References

dealing with lot-to-lot variability of commercial Gambierol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of commercial gambierol, focusing on strategies to manage and mitigate the effects of lot-to-lot variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a marine polycyclic ether neurotoxin produced by the dinoflagellate Gambierdiscus toxicus.[1][2] Its primary mechanism of action is the potent blockade of voltage-gated potassium channels (Kv).[3][4] By binding to these channels, this compound stabilizes them in a closed state, preventing the outward flow of potassium ions that is crucial for repolarizing the cell membrane after an action potential.[1][5][6] This leads to increased neuronal excitability.

Q2: Which specific voltage-gated potassium channels are most sensitive to this compound?

A2: this compound exhibits high affinity for several Kv channel subtypes, particularly within the Kv1 and Kv3 families. The most sensitive subtype identified is Kv1.2, with reported IC50 values in the low nanomolar range. Other significantly affected channels include Kv1.1, Kv1.3, Kv1.4, Kv1.5, and Kv3.1.[3][5]

Q3: Why is lot-to-lot variability a concern for commercial this compound?

A3: Commercial this compound can be sourced from natural isolation or through complex chemical synthesis.[1][7] Variability in the purity, concentration of the active compound, or the presence of minor structural analogues can arise from the source organism's culture conditions or inconsistencies in the synthetic process.[8] Such variations can significantly impact the observed potency and experimental outcomes, making it crucial to qualify each new lot.

Q4: How should I store and handle this compound to ensure its stability?

A4: this compound is a lipophilic compound.[1][3] For long-term storage, it is recommended to store it as a stock solution in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) at -20°C or -80°C. Studies on other compounds stored in DMSO suggest that minimizing exposure to water and repeated freeze-thaw cycles is crucial for stability.[9] Prepare small aliquots of your stock solution to avoid multiple freeze-thaw cycles of the main stock.

Q5: What are the expected downstream cellular effects of this compound treatment?

A5: By blocking Kv channels and increasing neuronal excitability, this compound can induce spontaneous calcium oscillations in neurons.[5][10] This elevated intracellular calcium can, in turn, activate various downstream signaling pathways, such as those involving p-ERK, which can influence processes like neurite outgrowth.[10]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent results between experiments using different lots of this compound. Lot-to-lot variability in the potency of the this compound stock.Qualify each new lot of this compound using a standardized internal assay before use in critical experiments. Refer to the Protocols for Lot Qualification section below.
Observed IC50 is significantly higher than published values. 1. Degradation of the this compound stock solution.2. A new lot of this compound has lower purity or concentration.3. The experimental system (e.g., cell line, expression level of the target channel) differs from that in the literature.1. Prepare a fresh dilution from a new aliquot of your stock solution. If the problem persists, consider purchasing a new vial of this compound.2. Perform a lot qualification assay to determine the potency of the new lot.3. Ensure your experimental conditions are comparable to the cited literature.
No effect observed at expected concentrations. 1. Complete degradation of the this compound stock.2. Incorrect dilution of the stock solution.3. The target Kv channels are not expressed or are non-functional in your experimental system.1. Obtain a new supply of this compound and perform a lot qualification assay.2. Double-check all calculations and dilution steps.3. Verify the expression and function of the target Kv channels in your system using a known reference compound or through molecular techniques (e.g., qPCR, Western blot).
High variability within a single experiment. 1. Uneven application of this compound to cells.2. Poor cell health or inconsistent cell density.3. Instability of this compound in the experimental buffer over the time course of the experiment.1. Ensure thorough mixing of the this compound solution in the experimental medium before and during application.2. Adhere to strict cell culture protocols to ensure a healthy and consistent cell population.3. Minimize the time the diluted this compound solution is kept at room temperature or 37°C before and during the experiment.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound for various voltage-gated potassium (Kv) channel subtypes.

Channel SubtypeReported IC50 (nM)Cell SystemReference
Kv1.1 64.2 ± 7.3Xenopus oocytes[3]
Kv1.2 34.5 ± 1.5Xenopus oocytes[3]
Kv1.3 853.5 ± 35.0Xenopus oocytes[3]
Kv1.4 108.3 ± 2.7Xenopus oocytes[3]
Kv1.5 63.9 ± 5.4Xenopus oocytes[3]
General IK 1.8Mouse Taste Cells[4]
This compound-sensitive K+ current 5.8Rat Fetal Adrenomedullary Chromaffin Cells[7]

Note: These values should be used as a reference. The actual IC50 may vary depending on the experimental conditions and the specific lot of this compound used.

Experimental Protocols for Lot Qualification

To address potential lot-to-lot variability, it is highly recommended to perform an internal validation of each new batch of this compound. Below are detailed protocols for key experiments to determine the potency and functional activity of your this compound stock.

Protocol 1: Electrophysiological Assessment of this compound Potency on Kv1.2 Channels

This protocol describes a whole-cell patch-clamp experiment to determine the IC50 of this compound on a cell line stably expressing the Kv1.2 channel.

Materials:

  • HEK293 cells stably expressing human Kv1.2.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries.

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).

  • This compound stock solution (e.g., 1 mM in DMSO).

Methodology:

  • Cell Preparation: Plate the Kv1.2-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip to the recording chamber and perfuse with the external solution.

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Hold the cell at a membrane potential of -80 mV.

    • Elicit Kv1.2 currents by applying a depolarizing voltage step to +40 mV for 200 ms, every 15 seconds.

  • This compound Application:

    • After establishing a stable baseline current for at least 3 minutes, perfuse the cells with increasing concentrations of this compound (e.g., 1 nM, 10 nM, 30 nM, 100 nM, 300 nM, 1 µM) diluted in the external solution. The final DMSO concentration should be kept constant and low (e.g., ≤ 0.1%).

    • Apply each concentration until the inhibitory effect reaches a steady state (typically 3-5 minutes).

  • Data Analysis:

    • Measure the peak outward current at +40 mV for each this compound concentration.

    • Normalize the current at each concentration to the baseline current (before this compound application).

    • Plot the normalized current as a function of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.

    • Compare the determined IC50 with the value from the previous lot or published data to assess the relative potency.

Protocol 2: Calcium Imaging Assay for Functional Activity in Neurons

This protocol uses calcium imaging to measure the effect of this compound on spontaneous neuronal activity in primary cortical neuron cultures. An increase in the frequency and amplitude of calcium transients indicates successful Kv channel blockade.

Materials:

  • Primary cortical neurons cultured on glass-bottom dishes.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Imaging buffer (e.g., HEPES-buffered saline).

  • Fluorescence microscope with a camera capable of time-lapse imaging.

  • Image analysis software.

  • This compound stock solution.

Methodology:

  • Dye Loading:

    • Incubate the cultured neurons with Fluo-4 AM (e.g., 1-5 µM) in imaging buffer for 30-45 minutes at 37°C.

    • Wash the cells gently with fresh imaging buffer and allow them to de-esterify for at least 20 minutes at room temperature.

  • Baseline Imaging:

    • Place the dish on the microscope stage and acquire baseline images at a suitable frame rate (e.g., 1-2 Hz) for 5 minutes to record spontaneous calcium activity.

  • This compound Application:

    • Carefully add a pre-determined concentration of this compound (e.g., 100 nM) to the imaging buffer.

    • Continue to record the calcium activity for at least 10-15 minutes.

  • Data Analysis:

    • Select multiple regions of interest (ROIs) corresponding to individual neuronal cell bodies.

    • Measure the change in fluorescence intensity (ΔF/F0) over time for each ROI.

    • Quantify the frequency, amplitude, and duration of calcium transients before and after the application of this compound.

    • A significant increase in these parameters indicates that the this compound lot is biologically active. Compare the magnitude of the effect between different lots.

Protocol 3: Neurite Outgrowth Assay

This assay assesses the functional consequence of this compound-induced neuronal excitability on a developmental process.

Materials:

  • A suitable neuronal cell line (e.g., PC12 or SH-SY5Y) or primary neurons.

  • Cell culture plates (e.g., 24-well).

  • Nerve Growth Factor (NGF) for differentiation (if using PC12 cells).

  • Fixative (e.g., 4% paraformaldehyde).

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).

  • Blocking solution (e.g., 5% BSA in PBS).

  • Primary antibody against a neuronal marker (e.g., β-III tubulin).

  • Fluorescently labeled secondary antibody.

  • High-content imaging system or fluorescence microscope with image analysis software.

Methodology:

  • Cell Plating and Differentiation:

    • Plate the neuronal cells at a low density to allow for clear visualization of neurites.

    • If using PC12 cells, treat with NGF to induce differentiation and neurite outgrowth for 24-48 hours.

  • This compound Treatment:

    • Treat the differentiating or developing neurons with various concentrations of this compound from the new lot. Include a vehicle control (DMSO) and a positive control from a previously validated lot if available.

    • Incubate for an appropriate time (e.g., 48-72 hours).

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells and block with a blocking solution.

    • Incubate with the primary antibody (e.g., anti-β-III tubulin).

    • Wash and incubate with the fluorescently labeled secondary antibody.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or fluorescence microscope.

    • Use image analysis software to quantify neurite outgrowth. Key parameters include the total neurite length per neuron, the number of neurites per neuron, and the number of branch points.

    • Compare the dose-response effect of the new this compound lot on neurite outgrowth with previous lots to assess its functional activity.

Visualizations

Signaling Pathway of this compound Action

Gambierol_Signaling_Pathway This compound This compound KvChannel Voltage-Gated Potassium Channel (Kv) This compound->KvChannel blocks MembraneDepolarization Prolonged Membrane Depolarization KvChannel->MembraneDepolarization leads to CaChannel Voltage-Gated Calcium Channel (VGCC) MembraneDepolarization->CaChannel activates CaInflux Increased Ca²⁺ Influx CaChannel->CaInflux mediates SpontaneousOscillations Spontaneous Ca²⁺ Oscillations CaInflux->SpontaneousOscillations causes DownstreamSignaling Downstream Signaling (e.g., p-ERK activation) SpontaneousOscillations->DownstreamSignaling activates NeuriteOutgrowth Modulation of Neurite Outgrowth DownstreamSignaling->NeuriteOutgrowth influences

Caption: this compound blocks Kv channels, leading to downstream effects.

Experimental Workflow for New Lot Qualification

Lot_Qualification_Workflow Start Receive New Lot of this compound PrepareStock Prepare Aliquoted Stock Solution (in DMSO) Start->PrepareStock Electrophysiology Protocol 1: Determine IC₅₀ via Patch-Clamp PrepareStock->Electrophysiology CalciumImaging Protocol 2: Assess Functional Activity via Calcium Imaging PrepareStock->CalciumImaging CompareData Compare Potency & Activity with Previous Lot / Published Data Electrophysiology->CompareData CalciumImaging->CompareData Accept Lot Accepted: Proceed with Experiments CompareData->Accept Consistent Reject Lot Rejected: Contact Supplier / Adjust Experimental Concentrations CompareData->Reject Inconsistent

Caption: Workflow for qualifying a new lot of commercial this compound.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic decision decision Start Inconsistent Experimental Results Observed CheckLot Is a new lot of This compound being used? Start->CheckLot CheckStock Check stock solution (age, storage, dilutions) CheckLot->CheckStock No QualifyLot Perform Lot Qualification (See Protocols 1 & 2) CheckLot->QualifyLot Yes CheckSystem Verify experimental system (cell health, channel expression) CheckStock->CheckSystem ResolveSystemIssues Troubleshoot cell culture or experimental setup CheckSystem->ResolveSystemIssues PotencyDifferent Is potency different? QualifyLot->PotencyDifferent PotencyDifferent->CheckSystem No AdjustConcentration Adjust experimental concentrations accordingly PotencyDifferent->AdjustConcentration Yes (minor) ContactSupplier Potency is very low. Contact supplier. PotencyDifferent->ContactSupplier Yes (major) End Problem Resolved AdjustConcentration->End ContactSupplier->End ResolveSystemIssues->End

Caption: Decision tree for troubleshooting inconsistent this compound results.

References

improving signal-to-noise ratio in Gambierol fluorescence assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on improving the signal-to-noise ratio in Gambierol fluorescence assays.

Frequently Asked Questions (FAQs)

Q1: Does this compound have intrinsic fluorescence?

A1: There is no evidence to suggest that this compound possesses significant intrinsic fluorescence. Therefore, fluorescence-based detection of this compound typically requires the use of an extrinsic fluorophore, either by labeling the toxin itself or by using a fluorescent probe in a competitive binding assay format.

Q2: What is the primary mechanism of action for this compound that can be leveraged for a fluorescence assay?

A2: this compound is a potent blocker of voltage-gated potassium (Kv) channels.[1][2] This interaction is the most common target for developing a fluorescence-based assay, such as a fluorescent receptor binding assay or a fluorescence polarization assay.

Q3: What are the main sources of noise in a this compound fluorescence assay?

A3: The main sources of noise include high background fluorescence from reagents or samples, non-specific binding of the fluorescent probe, light scattering from precipitated compounds, and autofluorescence from the test compound itself or other sample components.[3][4]

Q4: How can I minimize background fluorescence?

A4: To minimize background fluorescence, it is recommended to use black opaque microplates, high-purity solvents and reagents, and to optimize the concentration of the fluorescent probe to the lowest level that still provides a robust signal.

Q5: What is fluorescence quenching and how can it affect my results?

A5: Fluorescence quenching is a process that decreases the fluorescence intensity of a given substance. In the context of a this compound assay, if a test compound absorbs the excitation or emission light of the fluorophore, it can lead to a false positive result for inhibition.[3][5]

Troubleshooting Guides

Issue 1: Low Signal-to-Noise Ratio (SNR)
Potential Cause Troubleshooting Steps
Suboptimal fluorescent probe concentration Perform a titration of the fluorescent probe to determine the optimal concentration that maximizes the signal window while minimizing background.
High background fluorescence - Use black, opaque microplates to reduce well-to-well crosstalk and background. - Check all buffers and reagents for autofluorescence. - If using cell-based assays, consider using a specialized medium without phenol (B47542) red.
Inefficient binding of the fluorescent probe - Optimize incubation time and temperature for the binding reaction. - Ensure the buffer conditions (pH, ionic strength) are optimal for the target receptor.
Instrument settings not optimized - Adjust the gain/sensitivity settings on the fluorescence reader. - Ensure the correct excitation and emission filters are being used for the chosen fluorophore.
Issue 2: High Variability Between Replicates
Potential Cause Troubleshooting Steps
Pipetting inaccuracies - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions.
Incomplete mixing - Ensure thorough mixing of reagents in each well. - Use an orbital shaker if necessary.
Compound precipitation - Visually inspect wells for any signs of precipitation. - Assess the solubility of this compound and any test compounds in the assay buffer. The inclusion of a small amount of a non-ionic detergent like Triton X-100 may help.[3]
Edge effects on the microplate - Avoid using the outer wells of the microplate, as they are more prone to evaporation. - Ensure the plate is sealed properly during incubation.
Issue 3: Suspected Compound Interference
Potential Cause Troubleshooting Steps
Autofluorescence of test compounds - Pre-read the plate after adding the test compound but before adding the fluorescent probe to measure the compound's intrinsic fluorescence. - If a compound is autofluorescent, consider using a fluorescent probe with red-shifted excitation and emission wavelengths to minimize interference.[6]
Quenching by test compounds - To test for quenching, add the compound to a well containing the fluorescent probe and the target receptor after the binding has reached equilibrium. A decrease in signal suggests quenching.[3] - Measure the absorbance spectrum of the interfering compound to see if it overlaps with the excitation or emission spectrum of the fluorophore.[3]
Light scattering due to compound insolubility - Visually inspect the wells for turbidity. - A counter-assay to directly measure light scattering can be performed by reading the plate at the excitation wavelength.[3]

Experimental Protocols

Protocol 1: Competitive Fluorescent Receptor Binding Assay (FRBA) for this compound

This protocol is adapted from established methods for other marine toxins that target voltage-gated ion channels.[7][8] It assumes the availability of a fluorescently labeled ligand that binds to the same site on the Kv channel as this compound.

Materials:

  • Target: Membrane preparations from cells expressing the target Kv channel (e.g., Kv1.2).

  • Fluorescent Probe: A fluorescently labeled competitor for the this compound binding site.

  • This compound Standard and Samples.

  • Assay Buffer: e.g., 50 mM HEPES, 130 mM choline (B1196258) chloride, 5.4 mM KCl, 1.7 mM MgSO₄, 5.5 mM glucose, pH 7.4.

  • Black, opaque 96-well or 384-well microplates.

  • Fluorescence plate reader.

Procedure:

  • Preparation: Prepare serial dilutions of the this compound standard and the unknown samples in the assay buffer.

  • Assay Plate Setup: To each well, add in the following order:

    • 50 µL of assay buffer.

    • 25 µL of this compound standard or sample.

    • 25 µL of the fluorescent probe at its optimal concentration.

    • 100 µL of the Kv channel membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes, protected from light.

  • Detection: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the fluorescent probe.

  • Data Analysis: The decrease in fluorescence signal due to the displacement of the fluorescent probe by this compound is used to calculate the concentration of this compound in the samples.

Protocol 2: Fluorescence Polarization (FP) Assay for this compound

This protocol is a homogeneous assay format well-suited for studying the binding of the small molecule this compound to the larger Kv channel protein.[9][10]

Materials:

  • Target: Purified, soluble Kv channel protein or a relevant ligand-binding domain.

  • Fluorescent Tracer: A fluorescently labeled small molecule that binds to the Kv channel.

  • This compound Standard and Samples.

  • FP Assay Buffer: e.g., PBS with 0.01% Triton X-100.

  • Black, opaque 96-well or 384-well microplates.

  • Fluorescence plate reader capable of measuring fluorescence polarization.

Procedure:

  • Reagent Preparation: Prepare solutions of the Kv channel protein, fluorescent tracer, this compound standard, and samples in the FP assay buffer.

  • Assay Setup: In the microplate wells, combine:

    • The Kv channel protein at a concentration typically at or below the Kd of the tracer.

    • The fluorescent tracer at a low nanomolar concentration.

    • Serial dilutions of the this compound standard or unknown samples.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using the plate reader.

  • Data Analysis: A decrease in the mP value indicates that this compound is competing with the fluorescent tracer for binding to the Kv channel. The IC₅₀ can be determined by plotting the mP values against the logarithm of the this compound concentration.

Visualizations

experimental_workflow_frba prep Prepare this compound dilutions and fluorescent probe plate Add buffer, sample/standard, probe, and Kv channel prep to 96-well plate prep->plate incubate Incubate at RT (60-90 min) plate->incubate read Read Fluorescence Intensity incubate->read analyze Analyze Data: Calculate this compound concentration read->analyze

Caption: Workflow for a competitive fluorescent receptor binding assay (FRBA).

experimental_workflow_fp prep_fp Prepare Kv channel protein, fluorescent tracer, and This compound dilutions plate_fp Combine reagents in 384-well plate prep_fp->plate_fp incubate_fp Incubate at RT (30-60 min) plate_fp->incubate_fp read_fp Measure Fluorescence Polarization (mP) incubate_fp->read_fp analyze_fp Analyze Data: Determine IC50 read_fp->analyze_fp signaling_pathway This compound This compound Kv_Channel Voltage-Gated Potassium (Kv) Channel This compound->Kv_Channel inhibition Membrane_Depolarization Membrane Depolarization Kv_Channel->Membrane_Depolarization leads to prolonged VGCC Voltage-Gated Ca2+ Channels Membrane_Depolarization->VGCC activates Ca_Influx Increased Intracellular Ca2+ VGCC->Ca_Influx mediates Neurotransmitter_Release Enhanced Neurotransmitter Release Ca_Influx->Neurotransmitter_Release triggers

References

Validation & Comparative

Gambierol: A Selective Blocker of Voltage-Gated Potassium (Kv) Channels

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of gambierol as a selective blocker of specific voltage-gated potassium (Kv) channels. Through objective comparison with other known Kv channel blockers and supported by experimental data, this document serves as a valuable resource for researchers in neuroscience, pharmacology, and toxicology, as well as for professionals involved in drug discovery and development.

Introduction

This compound, a marine polycyclic ether toxin produced by the dinoflagellate Gambierdiscus toxicus, has emerged as a potent and selective inhibitor of certain Kv channel subtypes.[1][2][3] These channels are crucial for regulating neuronal excitability, action potential duration, and neurotransmitter release. Their dysfunction is implicated in various neurological disorders, making them attractive therapeutic targets. This guide evaluates the performance of this compound as a selective Kv channel blocker by comparing its potency and selectivity with established non-selective and selective inhibitors.

Comparative Analysis of Inhibitory Potency

The inhibitory effects of this compound and a panel of comparator compounds on various ion channels have been quantified using electrophysiological and fluorescence-based assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, providing a clear comparison of their potency and selectivity.

Compound Kv1.1 Kv1.2 Kv1.3 Kv1.4 Kv1.5 Kv3.1 Other Channels
This compound 64.2 nM[2]34.5 nM[2]853.5 nM[2]108.3 nM[2]63.9 nM[2]1.2 nM[1]Insensitive to most Nav channels up to 10 µM[2]. No significant effect on Kv1.6, hERG, ShakerIR[2].
4-Aminopyridine (B3432731) (4-AP) 147 - 242 µM[4][5]399 µM[4]~195 µM399 µM[4]--Non-selective Kv channel blocker.
Tetraethylammonium (TEA) ~0.7 mM~8.2 mM[6]10 mM--65 µM (low affinity) & 8mM (high affinity)[7]Non-selective K+ channel blocker.
ShK-186 7,000 pM[8]>100 nM71 pM[8]>100 nM>100 nM>100 nM>700-fold selective for Kv1.3 over Kv1.4, Kv1.5, Kv11.1/HERG, and KCa3.1[8].
DPO-1 ----0.31 µM[9]~4.65 µM (~15-fold selective for Kv1.5 over Kv3.1)[9]8-fold selective for IKur over Ito, and 20-fold over IK1, IKr, and IKs[9].
Vernakalant ----13.4 µM[10][11]-Also blocks Na+ channels.

The data clearly demonstrates this compound's high potency for Kv1.1, Kv1.2, Kv1.5, and especially Kv3.1 channels, with IC50 values in the nanomolar range.[1][2] In contrast, its effect on Kv1.3 is significantly weaker.[2] Importantly, this compound exhibits remarkable selectivity, showing minimal to no activity against most voltage-gated sodium (Nav) channels and other Kv channel subtypes like Kv1.6 and hERG at concentrations that potently block its primary targets.[2][12]

Compared to the non-selective blockers 4-aminopyridine and tetraethylammonium, which inhibit a wide range of Kv channels at micromolar to millimolar concentrations, this compound's nanomolar potency and subtype selectivity are evident.[4][5][6][7] Furthermore, when compared to highly selective peptide toxins like ShK-186 (for Kv1.3) or small molecules like DPO-1 (for Kv1.5), this compound presents a unique profile, potently targeting a specific subset of Kv1 and Kv3 channels.[8][9]

Mechanism of Action

This compound exerts its inhibitory effect by acting as a gating modifier. It stabilizes the closed state of the Kv channel, thereby preventing the conformational changes required for channel opening in response to membrane depolarization.[1] This mechanism is distinct from pore blockers, which physically occlude the ion conduction pathway. The interaction of this compound is thought to occur at a lipid-exposed site on the channel protein, outside of the permeation pathway.[1]

cluster_membrane Cell Membrane Kv_channel_closed Kv Channel (Closed State) Kv_channel_open Kv Channel (Open State) Kv_channel_closed->Kv_channel_open Opens No_K_efflux No K+ Efflux Kv_channel_closed->No_K_efflux K_efflux K+ Efflux Kv_channel_open->K_efflux This compound This compound This compound->Kv_channel_closed Binds & Stabilizes Depolarization Membrane Depolarization Depolarization->Kv_channel_closed Activates

This compound's mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments used to validate this compound's activity as a Kv channel blocker.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique allows for the direct measurement of ion channel currents from a single cell, providing precise information on channel activity and the effects of pharmacological agents.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin.[8] Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • For heterologous expression of specific Kv channel subtypes, HEK293 cells are transiently transfected with the desired Kv channel cDNA using a suitable transfection reagent (e.g., Lipofectamine). Experiments are typically performed 24-48 hours post-transfection.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose. The pH is adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 Mg-ATP. The pH is adjusted to 7.2 with KOH.

3. Recording Procedure:

  • Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

  • Borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution are used for recording.

  • A gigaohm seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.

  • Cells are voltage-clamped at a holding potential of -80 mV. Kv channel currents are elicited by depolarizing voltage steps (e.g., to +40 mV for 200 ms).

  • After obtaining a stable baseline recording, this compound or comparator compounds are applied to the bath via the perfusion system at various concentrations.

4. Data Analysis:

  • The peak current amplitude in the presence of the test compound is measured and normalized to the control current amplitude.

  • Concentration-response curves are generated by plotting the percentage of current inhibition against the logarithm of the compound concentration.

  • The IC50 value is determined by fitting the data to the Hill equation.

A Prepare Cell Culture (HEK293 expressing Kv channel) D Obtain Gigaohm Seal A->D B Prepare Solutions (Internal & External) C Pull & Fill Patch Pipette B->C C->D E Establish Whole-Cell Configuration D->E F Record Baseline Kv Currents E->F G Apply this compound / Comparator F->G H Record Post-Compound Kv Currents G->H I Data Analysis (IC50 determination) H->I

Whole-cell patch-clamp workflow.
FluxOR™ Thallium Flux Assay

This high-throughput fluorescence-based assay provides a functional readout of potassium channel activity by measuring the influx of thallium (Tl+), a surrogate for K+, through open channels.

1. Cell Preparation:

  • Cells stably or transiently expressing the Kv channel of interest are seeded in 96- or 384-well black-walled, clear-bottom microplates and cultured to form a confluent monolayer.

2. Dye Loading:

  • The cell culture medium is removed, and the cells are incubated with the FluxOR™ reagent loading buffer for 60-90 minutes at room temperature, protected from light.[2][4]

3. Compound Incubation:

  • The loading buffer is removed, and cells are washed with assay buffer.

  • Different concentrations of this compound or comparator compounds are added to the wells and incubated for a predetermined time (e.g., 10-30 minutes).

4. Thallium Influx and Signal Detection:

  • The microplate is placed in a fluorescence plate reader equipped with an automated liquid handling system.

  • A stimulus buffer containing Tl+ is added to the wells to initiate Tl+ influx through open Kv channels.

  • The fluorescence intensity is measured kinetically (e.g., every second for 60-90 seconds) at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

5. Data Analysis:

  • The rate of fluorescence increase is proportional to the Tl+ influx and, therefore, to the Kv channel activity.

  • The inhibitory effect of the compounds is calculated by comparing the fluorescence signal in treated wells to that of untreated (control) wells.

  • IC50 values are determined from concentration-response curves.

A Seed Cells in Microplate B Load Cells with FluxOR™ Dye A->B C Incubate with this compound / Comparator B->C D Add Thallium Stimulus Buffer C->D E Measure Fluorescence Kinetics D->E F Data Analysis (IC50 determination) E->F

Thallium flux assay workflow.

Conclusion

The experimental data presented in this guide validate this compound as a potent and selective blocker of a specific subset of voltage-gated potassium channels, namely Kv1.1, Kv1.2, Kv1.5, and most notably, Kv3.1. Its nanomolar potency and high degree of selectivity over other ion channels, including many Kv and Nav subtypes, make it a valuable pharmacological tool for studying the physiological roles of these specific channels. For drug development professionals, this compound's unique profile may serve as a lead scaffold for the design of novel therapeutics targeting neurological disorders where the modulation of these specific Kv channels is desired. Further investigation into the structure-activity relationship of this compound and its analogs could lead to the development of even more selective and potent modulators of Kv channel function.

References

A Comparative Analysis of Gambierol and Ciguatoxin Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the activities of Gambierol and Ciguatoxin. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

This compound and ciguatoxin are potent marine polyether toxins produced by the dinoflagellate Gambierdiscus toxicus. While structurally related and often found together, their primary mechanisms of action and cellular targets differ significantly, leading to distinct toxicological profiles. Ciguatoxins are infamous as the causative agents of Ciguatera Fish Poisoning (CFP), a debilitating illness characterized by severe neurological, gastrointestinal, and cardiovascular symptoms. The role of this compound in CFP is less defined, though its potent bioactivity suggests it may contribute to the overall toxicological effects. This guide delves into a comparative analysis of their activities, providing a comprehensive overview for researchers in toxicology and pharmacology.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data regarding the potency and toxicity of this compound and various Ciguatoxin congeners.

ToxinAssay TypeTargetCell/OrganismPotency (IC50/EC50)Reference
This compound Patch-ClampVoltage-Gated Potassium Channels (IK)Mouse Taste Cells1.8 nM (IC50)[1]
Patch-ClampKv3.1 ChannelsMouse Fibroblasts1.2 nM (IC50)[2]
Patch-ClampKv1.1Xenopus oocytes64.2 nM (IC50)
Patch-ClampKv1.2Xenopus oocytes34.5 nM (IC50)
Patch-ClampKv1.5Xenopus oocytes63.9 nM (IC50)
Thallium Influx AssayVoltage-Gated Potassium ChannelsCerebrocortical Neurons450 nM (IC50)[3]
Brevetoxin Binding AssayVoltage-Gated Sodium Channels (Site 5)Cerebellar Granule Neurons4.8 µM (Ki)[3]
P-CTX-1 CGRP Release AssayVoltage-Gated Sodium ChannelsMouse SkinLow nanomolar (EC50)[4][5]
CTX1B Neuroblastoma Cytotoxicity AssayVoltage-Gated Sodium ChannelsN2a cells1.16 ± 0.09 pg/mL (EC50)[6]
CTX3C Neuroblastoma Cytotoxicity AssayVoltage-Gated Sodium ChannelsN2a cells1.7 ± 0.35 pg/mL (EC50)[7]
ToxinAdministration RouteOrganismLethal Dose (LD50)Reference
This compound Intraperitoneal (i.p.)Mouse50-80 µg/kg[8][9]
Oral (p.o.)Mouse150 µg/kg[8][9]
Ciguatoxin Intraperitoneal (i.p.)Mouse87 µg/kg[10]
P-CTX-1B Intraperitoneal (i.p.)Mouse0.25 µg/kg
Gambierone Intraperitoneal (i.p.)Mouse2.4 mg/kg[11]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative analysis are provided below.

Electrophysiology: Patch-Clamp Recording

This protocol is used to measure the effect of this compound and Ciguatoxin on voltage-gated ion channels in single cells.

Cell Preparation:

  • Isolate taste buds from the mouse vallate papilla or culture neuroblastoma cells.

  • Dissociate single cells using enzymatic digestion and mechanical trituration.

  • Plate the cells on glass coverslips for recording.

Recording Solutions:

  • External Solution (Tyrode's): (in mM) 140 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, 10 sodium pyruvate; pH adjusted to 7.4 with NaOH.

  • Pipette Solution (for K+ currents): (in mM) 140 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 11 EGTA; pH adjusted to 7.2 with KOH.

  • Pipette Solution (for Na+ currents): (in mM) 140 Cs-gluconate, 1 CaCl2, 2 MgCl2, 10 HEPES, 11 EGTA; pH adjusted to 7.2 with CsOH.

Recording Procedure:

  • Mount the coverslip with cells onto the stage of an inverted microscope.

  • Use a glass micropipette (2-5 MΩ resistance) filled with the appropriate pipette solution to form a high-resistance seal (giga-seal) with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -80 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -70 mV to +50 mV in 10 mV increments) to elicit voltage-gated currents.

  • Record baseline currents in the external solution.

  • Perfuse the bath with the external solution containing the desired concentration of this compound or Ciguatoxin.

  • Record currents in the presence of the toxin.

  • Wash out the toxin with the external solution and record recovery currents.

  • Analyze the current amplitude, voltage-dependence of activation and inactivation, and kinetics using appropriate software.[1][12]

Cell Viability: Neuroblastoma Cytotoxicity Assay (N2a Assay)

This assay is used to determine the cytotoxic effects of the toxins, particularly the sodium channel activating properties of ciguatoxins.

Cell Culture:

  • Culture mouse neuroblastoma (N2a) cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) in a humidified incubator at 37°C and 5% CO2.

  • Seed the cells into 96-well plates at a density of 2 x 104 cells/well and allow them to attach overnight.

Assay Procedure:

  • Prepare a stock solution of the toxin in a suitable solvent (e.g., methanol).

  • Prepare serial dilutions of the toxin in the cell culture medium.

  • To sensitize the cells to sodium channel activators, add ouabain (B1677812) (a Na+/K+-ATPase inhibitor) and veratridine (B1662332) (a Nav channel opener) to the wells.

  • Add the toxin dilutions to the wells.

  • Incubate the plates for a specified period (e.g., 16-24 hours).

  • Assess cell viability using a colorimetric assay such as the MTT assay. Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.[6][7][13]

Calcium Imaging

This protocol is used to measure changes in intracellular calcium concentration ([Ca2+]i) in response to toxin application.

Cell Preparation and Dye Loading:

  • Culture cells (e.g., cerebrocortical neurons) on glass-bottom dishes.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a solution containing the dye for 30-60 minutes at 37°C.

  • Wash the cells with a physiological saline solution to remove excess dye.

Imaging Procedure:

  • Mount the dish on the stage of a fluorescence microscope equipped with a calcium imaging system.

  • Excite the cells with alternating wavelengths of light (e.g., 340 nm and 380 nm for Fura-2).

  • Capture the fluorescence emission at a specific wavelength (e.g., 510 nm).

  • Establish a stable baseline fluorescence recording.

  • Apply the toxin to the cells via bath perfusion.

  • Record the changes in fluorescence intensity over time.

  • The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.

  • Analyze the frequency, amplitude, and duration of calcium transients.[14][15][16]

Mandatory Visualizations

Signaling Pathways

cluster_ciguatoxin Ciguatoxin Activity cluster_this compound This compound Activity CTX Ciguatoxin VGSC Voltage-Gated Sodium Channel (VGSC) CTX->VGSC Activates Na_influx Na+ Influx VGSC->Na_influx Depolarization Membrane Depolarization Na_influx->Depolarization AP_firing Increased Action Potential Firing Depolarization->AP_firing VGCC Voltage-Gated Calcium Channel (VGCC) Depolarization->VGCC Opens Neurotransmitter Neurotransmitter Release AP_firing->Neurotransmitter Ca_influx Ca2+ Influx VGCC->Ca_influx GAM This compound VGKC Voltage-Gated Potassium Channel (VGKC) GAM->VGKC Blocks K_efflux Reduced K+ Efflux VGKC->K_efflux Repolarization Impaired Repolarization K_efflux->Repolarization Prolonged_AP Prolonged Action Potential Repolarization->Prolonged_AP Ca_oscillations Ca2+ Oscillations Prolonged_AP->Ca_oscillations

Caption: Contrasting signaling pathways of Ciguatoxin and this compound.

Experimental Workflow

cluster_workflow General Experimental Workflow start Start cell_prep Cell Preparation (e.g., Neurons, N2a cells) start->cell_prep toxin_prep Toxin Preparation (this compound or Ciguatoxin) start->toxin_prep experiment Experiment cell_prep->experiment toxin_prep->experiment patch_clamp Patch-Clamp Recording experiment->patch_clamp Electrophysiology cytotoxicity Cytotoxicity Assay (N2a Assay) experiment->cytotoxicity Cell Viability ca_imaging Calcium Imaging experiment->ca_imaging Intracellular Signaling data_acq Data Acquisition patch_clamp->data_acq cytotoxicity->data_acq ca_imaging->data_acq data_analysis Data Analysis data_acq->data_analysis results Results data_analysis->results end End results->end

Caption: A generalized workflow for in vitro analysis of toxin activity.

Logical Relationship of Toxin Effects

cluster_relationship Logical Relationship of Toxin Effects Toxin Marine Toxin Ciguatoxin Ciguatoxin Toxin->Ciguatoxin This compound This compound Toxin->this compound VGSC Voltage-Gated Sodium Channel Ciguatoxin->VGSC VGKC Voltage-Gated Potassium Channel This compound->VGKC Activation Activation VGSC->Activation Inhibition Inhibition VGKC->Inhibition Neuronal_Hyperexcitability Neuronal Hyperexcitability Activation->Neuronal_Hyperexcitability Impaired_Repolarization Impaired Repolarization Inhibition->Impaired_Repolarization CFP_Symptoms Ciguatera Fish Poisoning Symptoms Neuronal_Hyperexcitability->CFP_Symptoms Impaired_Repolarization->CFP_Symptoms Potential Contribution

Caption: Primary molecular targets and resulting cellular effects.

References

A Comparative Analysis of Gambierol and Brevetoxin: Differential Modulation of Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the marine neurotoxins gambierol and brevetoxin (B15176840), focusing on their distinct effects on voltage-gated ion channels. The information presented is supported by experimental data to assist researchers in understanding the nuanced mechanisms of these potent compounds.

At a Glance: Key Differences

This compound and brevetoxin, both polyether toxins produced by dinoflagellates, exhibit markedly different primary mechanisms of action on ion channels. This compound is predominantly a potent and selective blocker of voltage-gated potassium (Kv) channels.[1][2][3][4] In contrast, brevetoxin is a well-characterized activator of voltage-gated sodium (Nav) channels.[5][6][7] This fundamental difference in their primary molecular targets leads to distinct downstream physiological effects.

Quantitative Comparison of Ion Channel Modulation

The following table summarizes the quantitative data on the effects of this compound and brevetoxin on various ion channel subtypes.

ToxinIon Channel SubtypeEffectPotency (IC50/EC50)Cell Type/SystemReference
This compound Kv1.1Inhibition~85% block at 1 µMXenopus oocytes[1]
Kv1.2Inhibition34.5 nMXenopus oocytes[1]
Kv1.3Inhibition>97% block at 1 µMXenopus oocytes[1]
Kv1.4Inhibition>97% block at 1.5 µMXenopus oocytes[1]
Kv1.5Inhibition~68% block at 1 µMXenopus oocytes[1]
Kv3.1Inhibition-Mouse fibroblasts[2]
Total IKInhibition1.8 nMMouse taste cells[4]
Total IKInhibition5.8 nMFetal AMC cells[8]
Nav Channels (various)No significant effect-Xenopus oocytes[1][9]
Nav Channels (PbTx-2 induced Ca2+ influx)Functional Antagonist189 nMCerebellar granule neurons[10]
Brevetoxin (PbTx-2) Nav ChannelsActivation (Site 5)-Various (e.g., nerve cells)[5][6]
Nav1.5Reduced binding affinity5-fold lower than other isoforms-[6]

Signaling Pathways and Mechanisms of Action

The differential effects of this compound and brevetoxin on their primary ion channel targets initiate distinct signaling cascades.

G cluster_0 This compound Pathway cluster_1 Brevetoxin Pathway This compound This compound Kv_Channel Voltage-Gated Potassium Channel (Kv) This compound->Kv_Channel Blocks Membrane_Depolarization Membrane Depolarization Kv_Channel->Membrane_Depolarization Inhibits K+ efflux, leading to Ca_Oscillations Increased Spontaneous Ca2+ Oscillations Membrane_Depolarization->Ca_Oscillations Neuronal_Hyperexcitability Neuronal Hyperexcitability Membrane_Depolarization->Neuronal_Hyperexcitability Brevetoxin Brevetoxin Nav_Channel Voltage-Gated Sodium Channel (Nav) (Site 5) Brevetoxin->Nav_Channel Binds & Activates Persistent_Activation Persistent Activation & Inhibited Inactivation Nav_Channel->Persistent_Activation Na_Influx Sustained Na+ Influx Persistent_Activation->Na_Influx Repetitive_Firing Repetitive Neuronal Firing Na_Influx->Repetitive_Firing

Differential signaling pathways of this compound and Brevetoxin.

This compound's Mechanism: this compound acts as a potent blocker of various Kv channel subtypes.[1][3][4] By inhibiting the outward flow of potassium ions, which is crucial for membrane repolarization, this compound causes membrane depolarization. This can lead to increased neuronal excitability and augmented spontaneous Ca2+ oscillations.[3] There is evidence suggesting that this compound has a higher affinity for the closed state of Kv channels, effectively "anchoring" the channel's gating machinery in a resting state and making it more difficult to open.[2] While some studies report no direct effect on Nav channels, others suggest it can act as a functional antagonist at the brevetoxin binding site (site 5), thereby inhibiting brevetoxin-induced effects.[1][10]

Brevetoxin's Mechanism: Brevetoxins bind to site 5 on the alpha-subunit of voltage-gated sodium channels.[5][6] This binding has three primary consequences: it lowers the activation potential required to open the channel, it causes persistent activation leading to repetitive firing of nerves, and it inhibits the channel's inactivation.[5][7] The resulting sustained influx of sodium ions leads to membrane depolarization and uncontrolled nerve firing, which underlies its neurotoxicity.[5]

Experimental Protocols

The characterization of this compound and brevetoxin's effects on ion channels primarily relies on electrophysiological techniques, most notably the two-electrode voltage-clamp (TEVC) and patch-clamp methods.

1. Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This technique is widely used for studying the effects of toxins on cloned ion channels expressed in a heterologous system.

  • Oocyte Preparation: Oocytes are surgically removed from Xenopus laevis frogs and defolliculated.

  • cRNA Injection: cRNA encoding the specific ion channel subunit of interest (e.g., Kv1.2, Nav1.3) is injected into the oocytes. The oocytes are then incubated for several days to allow for channel expression.

  • Electrophysiological Recording: An oocyte expressing the target channel is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording. The oocyte is perfused with a control solution, and baseline channel activity is recorded in response to specific voltage protocols.

  • Toxin Application: The toxin (this compound or brevetoxin) is then perfused into the chamber at various concentrations. Changes in current amplitude, voltage-dependence of activation and inactivation, and channel kinetics are recorded and analyzed to determine the toxin's effect. IC50 or EC50 values are calculated from concentration-response curves.

2. Patch-Clamp Electrophysiology

Patch-clamp techniques are used to study ion channels in their native cellular environment (e.g., neurons, taste cells) or in transfected mammalian cell lines.

  • Cell Preparation: Primary cells are isolated and cultured, or cell lines are transfected to express the ion channel of interest.

  • Recording Configuration: A glass micropipette with a very small tip opening is pressed against the membrane of a single cell. A tight seal is formed, allowing for the recording of currents flowing through the ion channels in that small patch of membrane (cell-attached or inside-out/outside-out configurations) or the entire cell (whole-cell configuration).

  • Data Acquisition: The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit ion channel currents.

  • Toxin Perfusion: As with TEVC, the cell is perfused with a control solution followed by solutions containing the toxin. The effects on channel activity are recorded and analyzed. This method provides high-resolution data on the toxin's interaction with single or multiple channels.

G cluster_workflow Typical Electrophysiology Workflow prep Cell/Oocyte Preparation (Channel Expression) setup Electrophysiology Setup (e.g., Patch-Clamp) prep->setup baseline Record Baseline Currents setup->baseline application Apply Toxin (this compound or Brevetoxin) baseline->application record_effect Record Toxin-Modulated Currents application->record_effect analysis Data Analysis (I-V curves, kinetics, IC50) record_effect->analysis conclusion Determine Toxin's Mechanism of Action analysis->conclusion

A generalized workflow for electrophysiological experiments.

Conclusion

The primary distinction between this compound and brevetoxin lies in their principal targets within the suite of voltage-gated ion channels. This compound is a potent inhibitor of Kv channels, leading to membrane depolarization by reducing potassium efflux. Brevetoxin, conversely, is a potent activator of Nav channels, causing hyperexcitability through persistent sodium influx. While there is some evidence of secondary interactions, such as this compound's potential antagonism at the brevetoxin binding site, their dominant and opposing primary mechanisms of action are well-established. This differential activity makes them valuable as specific pharmacological tools for investigating the distinct roles of potassium and sodium channels in cellular excitability and signaling. For drug development professionals, understanding these specificities is crucial when considering these toxins as pharmacological probes or when developing therapies for marine toxin poisoning.

References

Synthetic vs. Natural Gambierol: A Comparative Potency Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gambierol, a marine polycyclic ether toxin produced by the dinoflagellate Gambierdiscus toxicus, has garnered significant interest in the scientific community for its potent and selective action on voltage-gated potassium (Kv) channels. Due to the extremely limited availability of natural this compound, chemical synthesis has become the primary source of this compound for research purposes. This guide provides a comparative overview of the potency of synthetic versus natural this compound, based on available experimental data. It is widely accepted in the scientific literature that synthetic this compound is spectroscopically identical to its natural counterpart, and thus, is considered to possess equivalent biological potency.

Potency Comparison Data

The following tables summarize the quantitative data on the potency of synthetic this compound from various experimental models. To date, no direct side-by-side comparative studies on the potency of natural versus synthetic this compound have been published. The data presented here for synthetic this compound is considered representative of the natural compound's activity.

In Vitro Potency: Inhibition of Voltage-Gated Potassium (Kv) Channels

Synthetic this compound has been demonstrated to be a potent blocker of several Kv channel subtypes. The half-maximal inhibitory concentration (IC50) values obtained from electrophysiological studies are presented below.

Target Ion ChannelExperimental ModelIC50 (nM)Reference
Total Voltage-Gated Potassium Current (IK)Mouse Taste Cells (Patch Clamp)1.8[1]
Kv1.2Xenopus laevis Oocytes (TEVC)34.5[2]
Kv1.5Xenopus laevis Oocytes (TEVC)63.9[2]
Kv1.1Xenopus laevis Oocytes (TEVC)64.2[2]
Kv1.4Xenopus laevis Oocytes (TEVC)108.3[2]
Kv1.3Xenopus laevis Oocytes (TEVC)853.5[2]

TEVC: Two-Electrode Voltage Clamp

In Vivo Potency: Acute Toxicity in Mice

The acute toxicity of synthetic this compound has been evaluated in mice, with the lethal dose (LD50) determined for different routes of administration.

Route of AdministrationLD50 (µg/kg)Reference
Intraperitoneal (i.p.)50 - 80[3]
Intravenous (i.v.)~80[4]
Oral (p.o.)150[3][4]

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) on Xenopus laevis Oocytes

This electrophysiological technique is a cornerstone for studying the effects of compounds on ion channels expressed in a heterologous system.

Methodology:

  • Oocyte Preparation: Oocytes are surgically harvested from mature female Xenopus laevis frogs and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the specific Kv channel subtype of interest and are incubated to allow for channel expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard saline solution.

    • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

    • The membrane potential is clamped at a holding potential (e.g., -80 mV).

    • Depolarizing voltage steps are applied to elicit potassium currents through the expressed Kv channels.

  • This compound Application:

    • A baseline recording of the potassium current is established.

    • Synthetic this compound, dissolved in a suitable solvent (e.g., DMSO) and diluted in the saline solution, is perfused into the chamber at various concentrations.

    • The effect of each concentration on the potassium current is recorded.

  • Data Analysis: The percentage of current inhibition at each this compound concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

Patch Clamp on Isolated Mouse Taste Cells

This technique allows for the recording of ion channel activity in native cells.

Methodology:

  • Cell Isolation: Taste buds are isolated from the vallate papillae of mice, and individual taste cells are dissociated.

  • Patch Clamp Recording:

    • A glass micropipette with a smooth, fire-polished tip is pressed against the membrane of a single taste cell to form a high-resistance seal (gigaohm seal).

    • The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of the total ion currents.

    • The cell is held at a specific holding potential, and voltage steps are applied to elicit voltage-gated potassium currents.

  • This compound Application:

    • Control currents are recorded in a standard extracellular solution.

    • The bath solution is exchanged with one containing a known concentration of synthetic this compound.

    • The effect of this compound on the potassium currents is recorded.

  • Data Analysis: The reduction in current amplitude in the presence of this compound is used to quantify its inhibitory effect.

Mouse Bioassay for Acute Toxicity

This in vivo assay is used to determine the lethal dose of a substance.

Methodology:

  • Animal Model: Male ICR mice are typically used.

  • Compound Administration:

    • Synthetic this compound is dissolved in a vehicle solution (e.g., 1% Tween 60 in saline).

    • The solution is administered to mice via the desired route (intraperitoneal, intravenous, or oral).

    • Different groups of mice receive varying doses of this compound.

  • Observation: The animals are observed for a set period (e.g., 24-48 hours) for signs of toxicity and mortality.

  • LD50 Determination: The dose that results in the death of 50% of the animals in a group is calculated and reported as the LD50.

Visualizations

Gambierol_Mechanism_of_Action cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular This compound This compound Kv_Channel Voltage-Gated Potassium (Kv) Channel This compound->Kv_Channel Binds to Block Channel Blockade Kv_Channel->Block Repolarization Inhibition of Membrane Repolarization Block->Repolarization AP Prolonged Action Potential Repolarization->AP Toxicity Cellular Hyperexcitability & Neurotoxicity AP->Toxicity

Caption: Mechanism of this compound's action on Kv channels.

Experimental_Workflow cluster_invitro In Vitro Potency cluster_invivo In Vivo Toxicity a Kv Channel Expression (Xenopus Oocytes) b Electrophysiology (TEVC/Patch Clamp) a->b c This compound Application (Dose-Response) b->c d IC50 Determination c->d e Animal Model (Mice) f This compound Administration (i.p., i.v., p.o.) e->f g Observation for Toxicity/Mortality f->g h LD50 Calculation g->h

Caption: Workflow for assessing this compound's potency.

References

Cross-Validation of Assays for Gambierol Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of gambierol, a potent marine neurotoxin, is critical. This guide provides a comprehensive comparison of various assays employed for this compound detection, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

This compound, produced by the dinoflagellate Gambierdiscus toxicus, is a polycyclic ether toxin that poses a significant threat to human health through ciguatera fish poisoning.[1] Its primary mechanism of action involves the potent inhibition of voltage-gated potassium channels (Kv), leading to neuronal hyperexcitability and a range of neurological symptoms.[2][3][4][5] The development of sensitive and reliable detection methods is paramount for toxicology studies, environmental monitoring, and the development of potential therapeutics. This guide explores and contrasts the performance of key assays for this compound detection.

Comparative Analysis of Detection Assays

The selection of an appropriate assay for this compound detection depends on various factors, including the required sensitivity, specificity, throughput, and the nature of the sample matrix. The following table summarizes the quantitative performance of commonly used assays.

Assay TypeSpecific AssayPrincipleKey Performance MetricsThroughputReference
Cell-Based Assay (CBA) Neuroblastoma (N2a) Cell-Based AssayMeasures the cytotoxic effect of toxins on N2a cells, often enhanced with agents that modulate ion channel activity.High sensitivity, detects composite toxicity of various toxins present.[6]Low to Medium[6][7]
Receptor-Binding Assay (RBA) Fluorescent Receptor Binding Assay (fRBA)Competitive binding assay where the toxin in a sample competes with a fluorescently labeled ligand for binding to a specific receptor (e.g., voltage-gated sodium channels).Less sensitive than CBA-N2a for ciguatoxins, but faster.[6] Specificity for this compound would depend on its affinity for the targeted receptor.Medium to High[6][8]
Analytical Chemistry Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Separates compounds based on their physicochemical properties and identifies them based on their mass-to-charge ratio and fragmentation patterns.High specificity and quantification capabilities. Used as a confirmatory method.[6][9] LOD for gambierone: 0.09 ng/mL; LOQ: 0.3 ng/mL.[9]Low[6][9]
Electrophysiology Patch-Clamp ElectrophysiologyDirectly measures the ion currents through specific ion channels in live cells, providing detailed information on the toxin's effect on channel function.Provides mechanistic insights and precise potency (IC50) values. IC50 for Kv1.2 is 34.5 nM.[5]Very Low[2][3][5][10]
Functional Assay Thallium (Tl+) Influx Assay (e.g., FluxOR™)Measures the activity of potassium channels by detecting the influx of thallium, a surrogate for potassium ions, into the cells using a fluorescent indicator.Functional measure of K+ channel blockade.[4]High[4]

Experimental Protocols

Neuroblastoma (N2a) Cell-Based Assay

This assay assesses the viability of neuroblastoma cells (N2a) in the presence of the toxin.

Methodology:

  • Cell Culture: N2a cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum, sodium pyruvate, L-glutamine, and penicillin-streptomycin.[7]

  • Cell Plating: Cells are seeded into 96-well microplates and allowed to attach.

  • Toxin Exposure: The sample extract containing this compound is added to the wells. Often, ouabain (B1677812) and veratridine (B1662332) are included to sensitize the cells by modulating Na+/K+-ATPase and voltage-gated sodium channels, respectively.[11]

  • Incubation: The plate is incubated for a specific period (e.g., 24-48 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric method, such as the MTT or MTS assay, which measures mitochondrial activity.[12] The absorbance is read using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to control wells without the toxin.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly specific and quantitative method for identifying this compound and its analogs.

Methodology:

  • Sample Preparation: The sample (e.g., fish tissue, dinoflagellate culture) is extracted with an appropriate solvent like methanol (B129727) or acetone.[8][9] The extract is then purified and concentrated.

  • Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18). A gradient elution program is used to separate the different compounds in the mixture.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is typically operated in multiple reaction monitoring (MRM) mode for quantification, where specific precursor-to-product ion transitions for this compound are monitored.[9]

  • Data Analysis: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to a calibration curve generated using a certified reference standard.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the effect of this compound on voltage-gated ion channels.

Methodology:

  • Cell Preparation: Cells expressing the ion channel of interest (e.g., mouse taste cells, transfected Ltk- cells) are prepared for recording.[2][10]

  • Patch-Clamp Recording: A glass micropipette filled with an electrolyte solution is used to form a high-resistance seal with the cell membrane (giga-seal). The whole-cell configuration is then established to allow for the measurement of ionic currents across the entire cell membrane.

  • Voltage Protocol: A series of voltage steps are applied to the cell to activate the voltage-gated ion channels, and the resulting currents are recorded.

  • This compound Application: this compound is applied to the cell via bath perfusion.

  • Data Acquisition and Analysis: The currents are recorded before and after the application of this compound. The percentage of current inhibition is calculated, and dose-response curves are generated to determine the IC50 value.[3][5]

Visualizing this compound's Impact and Detection Workflows

To better understand the mechanisms and methodologies discussed, the following diagrams illustrate the signaling pathway of this compound and the workflows of the key detection assays.

Gambierol_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Kv_channel Voltage-Gated Potassium Channel (Kv) Depolarization Membrane Depolarization Kv_channel->Depolarization Leads to This compound This compound This compound->Kv_channel Inhibits Na_channel Voltage-Gated Sodium Channel (Nav) This compound->Na_channel Modulates Na_channel->Depolarization Contributes to Ca_influx Increased Ca2+ Influx Depolarization->Ca_influx Causes Neuronal_excitability Increased Neuronal Excitability Depolarization->Neuronal_excitability Results in ERK_activation ERK1/2 Activation Ca_influx->ERK_activation Activates

Caption: this compound's primary signaling pathway involves the inhibition of Kv channels.

Assay_Workflows cluster_CBA Cell-Based Assay (N2a) cluster_LCMS LC-MS/MS cluster_Electro Electrophysiology (Patch-Clamp) CBA_1 Plate N2a Cells CBA_2 Add Sample + Ouabain/Veratridine CBA_1->CBA_2 CBA_3 Incubate CBA_2->CBA_3 CBA_4 Measure Cell Viability (e.g., MTT) CBA_3->CBA_4 LCMS_1 Sample Extraction & Purification LCMS_2 HPLC Separation LCMS_1->LCMS_2 LCMS_3 Tandem MS Detection (MRM) LCMS_2->LCMS_3 LCMS_4 Quantification LCMS_3->LCMS_4 Electro_1 Prepare Cells Electro_2 Establish Whole-Cell Configuration Electro_1->Electro_2 Electro_3 Record Baseline Currents Electro_2->Electro_3 Electro_4 Apply this compound Electro_3->Electro_4 Electro_5 Record Post-Application Currents & Analyze Electro_4->Electro_5

Caption: Experimental workflows for key this compound detection assays.

References

comparative toxicology of Gambierol in different fish species

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Gambierol's toxicological effects, drawing on available experimental data to inform future research and drug development.

This compound, a marine polycyclic ether toxin produced by the dinoflagellate Gambierdiscus toxicus, is a significant compound of interest within the field of marine toxicology.[1][2] While its role in Ciguatera Fish Poisoning (CFP) is still under investigation, its potent biological activity warrants detailed examination.[3][4][5] This guide provides a comparative overview of the toxicology of this compound, with a focus on its effects in different biological systems, including available data from fish species. Due to a notable lack of direct comparative studies of purified this compound in various fish species, this guide synthesizes data from in vitro studies, mammalian models, and studies on the effects of this compound-producing organisms on fish.

Quantitative Toxicological Data

Organism Route of Administration Lethal Dose (LD50) Reference
MouseIntraperitoneal (i.p.)~80 µg/kg
MouseIntravenous (i.v.)~80 µg/kg
MouseOral (p.o.)~150 µg/kg[1]

Mechanism of Action: A Potent Ion Channel Blocker

This compound's primary mechanism of action is the potent and selective blockade of voltage-gated potassium (Kv) channels.[4][5][6] In vitro studies using Xenopus laevis oocytes have demonstrated that this compound inhibits several Kv channel subtypes in the nanomolar range, with a particularly high affinity for the Kv1.2 subtype (IC50 of 34.5 nM).[5] This blockade disrupts the normal repolarization of the cell membrane, leading to increased neuronal excitability.[6] Unlike ciguatoxins, this compound does not appear to significantly affect voltage-gated sodium (Nav) channels.[4][5]

The lipophilic nature of this compound allows it to readily partition into cell membranes, where it is thought to interact with the voltage sensor domain of the Kv channels, stabilizing the closed state and preventing ion conduction.[1] This prolonged disruption of potassium currents can explain the long-lasting neurological symptoms observed in ciguatera poisoning.[1]

Gambierol_Signaling_Pathway cluster_membrane Cellular Environment This compound This compound KvChannel Voltage-Gated Potassium Channel (Kv) This compound->KvChannel Binds and blocks CellMembrane Cell Membrane Repolarization Membrane Repolarization KvChannel->Repolarization Inhibits IncreasedExcitability Increased Neuronal Excitability Repolarization->IncreasedExcitability Leads to

Figure 1. Signaling pathway of this compound's inhibitory action on voltage-gated potassium channels.

Toxicological Effects in a Marine Fish Model: Oryzias melastigma

While studies on purified this compound in fish are scarce, research on the effects of the this compound-producing dinoflagellate, Gambierdiscus caribaeus, on the marine medaka (Oryzias melastigma) provides valuable insights.[7][8] Exposure to G. caribaeus, either directly or through a simulated food chain, resulted in a range of adverse effects.

Observed Effects:

  • Behavioral Changes: Affected fish exhibited decreased swimming performance and abnormal swimming behaviors.[7][8]

  • Histopathological Damage: Pathological damage was observed in the gills, intestine, and liver tissues.[7][8]

  • Gene Expression Changes: Transcriptome analysis revealed alterations in genes related to energy metabolism, the reproductive system, neural activity, immune stress, and drug metabolism.[7]

These findings suggest that the toxins produced by Gambierdiscus, including this compound, can have significant, multi-organ toxic effects in fish.

Experimental Protocols

The following is a generalized experimental protocol for assessing the toxicity of this compound-producing organisms in a fish model, based on methodologies used in studies with Oryzias melastigma.[7][8]

1. Test Organism:

  • Species: Marine medaka (Oryzias melastigma).

  • Source: Laboratory-reared, specific pathogen-free.

  • Acclimation: Acclimated to experimental conditions (e.g., temperature, salinity, photoperiod) for at least two weeks prior to the experiment.

2. Toxin Exposure:

  • Direct Exposure: Fish are exposed to a known concentration of Gambierdiscus cells in the aquarium water.

  • Food Chain Exposure: A food organism, such as Artemia nauplii, is first exposed to Gambierdiscus cells and then fed to the fish.

3. Experimental Design:

  • Control Group: Fish maintained under identical conditions without exposure to the toxin.

  • Treatment Groups: Fish exposed to different concentrations of Gambierdiscus cells or toxin-loaded food organisms.

  • Duration: Exposure duration can range from hours to days, depending on the study's objectives.

  • Replicates: Multiple replicate tanks for each treatment group to ensure statistical power.

4. Endpoint Analysis:

  • Behavioral Analysis: Swimming activity is recorded and analyzed using video tracking software.

  • Histopathology: Tissues (gills, liver, intestine, etc.) are collected, fixed, sectioned, and stained for microscopic examination.

  • Gene Expression Analysis: RNA is extracted from target tissues, and quantitative real-time PCR (qRT-PCR) or RNA sequencing is performed to assess changes in gene expression.

  • Biochemical Assays: Enzyme activities and other biochemical markers of stress and toxicity can be measured in tissue homogenates.

Experimental_Workflow Acclimation Fish Acclimation Exposure Toxin Exposure (Direct or Food Chain) Acclimation->Exposure Observation Behavioral Observation (Video Tracking) Exposure->Observation Sampling Tissue Sampling Exposure->Sampling DataAnalysis Data Analysis and Interpretation Observation->DataAnalysis Histopathology Histopathological Analysis Sampling->Histopathology GeneExpression Gene Expression Analysis (RNA-Seq/qPCR) Sampling->GeneExpression Biochemical Biochemical Assays Sampling->Biochemical Histopathology->DataAnalysis GeneExpression->DataAnalysis Biochemical->DataAnalysis

Figure 2. Generalized experimental workflow for assessing fish toxicity.

Conclusion and Future Directions

This compound is a potent marine neurotoxin with a well-defined mechanism of action involving the blockade of voltage-gated potassium channels. While its toxicity in mammalian models is established, there is a significant knowledge gap regarding its comparative toxicology in different fish species. The study on Oryzias melastigma provides a crucial, albeit indirect, glimpse into the potential adverse effects in marine fish.

Future research should prioritize conducting controlled exposure studies with purified this compound in a variety of commercially and ecologically important fish species. Establishing species-specific LC50 values and elucidating the metabolic pathways and detoxification mechanisms in fish will be critical for a comprehensive understanding of this compound's environmental risk and its potential impact on fisheries and human health. Such data will be invaluable for developing accurate risk assessments and effective management strategies for ciguatera-prone regions.

References

Unraveling the Molecular Grip: A Comparative Guide to the Binding Site of Gambierol on Potassium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gambierol, a marine polycyclic ether toxin, has emerged as a potent and specific inhibitor of voltage-gated potassium (Kv) channels, crucial regulators of cellular excitability. Understanding its precise binding site and mechanism of action is paramount for leveraging its properties as a pharmacological tool and for developing novel therapeutics targeting these channels. This guide provides a comprehensive comparison of this compound's interaction with Kv channels against other known modulators, supported by experimental data and detailed protocols.

At a Glance: this compound's Molecular Foothold

Experimental evidence pinpoints this compound's binding site to a lipid-exposed pocket on the Kv channel, external to the ion permeation pathway. This interaction stabilizes the channel in its closed or resting state, thereby inhibiting potassium ion flow.[1] Key to this high-affinity interaction are specific amino acid residues located on the S5 and S6 transmembrane segments of the channel's α-subunit.[1][2][3]

Comparative Analysis of Kv Channel Modulators

To fully appreciate the unique mechanism of this compound, it is essential to compare it with other well-characterized Kv channel modulators. The following table summarizes the key binding and functional characteristics of this compound alongside alternative compounds.

FeatureThis compoundHanatoxinPsora-4Tetraethylammonium (TEA)
Target Channel(s) Kv1 and Kv3 subtypes[2][4][5][6]Certain Kv2 and Kv4 subtypesKv1.3[3]Broad spectrum Kv channels
Binding Site Location Lipid-exposed surface involving S5 and S6 segments[1][2][3]Voltage-sensing domain (S3b-S4 paddle)Pore domain, backside[3]Pore-blocking, internal and external sites
Key Interacting Residues Kv3.1: L348 (S5), F351 (S5), T427 (S6)[3]Involves residues in the S3b-S4 paddleKv1.2-Kv2.1 chimera: I392, T397, L400[7]Residues within the ion conduction pathway
Mechanism of Action Gating modifier; stabilizes the closed/resting state[1][8]Gating modifier; inhibits voltage-sensor movement[1]Pore blocker[3]Pore blocker
State Dependence High affinity for the closed/resting state[1][8]Binds to the closed stateNot explicitly state-dependentCan block from either side, state-dependence varies
Effect on Channel Gating Shifts voltage dependence of activation by >120 mV in the depolarizing direction[1]Shifts the voltage-dependence of activation to more positive potentialsPhysically occludes the porePhysically occludes the pore
Inhibition Kinetics Slow association and dissociation; virtually irreversible block[9]Reversible inhibitionReversible inhibitionRapid and reversible block
IC50 / Ki Nanomolar range (e.g., Kv3.1: 1.2 ± 0.1 nM; Kv1.2: 34.5 nM)[1][10]Nanomolar to micromolar rangePotent inhibitor of Kv1.3[3]Millimolar range

Delving into the Experimental Evidence

The confirmation of this compound's binding site has been a result of meticulous experimental work combining electrophysiology, site-directed mutagenesis, and computational modeling.

Key Experimental Protocols

1. Electrophysiological Recording of Kv Channel Currents:

  • Objective: To characterize the inhibitory effect of this compound on Kv channel function.

  • Methodology:

    • Express the target Kv channel (e.g., Kv3.1) in a suitable expression system, such as Xenopus oocytes or mammalian cell lines (e.g., HEK293).

    • Perform whole-cell patch-clamp recordings to measure ionic currents flowing through the channels.

    • Establish a stable baseline recording of the potassium current elicited by a voltage-step protocol.

    • Perfuse the cells with a known concentration of this compound and record the change in current amplitude and gating kinetics over time.

    • To determine the IC50 value, apply a range of this compound concentrations and measure the steady-state block of the current. Fit the concentration-response data to a Hill equation.

    • To assess state-dependence, apply this compound to channels held at different membrane potentials (e.g., hyperpolarized to favor the closed state or depolarized to favor the open state).[1]

2. Site-Directed Mutagenesis:

  • Objective: To identify specific amino acid residues critical for this compound binding.

  • Methodology:

    • Based on homology modeling or initial screening, identify putative interacting residues in the S5 and S6 segments of the Kv channel.

    • Create point mutations in the channel's cDNA to substitute the candidate residues with other amino acids (e.g., substituting a polar threonine with a hydrophobic valine).[3]

    • Express the mutant channels in an expression system.

    • Perform electrophysiological recordings as described above to determine the sensitivity of the mutant channels to this compound. A significant increase in the IC50 value for a mutant channel compared to the wild-type channel indicates that the mutated residue is crucial for high-affinity binding.[3]

3. Construction and Analysis of Chimeric Channels:

  • Objective: To narrow down the region of the channel responsible for this compound sensitivity.

  • Methodology:

    • Create chimeric channels by swapping domains between a this compound-sensitive channel (e.g., Kv3.1) and an insensitive channel (e.g., Kv2.1).[8]

    • Express these chimeric channels and test their sensitivity to this compound using electrophysiology.

    • By identifying which segment of the sensitive channel confers sensitivity to the insensitive channel, the binding region can be localized.[8]

Visualizing the Molecular Interactions and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Gambierol_Binding_Mechanism cluster_channel Voltage-Gated Potassium Channel (Resting State) cluster_pore Pore Domain cluster_effect Functional Effect VSD Voltage-Sensing Domain (VSD) Pore Pore Domain S5 S5 S6 S6 This compound This compound BindingSite This compound->BindingSite BindingSite->S5 Interacts with L348 & F351 BindingSite->S6 Interacts with T427 Stabilization Stabilization of Closed State BindingSite->Stabilization Inhibition Inhibition of K+ Current Stabilization->Inhibition

Caption: this compound binds to a lipid-exposed site on Kv channels.

Experimental_Workflow A Hypothesis: This compound binds to a specific site on the Kv channel protein B Electrophysiology on Wild-Type Channels A->B D Homology Modeling A->D C Observation: Potent, state-dependent inhibition of K+ current B->C G Electrophysiology on Mutant Channels E Identification of putative binding site residues (S5 & S6 segments) D->E F Site-Directed Mutagenesis E->F F->G H Result: Loss of high-affinity binding in specific mutants G->H I Conclusion: Confirmation of key residues in the this compound binding site H->I

Caption: Workflow for identifying the this compound binding site.

References

Independent Replication of Published Gambierol Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of independently replicated findings on the marine toxin Gambierol. Sourced from the dinoflagellate Gambierdiscus toxicus, this compound is implicated in Ciguatera Fish Poisoning (CFP), a significant global health and economic issue.[1] Due to its limited availability from natural sources, the chemical synthesis of this compound and its analogues has been pivotal in enabling detailed investigation into its biological activities.[2][3] This document summarizes key experimental data, outlines methodologies from published studies, and visually represents the established mechanisms of action to facilitate a comprehensive understanding of this compound's effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from independent research on this compound's biological activity.

Table 1: In Vitro Inhibitory Activity of this compound on Voltage-Gated Potassium (Kv) Channels

Cell Type/Expressed ChannelIC50 (nM)Key FindingsReference
Mouse Taste Cells1.8Markedly inhibited IK in the nanomolar range; irreversible block.[4]
Mammalian Kv1.1 (expressed in Xenopus oocytes)64.2 ± 7.3Strong but incomplete inhibition (max 85% block).[5]
Mammalian Kv1.2 (expressed in Xenopus oocytes)34.5 ± 1.5Most sensitive subtype with almost full block (>97%).[5]
Mammalian Kv1.3 (expressed in Xenopus oocytes)Not specifiedAlmost full inhibition (>97%) at 1 or 1.5 µM.[5]
Mammalian Kv1.4 (expressed in Xenopus oocytes)Not specifiedAlmost full inhibition (>97%) at 1 or 1.5 µM.[5]
Mammalian Kv1.5 (expressed in Xenopus oocytes)63.9 ± 5.4Incomplete inhibition (max 68% block).[5]
Rat Fetal Adrenomedullary Chromaffin Cells5.8Blocked only a fraction of the total outward K+ current.[6]
Cerebrocortical Neurons (Tl+ influx assay)450Concentration-dependent inhibition of Tl+ influx.[7]

Table 2: Effects of this compound on Voltage-Gated Sodium (Nav) Channels

Cell Type/Expressed ChannelConcentration TestedEffectReference
Mammalian Nav1.1–Nav1.8 & Insect Para (expressed in Xenopus oocytes)Up to 10 µMInsensitive to this compound.[5][8]
Mammalian Nav1.3 (expressed in Xenopus oocytes)1 µMSmall blocking effect (17.6%); no further effect at higher concentrations.[5]
Mouse Taste Cells1 µMNo significant effect on INa.[4]

Table 3: In Vivo Acute Toxicity of this compound in Mice

Administration RouteLethal Dose (LD50) (µg/kg)Key Pathological FindingsReference
Intraperitoneal (i.p.)~80Main injury in the lung, secondary in the heart, systemic congestion.[9]
Intravenous (i.v.)~80Main injury in the lung, secondary in the heart, systemic congestion.[9]
Oral (p.o.)~150Hypersecretion and ulceration in the stomach.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the cited this compound research.

1. Two-Electrode Voltage-Clamp (TEVC) in Xenopus laevis Oocytes

This technique was central to the initial characterization of this compound's selectivity for different ion channel subtypes.

  • Objective: To measure the effect of this compound on the ionic currents of specific voltage-gated ion channels expressed in a controlled system.

  • Methodology:

    • Oocytes from Xenopus laevis are surgically removed and prepared.

    • cRNA encoding specific mammalian (Nav1.1–1.8, Kv1.1–1.6, hERG) or insect (Para, ShakerIR) ion channel subunits is injected into the oocytes.

    • After an incubation period to allow for channel expression, the oocyte is placed in a recording chamber and perfused with a control saline solution.

    • Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to "clamp" the voltage at a desired level.

    • Voltage steps are applied to elicit ionic currents through the expressed channels, which are recorded.

    • The control solution is then replaced with a solution containing this compound at various concentrations.

    • The effect of this compound on the channel currents is recorded and analyzed to determine parameters like percentage of block and IC50 values.[5][8]

2. Perforated Whole-Cell Voltage-Clamp in Taste Cells and Chromaffin Cells

This method allows for the recording of ionic currents from individual mammalian cells while maintaining the integrity of the intracellular environment.

  • Objective: To study the effect of this compound on native voltage-gated currents in excitable cells.

  • Methodology:

    • Taste cells are isolated from mouse circumvallate papillae, or chromaffin cells are cultured from rat adrenal medulla.

    • A glass micropipette containing an antibiotic (like amphotericin B or nystatin) in the electrode solution is brought into contact with the cell membrane to form a high-resistance seal.

    • The antibiotic creates small pores in the cell membrane under the pipette tip, allowing for electrical access to the cell's interior without dialyzing the cytoplasm.

    • The cell's membrane potential is clamped, and voltage protocols are applied to record specific currents (e.g., IK, INa).

    • This compound is applied to the bath solution, and changes in current amplitude and kinetics are measured.[4][6][10]

3. Acute Toxicity Studies in Mice

These in vivo experiments determine the lethal dose and pathological effects of this compound.

  • Objective: To assess the systemic toxicity of synthesized this compound.

  • Methodology:

    • Male ICR mice are used for the study.

    • Synthesized this compound is dissolved in a vehicle solution (e.g., saline with a small amount of Tween 80).

    • The toxin is administered to different groups of mice via various routes: intraperitoneal (i.p.), intravenous (i.v.), or oral (p.o.) gavage.

    • A range of doses is tested to determine the dose that is lethal to 50% of the animals (LD50).

    • Animals are observed for a set period (e.g., 24 hours to 1 week) for clinical signs of toxicity.

    • Post-mortem examinations and histopathology of major organs (lung, heart, stomach) are performed to identify tissue damage.[9]

Visualizations: Signaling Pathways and Workflows

Mechanism of this compound Action on Voltage-Gated Potassium Channels

This compound acts as a potent gating modifier on Kv channels. It binds to a site accessible from the lipid membrane, involving residues on the S5 and S6 segments, which is outside the ion permeation pathway.[11] This binding stabilizes the channel in its resting (closed) state, requiring a much stronger depolarization (a voltage shift of >120 mV) to activate the voltage sensors and open the channel.[11] This effectively inhibits the channel's function in the physiological voltage range.

Gambierol_Kv_Channel_Action cluster_membrane Cell Membrane Kv_Channel Kv Channel (Resting/Closed State) Kv_Channel_Open Kv Channel (Open State) Kv_Channel->Kv_Channel_Open Depolarization (+120mV Shift) Kv_Channel_this compound Kv Channel + this compound (Locked Resting State) Kv_Channel->Kv_Channel_this compound Binding Kv_Channel_Open->Kv_Channel Repolarization No_Opening Channel Fails to Open in Physiological Range Kv_Channel_this compound->No_Opening This compound This compound This compound->Kv_Channel Access from Lipid Bilayer Depolarization Normal Membrane Depolarization Depolarization->Kv_Channel Activates Depolarization->Kv_Channel_this compound Ineffective

Caption: Mechanism of Kv channel inhibition by this compound.

Downstream Effects of this compound-Induced Kv Channel Blockade

The inhibition of Kv channels by this compound leads to a cascade of downstream cellular events. By blocking the repolarizing K+ current, this compound prolongs membrane depolarization, which increases neuronal excitability. This augmented excitability enhances spontaneous Ca2+ oscillations. The increased intracellular calcium, along with glutamate (B1630785) receptor signaling, activates downstream pathways like the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2), ultimately influencing processes such as neurite outgrowth.[7]

Gambierol_Downstream_Effects This compound This compound Kv_Block Kv Channel Blockade This compound->Kv_Block Increased_Excitability Increased Neuronal Excitability Kv_Block->Increased_Excitability Ca_Oscillations Augmented Spontaneous Ca2+ Oscillations Increased_Excitability->Ca_Oscillations ERK_Activation p-ERK1/2 Activation Ca_Oscillations->ERK_Activation Glu_Receptors Glutamate Receptor (NMDA & mGluR) Signaling Glu_Receptors->ERK_Activation Neurite_Outgrowth Modulation of Neurite Outgrowth ERK_Activation->Neurite_Outgrowth

Caption: Downstream signaling cascade following this compound exposure.

Experimental Workflow for Ion Channel Characterization

The process of identifying the specific ion channel targets of a novel toxin like this compound follows a logical progression from initial screening to detailed biophysical characterization.

Experimental_Workflow Toxin_Isolation Toxin Isolation or Chemical Synthesis Initial_Screen Initial Screen on Panel of Expressed Ion Channels (e.g., TEVC in Oocytes) Toxin_Isolation->Initial_Screen Target_Identification Identification of Potent Target (e.g., Kv Channels) Initial_Screen->Target_Identification Native_Cell_Validation Validation in Native Cells (e.g., Patch Clamp in Neurons) Target_Identification->Native_Cell_Validation Biophysical_Analysis Detailed Biophysical Analysis (Gating, Kinetics, State-Dependence) Native_Cell_Validation->Biophysical_Analysis Downstream_Signaling Investigation of Downstream Cellular Effects (Ca2+ Imaging, Western Blot) Native_Cell_Validation->Downstream_Signaling

Caption: Workflow for characterizing this compound's molecular targets.

References

A Comparative Analysis of Gambierol's Mechanism of Action with Other Marine Polyether Toxins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the molecular mechanisms of gambierol and other prominent marine polyether toxins, including ciguatoxins, brevetoxins, and maitotoxin (B1166249). The information presented is supported by experimental data to facilitate a clear understanding of their distinct and overlapping modes of action.

Introduction to Marine Polyether Toxins

Marine polyether toxins are a diverse group of natural compounds produced by dinoflagellates. These toxins bioaccumulate in the marine food web, leading to seafood contamination and potent toxic effects in humans upon consumption. Their complex chemical structures give rise to a range of pharmacological activities, primarily targeting ion channels and disrupting cellular homeostasis. Understanding the specific mechanisms of these toxins is crucial for the development of effective diagnostics, therapeutics, and for utilizing them as pharmacological tools in research.

Comparative Mechanism of Action

The primary molecular targets and downstream cellular effects of this compound, ciguatoxins, brevetoxins, and maitotoxin are summarized below.

This compound

This compound is primarily recognized as a potent and selective blocker of voltage-gated potassium channels (Kv).[1][2] Its mechanism involves the stabilization of the channel in its closed state, thereby inhibiting potassium ion (K+) efflux.[2][3] This action leads to a delay in the repolarization of the cell membrane, prolonging the action potential duration. While some studies have suggested a low-efficacy partial agonism or antagonism at voltage-gated sodium channels (Nav), its primary and most potent effects are on Kv channels.[4][5] The blockade of Kv channels by this compound leads to secondary effects, including membrane depolarization and an increase in spontaneous intracellular calcium (Ca2+) oscillations.[5][6]

Ciguatoxins (CTXs)

In contrast to this compound, ciguatoxins are well-established activators of voltage-gated sodium channels (Nav).[7][8][9] They bind to site 5 on the alpha-subunit of the channel, causing a hyperpolarizing shift in the voltage-dependence of activation and inhibiting channel inactivation.[10] This results in a persistent influx of sodium ions (Na+), leading to membrane depolarization, increased neuronal excitability, and spontaneous firing of action potentials.[11] At higher concentrations, ciguatoxins have also been shown to block voltage-gated potassium channels.[8][11] The sustained cellular depolarization induced by ciguatoxins can lead to an increase in intracellular Ca2+ through the activation of voltage-gated calcium channels (VGCCs) and the reversal of the Na+/Ca2+ exchanger.[11]

Brevetoxins (PbTxs)

Similar to ciguatoxins, brevetoxins are potent activators of voltage-gated sodium channels, also targeting site 5.[10][12][13] Their binding leads to a shift in the voltage-dependence of activation to more negative potentials and a prolongation of the mean open time of the channel.[14] This results in a persistent Na+ influx, causing membrane depolarization and increased neuronal excitability.[14] The downstream consequences of brevetoxin (B15176840) exposure are similar to those of ciguatoxins, including the potential for increased intracellular Ca2+ levels due to sustained depolarization.[14]

Maitotoxin (MTX)

Maitotoxin is recognized as one of the most potent marine toxins and its primary mechanism of action involves a massive influx of Ca2+ into cells.[15][16][17] While the precise molecular target is still under investigation, it is known to activate a non-selective cation channel, leading to membrane depolarization and subsequent activation of voltage-gated Ca2+ channels.[18] Some evidence suggests that maitotoxin may convert the plasma membrane Ca2+-ATPase (PMCA) into an ion channel.[17] The profound and sustained increase in intracellular Ca2+ triggers a cascade of downstream events, including the activation of phospholipases, proteases, and endonucleases, ultimately leading to cell death.[15]

Quantitative Comparison of Toxin Activity

The following table summarizes the half-maximal inhibitory (IC50) and effective (EC50) concentrations of this compound, ciguatoxins, brevetoxins, and maitotoxin on their respective primary targets.

ToxinPrimary TargetActionCell TypeIC50 / EC50Reference
This compound Voltage-Gated K+ Channels (IK)InhibitionMouse Taste CellsIC50: 1.8 nM[1]
Voltage-Gated K+ Channels (Kv3.1)Inhibition-IC50: ~10 nM[19]
Ciguatoxin (P-CTX-1) Voltage-Gated Na+ ChannelsActivation (CGRP release)Mouse SkinEC50: low nM range[20][21]
Brevetoxin (BTX-3) Voltage-Gated Na+ Channels (Nav1.6)ActivationHumanIC50: 0.17 nM (in combination with CTX3C)[22]
Maitotoxin Calcium InfluxStimulationHuman Skin FibroblastsApparent half activation constant: 450 fM[23]
Calcium InfluxStimulationNIH 3T3 Fibroblast Cells-[15][16]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanisms of these marine toxins are outlined below.

Electrophysiology: Whole-Cell Patch Clamp

This technique is the gold standard for directly measuring ion channel activity.[24][25][26][27]

Objective: To record ionic currents through voltage-gated channels in response to toxin application.

Methodology:

  • Cell Preparation: Isolate and culture cells expressing the ion channels of interest (e.g., neurons, myocytes, or heterologous expression systems like Xenopus oocytes or HEK293 cells).

  • Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ and fill with an appropriate internal solution (e.g., containing KCl or CsCl for recording K+ or Na+ currents, respectively).

  • Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -80 mV) and apply a series of voltage steps to activate the voltage-gated channels.

  • Data Acquisition: Record the resulting ionic currents before and after the application of the marine toxin to the external solution.

  • Analysis: Analyze changes in current amplitude, voltage-dependence of activation and inactivation, and channel kinetics to determine the effect of the toxin.

Calcium Imaging

This method allows for the measurement of changes in intracellular calcium concentration in response to toxin exposure.

Objective: To visualize and quantify toxin-induced changes in intracellular Ca2+.

Methodology:

  • Cell Preparation: Plate cells on glass coverslips and allow them to adhere.

  • Dye Loading: Incubate the cells with a Ca2+-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM) in a physiological buffer.

  • Washing: Wash the cells to remove excess extracellular dye.

  • Imaging: Mount the coverslip on a fluorescence microscope equipped with a camera and appropriate filters.

  • Baseline Recording: Record the baseline fluorescence intensity of the cells before toxin application.

  • Toxin Application: Perfuse the cells with a solution containing the marine toxin.

  • Data Acquisition: Continuously record the fluorescence intensity over time. For ratiometric dyes like Fura-2, record emissions at two excitation wavelengths.

  • Analysis: Calculate the change in fluorescence intensity or the ratio of fluorescence at the two wavelengths to determine the relative change in intracellular Ca2+ concentration.

Cytotoxicity Assays

These assays are used to determine the concentration-dependent toxicity of the marine compounds on cultured cells.[28][29][30][31]

Objective: To quantify the cytotoxic effects of marine toxins.

Methodology (MTT Assay Example):

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Toxin Treatment: Treat the cells with a range of concentrations of the marine toxin and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each toxin concentration relative to the untreated control. Plot the data to determine the IC50 value, which is the concentration of the toxin that causes 50% inhibition of cell viability.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by this compound and ciguatoxins, as well as a general experimental workflow for their characterization.

Gambierol_Signaling_Pathway This compound This compound Kv_Channel Voltage-Gated Potassium Channel (Kv) This compound->Kv_Channel Blocks Membrane_Depolarization Membrane Depolarization Kv_Channel->Membrane_Depolarization Inhibits Repolarization Ca_Oscillations Increased Spontaneous Ca2+ Oscillations Membrane_Depolarization->Ca_Oscillations NMDAR NMDA Receptor Membrane_Depolarization->NMDAR Activates pERK_Activation p-ERK Activation Ca_Oscillations->pERK_Activation Neurite_Outgrowth Bidirectional Influence on Neurite Outgrowth pERK_Activation->Neurite_Outgrowth Ca_Influx Ca2+ Influx NMDAR->Ca_Influx

Caption: this compound's primary action is the blockade of Kv channels, leading to downstream effects on membrane potential and calcium signaling.

Ciguatoxin_Signaling_Pathway Ciguatoxin Ciguatoxin Nav_Channel Voltage-Gated Sodium Channel (Nav) Ciguatoxin->Nav_Channel Activates (Site 5) Na_Influx Persistent Na+ Influx Nav_Channel->Na_Influx Membrane_Depolarization Sustained Membrane Depolarization Na_Influx->Membrane_Depolarization Increased_Excitability Increased Neuronal Excitability Membrane_Depolarization->Increased_Excitability VGCC Voltage-Gated Ca2+ Channel Membrane_Depolarization->VGCC Activates Na_Ca_Exchanger Na+/Ca2+ Exchanger (Reversal) Membrane_Depolarization->Na_Ca_Exchanger Spontaneous_APs Spontaneous Action Potentials Increased_Excitability->Spontaneous_APs Ca_Influx Increased Intracellular Ca2+ VGCC->Ca_Influx Na_Ca_Exchanger->Ca_Influx

Caption: Ciguatoxin activates Nav channels, leading to sustained depolarization and subsequent increases in neuronal excitability and intracellular calcium.

Experimental_Workflow cluster_0 In Vitro Characterization Toxin_Preparation Toxin Preparation (Isolation/Synthesis) Electrophysiology Electrophysiology (Patch Clamp) Toxin_Preparation->Electrophysiology Calcium_Imaging Calcium Imaging Toxin_Preparation->Calcium_Imaging Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT) Toxin_Preparation->Cytotoxicity_Assay Cell_Culture Cell Line Selection and Culture Cell_Culture->Electrophysiology Cell_Culture->Calcium_Imaging Cell_Culture->Cytotoxicity_Assay Data_Analysis Data Analysis and IC50/EC50 Determination Electrophysiology->Data_Analysis Calcium_Imaging->Data_Analysis Cytotoxicity_Assay->Data_Analysis Mechanism_Elucidation Mechanism of Action Elucidation Data_Analysis->Mechanism_Elucidation

References

A Comparative Guide to Animal Models for Gambierol Toxicity Studies: Validation of a Novel Zebrafish Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the established mouse bioassay and a proposed novel zebrafish embryo model for studying the toxicity of Gambierol, a potent marine neurotoxin. The validation of new, efficient, and ethical animal models is crucial for advancing research into ciguatera fish poisoning and developing potential therapeutics. This document outlines detailed experimental protocols, presents comparative data, and visualizes key pathways and workflows to aid researchers in selecting and implementing appropriate models for their studies.

Introduction to this compound and Existing Toxicity Models

This compound, produced by the dinoflagellate Gambierdiscus toxicus, is a polycyclic ether toxin that contributes to ciguatera fish poisoning, a significant global health concern. Its primary mechanism of action involves the blockade of voltage-gated potassium (Kv) channels, leading to neuronal hyperexcitability and a range of neurotoxic symptoms.[1][2] Historically, the mouse bioassay has been the standard for assessing the toxicity of ciguatoxins, including this compound.[1][3][4] While reliable, this model has limitations in terms of throughput, cost, and ethical considerations.

The zebrafish (Danio rerio) embryo is emerging as a powerful alternative model in toxicology due to its rapid development, optical transparency, and genetic tractability.[5][6][7] Validating the zebrafish model for this compound toxicity could offer a more efficient and scalable platform for screening potential toxins and therapeutics.

Comparative Analysis of Animal Models

This section provides a head-to-head comparison of the traditional mouse model and the proposed zebrafish embryo model for this compound toxicity assessment.

Data Presentation: Key Toxicological Parameters

The following tables summarize key quantitative data for easy comparison between the two models.

Table 1: Acute Toxicity Data

ParameterMouse ModelZebrafish Embryo Model (Proposed)Reference
LD50 (i.p.) 50-80 µg/kgTo be determined[8][9]
LD50 (oral) 150 µg/kgTo be determined[8][9]
LC50 (24 hpf) N/ATo be determinedN/A
Observation Period Up to 1 weekUp to 120 hpf[9]

Table 2: Pathological and Neurobehavioral Observations

EndpointMouse ModelZebrafish Embryo Model (Proposed)
Primary Target Organs Lungs, Heart, StomachNervous system, Heart
Histopathological Findings Systemic congestion, hypersecretion and ulceration in the stomachNeuronal apoptosis, cardiac edema, developmental abnormalities
Neurobehavioral Effects Lowered rectal temperature, reduced locomotor activity, breathing difficulties, convulsionsAltered touch response, erratic swimming, reduced heart rate

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Established Model: Mouse Bioassay Protocol

This protocol is adapted from standard methods for ciguatoxin testing.[1][3][4]

  • Animal Model: Male ICR mice (20-25 g).

  • Housing: Standard laboratory conditions (12:12 h light:dark cycle, 22±2°C, food and water ad libitum).

  • Toxin Administration: this compound is dissolved in 1% Tween 60 in saline. Administration is performed via intraperitoneal (i.p.) injection.

  • Dose-Response Study: A range of doses (e.g., 25, 50, 75, 100, 150 µg/kg) are administered to groups of mice (n=5-10 per group). A control group receives the vehicle only.

  • Observation: Mice are observed continuously for the first 4 hours and then at regular intervals for up to 48 hours. Symptoms such as changes in posture, activity, breathing, and the presence of convulsions are recorded. Rectal temperature is measured at baseline and at specified time points post-injection.

  • Neurobehavioral Assessment: A Functional Observational Battery (FOB) is performed to assess sensorimotor and autonomic functions.[10][11] This includes evaluation of posture, gait, arousal level, and reactivity to stimuli. Motor coordination can be assessed using a rotarod test.[12][13]

  • Histopathology: At the end of the observation period, or upon humane endpoint, mice are euthanized. Tissues (brain, heart, lungs, liver, stomach) are collected, fixed in 10% formalin, and processed for hematoxylin (B73222) and eosin (B541160) (H&E) staining to evaluate for pathological changes.[14][15][16][17]

  • Data Analysis: The LD50 is calculated using probit analysis. Behavioral and histopathological data are analyzed using appropriate statistical methods (e.g., ANOVA, chi-square).

Proposed New Model: Zebrafish Embryo Toxicity Assay

This proposed protocol is based on existing zebrafish developmental toxicity and neurotoxicity testing guidelines.[5][18][19]

  • Animal Model: Wild-type zebrafish (Danio rerio) embryos.

  • Spawning and Collection: Healthy adult zebrafish are maintained in a breeding system. Embryos are collected within 30 minutes of spawning and rinsed with embryo medium.

  • Toxin Exposure: this compound is dissolved in DMSO and diluted in embryo medium (final DMSO concentration < 0.1%). Healthy, fertilized embryos at the 4-6 hours post-fertilization (hpf) stage are placed in 96-well plates (1 embryo per well) containing a range of this compound concentrations. A vehicle control group is included.

  • Developmental Toxicity Assessment: Embryos are incubated at 28.5°C and observed at 24, 48, 72, 96, and 120 hpf for developmental endpoints including mortality, hatching rate, heart rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature).

  • Neurobehavioral Assessment: At specific developmental stages (e.g., 24, 48, 72 hpf), larval motility is assessed in response to a touch stimulus. Spontaneous swimming activity can be quantified using automated tracking systems.

  • Cardiotoxicity Assessment: Heart rate is measured at 48 and 72 hpf by counting ventricular contractions for 15 seconds.

  • Biochemical Marker Analysis: At the end of the experiment, pools of larvae can be collected for analysis of biochemical markers of oxidative stress or neuronal damage using techniques like qPCR or ELISA.

  • Data Analysis: The LC50 is determined from mortality data. Data on developmental, neurobehavioral, and cardiac endpoints are analyzed for statistically significant differences between treated and control groups.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate the known signaling pathway of this compound and the experimental workflows for both animal models.

Gambierol_Signaling_Pathway This compound This compound Kv_channels Voltage-gated K+ channels (Kv1.1-1.5) This compound->Kv_channels blocks Membrane_depolarization Membrane Depolarization Kv_channels->Membrane_depolarization leads to Nav_channels Voltage-gated Na+ channels Membrane_depolarization->Nav_channels activates Neuronal_hyperexcitability Neuronal Hyperexcitability Membrane_depolarization->Neuronal_hyperexcitability causes Ca_influx Increased intracellular Ca2+ oscillations Nav_channels->Ca_influx enhances Ras Ras activation Ca_influx->Ras activates Nitric_oxide_synthase Nitric Oxide Synthase activation Ca_influx->Nitric_oxide_synthase activates MAPK MAPK stimulation Ras->MAPK stimulates ERK12 ERK1/2 phosphorylation MAPK->ERK12 phosphorylates Neurotoxicity Neurotoxicity (e.g., pain) Neuronal_hyperexcitability->Neurotoxicity results in Nitric_oxide Nitric Oxide production Nitric_oxide_synthase->Nitric_oxide produces Peroxynitrite Peroxynitrite formation Nitric_oxide->Peroxynitrite reacts with superoxide to form Oxidative_stress Oxidative Stress Peroxynitrite->Oxidative_stress causes

Caption: this compound's primary signaling pathway.

Mouse_Bioassay_Workflow start Start acclimatization Animal Acclimatization (ICR Mice) start->acclimatization dosing This compound Administration (i.p. injection) acclimatization->dosing observation Symptom Observation (48 hours) dosing->observation neurobehavioral Neurobehavioral Testing (FOB, Rotarod) dosing->neurobehavioral parallel data_collection Data Collection (LD50, clinical signs) observation->data_collection neurobehavioral->data_collection euthanasia Euthanasia & Necropsy data_collection->euthanasia histopathology Histopathological Analysis euthanasia->histopathology end End histopathology->end Zebrafish_Assay_Workflow start Start embryo_collection Zebrafish Embryo Collection (4-6 hpf) start->embryo_collection exposure This compound Exposure (in 96-well plates) embryo_collection->exposure incubation Incubation at 28.5°C (up to 120 hpf) exposure->incubation dev_toxicity Developmental Toxicity Assessment (daily) incubation->dev_toxicity neuro_cardio Neurobehavioral & Cardiotoxicity Assessment incubation->neuro_cardio biochemical Biochemical Marker Analysis (optional) incubation->biochemical data_analysis Data Analysis (LC50, abnormalities) dev_toxicity->data_analysis neuro_cardio->data_analysis end End data_analysis->end biochemical->data_analysis

References

Gambierol's Potent and Selective Blockade of Voltage-Gated Potassium Channels: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing experimental data reveals Gambierol, a marine polycyclic ether toxin, as a potent and subtype-selective inhibitor of voltage-gated potassium (Kv) channels. This guide synthesizes findings from multiple studies to provide a comparative analysis of this compound's effects on different Kv channel subtypes, offering valuable insights for researchers in neuroscience, pharmacology, and toxicology.

This compound, produced by the dinoflagellate Gambierdiscus toxicus, has been identified as a significant neurotoxin that primarily targets Kv channels.[1][2] Unlike ciguatoxins which are known to activate voltage-gated sodium channels, this compound exhibits a high affinity for Kv channels, particularly subtypes within the Kv1 and Kv3 families, inhibiting them at nanomolar concentrations.[3][4] This blockade of Kv channels leads to alterations in cellular excitability, impacting neuronal signaling and other physiological processes.[1][5]

Comparative Inhibitory Potency of this compound on Kv Channel Subtypes

The inhibitory effect of this compound varies across different Kv channel subtypes. The half-maximal inhibitory concentration (IC50) values, a measure of a substance's potency in inhibiting a specific biological or biochemical function, have been determined in several studies. A summary of these findings is presented in the table below.

Kv Channel SubtypeIC50 (nM)Expression SystemReference
Kv1.1~1000 (85% block at 1 µM)Xenopus laevis oocytes[6]
Kv1.234.5Xenopus laevis oocytes[2]
Kv1.3>1000 (>97% block at 1.5 µM)Xenopus laevis oocytes[6]
Kv1.4>1000 (>97% block at 1.5 µM)Xenopus laevis oocytes[6]
Kv1.5~1000 (68% block at 1 µM)Xenopus laevis oocytes[6]
Kv3.11.2 - 2.4Ltk⁻ cells / CHO cells[3][7]
Rat fetal adrenomedullary chromaffin cells (endogenous Kv channels)5.8Primary cell culture[8][9]
Mouse taste cells (endogenous Kv channels)1.8Primary cell culture[4]

Note: The data presented are compiled from multiple sources and experimental conditions may vary.

The data clearly indicates that this compound is a particularly potent inhibitor of Kv1.2 and Kv3.1 channels, with IC50 values in the low nanomolar range. Its effect on other Kv1 subtypes, while significant, requires higher concentrations for a similar level of inhibition. Notably, this compound has been found to have no significant effect on Kv1.6, hERG, and ShakerIR potassium channels, nor on most voltage-gated sodium channel subtypes tested.[2][6]

Mechanism of Action: Stabilizing the Closed State

This compound's inhibitory mechanism is distinct from many other channel blockers. It acts by binding to the channel protein and stabilizing it in a closed or resting conformation.[3][10] This prevents the conformational changes necessary for channel opening in response to membrane depolarization. Studies have shown that this compound's binding site is located outside the ion permeation pathway, likely in a lipid-exposed region of the channel.[3][11] Specific amino acid residues in the S5 and S6 transmembrane segments of the Kv channel α-subunit have been identified as crucial for high-affinity binding.[3][11] For instance, a threonine residue (T427 in Kv3.1) in the S6 segment is a key determinant of this compound sensitivity.[11]

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the effects of this compound on Kv channels.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus laevis Oocytes

This technique is widely used for expressing and characterizing ion channels.

  • Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually defolliculated after enzymatic treatment with collagenase.

  • cRNA Injection: Oocytes are injected with cRNA encoding the specific Kv channel subtype of interest. Injected oocytes are then incubated for 2-7 days to allow for channel expression.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current. The membrane potential is clamped at a holding potential (typically -80 mV).

  • Data Acquisition: Voltage steps are applied to elicit Kv channel currents. This compound is applied to the bath solution, and the resulting inhibition of the potassium current is measured. The IC50 value is determined by applying a range of this compound concentrations and fitting the dose-response data with a Hill equation.

Whole-Cell Patch-Clamp Recording in Mammalian Cells

This technique allows for the recording of ion channel activity from a single cell.

  • Cell Culture: Mammalian cells (e.g., CHO, Ltk⁻, or primary neurons) are cultured on glass coverslips. If not endogenously expressing the target channel, they are transfected with the plasmid DNA encoding the desired Kv channel subtype.

  • Recording Setup: A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope. The chamber is perfused with an external recording solution.

  • Pipette Fabrication and Filling: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ. The pipette is filled with an internal solution that mimics the intracellular ionic composition.

  • Giga-seal Formation and Whole-Cell Configuration: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (giga-seal). A brief pulse of suction is then applied to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

  • Data Acquisition and Analysis: The membrane potential is clamped, and voltage protocols are applied to activate the Kv channels. The effect of this compound, applied via the perfusion system, on the recorded currents is then analyzed to determine the extent of inhibition and other kinetic parameters.

Visualizing Experimental and Signaling Pathways

To better understand the experimental workflow and the downstream consequences of this compound's action, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Oocyte/Cell Culture Oocyte/Cell Culture cRNA/DNA Transfection cRNA/DNA Transfection Oocyte/Cell Culture->cRNA/DNA Transfection Transfection Transfection Patch/Voltage Clamp Patch/Voltage Clamp Transfection->Patch/Voltage Clamp 2-7 days Data Acquisition Data Acquisition Patch/Voltage Clamp->Data Acquisition This compound Application This compound Application Data Acquisition->this compound Application Measure Current Inhibition Measure Current Inhibition This compound Application->Measure Current Inhibition IC50 Determination IC50 Determination Measure Current Inhibition->IC50 Determination

Fig. 1: Experimental workflow for assessing this compound's effects on Kv channels.

Signaling_Pathway This compound This compound Kv_Channel Kv Channel This compound->Kv_Channel Inhibits Membrane_Depolarization Membrane Depolarization Kv_Channel->Membrane_Depolarization Prevents Repolarization Ca_Oscillations ↑ Spontaneous Ca²⁺ Oscillations Membrane_Depolarization->Ca_Oscillations Glutamate_Receptors Glutamate (B1630785) Receptor Activation Ca_Oscillations->Glutamate_Receptors ERK1_2_Activation ↑ ERK1/2 Phosphorylation Glutamate_Receptors->ERK1_2_Activation

Fig. 2: Signaling cascade initiated by this compound-induced Kv channel inhibition.

The inhibition of Kv channels by this compound leads to a prolongation of membrane depolarization.[1] This, in turn, can augment spontaneous Ca²⁺ oscillations in neurons.[1][5] The increased intracellular calcium can then lead to the activation of glutamate receptors and the subsequent phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2), a key signaling pathway involved in various cellular processes, including neurite outgrowth.[1][5]

References

Unmasking the Enigma of Gambierol: A Comparative Guide to its Antagonistic Effects on Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For the immediate attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antagonistic effects of gambierol on voltage-gated sodium channels (VGSCs), juxtaposed with other known sodium channel modulators. Through a synthesis of experimental data, detailed protocols, and visual pathway analysis, this document aims to elucidate the nuanced mechanism of this marine polyether toxin.

This compound, a potent marine toxin produced by the dinoflagellate Gambierdiscus toxicus, has emerged as a molecule of significant interest due to its complex interactions with ion channels. While its inhibitory effects on potassium channels are well-documented, its role as a modulator of sodium channels presents a more intricate picture. This guide dissects the evidence, revealing that this compound acts not as a direct pore blocker, but as a functional antagonist at the neurotoxin binding site 5 of VGSCs.

Quantitative Analysis: this compound's Potency in Functional Antagonism

This compound's primary interaction with sodium channels is characterized by its ability to counteract the effects of site 5 activators, such as brevetoxin-2 (PbTx-2). Unlike classic sodium channel blockers, tetrodotoxin (B1210768) (TTX) and saxitoxin (B1146349) (STX), which physically occlude the channel pore (neurotoxin site 1), this compound exhibits a more subtle, yet potent, modulatory effect.

Experimental evidence from studies on cerebellar granule neurons demonstrates that this compound, by itself, does not significantly alter intracellular Ca2+ concentrations or induce neurotoxicity.[1][2] However, in the presence of PbTx-2, a known VGSC activator that binds to site 5, this compound effectively inhibits the subsequent influx of Ca2+ and mitigates cytotoxicity.[1][2]

CompoundTargetAssayCell TypeIC50Reference
This compound Functional Antagonism at VGSC Site 5Brevetoxin-2-induced Ca2+ influxCerebellar Granule Neurons189 nM[1][2]
This compound Functional Antagonism at VGSC Site 5Brevetoxin-2-induced cytotoxicity (LDH release)Cerebellar Granule Neurons471 nM[1][2]
Brevenal Functional Antagonism at VGSC Site 5Brevetoxin-2-induced Ca2+ influxCerebellar Granule Neurons108.6 nM[2]
Tetrodotoxin (TTX) VGSC Pore (Site 1)Direct channel blockVariousLow nM rangeN/A
Saxitoxin (STX) VGSC Pore (Site 1)Direct channel blockVariousLow nM rangeN/A

Table 1: Comparative inhibitory concentrations (IC50) of this compound and other sodium channel modulators. This table highlights this compound's potency as a functional antagonist in contrast to the direct blocking action of TTX and STX.

Experimental Methodologies: A Closer Look at the Assays

The assessment of this compound's antagonistic properties on sodium channels relies on a combination of sophisticated cellular and electrophysiological assays. The following are detailed protocols for the key experiments cited in this guide.

Intracellular Calcium Measurement in Cerebellar Granule Neurons

This assay indirectly measures the activity of VGSCs by quantifying the downstream effect of sodium influx on intracellular calcium levels, particularly in the presence of a VGSC activator.

Protocol:

  • Cell Culture: Primary cultures of cerebellar granule neurons are prepared from neonatal rat pups and plated on poly-L-lysine coated coverslips or microplates.

  • Fura-2 (B149405) Loading: Neurons are loaded with the ratiometric calcium indicator Fura-2 AM (acetoxymethyl ester) by incubation in a physiological salt solution containing the dye.

  • Baseline Fluorescence Measurement: The coverslip or plate is placed in a fluorometer or on the stage of a fluorescence microscope. Baseline fluorescence is recorded by alternating excitation wavelengths between 340 nm and 380 nm and measuring emission at 510 nm.

  • Compound Application: A baseline recording is established before the addition of this compound at various concentrations.

  • Activation and Measurement: The VGSC activator, brevetoxin-2 (PbTx-2), is added to the wells. The change in the ratio of fluorescence intensities at the two excitation wavelengths is continuously monitored to determine the intracellular calcium concentration.

  • Data Analysis: The inhibitory effect of this compound is determined by comparing the PbTx-2-induced calcium influx in the presence and absence of the toxin. IC50 values are calculated by fitting the concentration-response data to a sigmoidal curve.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This colorimetric assay quantifies cell death by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis.

Protocol:

  • Cell Treatment: Cerebellar granule neurons are treated with this compound at various concentrations for a predetermined period, followed by the addition of PbTx-2.

  • Supernatant Collection: After the incubation period, a portion of the cell culture supernatant is carefully collected.

  • LDH Reaction: The collected supernatant is mixed with a reaction solution containing lactate, NAD+, and a tetrazolium salt (INT).

  • Incubation and Measurement: The mixture is incubated at room temperature, protected from light, allowing the LDH in the supernatant to catalyze the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan (B1609692) product.

  • Data Analysis: The absorbance of the formazan product is measured using a microplate reader at 490 nm. The percentage of cytotoxicity is calculated by comparing the LDH release in treated cells to that in control cells (spontaneous release) and cells lysed to achieve maximum LDH release.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique allows for the direct measurement of ion channel currents in response to changes in membrane voltage.

Protocol:

  • Oocyte Preparation and cRNA Injection: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired voltage-gated sodium channel isoform. The oocytes are then incubated to allow for channel expression.

  • Electrode Preparation: Two microelectrodes are pulled from borosilicate glass capillaries and filled with a high-potassium solution (e.g., 3 M KCl).

  • Oocyte Impalement: The oocyte is placed in a recording chamber and impaled with the two microelectrodes, one for voltage sensing and the other for current injection.

  • Voltage Clamp: The membrane potential is clamped to a holding potential (e.g., -80 mV). A series of voltage steps are applied to elicit sodium currents.

  • Compound Perfusion: this compound is perfused into the recording chamber, and the effect on the sodium current is recorded.

  • Data Acquisition and Analysis: The amplitude and kinetics of the sodium currents are measured before, during, and after the application of this compound. Any changes in the current-voltage relationship or channel gating properties are analyzed.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To further clarify the mechanism of this compound's action, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.

gambierol_sodium_channel_pathway cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Site5 Neurotoxin Site 5 Pore Channel Pore Site5->Pore Opens Sodium_Influx Na+ Influx Pore->Sodium_Influx Brevetoxin Brevetoxin-2 (PbTx-2) (Site 5 Activator) Brevetoxin->Site5 Binds and Activates This compound This compound This compound->Site5 Binds and Functionally Antagonizes This compound->Pore No Direct Block Calcium_Influx Increased Intracellular Ca2+ Sodium_Influx->Calcium_Influx Cytotoxicity Cytotoxicity Calcium_Influx->Cytotoxicity No_Effect No Direct Effect

Caption: this compound's functional antagonism at VGSC site 5.

functional_antagonism_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture_Cells Culture Cerebellar Granule Neurons Load_Dye Load with Fura-2 AM (for Ca2+ assay) Culture_Cells->Load_Dye Baseline Measure Baseline (Ca2+ or LDH) Load_Dye->Baseline Add_this compound Add this compound (Test Group) Baseline->Add_this compound Add_Vehicle Add Vehicle (Control Group) Baseline->Add_Vehicle Add_PbTx2 Add Brevetoxin-2 (Activator) Add_this compound->Add_PbTx2 Add_Vehicle->Add_PbTx2 Measure_Response Measure Response (Ca2+ influx or LDH release) Add_PbTx2->Measure_Response Compare Compare Response (Test vs. Control) Measure_Response->Compare Calculate_IC50 Calculate IC50 Compare->Calculate_IC50

Caption: Workflow for assessing functional antagonism.

Concluding Remarks

The evidence strongly indicates that this compound's antagonistic effect on voltage-gated sodium channels is not due to a direct blockade of the ion-conducting pore, but rather a functional antagonism at neurotoxin binding site 5. This mechanism distinguishes it from classical sodium channel blockers like tetrodotoxin and saxitoxin. Its ability to counteract the effects of site 5 activators at nanomolar concentrations highlights its potential as a valuable pharmacological tool for studying the allosteric modulation of sodium channels. Further research is warranted to explore the therapeutic potential of this compound and its analogs in conditions where sodium channel overactivity is implicated. This guide serves as a foundational resource for researchers embarking on the study of this fascinating marine neurotoxin.

References

Navigating the Analytical Maze: A Comparative Guide to Gambierol Detection in Seafood

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of Gambierol in seafood is a critical challenge. This potent marine neurotoxin, produced by the dinoflagellate Gambierdiscus toxicus, poses a significant threat to seafood safety and public health. This guide provides a comparative overview of the current analytical landscape for this compound and structurally related toxins, focusing on the most promising technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While validated methods specifically for this compound in diverse seafood matrices remain limited, this guide draws parallels from established methods for its cogeners, the gambierones, to provide a foundational understanding of the expected performance and requisite experimental protocols.

The Analytical Frontrunner: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the analysis of lipophilic marine toxins due to its high sensitivity, selectivity, and ability to provide structural information. This technique is paramount for the unambiguous identification and quantification of this compound and its analogs at the low concentrations typically found in contaminated seafood.

Comparative Performance of LC-MS/MS Methods for this compound-Related Toxins

Direct and comprehensive validation data for this compound in various seafood matrices is not extensively published. However, by examining the validation of LC-MS/MS methods for the structurally similar gambierones, we can infer the expected performance characteristics for this compound analysis. The following table summarizes typical performance data for the analysis of gambierones in algal cultures, which can serve as a benchmark for method development for this compound in seafood.

ParameterMethod 1 (Negative ESI)Method 2 (Positive ESI)
Limit of Detection (LOD) Gambierone: 0.09 ng/mLNot Reported
44-methylgambierone: 0.2 ng/mL
Limit of Quantification (LOQ) Gambierone: 0.3 ng/mLNot Reported
44-methylgambierone: 0.8 ng/mL
Accuracy (Recovery) Not ReportedNot Reported
Precision (RSD) Not ReportedNot Reported
Matrix Algal Culture ExtractAlgal Culture Extract
Instrumentation UPLC-TQ-MSUPLC-QToF-MS
Ionization Mode Electrospray Ionization (ESI) - NegativeElectrospray Ionization (ESI) - Positive

Experimental Protocols: A Blueprint for this compound Analysis

The successful analysis of this compound in seafood hinges on meticulous sample preparation and optimized instrumental parameters. Below are detailed protocols adapted from established methods for related lipophilic marine toxins.

Sample Preparation: Extracting this compound from Seafood Matrix
  • Homogenization: Homogenize a representative portion of the seafood tissue (e.g., 5-10 g) to ensure uniformity.

  • Extraction: Perform a solvent extraction using a mixture of methanol (B129727) and water. The lipophilic nature of this compound necessitates the use of organic solvents to efficiently extract it from the tissue matrix.

  • Liquid-Liquid Partitioning: To separate the lipophilic toxins from hydrophilic compounds, a liquid-liquid partitioning step is employed. This typically involves partitioning the extract between dichloromethane (B109758) and a methanol/water mixture. The this compound will preferentially partition into the organic (dichloromethane) layer.

  • Clean-up: The crude extract often contains co-extracted matrix components that can interfere with the LC-MS/MS analysis. A solid-phase extraction (SPE) clean-up step using a silica-based or polymeric sorbent is crucial to remove these interferences and concentrate the analyte.

  • Final Reconstitution: After clean-up, the solvent is evaporated, and the residue is reconstituted in a suitable solvent (e.g., methanol) compatible with the LC-MS/MS system.

LC-MS/MS Instrumentation and Parameters
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for the separation of lipophilic compounds like this compound.

    • Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization, is employed.

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) is the preferred ionization technique for these types of compounds, and can be operated in either positive or negative ion mode. The choice of polarity depends on the specific fragmentation characteristics of this compound.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is the most sensitive and selective acquisition mode for quantification. This involves monitoring specific precursor-to-product ion transitions for this compound. For structural confirmation and analysis of unknown analogs, a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is advantageous.

    • Key Parameters: Optimization of parameters such as capillary voltage, cone voltage, collision energy, and source and desolvation temperatures is critical to achieve the desired sensitivity and specificity.

Visualizing the Workflow: From Sample to Result

The following diagram illustrates the general workflow for the validation of an analytical method for this compound in seafood.

Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation cluster_result Result Homogenization Homogenization Extraction Extraction Homogenization->Extraction Methanol/Water Partitioning Partitioning Extraction->Partitioning Dichloromethane Cleanup Cleanup Partitioning->Cleanup SPE Reconstitution Reconstitution Cleanup->Reconstitution Methanol LC_Separation LC_Separation Reconstitution->LC_Separation C18 Column MS_Detection MS_Detection LC_Separation->MS_Detection ESI Source Data_Acquisition Data_Acquisition MS_Detection->Data_Acquisition MRM/HRMS Linearity Linearity Data_Acquisition->Linearity LOD_LOQ LOD_LOQ Data_Acquisition->LOD_LOQ S/N Ratio Accuracy Accuracy Data_Acquisition->Accuracy Recovery % Precision Precision Data_Acquisition->Precision RSD % Specificity Specificity Data_Acquisition->Specificity Final_Report Final_Report Linearity->Final_Report LOD_LOQ->Final_Report Accuracy->Final_Report Precision->Final_Report Specificity->Final_Report

References

Comparative Proteomics of Gambierol-Treated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cellular effects of Gambierol, a marine polycyclic ether toxin. While direct, comprehensive comparative proteomic studies on cells treated solely with this compound are limited in publicly available literature, this document synthesizes the current understanding of its molecular mechanisms and presents illustrative proteomic data and methodologies to guide future research.

This compound, produced by the dinoflagellate Gambierdiscus toxicus, is a neurotoxin known to be a potent blocker of voltage-gated potassium (Kv) channels.[1][2][3] Its interaction with cellular components triggers a cascade of signaling events, making it a subject of interest for toxicological and pharmacological research. Understanding the global proteomic changes induced by this compound is crucial for elucidating its full mechanism of action and identifying potential therapeutic applications or countermeasures.

Quantitative Proteomic Analysis: An Illustrative Comparison

To date, a dedicated comparative proteomic analysis of cells treated exclusively with this compound has not been extensively published. However, a study on the combined effects of this compound and Okadaic acid (OA) in the MCF-7 cell line provides some insight into the proteins potentially modulated by this compound. The following table summarizes the proteins significantly affected by this compound treatment in that study. It is important to note that these findings are from a co-treatment and may not entirely reflect the effects of this compound alone.

Protein NameUniProt IDSubcellular LocationFold Change (this compound vs. Control)Putative Function
Heat shock protein 27 (HSP27)P04792Cytoplasm, NucleusMultiple isoforms affectedStress response, protein folding
Semenogelin-1P04279ExtracellularSignificantly affectedGel-forming protein in semen
Myosin-7Q9ULV3CytoskeletonSignificantly affectedMotor protein
ATP synthase subunit delta, mitochondrialP30049MitochondrionSignificantly affectedATP synthesis

Data is illustrative and based on a study of combined toxin treatment.[4] Further validation with this compound-only treatment is required.

Experimental Protocols

To conduct a robust comparative proteomic analysis of this compound-treated cells, a standardized workflow is essential. The following protocol outlines the key steps for such an experiment, based on established quantitative proteomic methodologies.[5]

Cell Culture and Treatment
  • Cell Line Selection: Choose a relevant cell line for the study (e.g., a neuronal cell line like SH-SY5Y or primary neurons, given this compound's neurotoxic nature).

  • Culturing: Culture the cells in appropriate media and conditions until they reach approximately 80% confluency.

  • This compound Treatment: Treat the cells with a predetermined concentration of this compound (e.g., based on IC50 values from cytotoxicity assays) and a vehicle control (e.g., DMSO). Incubate for a specific duration (e.g., 24 hours).

Protein Extraction and Digestion
  • Cell Lysis: Harvest the cells and lyse them in a buffer containing detergents and protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a standard assay (e.g., BCA assay).

  • Reduction and Alkylation: Reduce disulfide bonds in the proteins using DTT and then alkylate the resulting free thiols with iodoacetamide.

  • Trypsin Digestion: Digest the proteins into smaller peptides using sequencing-grade trypsin overnight at 37°C.[5]

LC-MS/MS Analysis
  • Peptide Cleanup: Desalt the peptide samples using C18 columns.

  • LC-MS/MS: Analyze the peptide mixtures using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.

Data Analysis
  • Database Searching: Search the acquired MS/MS spectra against a protein database (e.g., UniProt) using a search engine like MaxQuant or Proteome Discoverer to identify the peptides and corresponding proteins.[5]

  • Protein Quantification: Perform label-free quantification (LFQ) or use isobaric labeling methods (e.g., TMT) to determine the relative abundance of each identified protein between the this compound-treated and control samples.[5]

  • Bioinformatics Analysis: Use bioinformatics tools to perform functional annotation, pathway analysis, and protein-protein interaction network analysis on the differentially expressed proteins.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the known signaling pathway of this compound and a general experimental workflow for comparative proteomics.

Gambierol_Signaling_Pathway This compound This compound Kv_channel Voltage-gated K+ Channel (Kv) This compound->Kv_channel inhibition Membrane_Depolarization Membrane Depolarization Kv_channel->Membrane_Depolarization leads to Ca_channel Voltage-gated Ca2+ Channel Membrane_Depolarization->Ca_channel activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx NMDAR NMDA Receptor Activation Ca_influx->NMDAR Ras Ras Activation NMDAR->Ras MAPK_pathway MAPK Pathway (ERK1/2) Ras->MAPK_pathway Neurite_outgrowth Neurite Outgrowth MAPK_pathway->Neurite_outgrowth Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Cell_Culture Cell Culture & this compound Treatment Protein_Extraction Protein Extraction & Digestion Cell_Culture->Protein_Extraction Peptide_Cleanup Peptide Cleanup Protein_Extraction->Peptide_Cleanup LC_MSMS LC-MS/MS Analysis Peptide_Cleanup->LC_MSMS Data_Processing Data Processing & Protein ID LC_MSMS->Data_Processing Quantification Protein Quantification Data_Processing->Quantification Bioinformatics Bioinformatics Analysis Quantification->Bioinformatics

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Gambierol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

Gambierol, a potent marine polyether toxin produced by the dinoflagellate Gambierdiscus toxicus, necessitates stringent handling and disposal protocols to ensure laboratory safety and environmental protection.[1][2] While specific degradation pathways for this compound are not extensively documented, a comprehensive disposal strategy can be formulated based on established procedures for other hazardous biological toxins and marine polyether compounds.[3][4][5] This guide provides a step-by-step operational plan for the safe inactivation and disposal of this compound, minimizing risk and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound within a certified biological safety cabinet (BSC) or a fume hood to prevent aerosolization and exposure.[3][6] Adherence to Biosafety Level 2 (BSL-2) work practices is the minimum requirement.[5][6]

Required Personal Protective Equipment (PPE):

  • Gloves: Wear two pairs of chemical-resistant nitrile gloves.[3][7]

  • Eye Protection: Use safety goggles or a face shield.[3][4]

  • Lab Coat: A disposable, long-sleeved lab coat is recommended.[3][4]

A dedicated spill kit for biological toxins should be readily accessible.[3]

Quantitative Data Summary

The following table summarizes key data pertinent to the handling and disposal of this compound.

ParameterValue/InformationSource
Source Organism Gambierdiscus toxicus (dinoflagellate)[1][2]
Chemical Class Polycyclic Ether Toxin[1][8]
Toxicity (Mice, IP) LD50: 50 µg/kg[9]
Known Stability Heat-stable, lipophilic[1][10]
Primary Target Voltage-gated potassium channels[11][12]
Recommended Biosafety Level BSL-2 (minimum)[5][6]

Experimental Protocol: Chemical Inactivation and Disposal of this compound

This protocol details a chemical inactivation method using sodium hypochlorite (B82951), a strong oxidizing agent, potentiated by sodium hydroxide (B78521). This approach is based on general best practices for the decontamination of potent biological toxins.[4][5]

Materials
  • Sodium hypochlorite solution (household bleach, ~5-6% NaOCl)

  • Sodium hydroxide (NaOH)

  • 1 M Hydrochloric acid (HCl) for neutralization

  • pH indicator strips

  • Appropriate hazardous waste containers (for liquid and solid waste)

  • Personal Protective Equipment (PPE)

Procedure

Step 1: Preparation of Inactivation Solution

  • In a designated chemical fume hood, prepare a fresh inactivation solution.

  • For every 9 parts of 10% sodium hypochlorite solution, slowly add 1 part of 2 M sodium hydroxide. This creates a potent oxidizing and hydrolytic solution. Caution: This mixture is corrosive.

Step 2: Inactivation of Liquid this compound Waste

  • Collect all liquid waste containing this compound (e.g., stock solutions, contaminated buffers) in a designated, labeled, and chemically compatible hazardous waste container.

  • Slowly add the inactivation solution to the this compound waste in a 10:1 ratio (inactivation solution to waste volume).

  • Allow the mixture to react for a minimum of 8 hours (overnight is recommended) to ensure complete inactivation.

Step 3: Neutralization and Disposal of Liquid Waste

  • After the inactivation period, check the pH of the solution. It will be highly alkaline.

  • Neutralize the solution by slowly adding 1 M HCl while stirring. Monitor the pH with indicator strips until it is within the range of 6.0-8.0.

  • Dispose of the neutralized solution down the sanitary sewer with copious amounts of water, in accordance with institutional and local regulations.[3]

Step 4: Inactivation and Disposal of Solid Waste

  • All solid waste contaminated with this compound (e.g., pipette tips, gloves, disposable lab coats, culture plates of G. toxicus) must be collected in a designated hazardous waste bag.[3]

  • For small volumes of contaminated materials, immersion in the inactivation solution for at least 8 hours is recommended before disposal as hazardous waste.

  • Alternatively, and as a primary method for larger volumes, place the hazardous waste bag in a secondary, leak-proof, and autoclavable container.

  • Autoclave the material following standard procedures for biohazardous waste.[4][5]

  • After autoclaving, the waste can be disposed of through the institutional biohazardous waste stream.

Disposal Workflow and Logic

The following diagrams illustrate the logical flow of the this compound disposal procedure.

Gambierol_Disposal_Workflow cluster_prep Preparation cluster_liquid Liquid Waste Disposal cluster_solid Solid Waste Disposal PPE Don Appropriate PPE Workstation Work in BSC/Fume Hood PPE->Workstation Inactivation_Sol Prepare Inactivation Solution (10% NaOCl + 2M NaOH) Workstation->Inactivation_Sol Collect_Liquid Collect Liquid Waste Workstation->Collect_Liquid Collect_Solid Collect Solid Waste Workstation->Collect_Solid Add_Inactivation Add Inactivation Solution (10:1) Inactivation_Sol->Add_Inactivation Collect_Liquid->Add_Inactivation React React for 8+ Hours Add_Inactivation->React Neutralize Neutralize with HCl (pH 6-8) React->Neutralize Sewer Dispose to Sanitary Sewer Neutralize->Sewer Autoclave Autoclave Contaminated Solids Collect_Solid->Autoclave Bio_Waste Dispose as Biohazardous Waste Autoclave->Bio_Waste

Caption: Workflow for this compound disposal.

Decision_Tree Start This compound Waste Generated Waste_Type Liquid or Solid Waste? Start->Waste_Type Chem_Inactivate Chemical Inactivation (NaOCl/NaOH, 8+ hrs) Waste_Type->Chem_Inactivate Liquid Autoclave Autoclave Waste_Type->Autoclave Solid Liquid_Path Liquid Solid_Path Solid Neutralize Neutralize to pH 6-8 Chem_Inactivate->Neutralize Sewer_Dispose Dispose to Sewer (with copious water) Neutralize->Sewer_Dispose Bio_Dispose Dispose as Biohazardous Waste Autoclave->Bio_Dispose

References

Personal protective equipment for handling Gambierol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Gambierol, a potent marine neurotoxin. Adherence to these procedures is essential to ensure personnel safety and mitigate environmental contamination.

Hazard Assessment

This compound is a lipophilic, polycyclic ether toxin produced by the dinoflagellate Gambierdiscus toxicus.[1] It is a potent neurotoxin that can cause symptoms similar to ciguatera fish poisoning upon ingestion, inhalation, or dermal contact.[1][] Its high lipophilicity allows it to persist and accumulate in tissues.[1]

Primary Health Hazards:

  • Neurotoxicity: this compound is a potent blocker of voltage-gated potassium channels (Kv), which can lead to prolonged action potentials and excessive neuronal excitation.[1][3][4][5] This can result in paralysis, respiratory difficulties, and pain.[1]

  • Gastrointestinal Effects: Symptoms of exposure can include abdominal pain, nausea, vomiting, and diarrhea.[1]

Personal Protective Equipment (PPE)

Due to the potent toxicity of this compound, a stringent PPE protocol is mandatory. The following PPE should be worn at all times when handling the compound:

PPE CategorySpecification
Hand Protection Two pairs of powder-free nitrile gloves complying with ASTM standard D-6978-(05)-13.[6] Change gloves every 30-60 minutes or immediately upon known or suspected contact.[7]
Eye Protection Chemical safety goggles to protect against splashes and vapors.[8]
Respiratory Protection A NIOSH-certified N95 or N100 respirator should be used when handling solid this compound or when there is a risk of generating aerosols.[6]
Body Protection A disposable, solid-front protective gown with long sleeves and tight-fitting cuffs.[6] Protective clothing should be made of impervious materials like polyethylene (B3416737) or Tyvek.[8]
Foot Protection Closed-toe shoes are required. In areas with a high risk of spills, chemical-resistant shoe covers should be worn.

Safe Handling and Operational Plan

All handling of this compound should be conducted within a designated controlled area, such as a certified chemical fume hood or a glove box, to minimize exposure risk.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: If working with solid this compound, conduct all weighing operations within a containment device, such as a ventilated balance enclosure or a glove box, to prevent the dispersal of fine powders.

  • Dissolving: When preparing solutions, add the solvent to the vial containing this compound slowly to avoid splashing. The sample should be dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) before further dilution.[3]

  • Working with Solutions: Use positive displacement pipettes or dedicated, clearly labeled standard pipettes for transferring this compound solutions.

  • Post-Handling: After handling, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent. Carefully remove and dispose of all PPE as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is critical.

Emergency ScenarioImmediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
Eye Contact Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Small Spill (in a fume hood) Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material into a sealed, labeled container for hazardous waste disposal. Decontaminate the area as described in the handling plan.
Large Spill (or any spill outside a fume hood) Evacuate the laboratory immediately and prevent others from entering.[9] Alert the institutional safety officer. Do not attempt to clean up the spill without appropriate respiratory protection and training.

Disposal Plan

All this compound waste, including unused material, contaminated labware, and PPE, must be treated as hazardous waste.

  • Waste Segregation: Collect all this compound-contaminated waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Disposal Method: Do not dispose of this compound waste in the regular trash or down the drain.[10] Disposal should be carried out through an approved hazardous waste management program in accordance with all local, state, and federal regulations.[11] This may involve incineration at a licensed facility.

Quantitative Toxicity Data

This compound exhibits potent inhibitory effects on various voltage-gated potassium (Kv) channel subtypes. The half-maximal inhibitory concentrations (IC50) are summarized below.[3]

Kv Channel SubtypeIC50 (nM)Maximum Inhibition (%)
Kv1.164.285
Kv1.234.5>97
Kv1.3853.5>97
Kv1.4108.3>97
Kv1.563.968

Experimental Protocol: Characterizing this compound's Effect on Ion Channels

The following is a summarized methodology for assessing the inhibitory effect of this compound on voltage-gated ion channels expressed in Xenopus laevis oocytes, based on published research.[3]

  • Oocyte Preparation and cRNA Injection:

    • Surgically remove oocytes from a female Xenopus laevis frog.

    • Inject oocytes with cRNA encoding the specific ion channel subtype to be studied.

    • Incubate the oocytes for 2-7 days to allow for channel expression.

  • Electrophysiological Recording:

    • Use a two-electrode voltage-clamp setup to measure ionic currents passing through the expressed channels.

    • Maintain the oocytes in a recording chamber continuously perfused with a standard bath solution (ND96).

  • This compound Application:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution to the desired final concentrations in the ND96 bath solution.

    • Apply the this compound-containing solution to the oocyte via the perfusion system.

  • Data Acquisition and Analysis:

    • Apply a series of voltage steps to elicit channel opening and record the resulting currents before and after this compound application.

    • To determine the IC50 value, measure the current inhibition at various this compound concentrations.

    • Plot the normalized current block against the this compound concentration and fit the data with the Hill equation to calculate the IC50.[3]

Diagrams

Gambierol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Designated Work Area (Fume Hood) weigh Weigh Solid (in containment) prep_area->weigh don_ppe Don Appropriate PPE don_ppe->prep_area dissolve Dissolve/Dilute weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate dispose_waste Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Remove PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Gambierol_Signaling_Pathway This compound This compound kv_channel Voltage-Gated Potassium (Kv) Channels This compound->kv_channel blocks repolarization Membrane Repolarization kv_channel->repolarization inhibits action_potential Prolonged Action Potential repolarization->action_potential leads to ca_oscillations Ca2+ Oscillations action_potential->ca_oscillations glutamate_release Increased Glutamate Release neurotoxicity Neurotoxicity glutamate_release->neurotoxicity ca_oscillations->glutamate_release

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gambierol
Reactant of Route 2
Gambierol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.